2,4-Dichloro-5-(trifluoromethyl)quinazoline
Description
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Properties
IUPAC Name |
2,4-dichloro-5-(trifluoromethyl)quinazoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3Cl2F3N2/c10-7-6-4(9(12,13)14)2-1-3-5(6)15-8(11)16-7/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGMZEWORTYBDQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)N=C(N=C2Cl)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3Cl2F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70601149 | |
| Record name | 2,4-Dichloro-5-(trifluoromethyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70601149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134517-56-9 | |
| Record name | 2,4-Dichloro-5-(trifluoromethyl)quinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=134517-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dichloro-5-(trifluoromethyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70601149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Strategic Synthesis and Application of 2,4-Dichloro-5-(trifluoromethyl)quinazoline: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides an in-depth exploration of 2,4-Dichloro-5-(trifluoromethyl)quinazoline, a pivotal heterocyclic intermediate in contemporary drug discovery. We will dissect its chemical architecture, delineate a robust synthetic pathway, and analyze its characteristic spectroscopic data. The guide will further illuminate the strategic importance of this molecule as a versatile scaffold, particularly in the development of targeted therapeutics such as kinase inhibitors. By examining its reactivity and providing detailed experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the critical knowledge to effectively harness the potential of this compound in their research and development endeavors.
Introduction: The Quinazoline Scaffold in Medicinal Chemistry
The quinazoline core is a privileged heterocyclic motif, forming the structural foundation of numerous biologically active compounds and approved pharmaceuticals. Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for substituent presentation to biological targets. The incorporation of a trifluoromethyl group (-CF3) can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making trifluoromethylated quinazolines particularly attractive in drug design. Among these, this compound stands out as a highly versatile building block. The differential reactivity of its two chlorine atoms at the C2 and C4 positions allows for sequential and regioselective nucleophilic substitutions, enabling the construction of diverse molecular libraries for screening and optimization. This guide will focus on the synthesis, characterization, and strategic application of this key intermediate.
Physicochemical Properties and Structural Characterization
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for the interpretation of analytical data of its derivatives.
Chemical Structure and Properties
The core of the molecule is a pyrimidine ring fused to a benzene ring, with a trifluoromethyl group at position 5 and chloro-substituents at positions 2 and 4.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 134517-56-9[1] |
| Molecular Formula | C₉H₃Cl₂F₃N₂ |
| Molecular Weight | 267.04 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, DMF) |
digraph "2_4_Dichloro_5_trifluoromethyl_quinazoline" { graph [layout=neato, overlap=false, splines=true, maxiter=5000, start=123]; node [shape=plaintext]; edge [style=solid];// Define nodes for atoms N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; N3 [label="N", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,0!"]; C4a [label="C", pos="1.3,-0.75!"]; C5 [label="C", pos="2.6,0!"]; C6 [label="C", pos="2.6,1.5!"]; C7 [label="C", pos="1.3,2.25!"]; C8 [label="C", pos="0,3!"]; C8a [label="C", pos="1.3,0.75!"];
Cl2 [label="Cl", pos="-2.6,1.5!"]; Cl4 [label="Cl", pos="0,-1.5!"]; CF3_group [label="CF3", pos="3.9, -0.75!"]
// Define bonds N1 -- C2 [dir=none]; C2 -- N3 [dir=none]; N3 -- C4 [dir=none]; C4 -- C4a [dir=none]; C4a -- C8a [dir=none]; C8a -- N1 [dir=none]; C4a -- C5 [dir=none]; C5 -- C6 [dir=none]; C6 -- C7 [dir=none]; C7 -- C8 [dir=none]; C8 -- C8a [dir=none]; C2 -- Cl2 [dir=none]; C4 -- Cl4 [dir=none]; C5 -- CF3_group [dir=none];
// Benzene ring double bonds C5 -- C6 [style=double]; C7 -- C8 [style=double];
// Pyrimidine ring double bonds N1 -- C8a [style=double]; C2 -- N3 [style=double]; C4 -- C4a [style=double]; }
Caption: Chemical structure of this compound.
Spectroscopic Data (Predicted)
2.2.1. 1H NMR Spectroscopy The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the protons on the benzene ring. The coupling patterns will be influenced by their positions relative to each other and the trifluoromethyl group.
2.2.2. 13C NMR Spectroscopy The carbon NMR spectrum will be more complex, with nine distinct signals for the quinazoline core. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling. The carbons attached to the chlorine atoms will also have characteristic chemical shifts.
2.2.3. Mass Spectrometry The mass spectrum will show a characteristic isotopic pattern for a molecule containing two chlorine atoms (M, M+2, M+4). The molecular ion peak [M]⁺ would be observed at m/z 266, with other significant peaks corresponding to fragmentations of the molecule.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from the corresponding anthranilic acid derivative. This method provides a reliable and scalable route to the desired product.
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of 5-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione
This step involves the cyclization of 2-amino-6-(trifluoromethyl)benzoic acid with a source of carbonyl and amine functionalities, typically urea or potassium cyanate.
Experimental Protocol:
-
To a stirred suspension of 2-amino-6-(trifluoromethyl)benzoic acid (1.0 eq) in a suitable solvent (e.g., acetic acid or water), add urea (2.5 eq).
-
Heat the reaction mixture to reflux (typically 100-120 °C) for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates out of the solution. Collect the solid by filtration.
-
Wash the solid with water and then a small amount of cold ethanol to remove impurities.
-
Dry the product under vacuum to yield 5-(trifluoromethyl)quinazoline-2,4(1H,3H)-dione as a solid.
Causality of Experimental Choices:
-
Urea as a Reagent: Urea serves as a non-toxic and readily available source of the two nitrogen atoms and one carbonyl group required to form the pyrimidine ring of the quinazolinedione.
-
Heat: The reaction requires thermal energy to overcome the activation barrier for the cyclization and condensation reactions.
-
Precipitation and Filtration: The quinazolinedione product is often poorly soluble in the reaction medium upon cooling, allowing for a simple and efficient purification by filtration.
Step 2: Synthesis of this compound
The second step is a chlorination reaction that converts the dione into the dichloro derivative. Phosphorus oxychloride (POCl₃) is a common and effective reagent for this transformation.
Experimental Protocol:
-
In a fume hood, carefully add 5-(trifluoromethyl)quinazoline-2,4(1H,3H)-dione (1.0 eq) to an excess of phosphorus oxychloride (POCl₃) (5-10 eq).
-
Add a catalytic amount of a tertiary amine base, such as N,N-dimethylaniline or N,N-diisopropylethylamine (DIEA) (0.1-0.2 eq).
-
Heat the mixture to reflux (around 110 °C) for 3-5 hours. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by slowly pouring the cooled reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration.
-
Wash the solid thoroughly with cold water to remove any remaining acid.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Causality of Experimental Choices:
-
Excess POCl₃: Phosphorus oxychloride acts as both the chlorinating agent and the solvent in this reaction. Using it in excess ensures the complete conversion of the dione.
-
Tertiary Amine Catalyst: The base facilitates the reaction, likely by promoting the formation of a more reactive intermediate.
-
Inert Atmosphere: Prevents the reaction with atmospheric moisture, which can decompose the POCl₃.
-
Ice Quench: This hydrolyzes the excess POCl₃ and precipitates the organic product, which is insoluble in water.
Reactivity and Applications in Drug Discovery
The synthetic utility of this compound lies in the differential reactivity of the two chlorine atoms. The chlorine at the C4 position is more susceptible to nucleophilic substitution than the chlorine at the C2 position. This regioselectivity allows for a stepwise introduction of different functionalities.
Caption: Regioselective substitution reactions of this compound.
Application in the Synthesis of Kinase Inhibitors
The quinazoline scaffold is a cornerstone in the design of kinase inhibitors, with several approved drugs targeting kinases like EGFR and VEGFR. This compound serves as a key starting material for the synthesis of such inhibitors. The general strategy involves the sequential displacement of the two chlorine atoms with various amine-containing fragments to build up the final inhibitor molecule. The trifluoromethyl group at the 5-position can provide beneficial interactions within the kinase active site and improve the overall pharmacokinetic profile of the drug candidate.
Exemplary Synthetic Application:
While a specific, named drug synthesized directly from the 5-trifluoromethyl isomer is not prominently featured in the readily available literature, the synthetic strategy is well-established for other isomers. For instance, derivatives of 2,4-dichloroquinazolines are key intermediates in the synthesis of potent inhibitors of various kinases. The C4 position is typically substituted with an aniline derivative that binds in the hinge region of the kinase, while the C2 position can be modified to improve solubility and target selectivity.
Safety and Handling
As a chlorinated and fluorinated heterocyclic compound, this compound should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a valuable and versatile building block for medicinal chemists. Its straightforward synthesis and the regioselective reactivity of its chloro-substituents provide a powerful platform for the creation of diverse molecular libraries. The presence of the trifluoromethyl group offers potential advantages in terms of metabolic stability and target engagement. A comprehensive understanding of its synthesis, characterization, and reactivity, as outlined in this guide, is crucial for leveraging its full potential in the discovery and development of novel therapeutics, particularly in the realm of kinase inhibitors.
References
Sources
An In-depth Technical Guide to 2,4-Dichloro-5-(trifluoromethyl)quinazoline (CAS No. 134517-56-9)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2,4-Dichloro-5-(trifluoromethyl)quinazoline, a key building block in contemporary medicinal chemistry. With full editorial control, this document is structured to deliver not just procedural steps, but a deeper understanding of the causality behind its synthesis, properties, and applications, empowering researchers to leverage this compound's full potential in drug discovery and development.
Core Compound Identity and Physicochemical Profile
CAS Number: 134517-56-9
This compound is a halogenated quinazoline derivative featuring a trifluoromethyl group at the 5-position. This substitution pattern imparts unique electronic properties and steric bulk, making it a valuable scaffold for the synthesis of targeted therapeutics.
Table 1: Physicochemical Properties of this compound and Related Analogues
| Property | This compound | 2,4-Dichloro-6-(trifluoromethyl)quinazoline | 2,4-Dichloro-7-(trifluoromethyl)quinazoline |
| CAS Number | 134517-56-9 | 864291-30-5 | 396-02-1 |
| Molecular Formula | C₉H₃Cl₂F₃N₂ | C₉H₃Cl₂F₃N₂ | C₉H₃Cl₂F₃N₂ |
| Molecular Weight | 267.04 g/mol | 267.04 g/mol | 267.03 g/mol |
| Physical Form | White to yellow powder or crystals (predicted) | White to yellow powder or crystals | Not specified |
| Boiling Point | Not available | Not available | 282.5±40.0 °C (Predicted)[1] |
| Storage Temperature | Inert atmosphere, store in freezer, under -20°C (recommended for analogue)[2] | Inert atmosphere, store in freezer, under -20°C[2] | Not specified |
Note: Experimental data for the title compound is limited. Data for close analogues is provided for comparative purposes.
Strategic Synthesis Pathway: A Rationale-Driven Approach
The synthesis of this compound typically proceeds via a two-step sequence starting from the corresponding anthranilic acid derivative. The rationale behind this approach is the robust and well-established chemistry for constructing the quinazoline core, followed by a reliable chlorination method to install the reactive chloro groups at the 2 and 4 positions.
Proposed Synthesis Workflow
Caption: Proposed synthesis workflow for this compound.
Step-by-Step Experimental Protocol (Proposed)
This protocol is adapted from established procedures for the synthesis of analogous dichlorinated quinazolines.[3][4] Researchers should optimize reaction conditions for the specific substrate.
Part 1: Synthesis of 5-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 2-amino-6-(trifluoromethyl)benzoic acid in an appropriate solvent such as water or a mixed aqueous-organic system.
-
Cyclizing Agent Addition: Add a cyclizing agent, such as urea or an alkali metal cyanate (e.g., potassium cyanate). The choice of reagent will influence the reaction conditions.
-
pH Adjustment and Reaction: If using a cyanate, the reaction is typically performed under basic conditions. Adjust the pH of the mixture accordingly with a suitable base. Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture and acidify to precipitate the product. Filter the solid, wash with water, and dry under vacuum to yield 5-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione.
Part 2: Chlorination to this compound
-
Reaction Setup: In a fume hood, charge a round-bottom flask with the 5-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione from the previous step. Add an excess of phosphoryl chloride (POCl₃), which acts as both the chlorinating agent and the solvent.
-
Catalyst/Base Addition: Add a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), to facilitate the reaction.[4]
-
Reaction: Heat the mixture to reflux and maintain the temperature until the reaction is complete, as monitored by TLC.
-
Work-up and Purification: Carefully quench the reaction mixture by slowly pouring it onto crushed ice. The crude product will precipitate out of the aqueous solution. Filter the solid, wash thoroughly with water, and dry. The crude this compound can be further purified by column chromatography on silica gel.
The Role in Drug Discovery: A Privileged Scaffold for Kinase Inhibition
The quinazoline scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. The introduction of a trifluoromethyl group enhances key pharmacokinetic properties such as metabolic stability, lipophilicity, and bioavailability, making trifluoromethyl quinazoline derivatives highly attractive for drug development.
Mechanism of Action: Targeting Kinase ATP-Binding Sites
This compound serves as a versatile intermediate for the synthesis of potent kinase inhibitors. The dichloro substitutions at the 2 and 4 positions provide reactive sites for sequential nucleophilic substitution, allowing for the introduction of various pharmacophores to fine-tune selectivity and potency.
Caption: General scheme for the synthesis of kinase inhibitors from the title compound.
The resulting 2,4-disubstituted quinazoline derivatives often function as ATP-competitive inhibitors of protein kinases. The quinazoline core mimics the adenine ring of ATP, while the substituents at the 2 and 4 positions occupy adjacent hydrophobic pockets in the kinase active site, leading to potent and often selective inhibition.
Key Kinase Targets and Therapeutic Applications
-
Epidermal Growth Factor Receptor (EGFR): Quinazoline-based inhibitors are a cornerstone of therapy for non-small cell lung cancer (NSCLC) and other solid tumors driven by EGFR mutations.
-
Aurora Kinases: These are critical regulators of mitosis, and their inhibition is a promising strategy for cancer therapy.
-
Other Tyrosine Kinases: The versatility of the quinazoline scaffold allows for the development of inhibitors targeting a wide range of other tyrosine kinases implicated in cancer and other diseases.
Safety, Handling, and Storage
Table 2: GHS Hazard Statements for Structurally Similar Compounds
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Source: GHS classifications for analogous dichlorinated trifluoromethyl quinazolines.
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety glasses or goggles.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.
-
Spill Management: In case of a spill, avoid generating dust. Sweep up the material and place it in a sealed container for disposal.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term storage, an inert atmosphere and refrigeration (e.g., -20°C) are recommended to maintain purity.[2]
Conclusion: A Versatile Tool for Modern Drug Discovery
This compound is a high-value chemical intermediate that provides a robust platform for the synthesis of novel therapeutic agents. Its unique combination of a privileged quinazoline core, reactive chloro groups, and a pharmacokinetic-enhancing trifluoromethyl substituent makes it an indispensable tool for medicinal chemists. A thorough understanding of its synthesis, reactivity, and biological applications, as outlined in this guide, will empower researchers to accelerate the discovery and development of next-generation targeted therapies.
References
-
Jia, Y. et al. (2012). 2,4-Dichloro-7-fluoroquinazoline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o740. Available at: [Link]
Sources
Spectroscopic Characterization of 2,4-Dichloro-5-(trifluoromethyl)quinazoline: A Predictive and Methodological Guide
Abstract
This technical guide provides a comprehensive, in-depth analysis of the expected spectroscopic signature of 2,4-Dichloro-5-(trifluoromethyl)quinazoline. In the absence of published, peer-reviewed spectral data for this specific molecule, this document serves as a predictive framework for researchers, scientists, and drug development professionals. By leveraging fundamental principles of spectroscopy and drawing parallels from structurally analogous compounds, we delineate the anticipated features in Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy. This guide emphasizes not only the predicted data but also the causality behind experimental choices and the synergistic logic required for unambiguous structural validation. Detailed protocols for data acquisition are provided to ensure methodological rigor and reproducibility.
Introduction: The Quinazoline Scaffold in Modern Chemistry
The quinazoline core is a privileged scaffold in medicinal chemistry and materials science, forming the backbone of numerous bioactive compounds, including approved therapeutics.[1] Quinazoline derivatives are known to exhibit a wide range of pharmacological activities, making them a focal point of drug discovery efforts. The target molecule of this guide, this compound, represents a versatile synthetic intermediate. The chloro-substituents at the C2 and C4 positions act as reactive handles for nucleophilic substitution, allowing for the facile introduction of diverse functionalities. The trifluoromethyl group at the C5 position is a crucial modulator of physicochemical properties, often enhancing metabolic stability, lipophilicity, and binding affinity.
Given its potential as a key building block, the unambiguous structural confirmation of this compound is paramount. This guide provides the foundational knowledge to acquire and interpret the multi-technique spectroscopic data required for its definitive characterization.
Analytical Workflow for Structural Elucidation
The comprehensive characterization of a novel or uncharacterized molecule like this compound relies on a synergistic analytical workflow. Each technique provides a unique and complementary piece of the structural puzzle. Mass spectrometry establishes the molecular formula, infrared spectroscopy identifies key functional groups, and multinuclear NMR spectroscopy maps the precise atomic connectivity.
Caption: High-level workflow for the spectroscopic characterization of the target compound.
Mass Spectrometry (MS): Confirming Molecular Formula
Mass spectrometry is the first-line technique to confirm the molecular weight and infer the elemental composition of the target molecule.
Predicted Mass Spectrum
The molecular formula for this compound is C₉H₃Cl₂F₃N₂.
-
Molecular Ion (M⁺): The calculated monoisotopic mass is 265.96 g/mol .[2][3]
-
Isotopic Pattern: The most telling feature in the mass spectrum will be the isotopic cluster of the molecular ion. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.77%, ³⁷Cl ≈ 24.23%), molecules containing two chlorine atoms exhibit a characteristic pattern of peaks at M, M+2, and M+4.[4] The predicted intensity ratio for a dichloro compound is approximately 100:65:10 (or ~9:6:1).[5] Observing this specific pattern is exceptionally strong evidence for the presence of two chlorine atoms.
-
Fragmentation: Under higher energy ionization conditions like Electron Ionization (EI), predictable fragmentation is expected. Key fragments would likely arise from the loss of a chlorine atom ([M-Cl]⁺ at m/z ~231) or the trifluoromethyl group ([M-CF₃]⁺ at m/z ~197).
Experimental Protocol: Acquiring the Mass Spectrum
-
Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement.
-
Ionization Method Selection:
-
Electrospray Ionization (ESI): A soft ionization technique ideal for confirming the molecular weight with minimal fragmentation. Run in positive ion mode.
-
Electron Ionization (EI): A higher-energy technique, often coupled with Gas Chromatography (GC-MS), that induces fragmentation, providing structural clues.
-
-
Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500. Ensure sufficient resolution to clearly distinguish the isotopic peaks in the molecular ion cluster.
Table 1: Predicted Mass Spectrometry Data for C₉H₃Cl₂F₃N₂
| Feature | Predicted m/z | Expected Relative Intensity | Notes |
| Molecular Ion Cluster | |||
| [M]⁺ (C₉H₃³⁵Cl₂F₃N₂) | 265.96 | 100% | The monoisotopic peak. |
| [M+2]⁺ (C₉H₃³⁵Cl³⁷ClF₃N₂) | 267.96 | ~65% | Confirms the presence of two chlorine atoms.[4] |
| [M+4]⁺ (C₉H₃³⁷Cl₂F₃N₂) | 269.96 | ~10% | The third peak in the characteristic dichloro-isotopic pattern.[5] |
| Key Fragments (EI) | |||
| [M-Cl]⁺ | 230.99 | Variable | Loss of a chlorine radical from the molecular ion. |
| [M-CF₃]⁺ | 197.00 | Variable | Loss of the trifluoromethyl radical. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
Multinuclear NMR spectroscopy is the definitive technique for elucidating the precise structure, connectivity, and electronic environment of the atoms within the molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all essential.
Predicted ¹H NMR Spectrum
The molecule possesses three aromatic protons on the benzene portion of the quinazoline ring system. Their chemical shifts and coupling patterns are dictated by the electronic effects of the heterocyclic nitrogen atoms and the substituents.
-
H-8 (Predicted δ ≈ 8.0-8.2 ppm, doublet): This proton is adjacent to a nitrogen atom (N1) and is expected to be the most deshielded of the three. It should appear as a doublet, coupled only to H-7.
-
H-7 (Predicted δ ≈ 7.8-8.0 ppm, triplet or dd): Coupled to both H-8 and H-6, this proton is expected to appear as a triplet (if J₇₈ ≈ J₇₆) or a doublet of doublets.
-
H-6 (Predicted δ ≈ 7.6-7.8 ppm, doublet): This proton is adjacent to the strongly electron-withdrawing -CF₃ group at C-5, which will deshield it. It should appear as a doublet, coupled to H-7.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show 9 distinct signals for the carbon atoms of the quinazoline ring system, plus one for the trifluoromethyl carbon.
-
C-2 & C-4 (Predicted δ ≈ 155-165 ppm): These carbons are directly attached to electronegative chlorine atoms and nitrogen atoms, causing them to be significantly downfield.
-
C-5 (Predicted δ ≈ 125-135 ppm, quartet): The carbon bearing the trifluoromethyl group will have its signal split into a quartet due to one-bond coupling with the three fluorine atoms (¹JCF).[6]
-
-CF₃ (Predicted δ ≈ 120-125 ppm, quartet): The carbon of the trifluoromethyl group itself will appear as a prominent quartet with a very large one-bond C-F coupling constant (¹JCF ≈ 270-280 Hz).[7]
-
C-4a & C-8a (Predicted δ ≈ 140-150 ppm): These are the bridgehead carbons, with their chemical shifts influenced by the fused ring system and adjacent nitrogens.
-
C-6, C-7, C-8 (Predicted δ ≈ 120-135 ppm): These protonated carbons will appear in the aromatic region. C-6 and C-8 may show small long-range C-F coupling.
Predicted ¹⁹F NMR Spectrum
This is a crucial and straightforward experiment for confirming the trifluoromethyl group.
-
-CF₃ (Predicted δ ≈ -60 to -65 ppm, singlet): The three fluorine atoms of the -CF₃ group are chemically equivalent and are not coupled to any other fluorine atoms. Therefore, they will produce a single, sharp peak.[8] Its chemical shift is characteristic of a trifluoromethyl group attached to an aromatic ring.[9]
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal reference for ¹H and ¹³C NMR.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve good signal dispersion.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This often requires a larger number of scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. An external reference standard (like CFCl₃) is often used, or the spectrometer's internal reference is calibrated.
Table 2: Predicted NMR Spectroscopic Data
| Nucleus | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) | Assignment |
| ¹H | 8.0 - 8.2 | d | J ≈ 8-9 | H-8 |
| 7.8 - 8.0 | t or dd | J ≈ 8-9 | H-7 | |
| 7.6 - 7.8 | d | J ≈ 7-8 | H-6 | |
| ¹⁹F | -60 to -65 | s | - | -CF₃ |
| ¹³C | 155 - 165 | s | - | C-2, C-4 |
| 140 - 150 | s | - | C-4a, C-8a | |
| 125 - 135 | q | ¹JCF ≈ 30-40 | C-5 | |
| 120 - 135 | s | - | C-6, C-7, C-8 | |
| 120 - 125 | q | ¹JCF ≈ 275 | -CF₃ |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups by identifying their characteristic molecular vibrations.
Predicted IR Absorption Bands
-
C-F Stretching: The most diagnostic feature in the IR spectrum will be one or more very strong and broad absorption bands in the 1350-1100 cm⁻¹ region. These correspond to the symmetric and asymmetric stretching vibrations of the C-F bonds in the trifluoromethyl group.[10][11]
-
Aromatic Ring Stretching: Multiple bands of variable intensity are expected in the 1620-1450 cm⁻¹ region, corresponding to C=C and C=N stretching vibrations within the quinazoline ring system.[12]
-
Aromatic C-H Stretching: A weak but sharp band is expected just above 3000 cm⁻¹ (typically 3100-3050 cm⁻¹ ).[13]
-
C-Cl Stretching: Absorptions for C-Cl bonds are typically found in the fingerprint region (800-600 cm⁻¹ ) and can be harder to assign definitively.
Experimental Protocol: FT-IR/ATR
-
Sample Preparation: No extensive preparation is needed for Attenuated Total Reflectance (ATR) FT-IR. A small amount of the solid sample is placed directly onto the ATR crystal.
-
Instrumentation: Use a standard FT-IR spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded from 4000 to 400 cm⁻¹.
Table 3: Predicted Characteristic IR Absorptions
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| 3100 - 3050 | Weak | Aromatic C-H Stretch |
| 1620 - 1450 | Medium | Aromatic C=C and C=N Ring Stretches |
| 1350 - 1100 | Strong | C-F Asymmetric & Symmetric Stretches (-CF₃) |
| 800 - 600 | Medium | C-Cl Stretch (in fingerprint region) |
Synergistic Validation: Assembling the Evidence
No single spectroscopic technique can unambiguously determine a structure. True confidence is achieved when the independent data from MS, NMR, and IR converge to support a single, consistent structure.
Caption: Logic diagram showing how data from MS, IR, and NMR synergize for structural validation.
This logical process provides a self-validating system. The molecular formula from MS is confirmed by the atom counts and types identified in NMR and IR. The functional groups seen in IR are consistent with the chemical environments mapped by NMR. Finally, the specific connectivity revealed by NMR is consistent with the mass and formula provided by MS. This convergence of evidence provides the authoritative grounding required for definitive structural assignment.
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Foreword: The Strategic Advantage of Trifluoromethylation in Quinazoline Scaffolds
An In-Depth Technical Guide to the Biological Activity of Trifluoromethylated Quinazolines
To the dedicated researcher, scientist, and drug development professional, the quinazoline scaffold is a familiar and venerable structure in medicinal chemistry. Its derivatives are the foundation of numerous therapeutic agents, demonstrating a remarkable breadth of biological activity.[1][2][3] This guide, however, focuses on a specific and highly strategic iteration of this scaffold: the trifluoromethylated quinazoline.
The introduction of a trifluoromethyl (-CF3) group is not a trivial modification. It is a deliberate design choice that leverages the unique properties of fluorine to overcome common pharmacological hurdles. The -CF3 group is a powerful modulator of a molecule's physicochemical properties, enhancing metabolic stability, increasing lipophilicity for better membrane permeability, and improving bioavailability.[1][4] These enhancements make trifluoromethylated quinazolines a particularly promising class of compounds for modern drug discovery, capable of overcoming challenges like drug resistance and offering improved therapeutic profiles.[1] This guide provides a deep dive into the multifaceted biological activities of these compounds, the mechanistic rationale behind their efficacy, and the experimental methodologies used to validate their potential.
The Landscape of Biological Activity
Trifluoromethylated quinazolines exhibit a diverse array of biological activities, positioning them as valuable leads for multiple therapeutic areas.[1][2] While their application in oncology is most prominent, their potential extends to infectious diseases, neuroinflammation, and beyond.
Anticancer Activity: The Core Application
The most extensively studied application of trifluoromethylated quinazolines is in cancer therapy.[1][5][6] These compounds primarily exert their antitumor effects by inhibiting key enzymes and disrupting cellular pathways critical for cancer cell proliferation and survival.[1][7]
Mechanism of Action: Tyrosine Kinase Inhibition
A primary mechanism is the inhibition of receptor tyrosine kinases (RTKs), which are crucial regulators of cell growth and division.[1][7] Many cancers are characterized by the overexpression or mutation of RTKs, leading to uncontrolled signaling. Trifluoromethylated quinazolines act as small molecule kinase inhibitors, competing with adenosine triphosphate (ATP) at the enzyme's catalytic site.[7]
-
Epidermal Growth Factor Receptor (EGFR) Inhibition: Several FDA-approved quinazoline-based drugs, such as gefitinib and erlotinib, function by inhibiting EGFR.[1][8] The trifluoromethyl group can enhance binding affinity and help overcome resistance to first-generation inhibitors by binding more effectively to mutant forms of EGFR.[1] This inhibition blocks downstream signaling, leading to cell cycle arrest and apoptosis (programmed cell death).[1][9]
-
Dual EGFR/VEGFR-2 Inhibition: Some derivatives have been designed as dual inhibitors of both EGFR and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), simultaneously targeting tumor cell proliferation and angiogenesis (the formation of new blood vessels that supply the tumor).[7]
-
Other Kinase Targets: Research has identified other potential kinase targets, such as PIM-1 kinase, which is implicated in various cancers.[5]
The following diagram illustrates the general principle of EGFR inhibition by these compounds.
Caption: EGFR signaling pathway and its inhibition by a trifluoromethylated quinazoline.
Other Anticancer Mechanisms: Beyond kinase inhibition, these compounds can induce apoptosis and prevent tumor cell migration through other mechanisms.[6][10] Some derivatives have been shown to target tubulin polymerization, disrupting the cytoskeleton and arresting cells in the G2/M phase of the cell cycle.[6][11]
Antimalarial and Antimicrobial Activity
The quinazoline scaffold is also a fertile ground for developing anti-infective agents.
-
Antimalarial: Trifluoromethylated quinazolines have demonstrated potent activity against Plasmodium falciparum, the parasite responsible for malaria.[1] Their efficacy is particularly crucial in the fight against drug-resistant strains.[1] The mechanism often involves inhibiting essential parasitic enzymes, and their ability to target multiple pathways may reduce the likelihood of resistance development.[1][9]
-
Antibacterial/Antifungal: Various derivatives have been synthesized and screened for antimicrobial properties against pathogenic bacteria and fungi.[9][12][13] While the specific mechanisms are diverse, they often involve disruption of the microbial cell wall or interference with DNA replication.[13]
Neuroprotective and Anti-Inflammatory Activity
Emerging research points to the potential of trifluoromethylated quinazolines in treating neurodegenerative diseases and inflammatory conditions.[14][15]
-
Neuroprotection: Certain derivatives have been shown to protect neuronal cells from cytotoxicity induced by oxidative stress (H2O2) and inflammatory triggers (LPS).[14] This suggests a potential therapeutic role in conditions like Alzheimer's and Parkinson's disease, where neuroinflammation and neuronal death are key pathological features.[14][15][16]
-
Anti-inflammatory: The anti-inflammatory effects are often linked to the reduction of nitric oxide (NO) production and the inhibition of pro-inflammatory mediators like COX-2 and various cytokines.[14][17]
Structure-Activity Relationship (SAR) and Data
The biological activity of these compounds is highly dependent on their specific chemical structure. SAR studies are critical for optimizing potency and selectivity.
Key SAR Insights:
-
The Trifluoromethyl Group: As established, the -CF3 group at various positions, often the 2- or 4-position of the quinazoline ring, is a key determinant of activity, enhancing pharmacokinetic properties.[1][4]
-
Substitutions on the Anilino Ring: For kinase inhibitors, substitutions on the 4-anilino moiety are crucial for binding to the enzyme's active site. Bulky or specific electron-withdrawing/donating groups can significantly increase potency and selectivity.[7][8]
-
The Quinazoline Core: Modifications at the 6- and 7-positions of the quinazoline core with groups like piperazine or morpholine can improve activity and solubility.[5][8]
Comparative Antiproliferative Activity Data
The following table summarizes the in vitro anticancer activity (IC50 values) of selected trifluoromethylated quinazoline derivatives against various human cancer cell lines.
| Compound ID | 4-Position Moiety | Cancer Cell Line | IC50 (µM) | Reference |
| 8b | Trifluoromethyl | PC3 (Prostate) | 5.51 | [5] |
| LNCaP (Prostate) | 4.51 | [5] | ||
| K562 (Leukemia) | 8.49 | [5] | ||
| 10b | Trifluoromethyl | PC3 (Prostate) | 3.02 | [6][10] |
| LNCaP (Prostate) | 3.45 | [6][10] | ||
| K562 (Leukemia) | 3.98 | [6][10] | ||
| Gefitinib | (Positive Control) | PC3 (Prostate) | ~3.15 | [6][10] |
| LNCaP (Prostate) | ~3.37 | [6][10] | ||
| K562 (Leukemia) | ~4.12 | [6][10] |
Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency.
Experimental Protocols and Workflows
The discovery and validation of novel trifluoromethylated quinazolines follow a structured workflow, from chemical synthesis to rigorous biological evaluation.
Caption: A typical drug discovery workflow for trifluoromethylated quinazolines.
Protocol 1: General Synthesis of N-phenyl-4-(trifluoromethyl)quinazoline-2-amine Derivatives
This protocol is a representative example based on established methodologies for creating the quinazoline core and adding substituents.[5]
Objective: To synthesize a target trifluoromethylated quinazoline for biological evaluation.
Materials: 2-amino-5-nitrobenzonitrile, trifluoroacetic anhydride, tin(II) chloride dihydrate, appropriate aniline derivative, palladium catalyst (e.g., Pd(OAc)2), ligand (e.g., Xantphos), cesium carbonate, dioxane, ethanol, ethyl acetate, hexane, standard laboratory glassware, magnetic stirrer, reflux condenser, rotary evaporator, column chromatography setup.
Methodology:
-
Step 1: Cyclization to form the Quinazoline Core.
-
In a round-bottom flask, dissolve 2-amino-5-nitrobenzonitrile (1 equivalent) in trifluoroacetic anhydride (excess).
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture and evaporate the solvent under reduced pressure to obtain the crude 6-nitro-4-(trifluoromethyl)quinazoline.
-
-
Step 2: Reduction of the Nitro Group.
-
Dissolve the crude product from Step 1 in ethanol.
-
Add tin(II) chloride dihydrate (SnCl2·2H2O, ~5 equivalents) portion-wise.
-
Reflux the mixture for 2-3 hours until the starting material is consumed (monitor by TLC).
-
Cool the reaction, neutralize with a saturated sodium bicarbonate solution, and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 4-(trifluoromethyl)quinazolin-6-amine.
-
-
Step 3: Buchwald-Hartwig Amination.
-
To an oven-dried flask under an inert atmosphere (e.g., argon), add the product from Step 2 (1 equivalent), the desired aniline derivative (1.2 equivalents), palladium catalyst (0.05 equivalents), ligand (0.1 equivalents), and cesium carbonate (2 equivalents).
-
Add anhydrous dioxane as the solvent.
-
Heat the mixture to 100-110 °C for 12-24 hours.
-
After completion, cool the mixture, filter it through celite, and wash with ethyl acetate.
-
-
Step 4: Purification and Characterization.
-
Concentrate the filtrate in vacuo.
-
Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Combine the pure fractions and evaporate the solvent to yield the final product.
-
Self-Validation: Confirm the structure and purity of the target compound using Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS). The obtained spectra must match the expected structure.
-
Protocol 2: In Vitro Antiproliferative MTT Assay
This protocol is a standard method for assessing the cytotoxicity of a compound against cancer cell lines.[5][6]
Objective: To determine the IC50 value of a synthesized trifluoromethylated quinazoline derivative.
Materials: Human cancer cell lines (e.g., PC3, K562), complete culture medium (e.g., RPMI-1640 with 10% FBS), 96-well microplates, synthesized compound stock solution (in DMSO), MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO, multi-channel pipette, CO2 incubator, microplate reader.
Methodology:
-
Cell Seeding:
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the synthesized compound in culture medium from the DMSO stock. Ensure the final DMSO concentration in all wells is <0.1% to avoid solvent toxicity.
-
Include control wells: cells with medium only (negative control), cells with vehicle (DMSO), and cells with a known anticancer drug like gefitinib (positive control).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Incubate the plate for 48 or 72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
Self-Validation: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Conclusion and Future Outlook
Trifluoromethylated quinazolines represent a highly successful and enduring platform in medicinal chemistry. Their enhanced pharmacokinetic properties and potent, often multi-targeted, biological activities have solidified their role in oncology and show immense promise in treating infectious and neurodegenerative diseases.[1][14] The success of FDA-approved drugs like gefitinib underscores the therapeutic potential of this scaffold.[1]
Future research will likely focus on designing next-generation inhibitors that can overcome acquired resistance to current therapies, a persistent challenge in the clinical setting.[1] Exploring novel kinase targets, developing compounds with greater selectivity to reduce side effects, and expanding the application of this privileged scaffold to a wider range of diseases will continue to be exciting and vital areas of investigation for drug development professionals.
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Design, Synthesis, and Biological Evaluation of Novel Quinazoline Derivatives Possessing a Trifluoromethyl Moiety as Potential Antitumor Agents. Chemistry & Biodiversity. [Link]
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Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals. [Link]
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Synthesized 2-Trifluoromethylquinazolines and Quinazolinones Protect BV2 and N2a Cells against LPS- and H2O2-induced Cytotoxicity. Medicinal Chemistry. [Link]
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BIOLOGICAL IMPORTANCE OF QUINAZOLINONE AND ITS DERIVATIVES: A REVIEW. CHEMISTRY & BIOLOGY INTERFACE. [Link]
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EXPLORING THE PROTEIN KINASE INHIBITORY ACTIVITY OF QUINAZOLINES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTE. Semantic Scholar. [Link]
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A Technical Guide to Therapeutic Targeting with Quinazoline-Based Compounds
Abstract: The quinazoline ring system represents a "privileged scaffold" in medicinal chemistry, distinguished by its synthetic versatility and its capacity for diverse, high-affinity interactions with a multitude of biological targets. This guide provides an in-depth analysis of the key therapeutic targets for quinazoline-based compounds, with a primary focus on oncology and emerging applications in neurodegenerative diseases. We will explore the molecular mechanisms of action, from the well-established inhibition of protein tyrosine kinases like EGFR and VEGFR to the disruption of cytoskeletal dynamics via tubulin binding. Furthermore, this document serves as a practical resource for drug development professionals, offering detailed, field-proven protocols for the biophysical and cell-based assays required to validate target engagement and elucidate the functional consequences of molecular intervention. The narrative synthesizes mechanistic insights with experimental causality, providing a robust framework for the rational design and evaluation of next-generation quinazoline therapeutics.
The Quinazoline Scaffold: A Privileged Structure in Medicinal Chemistry
The quinazoline framework, a fusion of a benzene ring and a pyrimidine ring, is a cornerstone of modern drug discovery.[1] Its rigid, planar structure provides a stable anchor for substituent groups, which can be precisely oriented to engage with specific amino acid residues within the binding sites of therapeutic targets. This structural feature is a primary reason for the broad bioactivity of quinazoline derivatives, which extends from anticancer and antimicrobial to anti-inflammatory and antihypertensive applications.[2][3] Several quinazoline-based drugs have received FDA approval, validating the therapeutic potential of this scaffold and cementing its importance in the pharmaceutical landscape.[4][5][6]
The success of first-generation drugs like Gefitinib spurred intensive research, leading to the development of compounds with improved potency, selectivity, and the ability to overcome clinical resistance.[7][8] This evolution underscores the chemical tractability of the quinazoline core, which allows medicinal chemists to systematically modify its structure to optimize pharmacological properties.
Major Therapeutic Target Classes in Oncology
The anticancer activity of quinazolines is the most extensively studied aspect of their pharmacology.[2] These compounds influence tumor growth through the inhibition of various molecular targets crucial for cancer cell proliferation, survival, angiogenesis, and metastasis.[1][8]
Protein Tyrosine Kinases: The Cornerstone of Quinazoline Anticancer Activity
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of many cancers. The quinazoline scaffold has proven to be an exceptional platform for designing potent kinase inhibitors, primarily by acting as an ATP mimetic that competes for the ATP-binding pocket of the enzyme's catalytic domain.[3][7]
EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers downstream pathways such as RAS/MAPK and PI3K/Akt, promoting cell proliferation and survival.[1] Overexpression or activating mutations of EGFR are common drivers in non-small-cell lung cancer (NSCLC) and other epithelial tumors.[9][10]
Mechanism of Action: Quinazoline-based EGFR inhibitors, such as gefitinib and erlotinib, function as reversible, ATP-competitive inhibitors.[7] The 4-anilinoquinazoline core is critical for this activity, with the quinazoline nitrogen (N1) accepting a hydrogen bond from a key methionine residue in the hinge region of the kinase domain, effectively blocking ATP from binding and preventing receptor autophosphorylation.[11] Second-generation inhibitors like afatinib and dacomitinib bind irreversibly to a cysteine residue in the active site, providing more sustained target inhibition.[2][7]
Targeting Resistance: A significant challenge in EGFR-targeted therapy is the emergence of resistance, often through the "gatekeeper" mutation T790M. This mutation sterically hinders the binding of first-generation inhibitors.[9] This has driven the development of third-generation compounds designed to overcome this resistance while sparing the wild-type (WT) receptor to reduce toxicity.[9][12]
Caption: EGFR signaling pathway and point of inhibition by quinazoline compounds.
Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis, supplying tumors with necessary oxygen and nutrients.[13] VEGFR-2 is the primary receptor tyrosine kinase that mediates the pro-angiogenic effects of VEGF.[14]
Mechanism of Action: Quinazoline derivatives can effectively inhibit VEGFR-2 kinase activity, thereby blocking downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival.[14][15] This anti-angiogenic effect can starve the tumor and inhibit its growth. Several compounds have been developed as dual inhibitors of both EGFR and VEGFR-2, such as vandetanib and other 4-anilinoquinazolines.[12][16] This dual-targeting strategy offers a synergistic effect by simultaneously blocking tumor cell proliferation and the blood supply that sustains it.[11][16]
Caption: A generalized workflow for validating quinazoline-based therapeutic candidates.
Biophysical Assays for Direct Target Interaction
Biophysical techniques are essential for confirming direct binding between a compound and its protein target and for characterizing the interaction's affinity, kinetics, and thermodynamics. [17][18]This information is crucial for establishing a clear structure-activity relationship (SAR) and for selecting promising candidates for further development.
| Technique | Principle | Key Information Provided | Considerations |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index on a sensor chip as the compound flows over an immobilized target protein. [19] | Binding affinity (KD), kinetics (kon, koff), specificity. [18] | Requires protein immobilization; can be sensitive to buffer conditions. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during the binding event between a compound and a target in solution. [17] | Binding affinity (KD), stoichiometry (n), thermodynamics (ΔH, ΔS). [18] | Label-free, in-solution method; requires larger amounts of material. |
| Microscale Thermophoresis (MST) | Measures the change in fluorescence of a labeled target as it moves through a microscopic temperature gradient, which is altered upon ligand binding. [18][19] | Binding affinity (KD). | Low sample consumption; requires fluorescent labeling of the target. |
| Thermal Shift Assay (TSA) / DSF | Measures the change in the melting temperature (Tm) of a protein upon ligand binding using a fluorescent dye that binds to unfolded protein. [17] | Target engagement, relative affinity. | High-throughput screening capability; indirect measure of affinity. |
Protocol 4.1.1: Step-by-Step Guide to Surface Plasmon Resonance (SPR) for Kinase-Inhibitor Binding Kinetics
Objective: To determine the association rate (kₐ), dissociation rate (kₔ), and equilibrium dissociation constant (Kₗ) for a quinazoline inhibitor binding to a target kinase (e.g., EGFR).
-
Immobilization of Target:
-
Select a sensor chip appropriate for the protein (e.g., a CM5 chip for amine coupling).
-
Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).
-
Inject the purified kinase (e.g., 20-50 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level (e.g., 2000-4000 Response Units, RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5. A reference flow cell should be prepared similarly but without protein injection.
-
-
Analyte Preparation:
-
Prepare a stock solution of the quinazoline compound in 100% DMSO.
-
Create a serial dilution series of the compound (e.g., from 10 µM down to 1 nM) in the running buffer (e.g., HBS-EP+ buffer with 1-2% DMSO). Include a buffer-only (zero concentration) sample for double referencing.
-
-
Binding Analysis:
-
Equilibrate the system by flowing running buffer over both the target and reference flow cells until a stable baseline is achieved.
-
Perform a kinetic analysis by injecting each concentration of the compound at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 180 seconds), followed by a dissociation phase with running buffer (e.g., 600 seconds).
-
Between cycles, regenerate the sensor surface if necessary using a mild regeneration solution (e.g., a short pulse of 10 mM glycine-HCl, pH 2.5) to remove all bound analyte.
-
-
Data Analysis:
-
Subtract the signal from the reference flow cell and the zero-concentration injection from the experimental data (double referencing).
-
Fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.
-
This fitting will yield the kinetic parameters kₐ and kₔ. The affinity (Kₗ) is calculated as kₔ/kₐ.
-
Enzymatic Assays for Potency Determination
Once binding is confirmed, enzymatic assays are used to quantify the functional inhibitory activity of the compound. For kinase inhibitors, these assays typically measure the inhibition of substrate phosphorylation.
Protocol 4.2.1: Step-by-Step Guide to an In Vitro VEGFR-2 Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a quinazoline compound against VEGFR-2 kinase.
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare a stock solution of recombinant human VEGFR-2 enzyme in reaction buffer.
-
Prepare a stock solution of a suitable substrate (e.g., a poly(Glu,Tyr) 4:1 peptide).
-
Prepare a stock solution of ATP at a concentration near its Kₘ for VEGFR-2 (e.g., 10 µM).
-
Prepare a serial dilution of the quinazoline inhibitor in DMSO, then dilute further in the reaction buffer.
-
-
Assay Procedure (in a 96- or 384-well plate):
-
Add the quinazoline inhibitor at various concentrations to the assay wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Add the VEGFR-2 enzyme and the peptide substrate to the wells.
-
Incubate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
-
Detection and Quantification:
-
Stop the reaction and quantify the amount of phosphorylated substrate. This is commonly done using a luminescence-based assay like ADP-Glo™ (Promega), which measures the amount of ADP produced (correlating with kinase activity).
-
Alternatively, use an antibody-based method (e.g., HTRF®, ELISA) with an antibody specific to the phosphorylated substrate.
-
Read the plate using a suitable plate reader (luminometer or fluorometer).
-
-
Data Analysis:
-
Convert the raw signal to percent inhibition relative to the positive (0% inhibition) and negative (100% inhibition) controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to calculate the IC₅₀ value.
-
Cell-Based Assays for Phenotypic and Mechanistic Validation
Cell-based assays are critical for confirming that a compound's activity at the molecular level translates into a desired effect in a more biologically relevant system. [20][21]They can measure a compound's ability to inhibit cell proliferation, induce cell death, or arrest the cell cycle. [21][22]
| Assay Type | Principle | Key Information Provided | Example Cell Lines for Quinazolines |
|---|---|---|---|
| Cell Viability / Proliferation | Measures metabolic activity (e.g., MTT, MTS) or ATP content (e.g., CellTiter-Glo) as a proxy for the number of viable cells. [23][24] | Antiproliferative potency (GI₅₀/IC₅₀), cytotoxicity. | A549, H1975 (NSCLC); MCF-7 (Breast); HT-29 (Colon); HepG2 (Liver). [25][26] |
| Apoptosis Assay | Detects markers of programmed cell death, such as Annexin V binding to exposed phosphatidylserine or caspase activation. [24][27] | Confirmation of apoptosis as the mechanism of cell death. | As above. |
| Cell Cycle Analysis | Uses a DNA-intercalating dye (e.g., Propidium Iodide) and flow cytometry to quantify the proportion of cells in each phase of the cell cycle (G1, S, G2/M). [21]| Identifies cell cycle arrest at a specific phase (e.g., G2/M for tubulin inhibitors). [25]| As above. |
Protocol 4.3.1: Step-by-Step Guide to a Cell Viability Assay (CellTiter-Glo®)
Objective: To determine the antiproliferative IC₅₀ of a quinazoline compound on a cancer cell line (e.g., A549).
-
Cell Seeding:
-
Culture A549 cells to ~80% confluency.
-
Trypsinize, count, and resuspend the cells in fresh culture medium.
-
Seed the cells into a 96-well, opaque-walled plate at an optimized density (e.g., 3,000-5,000 cells per well in 100 µL) and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare a 2x concentrated serial dilution of the quinazoline compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the appropriate wells. Include vehicle control (e.g., 0.1% DMSO) and no-cell (background) wells.
-
Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
-
Luminescence Reading:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Reconstitute the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence from all other readings.
-
Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle control wells.
-
Plot the percent viability against the logarithm of the compound concentration and fit to a dose-response curve to determine the IC₅₀.
-
Conclusion and Future Perspectives
The quinazoline scaffold has unequivocally demonstrated its value in modern therapeutics, yielding multiple FDA-approved drugs that target key drivers of cancer. Its success is rooted in its favorable structural properties and synthetic accessibility, which have allowed for the development of highly potent and selective inhibitors against targets like EGFR, VEGFR, and tubulin.
The future of quinazoline-based drug discovery is bright and multifaceted. Key areas of focus will include the design of next-generation inhibitors that can overcome acquired drug resistance, the development of multi-targeted agents for complex diseases like cancer and Alzheimer's, and the exploration of novel therapeutic targets beyond the well-trodden paths. As our understanding of disease biology deepens, the rational application of the principles and protocols outlined in this guide will empower researchers to continue leveraging this privileged scaffold to create innovative and impactful medicines.
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Discovery of novel quinazoline derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potential anti-colon cancer effects. (2024). European Journal of Medicinal Chemistry. [Link]
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Using biophysical techniques to enhance early-stage drug discovery: the impact and challenges. (2023). Expert Opinion on Drug Discovery. [Link]
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Exploring Quinazoline as a Scaffold for Developing Novel Therapeutics in Alzheimer's Disease. (2023). Molecules. [Link]
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Macrocyclization of Quinazoline-Based EGFR Inhibitors Leads to Exclusive Mutant Selectivity for EGFR L858R and Del19. (2022). Journal of Medicinal Chemistry. [Link]
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Applications of biophysical techniques in drug discovery and development. (2019). ResearchGate. [Link]
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Exploring Quinazoline as a Scaffold for Developing Novel Therapeutics in Alzheimer's Disease. (2023). ResearchGate. [Link]
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Quinazoline Based Molecular Hybrids as Potential Therapeutic Agents in Tumour Therapy. (2022). Research Journal of Pharmacy and Technology. [Link]
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Macrocyclization of Quinazoline-Based EGFR Inhibitors Leads to Exclusive Mutant Selectivity for EGFR L858R and Del19. (2022). PubMed. [Link]
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Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors. (2023). RSC Advances. [Link]
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Biophysics: How to choose the right assay for your drug discovery project. (n.d.). Sygnature Discovery. [Link]
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Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. (2023). Expert Opinion on Drug Discovery. [Link]
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Cell-based Assays for Drug Discovery. (n.d.). Reaction Biology. [Link]
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Therapeutic potential of quinazoline derivatives for Alzheimer's disease: A comprehensive review. (2022). European Journal of Medicinal Chemistry. [Link]
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Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway. (2015). Iranian Journal of Basic Medical Sciences. [Link]
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Discovery of novel quinazoline derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potential anti-colon cancer effects. (2024). ResearchGate. [Link]
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Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2023). ResearchGate. [Link]
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An Updated Review: Newer Quinazoline Derivatives Under Clinical Trial. (2011). International Journal of Pharmaceutical & Biological Archives. [Link]
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Therapeutic progression of quinazolines as targeted chemotherapeutic agents. (2021). European Journal of Medicinal Chemistry. [Link]
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Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies. (2023). Bioorganic Chemistry. [Link]
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Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. (2018). Cancers. [Link]
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Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies. (2023). Anti-Cancer Agents in Medicinal Chemistry. [Link]
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Quinazolinone-Based Anticancer Agents: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Tubulin Co-crystal Structure. (2017). Journal of Medicinal Chemistry. [Link]
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Design, Synthesis, and Biological Investigation of Quinazoline Derivatives as Multitargeting Therapeutics in Alzheimer's Disease Therapy. (2024). Journal of Medicinal Chemistry. [Link]
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Quinazoline Based Dual Inhibitors of EGFR and VEGFR as Potential Anti-proliferative Agents-A Review. (2023). International Journal of Pharmacy and Biological Sciences. [Link]
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The Strategic Intermediate: A Technical Guide to 2,4-Dichloro-5-(trifluoromethyl)quinazoline in Modern Drug Discovery
Abstract
This technical guide provides an in-depth exploration of 2,4-dichloro-5-(trifluoromethyl)quinazoline, a key heterocyclic intermediate in medicinal chemistry. While the specific historical genesis of this molecule is not prominently documented in a singular discovery paper, its emergence is intrinsically linked to the broader development of quinazoline-based therapeutics, particularly in oncology. This document elucidates the probable synthetic pathway, key chemical properties, and the strategic importance of this compound as a versatile scaffold for the synthesis of highly functionalized drug candidates. We will delve into the causality behind its structural features and provide detailed protocols for its synthesis and subsequent derivatization, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Rise of a Privileged Scaffold
The quinazoline core, a fusion of benzene and pyrimidine rings, represents a "privileged scaffold" in medicinal chemistry, a distinction earned through its recurring presence in a multitude of biologically active compounds.[1][2] The journey of quinazoline derivatives from their initial synthesis in the late 19th and early 20th centuries to their current prominence in modern therapeutics is a testament to their chemical versatility and pharmacological relevance.[3][4][5]
A pivotal advancement in the utility of the quinazoline scaffold was the introduction of a trifluoromethyl (-CF3) group. This addition is a well-established strategy in drug design to enhance crucial pharmacokinetic properties such as metabolic stability, lipophilicity, and bioavailability.[6] The electron-withdrawing nature of the -CF3 group can also modulate the electronic properties of the heterocyclic system, influencing binding affinities with biological targets. Consequently, trifluoromethyl quinazoline derivatives have been extensively investigated for a wide array of therapeutic applications, including as anticancer, antimalarial, and anti-inflammatory agents.[6][7]
Within this important class of molecules lies This compound (CAS Number: 134517-56-9). The dichloro substitutions at the 2 and 4 positions of the pyrimidine ring render these sites highly susceptible to nucleophilic substitution, making this compound an exceptionally valuable and versatile building block for creating diverse libraries of potential drug candidates.[8] This guide will illuminate the path from its likely conceptualization to its practical application in the synthesis of advanced therapeutic agents.
Physicochemical Properties and Structural Data
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting the characteristics of its derivatives.
| Property | Value |
| CAS Number | 134517-56-9 |
| Molecular Formula | C₉H₃Cl₂F₃N₂ |
| Molecular Weight | 267.03 g/mol |
| Appearance | Off-white to light yellow solid |
| Melting Point | 100.4-102.5 °C |
| Boiling Point | 282.5±40.0 °C (Predicted) |
| Density | 1.595 g/cm³ (Predicted) |
| pKa | -1.27±0.30 (Predicted) |
Table 1: Physicochemical properties of this compound.
The Synthetic Pathway: A Logical Reconstruction
While the seminal publication detailing the first synthesis of this compound is not readily apparent, its synthesis can be logically deduced from established and widely practiced methodologies for quinazoline chemistry.[8][9][10] The most probable and industrially scalable route begins with the cyclization of an appropriately substituted anthranilic acid derivative, followed by chlorination.
Caption: Probable synthetic pathway for this compound.
Step 1: Cyclization to form 5-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione
The foundational step is the construction of the quinazoline-2,4-dione core. This is typically achieved through the reaction of an anthranilic acid derivative with a carbonyl-containing reagent such as urea or potassium cyanate.[8]
Protocol:
-
Reactant Preparation: In a reaction vessel equipped with a reflux condenser and a mechanical stirrer, suspend 2-amino-6-(trifluoromethyl)benzoic acid in a suitable high-boiling solvent (e.g., diphenyl ether or a high-boiling alcohol).
-
Reagent Addition: Add an equimolar amount of urea.
-
Reaction: Heat the mixture to a temperature sufficient to initiate cyclization, typically in the range of 150-180°C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture, and the solid product, 5-(trifluoromethyl)quinazoline-2,4(1H,3H)-dione, will precipitate.
-
Purification: The precipitate can be collected by filtration, washed with a non-polar solvent (e.g., hexane) to remove the reaction solvent, and then with water to remove any remaining urea. The product can be further purified by recrystallization if necessary.
Causality: The nucleophilic amino group of the anthranilic acid attacks one of the carbonyl carbons of urea, leading to a cascade of reactions that result in the formation of the stable, fused pyrimidine-dione ring system.
Step 2: Chlorination to this compound
The conversion of the quinazoline-2,4-dione to the dichloro derivative is a critical activation step. The hydroxyl groups of the tautomeric form of the dione are replaced with chlorine atoms, creating excellent leaving groups for subsequent nucleophilic substitution reactions.
Protocol:
-
Reactant Mixture: In a flask equipped with a reflux condenser and a gas trap (to neutralize evolved HCl), suspend 5-(trifluoromethyl)quinazoline-2,4(1H,3H)-dione in an excess of phosphorus oxychloride (POCl₃).[8] A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can be added to facilitate the reaction.
-
Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Carefully quench the reaction by pouring it slowly onto crushed ice with vigorous stirring. The excess POCl₃ will be hydrolyzed.
-
Isolation: The solid product, this compound, will precipitate. Collect the solid by filtration, wash thoroughly with water until the filtrate is neutral, and dry under vacuum.
Causality: The phosphorus oxychloride acts as both the solvent and the chlorinating agent. The oxygen atoms of the quinazoline-2,4-dione are converted into better leaving groups, which are then displaced by chloride ions, yielding the highly reactive dichloro product.
Strategic Importance in Drug Discovery
The value of this compound lies in the differential reactivity of the chlorine atoms at the C2 and C4 positions. The C4 chlorine is generally more labile and susceptible to nucleophilic displacement than the C2 chlorine. This differential reactivity allows for sequential and regioselective introduction of different nucleophiles, a powerful strategy for building molecular complexity.
This scaffold is particularly prevalent in the development of kinase inhibitors .[11][12] The quinazoline ring system is an effective mimic of the adenine portion of ATP, allowing it to bind competitively to the ATP-binding site of various kinases.[13]
Caption: General workflow for the derivatization of the title compound.
Application in the Synthesis of Kinase Inhibitors
A common synthetic strategy involves the initial displacement of the C4 chlorine with a substituted aniline, followed by the displacement of the C2 chlorine with another nucleophile. This approach has been instrumental in the development of inhibitors for targets such as the Epidermal Growth Factor Receptor (EGFR).[14]
Exemplary Protocol for C4-Anilino Substitution:
-
Reactant Mixture: Dissolve this compound in a suitable solvent such as isopropanol or acetonitrile.
-
Nucleophile Addition: Add an equimolar amount of the desired substituted aniline. A non-nucleophilic base (e.g., diisopropylethylamine) can be added to scavenge the HCl generated during the reaction.
-
Reaction: Stir the mixture at room temperature or with gentle heating. The reaction is typically complete within a few hours.
-
Isolation: The product, a 4-anilino-2-chloro-5-(trifluoromethyl)quinazoline derivative, often precipitates from the reaction mixture upon cooling. It can be collected by filtration and washed with the reaction solvent.
This intermediate can then be subjected to a second nucleophilic substitution at the C2 position, often requiring more forcing conditions (e.g., higher temperatures), to introduce further diversity and fine-tune the biological activity of the final compound.
Conclusion
This compound stands as a cornerstone intermediate in the synthesis of advanced quinazoline-based therapeutics. While its specific "moment of discovery" is not clearly demarcated in the historical record, its importance is evident from its widespread use as a building block in both academic research and industrial drug development. Its synthesis is based on robust and well-understood chemical principles, and its differential reactivity provides a powerful platform for creating diverse molecular architectures. The strategic incorporation of the trifluoromethyl group at the 5-position, combined with the reactive chloro groups at the 2 and 4-positions, ensures that this compound will continue to be a valuable tool in the quest for novel and more effective medicines, particularly in the field of targeted cancer therapy.
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Mahesh, Y. (2024). Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. International Journal of Chemical Studies, 12(5), 144-149. [Link]
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Wikipedia. (2024). Quinazoline. [Link]
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The Strategic Deployment of 2,4-Dichloro-5-(trifluoromethyl)quinazoline in Modern Medicinal Chemistry: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets. Within this esteemed class of heterocycles, 2,4-dichloro-5-(trifluoromethyl)quinazoline has emerged as a highly versatile and powerful building block for the synthesis of potent therapeutic agents. The strategic incorporation of a trifluoromethyl group at the 5-position significantly enhances the metabolic stability, lipophilicity, and bioavailability of the resulting molecules, making this intermediate particularly attractive for drug discovery.[1] This guide provides a comprehensive technical overview of the synthesis, reactivity, and application of this compound in the development of targeted therapies, with a primary focus on kinase inhibitors for oncology. Through an exploration of reaction mechanisms, detailed experimental protocols, and structure-activity relationship (SAR) analyses, this document serves as a critical resource for researchers aiming to leverage this key building block in their drug development programs.
Introduction: The Quinazoline Scaffold and the Significance of the Trifluoromethyl Group
Quinazoline derivatives have a rich history in medicinal chemistry, with numerous compounds having received FDA approval for the treatment of various diseases, particularly cancer.[2][3] Their success is largely attributed to their ability to mimic the purine core of ATP, enabling them to act as competitive inhibitors of a wide range of kinases.[4] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Consequently, kinase inhibitors have become a major focus of modern oncology drug discovery.
The introduction of a trifluoromethyl (-CF3) group into organic molecules is a well-established strategy in medicinal chemistry to enhance their pharmacological properties. The -CF3 group is highly electronegative and lipophilic, which can lead to:
-
Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation by cytochrome P450 enzymes.[1]
-
Enhanced Lipophilicity: The -CF3 group increases the overall lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its intracellular target.[1]
-
Improved Bioavailability: The combination of metabolic stability and enhanced lipophilicity often translates to improved oral bioavailability.[1]
-
Modulation of Binding Affinity: The -CF3 group can engage in unique, non-covalent interactions with protein targets, such as dipole-dipole and orthogonal multipolar interactions, which can significantly enhance binding affinity and selectivity.
The placement of the -CF3 group at the 5-position of the quinazoline ring in this compound offers a strategic advantage in drug design, influencing the electronic properties of the heterocyclic core and providing a vector for further structural modifications.
Synthesis of the Core Building Block: this compound
The synthesis of this compound is a critical first step in its utilization as a medicinal chemistry building block. A robust and scalable synthetic route is essential for the reliable production of this key intermediate. A common and effective method involves a two-step process starting from the corresponding anthranilic acid derivative, 2-amino-6-(trifluoromethyl)benzoic acid.
Synthetic Pathway Overview
The synthesis proceeds via two key transformations:
-
Cyclization: The initial step involves the cyclization of 2-amino-6-(trifluoromethyl)benzoic acid to form 5-(trifluoromethyl)quinazoline-2,4(1H,3H)-dione. This is typically achieved by reacting the anthranilic acid with a source of carbonyl, such as urea or potassium cyanate.[5]
-
Chlorination: The resulting quinazolinedione is then subjected to a chlorination reaction to replace the hydroxyl groups at the 2- and 4-positions with chlorine atoms, yielding the desired this compound. Common chlorinating agents for this transformation include phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).[5][6]
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol (Representative)
The following protocol is a representative procedure adapted from established methods for the synthesis of 2,4-dichloroquinazolines.[5][6]
Step 1: Synthesis of 5-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione
-
Reaction Setup: To a solution of 2-amino-6-(trifluoromethyl)benzoic acid (1.0 eq) in water, add potassium cyanate (KOCN) (1.5 - 2.0 eq).
-
pH Adjustment: Adjust the pH of the reaction mixture to between 9 and 12 using an appropriate base (e.g., KOH solution).
-
Heating: Heat the reaction mixture to 80-90°C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., HCl) to precipitate the product.
-
Isolation: Filter the precipitate, wash with cold water, and dry under vacuum to yield 5-(trifluoromethyl)quinazoline-2,4(1H,3H)-dione as a solid.
Step 2: Synthesis of this compound
-
Reaction Setup: In a flask equipped with a reflux condenser and a gas trap, suspend 5-(trifluoromethyl)quinazoline-2,4(1H,3H)-dione (1.0 eq) in an excess of phosphorus oxychloride (POCl3). A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
Heating: Heat the mixture to reflux (approximately 105-110°C) and maintain for 6-8 hours, or until the reaction is complete as indicated by TLC.
-
Work-up: Carefully quench the reaction by slowly pouring the mixture onto crushed ice with vigorous stirring. This will hydrolyze the excess POCl3 and precipitate the product.
-
Isolation: Filter the solid precipitate, wash thoroughly with water until the filtrate is neutral, and then dry under vacuum to afford crude this compound.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the final product with high purity.
Reactivity and Application in the Synthesis of Kinase Inhibitors
The key to the utility of this compound as a building block lies in the differential reactivity of its two chlorine atoms. The chlorine at the 4-position is significantly more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at the 2-position. This regioselectivity allows for a sequential and controlled introduction of different substituents, which is a cornerstone of modern drug design.
Regioselective Nucleophilic Aromatic Substitution (SNAr)
The enhanced reactivity of the C4-chloro group is attributed to the electronic influence of the quinazoline ring nitrogens. The lone pair of electrons on the N1 nitrogen can delocalize to stabilize the Meisenheimer intermediate formed upon nucleophilic attack at the C4 position more effectively than at the C2 position. This allows for selective substitution at C4 under relatively mild conditions, while the substitution at C2 typically requires harsher conditions (e.g., higher temperatures).
Caption: Sequential nucleophilic aromatic substitution on the quinazoline core.
Application in the Synthesis of EGFR and VEGFR Inhibitors
A primary application of this compound is in the synthesis of 4-anilinoquinazoline derivatives, a class of compounds that includes several FDA-approved epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) inhibitors.[3] The general synthetic strategy involves the reaction of this compound with a substituted aniline to install the key pharmacophore at the 4-position. The remaining chlorine at the 2-position can then be further functionalized or reduced.
3.2.1. Representative Protocol for the Synthesis of a 4-Anilinoquinazoline Derivative
-
Reaction Setup: Dissolve this compound (1.0 eq) and a substituted aniline (1.0-1.2 eq) in a suitable solvent such as isopropanol or acetonitrile.
-
Reaction Conditions: Heat the reaction mixture to reflux for 4-12 hours. The reaction can be monitored by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature, which may cause the product to precipitate. If not, the solvent can be removed under reduced pressure.
-
Isolation and Purification: The crude product can be isolated by filtration and purified by recrystallization or column chromatography to yield the desired 4-(substituted-anilino)-2-chloro-5-(trifluoromethyl)quinazoline.
Case Study: Structure-Activity Relationships of 5-Trifluoromethyl Quinazoline-Based Kinase Inhibitors
The 5-trifluoromethyl substituent plays a crucial role in the structure-activity relationship (SAR) of quinazoline-based kinase inhibitors. The following table summarizes representative data for hypothetical analogues to illustrate the impact of this group and other substitutions on inhibitory activity against key oncogenic kinases.
| Compound ID | R1 (at C4-Anilino) | R2 (at C2) | EGFR IC50 (nM) | VEGFR-2 IC50 (nM) |
| A-1 | 3-chloro-4-fluoro | -Cl | 50 | 120 |
| A-2 | 3-ethynyl | -Cl | 25 | 80 |
| A-3 | 3-chloro-4-fluoro | -NH2 | 45 | 110 |
| A-4 | 3-ethynyl | -NH2 | 20 | 75 |
| B-1 (no CF3) | 3-chloro-4-fluoro | -Cl | 150 | 300 |
Data are hypothetical and for illustrative purposes.
From this representative data, several key SAR insights can be drawn:
-
Impact of the 5-CF3 Group: A comparison of a hypothetical compound without the 5-CF3 group (B-1) to its counterpart (A-1) suggests that the trifluoromethyl group significantly enhances inhibitory potency against both EGFR and VEGFR-2.
-
Substitution on the 4-Anilino Ring: The nature of the substituent on the 4-anilino ring is critical for activity. Small, electron-withdrawing groups such as ethynyl (A-2 and A-4) can lead to improved potency compared to halo-substituents (A-1 and A-3).
-
Modification at the C2-Position: While the C4-substituent is often the primary determinant of kinase inhibitory activity, modifications at the C2-position can fine-tune the compound's properties, including solubility and cell permeability.
Biological Mechanisms and Signaling Pathways
Compounds derived from this compound predominantly function as ATP-competitive inhibitors of receptor tyrosine kinases (RTKs) such as EGFR and VEGFR. By blocking the ATP binding site, these inhibitors prevent the autophosphorylation and activation of the receptor, thereby inhibiting downstream signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis.
Inhibition of the EGFR Signaling Pathway
The EGFR signaling pathway, upon activation by ligands like EGF, triggers a cascade of intracellular events, including the activation of the RAS/RAF/MEK/ERK and PI3K/Akt/mTOR pathways. These pathways promote cell cycle progression, inhibit apoptosis, and enhance cell survival. Inhibition of EGFR by a 4-anilino-5-(trifluoromethyl)quinazoline derivative blocks these downstream signals, leading to cell cycle arrest and apoptosis in cancer cells that are dependent on this pathway.
Caption: Inhibition of the EGFR/PI3K/Akt/mTOR signaling pathway.
Inhibition of the VEGFR Signaling Pathway
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Binding of VEGF to VEGFR-2 leads to the activation of downstream signaling pathways, including the Akt/mTOR/p70S6K pathway, which promotes endothelial cell proliferation, migration, and survival.[4] Inhibitors derived from this compound can block VEGFR-2 activation, thereby cutting off the tumor's blood supply and inhibiting its growth.[4]
Conclusion and Future Perspectives
This compound is a privileged building block in medicinal chemistry that offers a unique combination of desirable physicochemical properties and versatile reactivity. Its strategic use has enabled the development of a multitude of potent kinase inhibitors with applications in oncology. The ability to selectively and sequentially functionalize the 2- and 4-positions provides a powerful platform for fine-tuning the pharmacological profile of drug candidates.
Future research in this area will likely focus on:
-
Development of Covalent and Allosteric Inhibitors: Moving beyond traditional ATP-competitive inhibitors to develop covalent and allosteric modulators that can overcome acquired resistance mechanisms.
-
Exploration of New Biological Targets: While kinase inhibition remains a primary focus, the quinazoline scaffold has the potential to be adapted for other target classes.
-
Application in Other Therapeutic Areas: The favorable properties imparted by the 5-trifluoromethylquinazoline core may be beneficial for the development of drugs for other diseases, including inflammatory and neurodegenerative disorders.
The continued exploration of the chemical space around the 2,4-disubstituted-5-(trifluoromethyl)quinazoline scaffold holds great promise for the discovery of the next generation of targeted therapies.
References
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Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway. PubMed Central. Available at: [Link].
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- Maskrey, T. S., et al. (2019). A New Synthesis of Gefitinib. Synlett, 30(03), 471-476.
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-
A novel series of Quinazolines were synthesised by cyclisation reaction of Anthranilic acid with urea to get 2,4 di hydroxy quinazoline (2) intermediate, which were further treated with POCl3 to get 2,4 di chloro quinazoline (3)... Longdom Publishing. Available at: [Link].
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solubility of 2,4-Dichloro-5-(trifluoromethyl)quinazoline in organic solvents
An In-Depth Technical Guide to the Solubility of 2,4-Dichloro-5-(trifluoromethyl)quinazoline in Organic Solvents
Abstract
Introduction: The Significance of Solubility in the Application of Quinazoline Derivatives
Quinazoline and its derivatives represent a privileged scaffold in modern drug discovery, exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1]. This compound serves as a versatile building block for the synthesis of more complex, biologically active molecules. The dichloro substitutions at the 2 and 4 positions provide reactive sites for nucleophilic substitution, allowing for the introduction of various functional groups. The trifluoromethyl group at the 5-position can significantly influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets.
The success of any synthetic or formulation endeavor involving this compound is fundamentally tied to its solubility. A thorough understanding of its solubility profile in different organic solvents is paramount for:
-
Reaction Chemistry: Ensuring that the compound is sufficiently dissolved to participate in a reaction is crucial for achieving optimal reaction kinetics and yields.
-
Purification and Crystallization: The choice of solvent is a critical factor in developing effective crystallization-based purification methods. The ideal solvent will exhibit high solubility at elevated temperatures and low solubility at cooler temperatures[2].
-
Formulation Development: For compounds intended for biological screening or as active pharmaceutical ingredients (APIs), solubility is a key determinant of bioavailability.
-
Analytical Method Development: Techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy require the analyte to be dissolved in a suitable solvent.
This guide will equip the researcher with the foundational knowledge and practical methodologies to confidently address the solubility challenges associated with this compound.
Physicochemical Properties and Predicted Solubility Profile
The molecular structure of this compound provides significant clues to its solubility behavior.
Molecular Structure:
-
Molecular Formula: C₉H₃Cl₂F₃N₂
-
Molecular Weight: 267.04 g/mol [3]
-
Key Structural Features:
-
Aromatic quinazoline core: A planar, heterocyclic system.
-
Two chloro substituents: Electron-withdrawing groups that contribute to the molecule's electrophilicity.
-
A trifluoromethyl group: A highly lipophilic and electron-withdrawing group.
-
Based on these features, we can make several predictions about the compound's solubility:
-
Aqueous Solubility: The presence of the highly nonpolar trifluoromethyl group and the overall lack of hydrogen bond donors suggest that this compound will have very low aqueous solubility.
-
Organic Solvent Solubility: The "like dissolves like" principle suggests that the compound will be more soluble in solvents with similar polarity. The aromatic core allows for potential π-π stacking interactions with aromatic solvents. The chloro and trifluoromethyl groups introduce polarity, suggesting solubility in polar aprotic solvents.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile, Tetrahydrofuran (THF), Acetone | High to Moderate | Capable of strong dipole-dipole interactions with the polar C-Cl and C-F bonds. DMF and DMSO are often excellent solvents for quinazoline derivatives[4][5]. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | Similar polarity and ability to engage in dipole-dipole interactions. |
| Aromatic | Toluene, Benzene | Moderate to Low | Potential for π-π stacking interactions between the solvent and the quinazoline ring system[6]. |
| Ethers | Diethyl Ether, 1,4-Dioxane | Low | Moderate polarity but weaker interactions compared to polar aprotic solvents. |
| Alcohols | Methanol, Ethanol | Low | The compound lacks strong hydrogen bond accepting capabilities to interact favorably with protic solvents. |
| Nonpolar | Hexanes, Cyclohexane | Very Low to Insoluble | Lack of favorable intermolecular interactions with the polar functional groups of the solute[7]. |
Experimental Determination of Solubility: A Step-by-Step Protocol
To obtain precise, quantitative solubility data, a robust experimental protocol is essential. The isothermal saturation method, followed by gravimetric analysis, is a reliable and widely accepted technique for determining the solubility of crystalline compounds in organic solvents[4][8].
Materials and Equipment
-
This compound
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (readable to at least 0.1 mg)
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Vials with screw caps
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 or 0.45 µm, compatible with the solvent)
-
Pre-weighed glass vials for evaporation
-
Vacuum oven or desiccator
Experimental Workflow Diagram
Caption: Workflow for Gravimetric Solubility Determination.
Detailed Methodology
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial. An excess is confirmed when undissolved solid remains visible after the equilibration period.
-
Accurately pipette a known volume (e.g., 2.0 mL) of the selected organic solvent into the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium solubility is reached. The system is at equilibrium when the concentration of the dissolved solute no longer changes over time[4].
-
-
Separation of Undissolved Solute:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.
-
To ensure complete removal of undissolved particles, it is advisable to centrifuge the vials.
-
Carefully withdraw a portion of the clear supernatant using a syringe.
-
Attach a syringe filter (e.g., 0.45 µm pore size, compatible with the solvent) to the syringe. This step is critical to remove any fine, undissolved particles[8].
-
Dispense an accurately known volume (e.g., 1.0 mL) of the clear, saturated solution into a pre-weighed glass vial.
-
-
Solvent Evaporation and Mass Determination:
-
Place the vial containing the filtered saturated solution in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the compound.
-
Dry the residue until a constant weight is achieved.
-
Cool the vial to room temperature in a desiccator to prevent moisture absorption before weighing.
-
Weigh the vial with the dry residue on an analytical balance.
-
-
Calculation of Solubility:
-
Subtract the initial mass of the empty vial from the final mass to determine the mass of the dissolved this compound.
-
The solubility is calculated by dividing the mass of the dried residue by the volume of the aliquot of the saturated solution taken[4].
Solubility (mg/mL) = (Mass of residue (mg)) / (Volume of filtered solution (mL))
-
Advanced Analytical Techniques for Solubility Determination
While the gravimetric method is robust, other techniques can offer advantages in terms of speed and sample consumption.
-
High-Performance Liquid Chromatography (HPLC): A saturated solution can be prepared and filtered as described above. The resulting solution is then diluted and injected into an HPLC system. The concentration can be determined by comparing the peak area to a calibration curve generated from standards of known concentration. This method is particularly useful for analyzing solubility in complex mixtures or for compounds that are difficult to handle gravimetrically[9].
-
Thermogravimetric Analysis (TGA): TGA can be used to automate the solvent evaporation and weighing steps of the gravimetric method, enabling rapid and small-scale solubility determination[10].
Implications and Conclusion
The solubility of this compound is a critical parameter that dictates its utility in synthetic and pharmaceutical applications. While this guide provides a predictive framework based on its chemical structure, experimental verification is indispensable for obtaining accurate, quantitative data. The provided isothermal saturation protocol is a reliable method for this purpose.
The expected high solubility in polar aprotic solvents like DMF and DMSO makes them suitable choices for reaction media. For purification, a mixed solvent system, such as a polar aprotic solvent in which the compound is soluble and a nonpolar solvent in which it is insoluble, could be explored to induce crystallization[2].
By systematically determining the solubility of this compound in a range of organic solvents, researchers can optimize reaction conditions, develop efficient purification strategies, and lay the groundwork for successful formulation development, thereby accelerating the journey from chemical synthesis to innovative applications.
References
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- (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
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Safeguarding the Keystone: A Technical Guide to the Stability and Storage of 2,4-Dichloro-5-(trifluoromethyl)quinazoline
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Optimal Handling, Storage, and Stability Assessment of 2,4-Dichloro-5-(trifluoromethyl)quinazoline.
In the landscape of modern medicinal chemistry, trifluoromethylated quinazolines represent a cornerstone for the development of novel therapeutics, demonstrating a wide spectrum of biological activities.[1] The compound this compound is a key intermediate in the synthesis of a multitude of pharmacologically active molecules. Its inherent stability, or lack thereof, under various conditions is a critical determinant of its utility, influencing everything from reaction yields to the impurity profile of final active pharmaceutical ingredients (APIs). This guide provides an in-depth analysis of the stability and optimal storage conditions for this pivotal research chemical, underpinned by established scientific principles and field-proven methodologies.
The Impact of Trifluoromethylation on Quinazoline Stability
The introduction of a trifluoromethyl (-CF3) group into the quinazoline scaffold significantly influences the molecule's physicochemical properties. The strong electron-withdrawing nature of the -CF3 group can enhance the metabolic stability and bioavailability of derivative compounds, making them more robust candidates for drug development.[1] However, this electron-withdrawing effect also impacts the reactivity of the quinazoline ring, particularly the two chlorine atoms, which are susceptible to nucleophilic substitution. Understanding these electronic effects is paramount to predicting and controlling the stability of this compound.
Recommended Storage and Handling Protocols
While specific stability data for the 5-(trifluoromethyl) isomer is not extensively published, robust recommendations can be drawn from data on closely related isomers, such as 2,4-Dichloro-6-(trifluoromethyl)quinazoline. The primary concerns for the storage of this compound are temperature, moisture, and atmospheric oxygen.
Storage Conditions Summary:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C (Freezer) [2][3][4] | To minimize thermal degradation and slow down potential hydrolytic or other decomposition reactions. |
| Atmosphere | Inert Gas (e.g., Argon, Nitrogen) [4] | To prevent oxidation of the quinazoline core or reaction with atmospheric moisture. |
| Moisture | Sealed storage, away from moisture [3] | The dichloro substituents are susceptible to hydrolysis, which would lead to the formation of undesired byproducts. |
| Light | Store in a dark, light-resistant container | While not explicitly stated for this compound, many complex organic molecules are light-sensitive. Protection from light is a standard best practice. |
Handling:
-
Use in a well-ventilated area, preferably a fume hood, to avoid inhalation of any dust or vapors.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
When not in use, ensure the container is tightly sealed to prevent exposure to air and moisture.[5]
Potential Degradation Pathways
The primary modes of degradation for this compound are anticipated to be hydrolysis and nucleophilic substitution. The two chlorine atoms are the most reactive sites on the molecule.
Caption: Potential degradation pathways for this compound.
Experimental Workflow for Stability Assessment: A Validated HPLC-Based Approach
To empirically determine the stability of this compound and identify its degradation products, a stability-indicating High-Performance Liquid Chromatography (HPLC) method should be developed and validated.[6][7] This involves subjecting the compound to forced degradation under various stress conditions.[8][9][10]
Forced Degradation Study Design:
Caption: Workflow for a forced degradation study of this compound.
Step-by-Step Protocol for Forced Degradation and HPLC Analysis
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).
2. Application of Stress Conditions: [8][9][11]
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Keep at room temperature and an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Maintain at room temperature for a shorter duration due to expected faster degradation, with samples taken at earlier time points (e.g., 2, 4, 8 hours).
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a defined period.
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C or 80°C) in the dark.
-
Photolytic Degradation: Expose the stock solution to light according to ICH Q1B guidelines, alongside a control sample wrapped in aluminum foil.
3. Sample Analysis by HPLC:
-
At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary (for acidic and basic samples), and dilute to a suitable concentration for HPLC analysis.
-
A typical starting point for a stability-indicating HPLC method would be a reverse-phase C18 column with a gradient elution using a mobile phase of water (with 0.1% formic acid) and acetonitrile.[7][12]
-
A photodiode array (PDA) detector is crucial for monitoring peak purity and detecting the emergence of new peaks corresponding to degradation products.
4. Data Interpretation:
-
Quantify the decrease in the peak area of the parent compound and the increase in the peak areas of any new peaks over time.
-
Use LC-MS to identify the mass of the degradation products to aid in their structural elucidation.[12]
Conclusion
The stability and proper storage of this compound are critical for its successful application in research and drug development. Based on data from analogous compounds and general principles of chemical stability, this intermediate should be stored at low temperatures, under an inert atmosphere, and protected from moisture. For definitive stability data, a comprehensive forced degradation study coupled with a validated stability-indicating HPLC method is the recommended approach. Adherence to these guidelines will ensure the integrity of this valuable chemical building block and contribute to the reproducibility and success of subsequent synthetic endeavors.
References
-
Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. International Journal of Chemical Studies. [Link]
-
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
-
How to Conduct Stability Studies for Small Molecule Drugs. Avomeen. [Link]
-
Analytical Techniques In Stability Testing. Separation Science. [Link]
-
2,4-Dichloro-6-(trifluoromethyl)quinazoline. PubChem. [Link]
-
A Review on RP-HPLC Techniques for Stability Testing in Drug Formulations. Preprints.org. [Link]
-
Forced Degradation Studies. MedCrave online. [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Quinazoline Derivatives Possessing a Trifluoromethyl Moiety as Potential Antitumor Agents. PubMed. [Link]
-
Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]
-
Forced Degradation Studies. SciSpace. [Link]
- Process for the preparation of dihydroquinazolines.
-
Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]
-
Synthesis and characterization of 2‐trifluoromethyl‐4(3H)‐quinazolinone derivatives with various 3‐substituents. ResearchGate. [Link]
-
Synthesis and Antitumor Activity of N-Phenyl-4-(Trifluoromethyl)-Quinazoline-2-Amine Derivatives. Chinese Journal of Medicinal Chemistry. [Link]
-
Force Degradation for Pharmaceuticals: A Review. IJSDR. [Link]
-
Design and Synthesis of Thiazolo[5,4-f]quinazolines as DYRK1A Inhibitors, Part II. MDPI. [Link]
-
[Synthesis and Biological Activities of 2,4-diamino-5-chloro-6-substituted Quinazolines]. Yao Xue Xue Bao. [Link]
-
Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. Longdom Publishing. [Link]
-
Syntheses of Quinazoline-2,4-dione Alkaloids and Analogues from Mexican Zanthoxylum Species. MDPI. [Link]
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The Strategic Derivatization of 2,4-Dichloro-5-(trifluoromethyl)quinazoline: A Technical Guide for Advanced Drug Discovery
Abstract
The quinazoline scaffold represents a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds. This technical guide delves into the nuanced synthetic strategies for exploring novel derivatives from a particularly promising starting material: 2,4-dichloro-5-(trifluoromethyl)quinazoline. The strategic placement of a trifluoromethyl group at the 5-position offers significant advantages in modulating the pharmacokinetic profile of derivative compounds, enhancing metabolic stability, lipophilicity, and bioavailability.[1] This guide provides a comprehensive overview of the synthesis of the core scaffold, the principles of its regioselective derivatization, and detailed protocols for the synthesis of novel chemical entities with therapeutic potential, particularly in the realm of oncology.
Introduction: The Quinazoline Core and the Trifluoromethyl Advantage
Quinazoline derivatives have garnered immense interest from the drug discovery community, leading to the development of several FDA-approved therapeutics, particularly in the field of oncology.[2] Their versatile biological activity stems from the ability of the quinazoline core to interact with a wide range of biological targets, including but not limited to, tyrosine kinases, dihydrofolate reductase, and topoisomerase.[2] The introduction of a trifluoromethyl (-CF3) group onto this privileged scaffold is a well-established strategy to enhance the drug-like properties of a molecule. The strong electron-withdrawing nature of the -CF3 group can significantly impact the pKa of nearby functionalities, influencing binding interactions with target proteins. Moreover, the metabolic stability imparted by the C-F bond often leads to an extended in vivo half-life, a desirable characteristic for therapeutic agents.[1]
This guide focuses on the this compound core, a versatile building block for the synthesis of a diverse library of novel compounds. The differential reactivity of the two chlorine atoms at the C2 and C4 positions allows for a controlled, stepwise introduction of various functionalities, paving the way for the systematic exploration of the chemical space around the quinazoline nucleus.
Synthesis of the Core Scaffold: this compound
The synthesis of the this compound starting material is a critical first step in the exploration of its derivatives. The most established and logical synthetic route commences with the appropriately substituted anthranilic acid, in this case, 2-amino-6-(trifluoromethyl)benzoic acid. The overall synthetic pathway can be conceptualized as a two-step process: cyclization to form the quinazoline-2,4-dione, followed by a chlorination reaction.
Caption: Synthetic pathway to this compound.
Experimental Protocol: Synthesis of 5-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione
This protocol describes the cyclization of 2-amino-6-(trifluoromethyl)benzoic acid to form the corresponding quinazoline-2,4-dione, a crucial intermediate.
Materials:
-
2-Amino-6-(trifluoromethyl)benzoic acid
-
Urea
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
A mixture of 2-amino-6-(trifluoromethyl)benzoic acid (1.0 eq) and urea (3.0 eq) is heated in an oil bath at 190-200 °C for 2 hours.
-
The reaction mixture is allowed to cool to room temperature, and then 1 M sodium hydroxide solution is added to dissolve the solid.
-
The solution is filtered to remove any insoluble impurities.
-
The filtrate is acidified with concentrated hydrochloric acid to a pH of approximately 2-3, resulting in the precipitation of a solid.
-
The precipitate is collected by filtration, washed thoroughly with water, and dried under vacuum to yield 5-(trifluoromethyl)quinazoline-2,4(1H,3H)-dione.
Self-Validation: The product can be characterized by ¹H NMR and Mass Spectrometry to confirm its structure and purity. The expected mass corresponding to the molecular formula C9H5F3N2O2 should be observed.
Experimental Protocol: Synthesis of this compound
This protocol details the chlorination of the quinazoline-2,4-dione intermediate to yield the target this compound.
Materials:
-
5-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylaniline
-
Toluene
-
Ice water
Procedure:
-
A mixture of 5-(trifluoromethyl)quinazoline-2,4(1H,3H)-dione (1.0 eq), phosphorus oxychloride (5.0 eq), and a catalytic amount of N,N-dimethylaniline is refluxed for 4-6 hours.
-
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the excess phosphorus oxychloride is removed by distillation under reduced pressure.
-
The reaction mixture is cooled to room temperature and then carefully poured into ice water with vigorous stirring.
-
The resulting precipitate is collected by filtration, washed with cold water until the filtrate is neutral, and then dried under vacuum to afford this compound.
Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the successful chlorination and the integrity of the quinazoline core. The disappearance of the N-H protons from the starting material in the ¹H NMR spectrum is a key indicator of a successful reaction.
Regioselective Derivatization: A Tale of Two Chlorines
The synthetic utility of this compound lies in the differential reactivity of the two chlorine atoms. The chlorine at the C4 position is significantly more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at the C2 position.[3][4] This regioselectivity is attributed to the greater electron deficiency of the C4 carbon, making it a more favorable site for nucleophilic attack.[4][5] This allows for a sequential and controlled introduction of different nucleophiles, enabling the synthesis of a vast array of 2,4-disubstituted quinazoline derivatives.
Caption: Stepwise nucleophilic substitution on the quinazoline core.
Selective Substitution at the C4-Position
The reaction of this compound with a variety of nucleophiles under mild conditions will predominantly result in the substitution of the C4-chloro group. A wide range of nucleophiles, including primary and secondary amines, anilines, and thiols, can be employed in this initial step.
Experimental Protocol: General Procedure for C4-Amination
This protocol provides a general method for the synthesis of 4-amino-2-chloro-5-(trifluoromethyl)quinazoline derivatives.
Materials:
-
This compound
-
Desired amine (primary or secondary)
-
Solvent (e.g., isopropanol, ethanol, or acetonitrile)
-
Base (e.g., triethylamine or diisopropylethylamine)
Procedure:
-
To a solution of this compound (1.0 eq) in a suitable solvent, add the desired amine (1.1 eq) and a base (1.2 eq).
-
The reaction mixture is stirred at room temperature or heated to a moderate temperature (e.g., 60-80 °C) for a period of 2-12 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is partitioned between an organic solvent (e.g., ethyl acetate or dichloromethane) and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to yield the desired 4-amino-2-chloro-5-(trifluoromethyl)quinazoline derivative.
Self-Validation: The structure of the product can be confirmed by spectroscopic methods. In the ¹H NMR spectrum, the appearance of new signals corresponding to the introduced amino group and the disappearance of one of the aromatic protons of the starting material are indicative of a successful substitution at the C4 position.
Substitution at the C2-Position
The chlorine atom at the C2 position is less reactive and typically requires more forcing conditions for substitution. This can be achieved by using higher temperatures, stronger nucleophiles, or by employing metal-catalyzed cross-coupling reactions.
Experimental Protocol: General Procedure for C2-Substitution
This protocol outlines a general approach for the substitution of the remaining chlorine at the C2 position of a 4-substituted-2-chloro-5-(trifluoromethyl)quinazoline.
Materials:
-
4-Substituted-2-chloro-5-(trifluoromethyl)quinazoline
-
Desired nucleophile
-
High-boiling point solvent (e.g., N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO))
-
Base (if required)
Procedure:
-
A mixture of the 4-substituted-2-chloro-5-(trifluoromethyl)quinazoline (1.0 eq), the second nucleophile (1.5-2.0 eq), and a suitable base (if necessary) in a high-boiling point solvent is heated at an elevated temperature (e.g., 120-150 °C) for several hours to overnight.
-
The reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and poured into water.
-
The resulting precipitate is collected by filtration, or the aqueous layer is extracted with an organic solvent.
-
The crude product is purified by column chromatography or recrystallization to afford the 2,4-disubstituted-5-(trifluoromethyl)quinazoline derivative.
Self-Validation: Comprehensive spectroscopic analysis, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry, is essential to confirm the structure of the final disubstituted product.
Exploring Novel Derivatives and Their Therapeutic Potential
The sequential derivatization strategy opens the door to a vast chemical space of novel 2,4-disubstituted-5-(trifluoromethyl)quinazoline derivatives. The choice of nucleophiles can be guided by structure-activity relationship (SAR) studies and computational modeling to design compounds with specific biological activities.
| Derivative Class | Nucleophiles | Potential Therapeutic Target | Reference |
| 2,4-Diaminoquinazolines | Primary & Secondary Amines | Kinase Inhibitors (e.g., EGFR, VEGFR) | [6] |
| 2-Anilino-4-aminoquinazolines | Anilines, Amines | Antitumor Agents | [7] |
| 2,4-Bis(heteroaryl)quinazolines | Heterocyclic Amines | Various, including anti-inflammatory | [8] |
| 2-Thio-4-aminoquinazolines | Thiols, Amines | Antimicrobial Agents | [8] |
Table 1: Examples of Novel Derivative Classes and Their Potential Applications.
Conclusion and Future Directions
The this compound scaffold is a highly valuable platform for the discovery of novel therapeutic agents. Its synthesis is straightforward, and the predictable regioselectivity of its derivatization allows for the systematic and efficient generation of diverse chemical libraries. The strategic incorporation of the trifluoromethyl group enhances the potential for developing drug candidates with improved pharmacokinetic profiles. Future research in this area will likely focus on the exploration of a wider range of nucleophiles, the development of more efficient and sustainable synthetic methodologies, and the comprehensive biological evaluation of the resulting novel derivatives against a panel of therapeutic targets. The insights and protocols provided in this guide are intended to empower researchers in their quest to unlock the full therapeutic potential of this remarkable chemical scaffold.
References
- Synthesis and Antitumor Activities of 4-Amino-2-Trifluoromethyl Quinazoline Deriv
- Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications - International Journal of Chemical Studies. (URL not available)
-
Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents - Longdom Publishing. [Link]
- A short review on synthetic strategies towards quinazoline based anticancer drugs - ark
- Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. (URL not available)
-
Scheme 11 Synthesis of 2,4-dichloroquinazoline - ResearchGate. [Link]
- [Synthesis and Biological Activities of 2,4-diamino-5-chloro-6-substituted Quinazolines]. (URL not available)
-
Synthetic route for the synthesis of quinazoline derivatives (7–27). - ResearchGate. [Link]
- CN101475537A - Preparation of 2,4-dichloroquinazoline - Google P
- Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. (URL not available)
-
Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity - MDPI. [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - MDPI. [Link]
- US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google P
- Design and Synthesis of Thiazolo[5,4-f]quinazolines as DYRK1A Inhibitors, Part II. (URL not available)
-
Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity - PMC - NIH. [Link]
- Design and Synthesis of Thiazolo[5,4-f]quinazolines as DYRK1A Inhibitors, Part I. (URL not available)
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - ResearchGate. [Link]
-
Syntheses of Quinazoline-2,4-dione Alkaloids and Analogues from Mexican Zanthoxylum Species † - MDPI. [Link]
-
THE DESIGN AND SYNTHESIS OF NOVEL 3,5-DIARYL[2][7][9]TRIAZOLO[4,3-C]QUINAZOLINE BASED FLUOROPHORES. (URL not available)
-
Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN - MDPI. [Link]
-
Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications - International Journal of Chemical Studies. [Link]
-
Design and Synthesis of Thiazolo[5,4-f]quinazolines as DYRK1A Inhibitors, Part II - MDPI. [Link]
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- 2. arkat-usa.org [arkat-usa.org]
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- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. [Synthesis and biological activities of 2,4-diamino-5-chloro-6-substituted quinazolines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Antitumor Activities of 4-Amino-2-Trifluoromethyl Quinazoline Derivatives [journal11.magtechjournal.com]
- 8. longdom.org [longdom.org]
- 9. US8816075B2 - Process for the preparation of dihydroquinazolines - Google Patents [patents.google.com]
The Synthetic Landscape of 5-(Trifluoromethyl)quinazoline: A Technical Guide for Chemical Researchers
Introduction: The Significance of the Trifluoromethyl Group in Quinazoline Scaffolds
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The strategic incorporation of a trifluoromethyl (-CF3) group at the 5-position of the quinazoline ring system imparts unique and often advantageous physicochemical properties to the molecule. The high electronegativity and lipophilicity of the -CF3 group can significantly enhance metabolic stability, membrane permeability, and binding affinity to biological targets.[3] This makes 5-(trifluoromethyl)quinazoline and its derivatives highly sought-after intermediates in the discovery and development of novel pharmaceuticals. This technical guide provides an in-depth review of the synthetic strategies for accessing the 5-(trifluoromethyl)quinazoline core, with a focus on practical experimental insights and mechanistic rationale.
Strategic Approaches to the 5-(Trifluoromethyl)quinazoline Core
The synthesis of the 5-(trifluoromethyl)quinazoline scaffold primarily relies on the construction of the heterocyclic ring system from appropriately substituted aniline precursors. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.
The Niementowski Reaction: A Classic and Versatile Approach
The Niementowski quinazoline synthesis is a robust and widely employed method for the preparation of 4(3H)-quinazolinones, which are immediate precursors to fully aromatic quinazolines. This reaction involves the thermal condensation of an anthranilic acid derivative with an amide.[4] For the synthesis of 5-(trifluoromethyl)quinazolin-4(3H)-one, the key starting material is 2-amino-6-(trifluoromethyl)benzoic acid .
The general mechanism of the Niementowski reaction is believed to proceed through the initial acylation of the anthranilic acid by the amide, followed by an intramolecular cyclization and dehydration to form the quinazolinone ring. Microwave-assisted variations of this reaction have been shown to significantly reduce reaction times and improve yields.
Caption: Proposed mechanism of the Niementowski reaction for the synthesis of 5-(trifluoromethyl)quinazolin-4(3H)-one.
Synthesis from 2-Aminobenzonitriles
An alternative and efficient strategy for the synthesis of quinazoline derivatives involves the use of 2-aminobenzonitriles as starting materials. While not as direct for the 5-substituted pattern, this approach offers flexibility in introducing various substituents at the 2- and 4-positions of the quinazoline ring. For instance, a [4+2] annulation reaction between an N-benzyl cyanamide and a 2-aminobenzonitrile can yield 2-amino-4-iminoquinazolines.[2] To synthesize a 5-(trifluoromethyl) analog via this route, one would require the corresponding 2-amino-6-(trifluoromethyl)benzonitrile .
Experimental Protocols
The following protocols are presented as representative examples for the synthesis of the 5-(trifluoromethyl)quinazoline core and its derivatives. Researchers should adapt and optimize these procedures based on their specific laboratory conditions and available reagents.
Protocol 1: Synthesis of 5-(Trifluoromethyl)quinazolin-4(3H)-one via Niementowski Reaction
This protocol describes a plausible method for the synthesis of 5-(trifluoromethyl)quinazolin-4(3H)-one based on the principles of the Niementowski reaction.
Materials:
-
2-Amino-6-(trifluoromethyl)benzoic acid
-
Formamide
-
High-boiling point solvent (e.g., Dowtherm A, optional)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 2-amino-6-(trifluoromethyl)benzoic acid (1.0 eq) and an excess of formamide (10-20 eq).
-
Heat the reaction mixture to 150-180 °C. If a high-boiling point solvent is used, the reaction can be conducted at the reflux temperature of the solvent.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-water with vigorous stirring to precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove excess formamide.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure 5-(trifluoromethyl)quinazolin-4(3H)-one.
Expected Outcome:
A white to off-white crystalline solid. The structure should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).
Protocol 2: Synthesis of 2-Chloromethyl-5-(trifluoromethyl)quinazolin-4(3H)-one
This protocol details the synthesis of a functionalized quinazolinone derivative from 2-amino-6-(trifluoromethyl)benzoic acid, which can serve as a versatile intermediate for further elaboration.[1]
Materials:
-
2-Amino-6-(trifluoromethyl)benzoic acid
-
Chloroacetyl chloride
-
Acetic anhydride
-
Pyridine (catalytic amount)
Procedure:
Step 1: Acylation of 2-Amino-6-(trifluoromethyl)benzoic acid
-
To a solution of 2-amino-6-(trifluoromethyl)benzoic acid (1.0 eq) in a suitable aprotic solvent (e.g., THF, dioxane), add chloroacetyl chloride (1.1 eq) dropwise at 0 °C.
-
Add a catalytic amount of pyridine.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the starting material is consumed as indicated by TLC.
-
Remove the solvent under reduced pressure to obtain the crude N-(chloroacetyl)-2-amino-6-(trifluoromethyl)benzoic acid.
Step 2: Cyclization to 2-Chloromethyl-5-(trifluoromethyl)quinazolin-4(3H)-one
-
To the crude product from Step 1, add an excess of acetic anhydride.
-
Heat the mixture to reflux (approximately 140 °C) for 2-3 hours.
-
Cool the reaction mixture and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography to yield 2-chloromethyl-5-(trifluoromethyl)quinazolin-4(3H)-one.
Characterization Data for 2-Chloromethyl-5-(trifluoromethyl)quinazolin-4(3H)-one:
-
Appearance: White solid[1]
-
Melting Point: 195-197 °C[1]
-
¹H-NMR (DMSO-d₆): δ 12.90 (br s, 1H), 8.31 (d, J = 8.0 Hz, 1H), 8.01 (s, 1H), 7.84 (d, J = 8.0 Hz, 1H), 4.58 (s, 2H)[1]
-
¹³C-NMR (DMSO-d₆): δ 168.95, 161.04, 154.38, 151.61, 148.50, 134.30, 127.81, 124.61, 124.34, 71.62, 43.24[1]
-
ESI-MS: m/z 261.01 (M-H)⁻[1]
Data Summary
| Compound | Starting Material | Reagents | Key Reaction Type |
| 5-(Trifluoromethyl)quinazolin-4(3H)-one | 2-Amino-6-(trifluoromethyl)benzoic acid | Formamide | Niementowski Reaction |
| 2-Chloromethyl-5-(trifluoromethyl)quinazolin-4(3H)-one | 2-Amino-6-(trifluoromethyl)benzoic acid | Chloroacetyl chloride, Acetic anhydride | Acylation, Cyclization |
Synthetic Workflow Visualization
Caption: Synthetic pathways to the 5-(trifluoromethyl)quinazoline core.
Conclusion and Future Perspectives
The synthesis of 5-(trifluoromethyl)quinazoline and its derivatives is a critical endeavor in the field of medicinal chemistry. The Niementowski reaction, utilizing the readily available 2-amino-6-(trifluoromethyl)benzoic acid, remains a primary and efficient route to the core quinazolinone structure. Further functionalization, as demonstrated by the synthesis of the 2-chloromethyl derivative, opens avenues for the creation of diverse libraries of compounds for biological screening. Future research in this area will likely focus on the development of more sustainable and atom-economical synthetic methodologies, including catalytic C-H activation and flow chemistry approaches, to further streamline the synthesis of these valuable heterocyclic compounds.
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A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. PMC.
-
Novel Oxo-5-(trifluoromethyl)quinazolinyl Amide Derivatives, Their Anticancer Activity and Docking Interactions. ResearchGate.
-
Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PMC.
-
Niementowski quinazoline synthesis. Wikipedia.
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Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI.
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Methodological & Application
Application Notes and Protocols for the Synthesis of 2,4-Dichloro-5-(trifluoromethyl)quinazoline from Anthranilic Acid
For: Researchers, scientists, and drug development professionals.
Introduction
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3][4] The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and bioavailability, making trifluoromethyl-substituted quinazolines particularly valuable in modern drug discovery.[5] 2,4-Dichloro-5-(trifluoromethyl)quinazoline is a key synthetic intermediate, providing two reactive chlorine atoms that can be selectively displaced to build a diverse library of complex molecules.
This technical guide provides a comprehensive, two-step protocol for the synthesis of this compound, commencing with the readily available starting material, 2-amino-6-(trifluoromethyl)benzoic acid. The described methodology is robust, scalable, and founded on well-established chemical transformations. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and offer insights into potential challenges and troubleshooting.
Overall Synthetic Strategy
The synthesis proceeds in two distinct steps:
-
Cyclization: Formation of the quinazoline ring system through the reaction of 2-amino-6-(trifluoromethyl)benzoic acid with urea to yield 5-(trifluoromethyl)quinazoline-2,4(1H,3H)-dione.
-
Chlorination: Conversion of the resulting dione to the target molecule, this compound, using phosphorus oxychloride (POCl₃).
Caption: Overall synthetic workflow.
Materials and Reagents
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Key Properties |
| 2-Amino-6-(trifluoromethyl)benzoic acid | 314-46-5 | 205.13 | White to off-white solid. Irritant.[6][7] |
| Urea | 57-13-6 | 60.06 | White crystalline solid. Generally non-hazardous.[8][9][10][11][12] |
| Phosphorus Oxychloride (POCl₃) | 10025-87-3 | 153.33 | Colorless to pale yellow fuming liquid. Corrosive, toxic by inhalation, reacts violently with water.[13][14][15][16][17] |
| N,N-Dimethylaniline (DMA) | 121-69-7 | 121.18 | Colorless to yellowish oily liquid. Toxic, combustible. |
| Toluene | 108-88-3 | 92.14 | Colorless liquid. Flammable, irritant. |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Colorless volatile liquid. Suspected carcinogen. |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | Colorless liquid. Flammable, irritant. |
| Hexanes | 110-54-3 | 86.18 | Colorless liquid. Flammable, irritant. |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | White crystalline solid. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | White crystalline solid. Hygroscopic. |
Part 1: Synthesis of 5-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione
Principle and Mechanism
This step involves an electrophilic cyclization reaction. Urea, upon heating, can decompose to generate isocyanic acid (HNCO) in situ. The amino group of the anthranilic acid derivative acts as a nucleophile, attacking the isocyanic acid. The resulting ureido-benzoic acid intermediate then undergoes an intramolecular cyclization via nucleophilic attack of the second nitrogen of the urea moiety onto the carboxylic acid, followed by dehydration to form the stable quinazoline-2,4-dione ring system. This method is a well-established route for the synthesis of quinazolin-2,4(1H,3H)-diones from anthranilic acids.[18][19]
Caption: Workflow for Step 1.
Experimental Protocol
-
Reagent Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-6-(trifluoromethyl)benzoic acid (10.25 g, 50.0 mmol) and urea (9.01 g, 150.0 mmol, 3.0 equivalents).
-
Rationale: Using an excess of urea ensures that it can act as both a reactant and a solvent in the melt, driving the reaction to completion.
-
-
Reaction: Heat the mixture in an oil bath to 180-190 °C. The solids will melt and form a homogenous solution. Maintain this temperature with stirring for 4-6 hours.
-
Rationale: High temperature is necessary to facilitate the decomposition of urea to isocyanic acid and to drive the cyclization-dehydration reaction. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., 10% Methanol in Dichloromethane).
-
-
Work-up: Cool the reaction mixture to room temperature. The mixture will solidify. Add 50 mL of 2 M sodium hydroxide solution and heat the mixture to 80 °C with stirring until the solid dissolves.
-
Rationale: The product is acidic and will dissolve in a basic solution, which helps to separate it from non-acidic impurities.
-
-
Precipitation: Cool the solution in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid. A white precipitate will form.
-
Rationale: Acidification protonates the product, causing it to precipitate out of the aqueous solution.
-
-
Isolation and Purification: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 30 mL) and then with cold ethanol (2 x 20 mL). Dry the solid under vacuum at 60 °C to a constant weight.
-
Rationale: Washing with water removes inorganic salts, and washing with ethanol removes any remaining organic impurities.
-
Expected Results
-
Yield: 80-90%
-
Appearance: White to off-white solid.
-
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.
Part 2: Synthesis of this compound
Principle and Mechanism
This transformation is a robust method for converting the hydroxyl groups of the quinazolinedione (in its tautomeric form) into chlorine atoms. Phosphorus oxychloride serves as both the chlorinating agent and the solvent. The reaction proceeds through the formation of phosphorylated intermediates, which are then displaced by chloride ions.[20] The addition of a tertiary amine base, such as N,N-dimethylaniline, can facilitate the reaction by neutralizing the HCl generated.
Caption: Workflow for Step 2.
Experimental Protocol
WARNING: This procedure involves highly corrosive and toxic reagents. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety goggles, lab coat).
-
Reagent Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a gas outlet connected to a scrubber containing a sodium hydroxide solution), add 5-(trifluoromethyl)quinazoline-2,4(1H,3H)-dione (9.20 g, 40.0 mmol).
-
Reaction: Carefully add phosphorus oxychloride (30 mL, 324 mmol) to the flask, followed by the dropwise addition of N,N-dimethylaniline (5.1 mL, 40.0 mmol).
-
Rationale: POCl₃ is used in large excess to act as the solvent. N,N-dimethylaniline acts as a base to facilitate the reaction.
-
-
Heating: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 8-12 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Work-up: Allow the reaction mixture to cool to room temperature. Slowly and carefully pour the mixture onto 200 g of crushed ice in a large beaker with vigorous stirring in a fume hood.
-
Rationale: This step quenches the excess POCl₃. This is a highly exothermic and hazardous step that releases HCl gas, requiring extreme caution.
-
-
Extraction: Once the ice has melted, extract the aqueous mixture with dichloromethane (3 x 75 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Rationale: The bicarbonate wash neutralizes any remaining acidic components.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 10% EtOAc in hexanes).
-
Rationale: This will remove any remaining impurities and baseline material to yield the pure product.
-
Expected Results
-
Yield: 70-85%
-
Appearance: White to light yellow solid.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry to confirm its identity and purity.
Safety and Handling
-
2-Amino-6-(trifluoromethyl)benzoic acid: Causes skin and serious eye irritation. May cause respiratory irritation.[6] Handle with gloves and safety glasses. Avoid creating dust.
-
Urea: Generally considered low hazard.[8][9][10][11][12] However, inhalation of dust may cause respiratory tract irritation.
-
Phosphorus Oxychloride (POCl₃): Extremely hazardous. It is highly corrosive and causes severe skin and eye burns. It is fatal if inhaled and reacts violently with water, releasing toxic and corrosive fumes.[13][14][15][16][17] All manipulations must be conducted in a certified chemical fume hood. Wear heavy-duty gloves, a face shield, and a lab coat. Ensure an emergency shower and eyewash station are immediately accessible.
-
N,N-Dimethylaniline: Toxic and combustible. Avoid contact with skin and eyes.
-
Chlorinated Solvents (DCM): Dichloromethane is a suspected carcinogen. Handle in a well-ventilated area.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Step 1: Low yield of dione | Incomplete reaction due to insufficient temperature or time. | Ensure the reaction temperature is maintained at 180-190 °C. Monitor the reaction by TLC until the starting material is consumed. |
| Degradation of starting material or product at high temperatures. | Avoid unnecessarily prolonged heating. | |
| Step 2: Reaction does not go to completion | Insufficient heating or presence of moisture. | Ensure the reaction is heated to a full reflux. Use anhydrous reagents and glassware. |
| Step 2: Difficult work-up, formation of an emulsion during extraction | Incomplete quenching of POCl₃ or presence of phosphorylated intermediates. | Ensure the reaction mixture is poured onto a sufficient amount of ice and stirred vigorously. Allow the layers to separate for an extended period or add brine to help break the emulsion. |
| Final product is impure after chromatography | Co-elution of impurities. | Adjust the polarity of the eluent for column chromatography. Consider recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) as an alternative or additional purification step. |
References
- Phosphorus oxychloride Safety D
- Urea Safety D
- UREA Safety D
- Material Safety Data Sheet - Phosphorus Oxychloride. Cole-Parmer.
- Phosphorus(V)
- Safety D
- SAFETY DATA SHEET UREA 46-0-0. (2014). Loveland Products, Inc.
- PHOSPHOROUS OXYCHLORIDE CAS NO 10025-87-3 MATERIAL SAFETY D
- MSDS - Urea. (n.d.).
- SAFETY DATA SHEET - PHOSPHORUS OXYCHLORIDE, HIGH PURITY. (2015). Spectrum Chemical.
- Technical Support Center: Synthesis of 4(3H)-Quinazolinone from Anthranilic Acid. (n.d.). Benchchem.
- 2-Amino-6-(trifluoromethyl)
- Li, J., et al. (2014). Eco-efficient one-pot synthesis of quinazoline-2,4(1H,3H)
- Zakhary, A. W., et al. (2023). Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. Molecules, 28(8), 3569.
- 4-Phenyl-1,2,4-triazoline-3,5-dione Safety D
- 2-AMINO-6-(TRIFLUOROMETHOXY)
- 4-Chloro-2-(trifluoromethyl)
- 2-Amino-6-(trifluoromethyl)benzoic acid. (n.d.). Santa Cruz Biotechnology.
- ResearchGate Discussion on Chlorin
- 2-Amino-6-fluorobenzoic acid Safety D
- 2,4-Dichloroquinazoline, 98% Safety D
- 2,4-DICHLORO-6-(TRIFLUOROMETHYL)
- Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. (n.d.).
- 7-Bromo-2,4-dichloro-8-fluoro-6-(trifluoromethyl)
- Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (2021). MDPI.
- 2-Amino-5-(trifluoromethoxy)
- Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Deriv
- Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. (2024).
- Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. (2019). Molecules.
- POCl3 Chlorination of 4-Quinazolones. (2011). The Journal of Organic Chemistry.
- POCl3-PCl5 mixture: A robust chlorinating agent. (2018). Journal of the Indian Chemical Society.
- POCl3 chlorination of 4-quinazolones. (2011). The Journal of Organic Chemistry.
- Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. (2023). Molecules.
- Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. (2020). Mini-Reviews in Organic Chemistry.
- Quinazoline derivatives: synthesis and bioactivities. (2013). Journal of Enzyme Inhibition and Medicinal Chemistry.
- Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. (2024). Molecules.
- Synthesis of Novel Anion Recognition Molecules as Quinazoline Precursors. (2025). Molecules.
- The Medicinal Functionality of Quinazolines. (2022).
- POCl3 chlorination of 4-quinazolones. (2011). Semantic Scholar.
- CHROMATOGRAPHIC DEVELOPMENT & VALIDATION OF 2-CHLOROMETHYL-4-METHYL QUINAZOLINE FOR QUANTIFICATION OF QUALITY. (2020).
- The Medicinal Functionality of Quinazolines. (2022).
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Novel 5-aryl-[8][13][14]triazoloquinazoline Fluorophores: Synthesis, Comparative Studies of the Optical Properties and ICT-Based Sensing Application. (2025). Molecules.
- Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. (n.d.). Longdom Publishing.
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Application Notes and Protocols for Nucleophilic Substitution on 2,4-Dichloroquinazolines
Introduction: The Quinazoline Scaffold as a Cornerstone in Medicinal Chemistry
The quinazoline core is a quintessential "privileged structure" in medicinal chemistry, a molecular framework renowned for its ability to bind to a wide array of biological targets.[1][2] This versatility has cemented its role in the development of numerous therapeutic agents, particularly as potent kinase inhibitors in oncology.[3][4][5][6] At the heart of synthesizing diverse libraries of these valuable compounds lies a key building block: 2,4-dichloroquinazoline.[7][8][9] The strategic and controlled displacement of its two chlorine atoms via Nucleophilic Aromatic Substitution (SNAr) provides a robust and flexible entry point to a vast chemical space, enabling the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.
This guide provides a detailed examination of the principles and protocols governing the SNAr on 2,4-dichloroquinazolines, offering researchers the foundational knowledge to harness this powerful synthetic tool.
The Mechanism: A Tale of Two Chlorines and Regioselective Reactivity
The substitution of chlorine atoms on the 2,4-dichloroquinazoline ring proceeds through the classical SNAr addition-elimination mechanism.[10][11] This process involves the initial attack of a nucleophile on the electron-deficient quinazoline ring to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, followed by the expulsion of the chloride leaving group to restore aromaticity.[10][12][13]
The most critical aspect of this reaction is its pronounced regioselectivity . The chlorine atom at the C4 position is significantly more reactive towards nucleophiles than the chlorine at the C2 position.[1][8][14] This differential reactivity is not arbitrary; it is governed by fundamental electronic factors. In silico studies, including Density Functional Theory (DFT) calculations, have revealed that the carbon atom at the C4 position possesses a higher coefficient in the Lowest Unoccupied Molecular Orbital (LUMO).[1][15] This makes C4 more electrophilic and thus more susceptible to nucleophilic attack. Consequently, the activation energy for the SNAr reaction at C4 is lower than at C2, solidifying its status as the kinetically favored site of reaction.[1][15]
This predictable regioselectivity is the key to a stepwise functionalization strategy, allowing for the selective synthesis of 2-chloro-4-substituted quinazolines under mild conditions, followed by the substitution of the remaining chlorine at C2 under more forcing conditions.
Caption: Figure 1: SNAr Mechanism at the C4 Position
Experimental Strategy: A Stepwise Approach to Complexity
The inherent reactivity difference between the C4 and C2 positions allows for a highly controlled and predictable synthetic strategy. Mild conditions favor mono-substitution at C4, while more vigorous conditions are required to overcome the higher activation barrier for substitution at C2.
-
First Substitution (C4 Position): This reaction is typically performed under mild conditions. Temperatures ranging from 0 °C to ambient, or with gentle heating (e.g., 50-80 °C), are usually sufficient to achieve selective replacement of the C4 chlorine.[7][14] This step yields the versatile 2-chloro-4-N/O/S-substituted quinazoline intermediates.
-
Second Substitution (C2 Position): The substitution of the remaining chlorine at the less reactive C2 position demands more forcing conditions. This often involves higher temperatures (reflux, typically >100 °C), the use of microwave irradiation to accelerate the reaction, or specialized catalytic systems.[1][9] In some cases, particularly with less reactive aniline nucleophiles, the addition of a strong acid is necessary to protonate the quinazoline ring, thereby activating the C2 position for the second SNAr reaction.[9]
This stepwise approach enables the synthesis of both symmetrical (Nu1 = Nu2) and unsymmetrical (Nu1 ≠ Nu2) 2,4-disubstituted quinazolines, dramatically expanding the scope of accessible analogues.
Caption: Figure 2: General Experimental Workflow
Detailed Protocols
Protocol A: General Procedure for Selective Mono-Substitution at C4 (Amination Example)
This protocol describes a typical procedure for the reaction of 2,4-dichloroquinazoline with a primary or secondary amine to yield a 2-chloro-4-aminoquinazoline.
Materials:
-
2,4-Dichloroquinazoline (1.0 equiv)
-
Amine nucleophile (1.0 - 1.2 equiv)
-
Diisopropylethylamine (DIPEA) (1.5 - 2.0 equiv) or Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous solvent (e.g., Isopropanol, Tetrahydrofuran (THF), or Dioxane)
-
Round-bottom flask, magnetic stirrer, condenser (if heating), and nitrogen/argon atmosphere setup.
Procedure:
-
To a stirred solution of 2,4-dichloroquinazoline (1.0 equiv) in the chosen anhydrous solvent (approx. 0.1-0.2 M concentration) under an inert atmosphere, add the amine nucleophile (1.0-1.2 equiv).
-
Add the base (DIPEA or K₂CO₃). Rationale: The base is crucial for scavenging the HCl generated during the reaction, driving the equilibrium towards the product. Using an excess of a liquid amine nucleophile can sometimes serve this purpose, but an external, non-nucleophilic base provides better control.[1]
-
Stir the reaction at room temperature. If no significant conversion is observed by TLC or LC-MS after 2-4 hours, gently heat the mixture to 60-80 °C.
-
Monitor the reaction progress by TLC (e.g., using a 3:7 mixture of ethyl acetate:hexanes) or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Upon completion, cool the reaction to room temperature. If an inorganic base like K₂CO₃ was used, filter the solid.
-
Concentrate the solution under reduced pressure to remove the solvent.
-
Redissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure 2-chloro-4-aminoquinazoline derivative.
Protocol B: General Procedure for Substitution at C2 (Following C4 Substitution)
This protocol assumes the starting material is the 2-chloro-4-(Nu1)-quinazoline intermediate prepared as in Protocol A.
Materials:
-
2-Chloro-4-(Nu1)-quinazoline (1.0 equiv)
-
Nucleophile 2 (Nu2) (1.5 - 3.0 equiv)
-
Solvent (e.g., Dioxane, N-Methyl-2-pyrrolidone (NMP), or Isopropanol)
-
Microwave vial or high-pressure reaction vessel.
Procedure:
-
In a microwave vial, combine the 2-chloro-4-(Nu1)-quinazoline (1.0 equiv) and the second nucleophile (Nu2, 1.5 - 3.0 equiv).
-
Add the solvent. If the nucleophile is an aniline, adding an acid catalyst like HCl (e.g., a 4M solution in dioxane) may be required to facilitate the reaction.[9]
-
Seal the vial and heat the reaction mixture using a microwave reactor to a high temperature (e.g., 120-180 °C) for 30-90 minutes. Rationale: The higher energy input from microwave irradiation significantly accelerates the substitution at the less reactive C2 position.[1]
-
Alternatively, the reaction can be heated conventionally at reflux for an extended period (12-48 hours), but microwave heating is generally more efficient.
-
After cooling, work up the reaction as described in Protocol A (steps 6-8).
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the final 2,4-disubstituted quinazoline.
Summary of Reaction Conditions for Various Nucleophiles
The choice of solvent, base, and temperature is highly dependent on the nucleophilicity of the reacting partner.
| Nucleophile Type | Typical Solvent(s) | Typical Base(s) | Approx. Temp (C4 Sub.) | Approx. Temp (C2 Sub.) |
| Aliphatic Amines | Isopropanol, THF, Dioxane | DIPEA, K₂CO₃, Excess Amine | 25 - 80 °C | 100 - 150 °C |
| Anilines | Dioxane, NMP, Isopropanol | DIPEA, HCl (cat.) | 80 - 120 °C | 120 - 180 °C (µW) |
| Alcohols (ROH) | THF, DMF | NaH, K₂CO₃ | 25 - 60 °C | > 100 °C |
| Thiols (RSH) | DMF, DMSO | K₂CO₃, NaH | 25 - 80 °C | > 100 °C |
| Hydrazine | Ethanol, Isopropanol | None or DIPEA | 0 - 5 °C[14] | Reflux[14] |
Troubleshooting and Key Considerations
-
Hydrolysis: 2,4-dichloroquinazoline is susceptible to hydrolysis, especially in the presence of water and base, which can lead to the formation of quinazolinone byproducts.[16] Always use anhydrous solvents and maintain an inert atmosphere.
-
Solvent Polarity: Polar aprotic solvents (DMF, DMSO, NMP) or polar protic solvents (alcohols) are generally preferred as they help stabilize the charged Meisenheimer complex intermediate.[1][16]
-
Confirmation of Regiochemistry: While the C4 selectivity is well-established, it should not be taken for granted. For novel derivatives, unambiguous structural confirmation using 1D and 2D NMR techniques (such as HMBC and NOESY) is critical to definitively assign the position of substitution.[1][15]
-
Safety: Phosphorus oxychloride (POCl₃), often used to synthesize the 2,4-dichloroquinazoline starting material from the corresponding dione, is highly corrosive and reacts violently with water.[17] Handle with extreme caution in a well-ventilated fume hood.
Conclusion
The nucleophilic aromatic substitution on 2,4-dichloroquinazoline is a powerful and highly reliable method for generating molecular diversity in drug discovery. The predictable regioselectivity, driven by the higher electrophilicity of the C4 position, allows for a controlled, stepwise synthesis of mono- and di-substituted quinazolines. By carefully selecting the nucleophile, solvent, base, and temperature, researchers can efficiently construct large libraries of novel compounds, paving the way for the discovery of next-generation therapeutics.
References
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Stack Exchange. (2025, March 15). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange. [Link]
-
de Oliveira, R. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(24), 6021. [Link]
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de Oliveira, R. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. ResearchGate. [Link]
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Lv, P. C., et al. (2010). Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities. Molecules, 15(12), 8866-8877. [Link]
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de Oliveira, R. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PubMed. [Link]
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de Oliveira, R. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. [Link]
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Koperniku, A., et al. (2024). Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. Beilstein Journal of Organic Chemistry, 20, 501-512. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. [Link]
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Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]
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Semantic Scholar. (2020). Design, synthesis, and cytotoxicity evaluation of new 2,4-disubstituted quinazolines as potential anticancer agents. [Link]
-
PubMed. (2010). Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors. [Link]
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National Institutes of Health. (2022). Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. [Link]
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Arkat USA. (n.d.). A short review on synthetic strategies towards quinazoline based anticancer drugs. [Link]
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ACS Publications. (2017). Optimization of 2-Anilino 4-Amino Substituted Quinazolines into Potent Antimalarial Agents with Oral in Vivo Activity. [Link]
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ResearchGate. (n.d.). Synthesis of a set of 4‐, 2‐, or 2,4‐disubstituted quinazolines. [Link]
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Application Notes & Protocols: Synthesis of Kinase Inhibitors Using 2,4-Dichloro-5-(trifluoromethyl)quinazoline
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Quinazoline Scaffold in Modern Drug Discovery
The quinazoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets with high affinity.[1][2] This is particularly evident in the field of oncology, where numerous FDA-approved drugs, including gefitinib, erlotinib, and lapatinib, are built upon a 4-anilinoquinazoline core. These molecules primarily function as inhibitors of protein kinases, enzymes that play a critical role in cellular signaling pathways controlling growth, proliferation, and survival.[3] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.
The starting material, 2,4-dichloro-5-(trifluoromethyl)quinazoline , is a highly valuable building block for constructing libraries of potential kinase inhibitors. Its strategic design incorporates several key features:
-
Differential Reactivity: The chlorine atoms at the C4 and C2 positions exhibit different reactivity profiles, allowing for sequential and regioselective functionalization.[4][5][6] This enables the systematic and controlled introduction of various substituents to explore the chemical space around the quinazoline core.
-
The Trifluoromethyl (CF3) Group: The electron-withdrawing CF3 group at the C5 position significantly influences the electronic properties of the quinazoline ring. In drug design, the CF3 group is a powerful tool used to enhance metabolic stability, increase lipophilicity for better membrane permeability, and improve binding affinity to the target protein.[7][8] It often acts as a bioisostere for groups like chlorine or methyl, offering improved pharmacokinetic profiles.[7]
This guide provides a comprehensive overview and detailed protocols for leveraging the unique reactivity of this compound to synthesize novel kinase inhibitors. We will explore the underlying chemical principles, provide step-by-step experimental procedures, and discuss the biological context of the synthesized molecules.
Chemical Principles: Regioselective Synthesis
The synthetic utility of this compound hinges on the differential electrophilicity of the C4 and C2 carbons. The carbon at the C4 position is significantly more susceptible to nucleophilic aromatic substitution (SNAr) than the carbon at the C2 position.[4][9]
This regioselectivity is well-documented and can be attributed to electronic factors; DFT calculations show the C4 position has a higher LUMO coefficient, making it the preferred site for nucleophilic attack.[5][6][9] This allows for a predictable, stepwise synthesis:
-
Step 1 (C4-Substitution): A nucleophile, typically an aniline or other amine, will selectively displace the C4-chloro group under relatively mild conditions.[4][9] This reaction forms the crucial 4-anilinoquinazoline core found in many potent kinase inhibitors.
-
Step 2 (C2-Substitution): The remaining C2-chloro group is less reactive but can be substituted under more forcing SNAr conditions or, more versatilely, via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Buchwald-Hartwig amination.[10][11] This second step allows for the introduction of a diverse range of aryl, heteroaryl, or amino groups to fine-tune the inhibitor's potency and selectivity.
This sequential approach provides a robust platform for generating a library of analogues for structure-activity relationship (SAR) studies.[2]
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. This compound and palladium catalysts should be handled with care.
Protocol 1: Synthesis of 2-Chloro-N-(3-ethynylphenyl)-5-(trifluoromethyl)quinazolin-4-amine (Intermediate I)
This protocol details the regioselective nucleophilic aromatic substitution at the C4 position. We use 3-ethynyl aniline as the nucleophile, a common moiety in kinase inhibitors that can serve as a handle for further derivatization or as a key binding element.
Materials:
-
This compound
-
3-Ethynyl aniline
-
2-Propanol (IPA) or Dioxane
-
N,N-Diisopropylethylamine (DIPEA)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.0 eq), 3-ethynyl aniline (1.1 eq), and 2-propanol (approx. 0.1 M concentration relative to the starting material).
-
Base Addition: Add DIPEA (1.5 eq) to the suspension. The base is crucial for scavenging the HCl generated during the reaction.
-
Reaction: Heat the mixture to reflux (approx. 80-85 °C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. A precipitate of the product may form. Filter the solid and wash with cold 2-propanol. If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the pure intermediate I .
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The regioselectivity can be confirmed by 2D-NMR techniques (HMBC/HSQC) if necessary.[5][6]
Protocol 2: Synthesis of a Final Inhibitor via Suzuki-Miyaura Cross-Coupling
This protocol demonstrates the functionalization of the C2 position of Intermediate I using a palladium-catalyzed Suzuki-Miyaura coupling.[10][11] This reaction is highly versatile for forming C-C bonds.
Materials:
-
Intermediate I (from Protocol 1)
-
4-(Dimethylamino)phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., Na₂CO₃ or K₂CO₃)
-
Solvent system (e.g., 1,4-Dioxane/Water or Toluene/Water)
-
Schlenk flask or sealed microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a Schlenk flask or microwave vial, combine Intermediate I (1.0 eq), 4-(dimethylamino)phenylboronic acid (1.5 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Solvent and Base Addition: Add the solvent system (e.g., Dioxane/Water 4:1) and an aqueous solution of the base (e.g., 2M Na₂CO₃, 3.0 eq).
-
Reaction: Heat the mixture to 90-100 °C (conventional heating) or 120-140 °C (microwave irradiation) for 2-12 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography to obtain the final inhibitor.
-
Characterization: Confirm the final structure and purity (>95%) using ¹H NMR, ¹³C NMR, HRMS, and HPLC.
Biological Context: Targeting Kinase Signaling Pathways
Quinazoline inhibitors synthesized from this scaffold frequently target receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[3][14] These receptors are crucial nodes in signaling pathways that drive tumor growth and angiogenesis (the formation of new blood vessels).[15][16]
The synthesized inhibitor binds to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking the signal transduction cascade.
Data Presentation & Biological Evaluation
Following synthesis and purification, compounds are typically evaluated for their biological activity. A primary biochemical assay measures the compound's ability to inhibit the target kinase in vitro.
Protocol 3: General In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method for determining the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%). Commercial kits like ADP-Glo™ (Promega) are frequently used.[17][18]
Principle: The assay measures the amount of ADP produced in the kinase reaction. Lower kinase activity (due to inhibition) results in less ADP and a lower luminescent signal.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the synthesized inhibitor in DMSO.
-
Kinase Reaction: In a 384-well plate, add the kinase, its specific substrate peptide, and ATP in an optimized buffer. Add the diluted inhibitor (or DMSO as a control). Incubate at room temperature for a set time (e.g., 60 minutes).
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert the generated ADP back to ATP and provide the luciferase/luciferin for the luminescence reaction. Incubate for 30-60 minutes.
-
-
Measurement: Read the luminescence on a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.
Example Structure-Activity Relationship (SAR) Data
The following table presents hypothetical data for a series of inhibitors synthesized from the this compound scaffold, illustrating how modifications at the C2 position can impact potency against different kinases.
| Compound ID | C4-Substituent | C2-Substituent (R) | EGFR IC₅₀ (nM) | VEGFR2 IC₅₀ (nM) |
| EX-01 | 3-Ethynyl-anilino | 4-(Dimethylamino)phenyl | 15 | 250 |
| EX-02 | 3-Ethynyl-anilino | 3-Pyridyl | 22 | 180 |
| EX-03 | 3-Ethynyl-anilino | 4-Morpholinophenyl | 8 | 45 |
| EX-04 | 3-Ethynyl-anilino | Phenyl | 55 | >1000 |
This data is illustrative and serves to demonstrate the application of the synthetic protocols in generating an SAR table.
References
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Alesawy, M. S., Al-Karmalawy, A. A., Elkaeed, E. B., Alswah, M., Belal, A., Taghour, M. S., & Eissa, I. H. (2021). Design and discovery of new 1,2,4-triazolo[4,3-c]quinazolines as potential DNA intercalators and topoisomerase II inhibitors. Archiv der Pharmazie, 354(3), 2000237. [Link]
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Ke, D., et al. (2021). Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. Bioorganic & Medicinal Chemistry, 49, 116457. [Link]
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Hsieh, P.-C., et al. (2017). Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation. Oncotarget, 8(1), 115-131. [Link]
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The Strategic Application of 2,4-Dichloro-5-(trifluoromethyl)quinazoline in the Discovery of Novel Anticancer Agents
Introduction: The Quinazoline Scaffold and the Quest for Targeted Cancer Therapies
The quinazoline core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural backbone of numerous clinically approved anticancer drugs.[1][2] Its rigid bicyclic structure provides an ideal framework for the precise spatial orientation of substituents, enabling high-affinity interactions with the ATP-binding pockets of various protein kinases.[3][4] Dysregulation of protein kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[5] Consequently, the development of small molecule kinase inhibitors has revolutionized oncology, leading to targeted therapies with improved efficacy and reduced side effects compared to traditional chemotherapy.[6]
This guide focuses on the unique potential of 2,4-Dichloro-5-(trifluoromethyl)quinazoline as a key building block in the discovery of next-generation anticancer agents. The strategic placement of a trifluoromethyl (-CF3) group at the 5-position, combined with the reactive dichloro substitutions at the 2- and 4-positions, offers a compelling platform for the synthesis of novel kinase inhibitors with potentially enhanced pharmacological properties. The trifluoromethyl group is known to improve metabolic stability, lipophilicity, and bioavailability of drug candidates.[7]
While direct literature on the anticancer applications of derivatives from this compound is still emerging, this document will extrapolate from the well-established principles of quinazoline-based drug design to provide a comprehensive overview of its potential applications, supported by detailed experimental protocols for its utilization in a research setting.
Chemical Reactivity and Synthetic Strategy
The 2,4-dichloroquinazoline scaffold is a versatile intermediate for the synthesis of a diverse library of compounds. The chlorine atoms at the C2 and C4 positions are susceptible to nucleophilic aromatic substitution (SNAr). Notably, the C4-chloro substituent is significantly more reactive than the C2-chloro substituent.[8][9] This differential reactivity allows for a sequential and regioselective introduction of different nucleophiles, a critical feature for building molecular complexity and fine-tuning biological activity.
Typically, the first nucleophilic substitution occurs at the C4 position under milder conditions, followed by substitution at the C2 position under more forcing conditions (e.g., higher temperatures).[8] This allows for the synthesis of a wide range of 4-substituted-2-chloroquinazolines and 2,4-disubstituted quinazolines.
Potential Applications in Anticancer Drug Discovery
Based on the extensive research on other quinazoline derivatives, this compound is a promising starting material for the development of inhibitors targeting key oncogenic kinases, including:
-
Epidermal Growth Factor Receptor (EGFR) Inhibitors: The 4-anilinoquinazoline scaffold is a hallmark of many first and second-generation EGFR inhibitors, such as gefitinib and erlotinib.[3][10] By reacting this compound with various substituted anilines, novel EGFR inhibitors can be synthesized. The 5-trifluoromethyl group could potentially modulate the binding affinity and selectivity towards different EGFR mutants, including those that confer resistance to existing therapies.[11]
-
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors: VEGFRs are key regulators of angiogenesis, the formation of new blood vessels that supply nutrients to tumors.[12] Several quinazoline-based compounds have been developed as potent VEGFR inhibitors. The 5-trifluoromethyl substituent could enhance the anti-angiogenic potential of novel derivatives.
-
Multi-Kinase Inhibitors: Many cancers are driven by multiple aberrant signaling pathways. Developing inhibitors that target several kinases simultaneously is a promising strategy to overcome drug resistance. The this compound scaffold can be elaborated to design multi-kinase inhibitors targeting EGFR, VEGFR, and other relevant kinases in cancer progression.[5]
Experimental Protocols
The following protocols provide a general framework for the synthesis and evaluation of anticancer agents derived from this compound.
Protocol 1: Synthesis of 4-Anilino-2-chloro-5-(trifluoromethyl)quinazoline Derivatives
This protocol describes a general method for the regioselective nucleophilic substitution at the C4 position of this compound.
Materials:
-
This compound
-
Substituted aniline (1.0-1.2 equivalents)
-
Diisopropylethylamine (DIEA) (1.5-2.0 equivalents)
-
Anhydrous isopropanol or N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware for organic synthesis
-
Thin-layer chromatography (TLC) plates and developing chambers
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous isopropanol or DMF in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add the substituted aniline (1.0-1.2 equivalents) to the solution.
-
Add DIEA (1.5-2.0 equivalents) to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to 60-80 °C, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
-
Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a general method to determine the in vitro potency of synthesized compounds against a specific protein kinase.[13]
Materials:
-
Purified recombinant kinase (e.g., EGFR, VEGFR-2)
-
Kinase-specific substrate
-
Synthesized quinazoline derivative (test compound)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Luminometer plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compounds in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Kinase Reaction:
-
Add 2.5 µL of the test compound solution to the wells of a 384-well plate.
-
Add 2.5 µL of a 2x kinase/substrate solution.
-
Add 5 µL of a 2x ATP solution to initiate the reaction.
-
Incubate at 30°C for 1 hour.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the control wells.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the cytotoxic effect of the synthesized compounds on cancer cell lines.[14][15]
Materials:
-
Cancer cell line (e.g., A549 lung cancer, MCF-7 breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized quinazoline derivative (test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the test compound in complete cell culture medium and add them to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Protocol 4: In Vivo Tumor Xenograft Model
This protocol provides a general guideline for evaluating the in vivo antitumor efficacy of a lead compound.[16][17]
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line for xenograft implantation (e.g., NCI-H1975 for EGFR-mutant lung cancer)
-
Lead quinazoline derivative formulated for in vivo administration
-
Vehicle control
-
Standard animal housing and care facilities
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of each mouse.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-150 mm3). Randomize the mice into treatment and control groups.
-
Compound Administration: Administer the lead compound (e.g., by oral gavage or intraperitoneal injection) at a predetermined dose and schedule. Administer the vehicle to the control group.
-
Tumor Measurement and Body Weight Monitoring: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Compare the tumor growth inhibition in the treated groups to the control group.
Data Presentation and Interpretation
Quantitative data from the in vitro and in vivo studies should be summarized in clear and concise tables for easy comparison.
Table 1: In Vitro Activity of Exemplary Quinazoline Derivatives
| Compound ID | Target Kinase IC50 (nM) | A549 Cell Viability IC50 (µM) | MCF-7 Cell Viability IC50 (µM) |
| Lead Compound 1 | EGFR: 15 | 0.5 | 1.2 |
| Lead Compound 2 | VEGFR-2: 25 | 1.8 | 2.5 |
| Reference Drug | Varies | Varies | Varies |
Structure-Activity Relationship (SAR) Analysis:
The data generated from these assays will be crucial for establishing a structure-activity relationship. For instance, comparing the activity of derivatives with different anilino substituents at the C4 position will provide insights into the optimal substitutions for kinase inhibition and cellular potency.
Visualization of Key Concepts
Signaling Pathway
Caption: EGFR signaling pathway and its inhibition by quinazoline derivatives.
Experimental Workflow
Caption: General workflow for anticancer drug discovery using the quinazoline scaffold.
Conclusion
This compound represents a highly promising, yet underexplored, starting material for the development of novel anticancer agents. Its chemical properties, particularly the regioselective reactivity of the dichloro substituents and the potential benefits of the 5-trifluoromethyl group, make it an attractive scaffold for targeting a range of oncogenic kinases. The protocols and strategies outlined in this guide provide a solid foundation for researchers to unlock the therapeutic potential of this versatile chemical entity. Through systematic synthesis, rigorous biological evaluation, and iterative lead optimization, the this compound core has the potential to yield the next generation of targeted cancer therapies.
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Zhang, Y., et al. (2021). Structure–activity relationship and molecular docking of compound 5 in the human EGFR kinase domain (PDB ID 2ITY). ResearchGate. [Link]
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Ghorab, M. M., et al. (2017). Synthesis and anticancer activity of novel quinazolinone-based rhodanines. BMC Chemistry, 11(1), 1-11. [Link]
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de Cássia, S., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 235. [Link]
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Boulahjar, R., et al. (2019). Design and Synthesis of Thiazolo[5,4-f]quinazolines as DYRK1A Inhibitors, Part II. Molecules, 24(11), 2149. [Link]
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de Cássia, S., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. ResearchGate. [Link]
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Al-Karmalawy, A. A., et al. (2024). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Pharmaceuticals, 17(10), 1289. [Link]
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Wang, D., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Future Medicinal Chemistry, 5(9), 1045-1065. [Link]
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Asif, M. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Chemistry & Biology Interface, 10(6), 374-394. [Link]
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Raju, K. J., et al. (2017). Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. Organic Chemistry: Current Research, 6(3), 1-10. [Link]
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Application Notes and Protocols for the Synthesis of 4-amino-2-aryl-5-(trifluoromethyl)quinazolines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of 4-amino-2-aryl-5-(trifluoromethyl)quinazolines, a class of compounds with significant potential in medicinal chemistry and drug discovery. The quinazoline scaffold is a privileged structure found in numerous biologically active molecules, and the introduction of a trifluoromethyl group at the 5-position can significantly enhance pharmacological properties such as metabolic stability and binding affinity. This guide details a robust and efficient multi-step synthetic route, commencing from the readily accessible starting material, 2-amino-6-(trifluoromethyl)benzonitrile. Each step of the protocol is meticulously described, including reaction conditions, purification methods, and analytical characterization. Furthermore, this document offers insights into the underlying chemical principles, potential challenges, and troubleshooting strategies to ensure successful synthesis.
Introduction
Quinazoline derivatives have garnered substantial interest in the field of medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Several approved drugs, such as gefitinib and erlotinib, feature the 4-aminoquinazoline core, highlighting its therapeutic importance.[3] The incorporation of fluorine-containing functional groups, particularly the trifluoromethyl (CF3) group, is a well-established strategy in drug design to modulate a molecule's physicochemical and biological properties. The CF3 group can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.
This application note outlines a detailed, step-by-step synthesis of 4-amino-2-aryl-5-(trifluoromethyl)quinazolines. The synthetic strategy is designed to be versatile, allowing for the introduction of various aryl substituents at the 2-position, thus enabling the generation of a library of analogues for structure-activity relationship (SAR) studies.
Overall Synthetic Scheme
The synthesis of 4-amino-2-aryl-5-(trifluoromethyl)quinazolines can be accomplished via a three-step sequence starting from 2-amino-6-(trifluoromethyl)benzonitrile. The overall workflow is depicted in the following diagram:
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Application Note: Microwave-Assisted Synthesis of 2,4-Disubstituted Quinazolines
A Guide for Researchers in Medicinal Chemistry and Drug Discovery
Introduction: The Quinazoline Scaffold and the Advent of Microwave Synthesis
The quinazoline core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active compounds.[1] Derivatives of quinazoline have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antihypertensive properties.[2][3][4] Several clinically approved drugs, such as the anticancer agents gefitinib and erlotinib, feature the quinazoline framework, underscoring its therapeutic significance.[1] Consequently, the development of efficient, rapid, and sustainable synthetic methodologies to access structurally diverse quinazoline libraries is a primary objective for drug development professionals.
Traditionally, the synthesis of these compounds involved conventional heating methods that often required long reaction times, harsh conditions, and resulted in moderate yields with significant byproduct formation.[5] The emergence of Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this field by offering a powerful alternative that aligns with the principles of green chemistry.[6][7] Microwave irradiation facilitates direct and efficient heating of polar reaction mixtures through a mechanism known as dielectric heating.[8] This process leads to a rapid increase in temperature, dramatically accelerating reaction rates and often improving product yields and purity while significantly reducing reaction times from hours to mere minutes.[5][9]
This guide provides a comprehensive overview and detailed protocols for the microwave-assisted synthesis of 2,4-disubstituted quinazolines, designed for researchers, scientists, and professionals in drug development. We will explore key reaction mechanisms, provide step-by-step experimental procedures, and offer expert insights to facilitate the successful application of this transformative technology.
Rationale and Mechanistic Insights
The effectiveness of microwave synthesis stems from its unique heating mechanism. Unlike conventional heating, which relies on slow thermal conduction, microwave energy couples directly with polar molecules in the reaction mixture, causing them to rapidly oscillate and generate heat.[6] This instantaneous, localized heating avoids vessel overheating and minimizes the decomposition of thermally sensitive reagents and products, leading to cleaner reaction profiles.
Several synthetic pathways to 2,4-disubstituted quinazolines are particularly amenable to microwave acceleration. A prevalent and highly efficient one-pot strategy involves the Lewis acid-catalyzed condensation of 2-aminophenyl carbonyl compounds with nitriles.[10][11]
Mechanism: Lewis Acid-Catalyzed Quinazoline Formation
The reaction, often performed under solvent-free conditions, is typically initiated by the activation of the nitrile by a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf). This activation enhances the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by the amino group of the 2-aminophenyl carbonyl compound. The subsequent intramolecular cyclization and dehydration, accelerated by the high temperatures achieved under microwave irradiation, lead to the formation of the stable quinazoline ring system.
Caption: General mechanism for Lewis acid-catalyzed quinazoline synthesis.
Experimental Protocols & Methodologies
Herein, we present two robust and reproducible protocols for the synthesis of 2,4-disubstituted quinazolines using a dedicated microwave reactor.
Protocol 1: One-Pot Synthesis from 2-Aminobenzophenones and Nitriles
Principle: This protocol details a solvent-free, Lewis acid-catalyzed, one-pot reaction to generate 2,4-disubstituted quinazolines. It is valued for its efficiency, short reaction time, and operational simplicity.[10][11]
Materials and Reagents:
-
Substituted 2-aminobenzophenone (1.0 mmol)
-
Substituted nitrile (1.2 mmol)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.2 mmol)
-
10 mL microwave reaction vial with a magnetic stir bar
-
Dedicated microwave synthesizer (e.g., CEM Discover, Biotage Initiator)
-
Ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Vessel Preparation: Place a magnetic stir bar into a 10 mL microwave reaction vial.
-
Reagent Addition: To the vial, add the substituted 2-aminobenzophenone (1.0 mmol, 1.0 eq) and the substituted nitrile (1.2 mmol, 1.2 eq).
-
Catalyst Addition: Carefully add TMSOTf (0.2 mmol, 0.2 eq) to the mixture under a fume hood.
-
Sealing: Securely cap the reaction vial.
-
Microwave Irradiation: Place the vial into the cavity of the microwave synthesizer. Set the reaction parameters to hold at a constant temperature of 150 °C for 10-15 minutes, with magnetic stirring. Power can be set to a maximum of 200 W.
-
Work-up: After the reaction is complete and the vial has cooled to room temperature, dilute the reaction mixture with ethyl acetate (20 mL). Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 2,4-disubstituted quinazoline.
Safety Precautions: TMSOTf is corrosive and moisture-sensitive; handle it with care in a fume hood. Microwave reactions are conducted in sealed vessels under pressure; always use a dedicated microwave reactor and follow the manufacturer's safety guidelines.
Protocol 2: Sequential Substitution on 2,4-Dichloroquinazoline
Principle: This two-step method offers high versatility for creating diverse substitution patterns at the C2 and C4 positions. The first substitution at the more reactive C4 position is often done under conventional conditions, while the less reactive C2 position is substituted using microwave heating to drive the reaction to completion.[12][13]
Materials and Reagents:
-
4-Amino-2-chloroquinazoline intermediate (0.5 mmol)
-
Desired amine for C2 substitution (5.0 mmol, 10 eq)
-
2-Propanol (or toluene) (2 mL)
-
10 mL microwave reaction vial with a magnetic stir bar
-
Dedicated microwave synthesizer
-
Dichloromethane, water, brine, anhydrous magnesium sulfate
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Vessel Preparation: Place the 4-amino-2-chloroquinazoline intermediate (0.5 mmol, 1.0 eq) and a magnetic stir bar into a 10 mL microwave reaction vial.
-
Reagent Addition: Add the desired amine (5.0 mmol, 10.0 eq) and 2-propanol (2 mL). Using a large excess of the amine can also serve as the solvent (neat conditions).[13]
-
Sealing: Securely cap the reaction vial.
-
Microwave Irradiation: Place the vial into the microwave synthesizer. Set the reaction parameters to hold at a constant temperature of 160-180 °C for 15-30 minutes with stirring.[12][13]
-
Work-up: After cooling, remove the solvent under reduced pressure. Dissolve the residue in dichloromethane (25 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purification: Purify the crude product via flash column chromatography on silica gel to yield the pure 2,4-disubstituted quinazoline.
Comparative Data of Microwave-Assisted Methods
The following table summarizes various microwave-assisted approaches for synthesizing substituted quinazolines, highlighting the versatility and efficiency of this technology.
| Starting Materials | Catalyst/Reagents | Solvent | MW Conditions (Temp, Time) | Yield Range | Reference |
| 2-Aminobenzophenones + Nitriles | TMSOTf | Solvent-free | 150°C, 10-15 min | Good-Exc. | [10][11] |
| Acylamides + Ammonium Formate | None | Solvent-free | 150°C, 4-20 min | Good | [10][11] |
| Anthranilic Acids + Formamide | Montmorillonite K-10 | Solvent-free | 4 min (Power not specified) | Good | [10][11] |
| 2,4-Dichloroquinazoline + Amines (Sequential) | None (Excess Amine) | Toluene/Neat | 130–185°C, 30–50 min | Variable | [12][13] |
| N-(2-cyanophenyl)-formamidines + Amines | Acetic Acid | Acetonitrile | 160°C, 10 min | High | [10][11] |
General Workflow and Expert Considerations
The successful implementation of microwave-assisted synthesis requires careful planning and execution. The general workflow encompasses preparation, reaction, and purification stages.
Caption: General experimental workflow for microwave-assisted synthesis.
Expert Insights for Trustworthy Protocols:
-
Solvent Choice: Solvents with high dielectric constants (e.g., DMF, DMSO, ethanol, water) absorb microwave energy efficiently, but solvent-free reactions are often preferred for their green credentials and simplified work-up.[9]
-
Vessel Type: Always use vessels specifically designed for microwave chemistry that can withstand high pressures and temperatures.
-
Temperature vs. Power Control: Modern synthesizers allow for precise temperature control via IR sensors. This is superior to simple power control, as it ensures reproducibility and prevents thermal runaway.
-
Stirring: Efficient magnetic stirring is critical to ensure even temperature distribution and prevent the formation of localized hot spots.
-
Scalability: While initial optimizations are done on a small scale (mmol), protocols can often be scaled up. However, direct translation of time and power may not be linear, and re-optimization might be necessary.
Conclusion
Microwave-assisted synthesis represents a significant advancement in the preparation of 2,4-disubstituted quinazolines. This technology provides a green, efficient, and rapid pathway to complex molecules, enabling medicinal chemists to accelerate the drug discovery process.[7] The protocols and data presented in this guide demonstrate that MAOS is not merely a faster way of heating but a transformative tool for generating diverse chemical libraries with high purity and yield. By understanding the underlying principles and adhering to robust experimental designs, researchers can confidently leverage microwave synthesis to explore the vast therapeutic potential of the quinazoline scaffold.
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Heravi, M. M., & Mohammadkhani, L. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. [Link]
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Kaur, R., et al. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. [Link]
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Sharma, R., et al. (2024). Microwave-Assisted Synthesis of Heterocyclic Drug Candidates: A Green Chemistry Perspective. Eduzone: International Peer Reviewed/Refereed Multidisciplinary Journal. [Link]
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Al-Ostoot, F. H., et al. (2020). Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. RSC Publishing. [Link]
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Shinde, P., et al. (2024). Microwave synthesis: a green method for benzofused nitrogen heterocycles. World Journal of Advanced Research and Reviews. [Link]
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Kappe, C. O. (2013). Recent advances in the microwave-assisted multicomponent synthesis of spiro heterocycles. RSC Publishing. [Link]
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Heravi, M. M., & Mohammadkhani, L. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers. [Link]
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Amrutkar, S. (2018). Microwave Assisted Synthesis and Molecular Docking Studies of 3-Aryl-2-Alkyl-Quinazolin-4-one Derivatives. Scholars Research Library. [Link]
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Antonini, I., et al. (2017). Scheme 1. Synthesis of 2,4-disubstituted quinazolines. Reagents and... ResearchGate. [Link]
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Richieu, A., & Bertrand, P. (2023). Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. National Library of Medicine. [Link]
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Li, Z., et al. (2008). Microwave-assisted efficient and convenient synthesis of 2,4(1H,3H)-quinazolinediones and 2-thioxoquinazolines. PubMed. [Link]
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Unknown Author. (Date Unknown). Microwave‐assisted synthesis of 2,4‐disubstituted‐1,2‐dihydroquinazoline derivatives. ResearchGate. [Link]
-
Antonini, I., et al. (2017). Scheme 1. Synthesis of 2,4-disubstituted quinazolines Reactions and... ResearchGate. [Link]
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palladium-catalyzed cross-coupling reactions with 2,4-dichloroquinazolines
An Application Guide and Protocols for the Regioselective Functionalization of 2,4-Dichloroquinazolines via Palladium-Catalyzed Cross-Coupling
Introduction: The Quinazoline Scaffold in Modern Drug Discovery
The quinazoline core is a privileged heterocyclic scaffold, forming the structural basis for a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its derivatives have demonstrated a wide range of therapeutic applications, including as anticancer agents (e.g., Erlotinib, Iressa), antibacterial compounds, and cardiovascular drugs (e.g., Prazosin).[1][2] The functionalization of the quinazoline ring system, particularly at the C2 and C4 positions, is a cornerstone of medicinal chemistry efforts aimed at modulating potency, selectivity, and pharmacokinetic properties.
Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds on this scaffold.[3][4][5] These methods offer mild reaction conditions, broad functional group tolerance, and high efficiency, making them ideal for the synthesis of complex molecules and diverse compound libraries.[4] This guide provides an in-depth exploration of the key palladium-catalyzed reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—applied to the 2,4-dichloroquinazoline substrate, with a focus on achieving regioselective functionalization.
Core Principle: Understanding Regioselectivity in 2,4-Dichloroquinazolines
The synthetic utility of 2,4-dichloroquinazoline as a starting material hinges on the differential reactivity of its two chlorine atoms. The chlorine at the C4 position is significantly more susceptible to both nucleophilic aromatic substitution (SNAr) and oxidative addition to a Palladium(0) complex than the chlorine at the C2 position.[1][2][6]
This regioselectivity is attributed to the electronic properties of the quinazoline ring. The C4 position is para to the ring nitrogen N1 and is more activated towards nucleophilic attack, making it the more electrophilic site.[1][2] Consequently, milder reaction conditions can be employed to achieve selective monosubstitution at C4, leaving the C2-chloro group intact for subsequent transformations under more forcing conditions.[6] This stepwise approach is a powerful strategy for the controlled synthesis of disubstituted quinazolines.
Caption: Differential reactivity of C4 and C2 positions on the quinazoline core.
The Palladium Catalytic Cycle: A Unifying Mechanism
The Suzuki, Sonogashira, and Buchwald-Hartwig reactions, despite their different coupling partners, all operate through a similar catalytic cycle involving a palladium center. Understanding this fundamental mechanism is key to troubleshooting and optimizing these transformations. The cycle generally consists of three key steps: oxidative addition, transmetalation (or a related step), and reductive elimination.[7][8]
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.
Application & Protocols: A Practical Guide
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)–C(sp²) bonds by coupling an organoboron species (boronic acid or ester) with an organic halide. It is widely used to introduce aryl or heteroaryl substituents onto the quinazoline scaffold.
Protocol 1: Regioselective Monosubstitution at C4
This protocol is optimized for the selective reaction at the more electrophilic C4 position.[1][2]
-
Reagents & Setup:
-
To a microwave vial or Schlenk flask, add 2,4-dichloroquinazoline (1.0 equiv), the desired arylboronic acid (1.2–1.5 equiv), and a base such as Na₂CO₃ (3.0 equiv) or K₂CO₃.
-
Add the palladium catalyst, typically Pd(PPh₃)₄ (0.05 equiv) or a combination of Pd(OAc)₂ (0.05 equiv) and a phosphine ligand like PPh₃ (0.15 equiv).[1]
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add a degassed solvent system, commonly a mixture like DME/H₂O (10:1) or 1,4-dioxane/H₂O.[1][9]
-
-
Reaction Conditions:
-
Work-up & Purification:
-
Cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate or CH₂Cl₂.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Disubstitution via Subsequent Coupling at C2
Once the C4-substituted-2-chloroquinazoline is isolated, the second coupling can be performed, usually requiring more forcing conditions.
-
Reagents & Setup: Follow the same setup as Protocol 1, using the 4-aryl-2-chloroquinazoline as the starting material and a different (or the same) arylboronic acid (1.5–2.0 equiv).
-
Reaction Conditions:
-
Higher temperatures (e.g., 100–120 °C or reflux) are typically required for the less reactive C2 position.
-
A stronger base or a different catalyst/ligand system may be necessary to achieve good conversion. Monitor the reaction closely.
-
-
Work-up & Purification: Follow the same procedure as described in Protocol 1.
| Reaction Stage | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Ref |
| C4-Arylation | Pd(OAc)₂ (5) | PPh₃ (15) | Na₂CO₃ (3.1) | DME/H₂O | 75 | 2-12 | [1] |
| C4-Arylation (µW) | Pd(PPh₃)₄ (0.5) | - | K₂CO₃ (2.0) | Dioxane/H₂O | 120 | 0.25 | [9] |
| C2-Arylation | Pd(OAc)₂ (10) | PPh₃ (30) | Na₂CO₃ (6.2) | DME/H₂O | 101 (reflux) | 12-24 | [1] |
Table 1. Representative Conditions for Suzuki-Miyaura Coupling on Dichloroquinazolines.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, catalyzed by palladium and a copper(I) co-catalyst.[10][11] This reaction is invaluable for installing alkynyl linkers, which can serve as handles for further chemistry (e.g., click reactions) or as part of a final pharmacophore.
Interestingly, while C4 is generally more reactive, specific conditions have been developed that favor regioselective alkynylation at the C2 position of the related 2,4-dichloroquinoline system, a strategy that can be adapted for quinazolines.[12][13][14] This selectivity is often attributed to the coordination of the quinazoline nitrogen to the palladium center, directing the catalytic activity to the adjacent C2 position.[12][14][15]
Protocol 3: Regioselective C2-Alkynylation
-
Reagents & Setup:
-
In a suitable flask, dissolve 2,4-dichloroquinazoline (1.0 equiv) in a degassed solvent like THF or DMF.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ (5 mol%)) and the copper co-catalyst (CuI, 2.5–5 mol%).[16]
-
Add an amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), which often serves as both the base and a co-solvent.[16]
-
Finally, add the terminal alkyne (1.1–1.2 equiv) via syringe.
-
-
Reaction Conditions:
-
Stir the reaction under an inert atmosphere at room temperature. Higher temperatures may be required for less reactive substrates.[16]
-
Monitor the reaction by TLC or LC-MS for the formation of the 2-alkynyl-4-chloroquinazoline product.
-
-
Work-up & Purification:
-
Once complete, dilute the reaction mixture with an ether (e.g., Et₂O) and water or a saturated aqueous solution of NH₄Cl.
-
Filter through a pad of celite to remove catalyst residues.[16]
-
Extract the aqueous layer with an organic solvent, combine the organic phases, wash with brine, dry, and concentrate.
-
Purify via flash column chromatography.
-
| Position | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Ref |
| C2-Alkynylation | Pd/C (10) + PPh₃ (20) | CuI (5) | Et₃N | Water | 80 | [12] |
| General | Pd(PPh₃)₂Cl₂ (5) | CuI (2.5) | DIPA (7.0) | THF | RT | [16] |
Table 2. Representative Conditions for Sonogashira Coupling.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a premier method for aryl C-N bond formation, coupling amines with aryl halides.[7][17] This reaction is critical for synthesizing 2,4-diaminoquinazoline derivatives, a common motif in kinase inhibitors and other therapeutic agents.[18][19] The reaction follows the established regioselectivity, with C4 reacting under milder conditions.
Protocol 4: Regioselective Monoamination at C4
-
Reagents & Setup:
-
To an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a suitable ligand (e.g., BINAP, Xantphos, or a Buchwald-type phosphine).
-
Add the base, typically a strong, non-nucleophilic base like NaOt-Bu, KOt-Bu, or Cs₂CO₃ (1.4–2.0 equiv).[20]
-
Add the 2,4-dichloroquinazoline (1.0 equiv).
-
Seal the tube, and evacuate and backfill with inert gas.
-
Add a dry, degassed solvent (e.g., toluene, dioxane).
-
Finally, add the amine (1.1–1.2 equiv).
-
-
Reaction Conditions:
-
Heat the reaction mixture with stirring. Temperatures can range from 80 °C to 110 °C depending on the reactivity of the amine and the catalyst system.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up & Purification:
-
Cool the reaction mixture, dilute with an organic solvent, and filter through celite.
-
Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
-
Protocol 5: Diamination via Subsequent Coupling at C2
-
Reagents & Setup: Use the 4-amino-2-chloroquinazoline from Protocol 4 as the starting material. A different amine can be used to generate unsymmetrical products.
-
Reaction Conditions: More forcing conditions are generally required. This may involve using a more active catalyst system (e.g., a more electron-rich ligand), a stronger base, and higher temperatures (≥110 °C).
-
Work-up & Purification: Follow the same procedure as described in Protocol 4.
| Position | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Ref |
| C4-Amination | Pd(OAc)₂ (10) | X-Phos (10) | KOt-Bu (1.5) | Toluene | 100 (µW) | [20] |
| C2/C4 Amination | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 80-110 | [7] |
Table 3. Representative Conditions for Buchwald-Hartwig Amination.
Workflow for Sequential Functionalization
The true power of these methods lies in their sequential application to build molecular complexity in a controlled manner. A typical workflow allows for the introduction of two different functionalities at the C4 and C2 positions.
Sources
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- 20. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Antimalarial Agents from 2,4-Dichloro-5-(trifluoromethyl)quinazoline
For: Researchers, scientists, and drug development professionals in the field of medicinal chemistry and parasitology.
Introduction: The Quinazoline Scaffold in Antimalarial Drug Discovery
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. In the fight against malaria, a disease that continues to pose a significant global health threat, derivatives of this heterocyclic system have emerged as a promising class of compounds.[1] The increasing resistance of Plasmodium falciparum to existing drugs necessitates the development of new chemical entities with novel mechanisms of action.[1] Quinazoline-based compounds, particularly 4-aminoquinazolines, have been identified as potent antimalarial candidates, often acting through the inhibition of hemozoin formation, a critical detoxification pathway for the parasite.[2][3][4][5]
The introduction of a trifluoromethyl (-CF3) group into small molecule drug candidates is a well-established strategy to enhance key pharmacokinetic and pharmacodynamic properties. This electron-withdrawing group can improve metabolic stability, increase lipophilicity, and enhance binding affinity to biological targets.[6] Consequently, 2,4-dichloro-5-(trifluoromethyl)quinazoline represents a highly valuable starting material for the synthesis of a new generation of potent and stable antimalarial agents.
This document provides a comprehensive guide to the synthesis of potential antimalarial agents from this compound, focusing on the regioselective nucleophilic aromatic substitution (SNAr) at the C4 position. It includes a detailed experimental protocol, a discussion of the underlying chemical principles, and methods for the biological evaluation of the synthesized compounds.
Mechanistic Rationale: Targeting Hemozoin Formation
The primary mechanism of action for many 4-aminoquinoline and, by extension, 4-aminoquinazoline antimalarials is the disruption of heme detoxification in the parasite's digestive vacuole.[2][4][7] During its intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing large quantities of toxic free heme.[2] To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin.[2][3]
4-aminoquinazoline derivatives, being weak bases, are thought to accumulate in the acidic digestive vacuole of the parasite. Here, they can form a complex with heme, preventing its polymerization into hemozoin.[5] The build-up of free heme leads to oxidative stress and damage to the parasite's membranes, ultimately resulting in its death.[2]
Caption: Proposed mechanism of action for 4-aminoquinazoline antimalarials.
Synthetic Strategy: Regioselective Nucleophilic Aromatic Substitution (SNAr)
The synthesis of 4-amino-5-(trifluoromethyl)quinazoline derivatives from this compound is primarily achieved through a regioselective nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring and the trifluoromethyl group makes the carbon atoms at the C2 and C4 positions highly electrophilic and susceptible to nucleophilic attack.
Theoretical and experimental studies have shown that the C4 position is significantly more reactive towards nucleophiles than the C2 position under mild reaction conditions.[8][9][10] This regioselectivity is attributed to the greater electron deficiency at C4, making it the preferred site for initial nucleophilic attack.[8] This allows for the selective introduction of an amino side chain at the C4 position while retaining the chlorine atom at C2 for potential further modification.
Caption: General scheme for the regioselective SNAr reaction.
Detailed Experimental Protocol
Protocol 1: Synthesis of N-alkyl/aryl-2-chloro-5-(trifluoromethyl)quinazolin-4-amine
This protocol describes a general procedure for the synthesis of 4-amino-2-chloro-5-(trifluoromethyl)quinazoline derivatives.
Materials:
-
This compound
-
Primary or secondary amine (e.g., propylamine, aniline derivatives) (1.0 - 1.2 equivalents)
-
Solvent (e.g., ethanol, isopropanol, acetonitrile, or N,N-dimethylformamide (DMF))
-
Base (e.g., N,N-diisopropylethylamine (DIPEA), triethylamine (TEA), or potassium carbonate (K2CO3)) (1.1 - 1.5 equivalents, if required)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for work-up and purification (separatory funnel, rotary evaporator, chromatography column)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in the chosen solvent (e.g., ethanol) under an inert atmosphere.
-
Addition of Reagents: To the stirred solution, add the amine nucleophile (1.0 - 1.2 equivalents). If the amine is used as its hydrochloride salt or if a less nucleophilic amine is used, add a non-nucleophilic base such as DIPEA (1.1 - 1.5 equivalents).[9]
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the amine. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration and washed with a cold solvent. Otherwise, remove the solvent under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 4-amino-2-chloro-5-(trifluoromethyl)quinazoline derivative.
-
Characterization: The structure and purity of the final compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).
Rationale for Experimental Choices:
-
Solvent: The choice of solvent depends on the solubility of the reactants and the reaction temperature. Alcohols like ethanol and isopropanol are commonly used and can also act as a proton source if needed.[10] Aprotic polar solvents like DMF or acetonitrile can be used to accelerate the reaction rate for less reactive nucleophiles.
-
Base: A base is often required to neutralize the HCl generated during the reaction, especially when using amine salts or less reactive amines.[9] A non-nucleophilic base like DIPEA is preferred to avoid competition with the desired amine nucleophile.
-
Temperature: The reaction temperature is a critical parameter. For highly nucleophilic amines, the reaction may proceed efficiently at room temperature. For less reactive amines, heating to reflux is necessary to drive the reaction to completion.
Data Presentation: Physicochemical and Biological Properties
The following table presents hypothetical but representative data for a series of synthesized 4-amino-2-chloro-5-(trifluoromethyl)quinazoline derivatives. The antimalarial activity is presented as the half-maximal inhibitory concentration (IC50) against the chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains of P. falciparum.
| Compound ID | R-group | Molecular Weight ( g/mol ) | cLogP | IC50 3D7 (nM)[11][12] | IC50 K1 (nM)[11][12] |
| AQ-CF3-01 | Propyl | 317.72 | 3.85 | 15 | 150 |
| AQ-CF3-02 | Cyclohexyl | 357.80 | 4.90 | 10 | 120 |
| AQ-CF3-03 | 4-Fluorophenyl | 369.72 | 4.60 | 20 | 250 |
| AQ-CF3-04 | 3,4-Dichlorophenyl | 420.62 | 5.75 | 8 | 95 |
| Chloroquine | - | 319.87 | 4.63 | 20 | 400 |
Protocol 2: In Vitro Antimalarial Activity Assay (SYBR Green I-based)
This protocol describes a common method for determining the in vitro antimalarial activity of the synthesized compounds.
Materials:
-
P. falciparum culture (chloroquine-sensitive and -resistant strains)
-
Human red blood cells
-
Complete parasite medium (RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
-
96-well microplates
-
SYBR Green I nucleic acid stain
-
Lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100)
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the complete parasite medium.
-
Parasite Culture: Synchronize the parasite culture to the ring stage.
-
Assay Setup: Add the parasitized red blood cells to the 96-well plates containing the serially diluted compounds. Include positive (parasites with no drug) and negative (uninfected red blood cells) controls.
-
Incubation: Incubate the plates for 72 hours under a controlled atmosphere (5% CO2, 5% O2, 90% N2) at 37°C.
-
Lysis and Staining: After incubation, add the lysis buffer containing SYBR Green I to each well.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion and Future Directions
The synthetic route from this compound offers a versatile and efficient platform for the development of novel 4-aminoquinazoline-based antimalarial agents. The regioselective nature of the SNAr reaction allows for the straightforward introduction of a variety of amino side chains at the C4 position, enabling the exploration of structure-activity relationships. The presence of the trifluoromethyl group is anticipated to confer favorable pharmacokinetic properties to the resulting compounds.
Further optimization of the synthesized lead compounds could involve the modification of the C2 position, which remains available for further functionalization. The chlorine at C2 can be substituted with other nucleophiles under more forcing conditions, allowing for the creation of 2,4-disubstituted quinazoline derivatives with potentially enhanced activity or a different pharmacological profile. The continued exploration of this chemical space holds significant promise for the discovery of new and effective treatments for malaria.
References
- Ginsburg, H., & Opperdoes, F. R. (1992). Quinoline-containing antimalarials--mode of action, drug resistance and its reversal. An update with unresolved puzzles. Biochemical pharmacology, 43(1), 65–72.
- Egan, T. J. (2008). Haemozoin (malaria pigment): a unique crystalline drug target. Drug discovery today, 13(3-4), 115–122.
- Slater, A. F., & Cerami, A. (1992). Inhibition by chloroquine of a novel haem polymerase enzyme activity in malaria trophozoites.
- O'Neill, P. M., Bray, P. G., Hawley, S. R., Ward, S. A., & Park, B. K. (1998). 4-Aminoquinolines--past, present, and future: a chemical perspective. Pharmacology & therapeutics, 77(1), 29–58.
- Kumar, A., Srivastava, K., Kumar, V., Puri, S. K., & Chauhan, P. M. (2008). Synthesis of 4-aminoquinoline-triazine conjugates as a new class of antimalarial agents. Bioorganic & medicinal chemistry letters, 18(24), 6540–6543.
- Singh, A., Kumar, K., Kumar, V., & Singh, R. K. (2023). Incorporation of Trifluoromethyltriazoline in the Side Chain of 4-Aminoquinolines: Synthesis and Evaluation as Antiplasmodial Agents. ChemMedChem, 18(11), e202200653.
- Solomon, V. R., & Lee, H. (2009). Chloroquine and its analogs: a new look at an old drug. European journal of medicinal chemistry, 44(7), 2671–2676.
- Khan, I., Zaib, S., Batool, S., Abbas, N., Ashraf, Z., Iqbal, J., & Saeed, A. (2016). Quinazolines and quinazolinones as ubiquitous structural fragments in medicinal chemistry: An update on the development of synthetic methods and pharmacological diversification. Bioorganic & medicinal chemistry, 24(11), 2361–2381.
- Barros, T. A., de Oliveira, A. C., Krettli, A. U., & Boechat, N. (2020). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules (Basel, Switzerland), 25(24), 6021.
- Liu, K., Yu, J., Yu, G., Zeng, X., Xu, G., Meng, X., & Xu, B. (2022). Synthesis and Antitumor Activities of 4-Amino-2-Trifluoromethyl Quinazoline Derivatives. Chinese Pharmaceutical Journal, 57(17), 1430-1437.
- Sielecki, T. M., Johnson, T. L., Liu, J., Muckelbauer, J. K., Grafstrom, R. H., Cox, S., ... & Chen, H. (2001). Quinazolines as cyclin dependent kinase inhibitors. Bioorganic & medicinal chemistry letters, 11(9), 1157–1160.
- Al-Harbi, R. A. K., & Al-Issa, S. A. M. (2024). Synthesis and characterization of 2-trifluoromethyl-4 (3 H)-quinazolinone derivatives with various 3-substituents. Monatshefte für Chemie-Chemical Monthly, 155(1), 959-966.
- Alesawy, M. S., Al-Karmalawy, A. A., Elkaeed, E. B., Alswah, M., Belal, A., Taghour, M. S., & Eissa, I. H. (2021). Design and discovery of new 1, 2, 4-triazolo [4, 3-c] quinazolines as potential DNA intercalators and topoisomerase II inhibitors. Archiv der Pharmazie, 354(3), 2000237.
- Meanwell, N. A. (2018). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of medicinal chemistry, 61(14), 5822-5880.
- Dasari, S. R., Vadali, L. R., & Subbaiah, T. (2016). Synthesis, characterization of novel quinazoline derivatives and antimicrobial screening. Int. J. Chem. Sci, 14(4), 2751-2762.
- Sharma, P., & Kumar, V. (2017). Synthesis, characterisation and biological evaluation of quinazoline derivatives as novel anti-microbial agents. Journal of Applicable Chemistry, 6(5), 896-904.
- Al-Omary, F. A., El-Azab, A. S., & Abdel-Hamide, S. G. (2010). Synthesis and biological evaluation of 2, 4-diaminoquinazolines as potential antitumor agents. Archiv der Pharmazie, 343(11‐12), 636-643.
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Application Notes and Protocols for Developing Fluorescent Probes Using the Quinazoline Scaffold
Introduction: The Quinazoline Scaffold as a Privileged Structure in Fluorescence Probe Development
The quinazoline ring system, a bicyclic aromatic heterocycle, has long been recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1] Beyond its therapeutic potential, the quinazoline core possesses inherent photophysical properties that make it an excellent platform for the development of fluorescent probes.[2] Its rigid structure and extended π-conjugation system provide a foundation for designing fluorophores with tunable emission wavelengths, high quantum yields, and sensitivity to their microenvironment.
This guide provides a comprehensive overview of the principles, protocols, and applications of quinazoline-based fluorescent probes. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold for creating novel tools for biological imaging and sensing. We will delve into the rational design and synthesis of these probes, their detailed photophysical characterization, and their practical application in various experimental systems.
Part 1: Probe Design and Synthesis
Rational Design Strategy: A Modular Approach
The development of functional fluorescent probes hinges on a modular design that typically incorporates three key components: a fluorophore, a recognition unit (receptor), and a linker. The quinazoline scaffold serves as an excellent core for the fluorophore.
-
The Fluorophore Core: The quinazoline ring system's electronic properties can be modulated by introducing electron-donating or electron-accepting groups at various positions. This "push-pull" architecture is a classic strategy to tune the intramolecular charge transfer (ICT) characteristics, which in turn governs the probe's photophysical properties, such as absorption and emission wavelengths.[1][3]
-
The Recognition Moiety: This unit provides specificity by selectively interacting with the analyte of interest (e.g., a metal ion, a specific protein, or a change in the microenvironment like pH or viscosity).[4] The choice of recognition unit is dictated by the target analyte.
-
The Linker: The linker connects the fluorophore to the recognition moiety. Its length and flexibility can influence the probe's sensitivity and response mechanism, such as photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET).[5]
Caption: Modular design of a quinazoline-based fluorescent probe.
General Synthesis Protocol: A Two-Step Approach
A common and efficient method for synthesizing quinazoline-based probes involves a two-step process starting from commercially available materials.[6] This approach allows for the modular construction of a library of probes with diverse functionalities.
Step 1: Synthesis of the Quinazoline Core
A versatile method for constructing the quinazoline core is through a one-pot, three-component reaction of an isatoic anhydride, an aniline derivative, and an aldehyde in the presence of a catalyst such as aluminum sulfate.[1] Alternatively, 2-aryl-quinazolines can be obtained from arylmethanamines and 2-aminobenzoketones.[1]
Step 2: Functionalization via Cross-Coupling Reactions
For probes requiring further functionalization, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira reactions, are powerful tools for introducing aryl or arylethynyl substituents.[2] This allows for the facile introduction of recognition moieties or groups to fine-tune the photophysical properties.[6]
Protocol 1: General Synthesis of a Quinazoline-Based Fluorescent Probe
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the appropriate 2-aminoacetophenone (1.0 eq.), 1,3-cyclohexanedione (1.0 eq.), and anthranilamide (1.0 eq.).[7]
-
Solvent and Catalyst: Add a suitable solvent, such as ethanol or toluene, and a catalytic amount of p-toluenesulfonic acid (p-TSA).[7]
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired quinoline-fused quinazolinone.[7]
-
Characterization: Confirm the structure of the synthesized compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Part 2: Photophysical Characterization
A thorough characterization of the photophysical properties of a newly synthesized probe is crucial to understand its behavior and potential applications.
Caption: Workflow for photophysical characterization.
Protocol 2: Photophysical Characterization of a Quinazoline Probe
-
Sample Preparation: Prepare a stock solution of the quinazoline probe in a high-purity solvent (e.g., DMSO or ethanol) at a concentration of 1-10 mM. From this stock, prepare a dilute solution (e.g., 1-10 µM) in the desired solvent for analysis.
-
UV-Vis Absorption Spectroscopy:
-
Record the absorption spectrum of the dilute probe solution using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 250-700 nm).
-
Identify the wavelength of maximum absorption (λ_abs).
-
-
Fluorescence Spectroscopy:
-
Using a spectrofluorometer, excite the dilute probe solution at its λ_abs.
-
Record the fluorescence emission spectrum over a suitable wavelength range.
-
Identify the wavelength of maximum emission (λ_em).
-
-
Determination of Quantum Yield (Φ):
-
The relative fluorescence quantum yield can be determined using a well-characterized standard with a known quantum yield and similar absorption/emission wavelengths (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.
-
Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
-
-
Calculation of Stokes Shift:
-
The Stokes shift is the difference in wavelength (or energy) between the maximum absorption and maximum emission.
-
Calculate the Stokes shift in nanometers: Stokes Shift (nm) = λ_em - λ_abs.
-
Table 1: Representative Photophysical Properties of Quinazoline-Based Probes
| Probe Derivative | Excitation (λ_abs, nm) | Emission (λ_em, nm) | Quantum Yield (Φ) | Stokes Shift (nm) | Solvent | Reference |
| Compound 1 | 369 | 414 | 0.847 | 45 | Cyclohexane | [8] |
| Compound 2 | 403 | 450 | 0.876 | 47 | Cyclohexane | [8] |
| Compound 10 | 436 | 597 | - | 161 | Cyclohexane | [3][9] |
| 5c | ~480 | ~580 | - | ~100 | Glycerol | [10] |
Part 3: Application Protocols
Quinazoline-based probes have been successfully employed in a variety of applications, including the detection of metal ions, sensing changes in viscosity, and cellular imaging.
Application in Metal Ion Detection
The quinazoline scaffold can be functionalized with chelating agents to create selective metal ion sensors.[11][12] The binding of a metal ion to the recognition moiety often leads to a change in the probe's fluorescence, providing a "turn-on" or "turn-off" response.[13]
Protocol 3: Fluorescent Detection of Fe³⁺ Ions
-
Probe Preparation: Prepare a stock solution of the quinazoline-based Fe³⁺ probe (e.g., 1 mM) in a suitable solvent like DMSO.
-
Titration Experiment:
-
In a series of cuvettes, add a fixed concentration of the probe (e.g., 10 µM) in a buffered aqueous solution (e.g., Tris-HCl, pH 7.4).
-
Add increasing concentrations of a standard Fe³⁺ solution to the cuvettes.
-
After a short incubation period, record the fluorescence emission spectrum for each sample.
-
-
Selectivity Assay:
-
Prepare a set of solutions containing the probe and various other biologically relevant metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺, Cu²⁺) at a concentration significantly higher than that of Fe³⁺.
-
Record the fluorescence emission spectra to assess the probe's selectivity for Fe³⁺.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of Fe³⁺ concentration to determine the detection limit. The detection limit can be calculated based on the 3σ/k method, where σ is the standard deviation of the blank and k is the slope of the linear calibration plot.[13]
-
Application in Viscosity Sensing
Certain quinazoline derivatives exhibit viscosity-sensitive fluorescence due to restricted intramolecular rotation in viscous environments.[10] This property makes them valuable tools for studying changes in microviscosity within biological systems.[14][15]
Protocol 4: Monitoring Viscosity Changes
-
Probe Preparation: Prepare a stock solution of the viscosity-sensitive quinazoline probe in DMSO.
-
Calibration Curve:
-
Prepare a series of glycerol-water mixtures with varying glycerol content to create solutions with a range of known viscosities.
-
Add the probe to each solution at a fixed final concentration (e.g., 5 µM).
-
Record the fluorescence emission spectrum for each sample.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the viscosity of the glycerol-water mixtures to generate a calibration curve.
-
Application in Live-Cell Imaging
The ability to visualize cellular structures and processes in real-time is a powerful application of fluorescent probes.[16][17][18] Quinazoline-based probes, due to their often good cell permeability and low cytotoxicity, are well-suited for live-cell imaging.[19][20]
Caption: Workflow for live-cell imaging using a quinazoline probe.
Protocol 5: Cellular Imaging with a Quinazoline Probe
-
Cell Culture:
-
Plate the cells of interest (e.g., HeLa cells) on a suitable imaging dish (e.g., glass-bottom dish) and culture them in appropriate media until they reach the desired confluency.
-
-
Probe Loading:
-
Prepare a working solution of the quinazoline probe in cell culture medium (e.g., 1-10 µM).
-
Remove the old medium from the cells and replace it with the probe-containing medium.
-
Incubate the cells for a specific period (e.g., 15-30 minutes) at 37°C in a CO₂ incubator to allow for probe uptake.[21]
-
-
Washing:
-
Remove the probe-containing medium and wash the cells gently with pre-warmed phosphate-buffered saline (PBS) or fresh medium to remove any excess, unbound probe.[21]
-
-
Imaging:
-
Add fresh, pre-warmed medium or a suitable imaging buffer to the cells.
-
Visualize the cells using a fluorescence microscope equipped with the appropriate filter set for the probe's excitation and emission wavelengths.
-
Acquire images using a sensitive camera.
-
-
Co-localization (Optional):
-
To determine the subcellular localization of the probe, co-stain the cells with organelle-specific trackers (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes).
-
Acquire images in different fluorescence channels and merge them to assess co-localization.
-
Conclusion and Future Perspectives
The quinazoline scaffold represents a highly versatile and tunable platform for the development of novel fluorescent probes. The synthetic accessibility and favorable photophysical properties of quinazoline derivatives have enabled the creation of sensors for a wide array of analytes and biological parameters. As our understanding of the structure-property relationships of these compounds deepens, we can anticipate the emergence of next-generation quinazoline-based probes with enhanced brightness, photostability, and specificity, further expanding their utility in chemical biology, diagnostics, and drug discovery.
References
-
Discovery of Quinazoline-Based Fluorescent Probes to α1-Adrenergic Receptors. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Preparation and photophysical properties of quinazoline-based fluorophores. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
A Quinazolinone based fluorescent chemosensor for selective detection of Fe(III) in aqueous media: Applications to pharmaceutical and environmental analysis. (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
In Vivo Cellular Imaging Using Fluorescent Proteins. Methods and Protocols. (n.d.). SpringerLink. Retrieved from [Link]
-
Conjugated structures based on quinazolinones and their application in fluorescent labeling. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Discovery of Quinazoline-Based Fluorescent Probes to α1-Adrenergic Receptors. (n.d.). ACS Publications. Retrieved from [Link]
-
Preparation and photophysical properties of quinazoline-based fluorophores. (n.d.). Europe PMC. Retrieved from [Link]
-
Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. (n.d.). Crimson Publishers. Retrieved from [Link]
-
Preparation and photophysical properties of quinazoline-based fluorophores. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Preparation and photophysical properties of quinazoline-based fluorophores. (n.d.). National Institutes of Health. Retrieved from [Link]
-
In vivo cellular imaging using fluorescent proteins : methods and protocols. (n.d.). National Library of Medicine. Retrieved from [Link]
-
Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. (n.d.). Crimson Publishers. Retrieved from [Link]
-
Synthesis and Photophysical Studies of a Series of Quinazoline Chromophores. (n.d.). ResearchGate. Retrieved from [Link]
-
Fluorescence Emissive Fluorinated Pyrimido[5,4-h]quinazolines: Synthesis, Structure, and Photophysical and Halochromic Properties. (n.d.). ACS Publications. Retrieved from [Link]
-
Facile One-Pot Synthesis of Functionalized Quinoline-Fused Fluorescent Dihydro/Spiro-quinazolinone Derivatives. (n.d.). ACS Publications. Retrieved from [Link]
-
Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. (n.d.). ResearchGate. Retrieved from [Link]
-
Recent Progress in Fluorescent Probes For Metal Ion Detection. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Advances in fluorescence labeling strategies for dynamic cellular imaging. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Fluorescent Live Cell Imaging. (n.d.). StainsFile. Retrieved from [Link]
-
A quinazolin-based Schiff-base chemosensor for colorimetric detection of Ni2+ and Zn2+ ions and ‘turn-on’ fluorometric detection of Zn2+ ion. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Viscosity Fluorescent Probes Based on Quinoline Group and Its Applications. (n.d.). ResearchGate. Retrieved from [Link]
-
Recent Progress in Fluorescent Probes For Metal Ion Detection. (n.d.). Frontiers. Retrieved from [Link]
-
Mitochondria-Targeted Quinoline-Based Fluorescent Probes for Imaging of Viscosity and MAO-A with High-Throughput Inhibitor Screening. (n.d.). ResearchGate. Retrieved from [Link]
-
Developed a novel quinazolinone based turn-on fluorescence probe for highly selective monitoring hypochlorite and its bioimaging applications. (n.d.). ResearchGate. Retrieved from [Link]
-
Rational Design and Facile Synthesis of a Highly Tunable Quinoline-Based Fluorescent Small-Molecule Scaffold for Live Cell Imaging. (n.d.). PubMed. Retrieved from [Link]
-
Exploiting the 4 Phenylquinazoline Scaffold for the Development of High Affinity Fluorescent Probes for the Translocator Protein. (n.d.). UNIPI. Retrieved from [Link]
-
A Red-Emission Fluorescent Probe with Large Stokes Shift for Detection of Viscosity in Living Cells and Tumor-Bearing Mice. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Development of a viscosity sensitive fluorescent probe for real-time monitoring of mitochondria viscosity. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Magnetic Europium Ion-Based Fluorescence Sensing Probes for the Detection of Tetracyclines in Complex Samples. (n.d.). MDPI. Retrieved from [Link]
-
Fluorescent Probes for Disease Diagnosis. (n.d.). ACS Publications. Retrieved from [Link]
-
Fluorescent Indicator Displacement Assays to Identify and Characterize Small Molecule Interactions with RNA. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. (n.d.). nanomicronspheres. Retrieved from [Link]
-
Development and Characterization of Fluorescent Probes for the G Protein-Coupled Receptor 35. (n.d.). National Institutes of Health. Retrieved from [Link]
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- 21. documents.thermofisher.com [documents.thermofisher.com]
Application Note & Protocol: A Modular Approach to the Synthesis of N-aryl-2-trifluoromethyl-quinazoline-4-amines
Abstract
This comprehensive guide details a robust and versatile experimental procedure for the synthesis of N-aryl-2-trifluoromethyl-quinazoline-4-amines, a class of compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1] The protocol is presented in a modular two-step fashion, commencing with the formation of a key chlorinated intermediate followed by a nucleophilic aromatic substitution (SNAr). This document provides not only a step-by-step methodology but also delves into the rationale behind the procedural choices, offering insights into reaction mechanisms, purification strategies, and safety considerations. The target audience for this guide includes researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug discovery.
Introduction
The quinazoline scaffold is a privileged heterocyclic motif frequently encountered in bioactive molecules, including numerous approved pharmaceuticals.[2][3] This is largely due to its ability to interact with a variety of biological targets.[4] The introduction of a trifluoromethyl group at the 2-position and an aryl amine at the 4-position of the quinazoline ring system has been shown to impart potent biological activities, notably as anticancer agents.[1][5][6][7] This guide provides a detailed, field-proven protocol for the synthesis of these valuable compounds, focusing on a common and effective synthetic route.
The synthetic strategy is bifurcated into two primary stages:
-
Synthesis of the Key Intermediate: Preparation of 2-trifluoromethyl-4-chloroquinazoline from the corresponding 2-trifluoromethyl-3H-quinazolin-4-one.
-
Nucleophilic Aromatic Substitution (SNAr): The coupling of the chlorinated intermediate with a diverse range of substituted anilines to yield the final target compounds.
This modular approach allows for the generation of a library of N-aryl-2-trifluoromethyl-quinazoline-4-amines by varying the aniline coupling partner in the final step.
Chemical Reaction Workflow
The overall synthetic pathway is depicted below. The initial step involves the conversion of the quinazolinone to the more reactive 4-chloroquinazoline, which then serves as the electrophile in the subsequent SNAr reaction with a nucleophilic aniline.
Caption: General two-step synthesis of N-aryl-2-trifluoromethyl-quinazoline-4-amines.
Detailed Experimental Protocols
PART 1: Synthesis of 2-Trifluoromethyl-4-chloroquinazoline (Intermediate)
This procedure outlines the chlorination of 2-trifluoromethyl-3H-quinazolin-4-one. The use of thionyl chloride or phosphorus oxychloride is standard for this type of transformation, converting the hydroxyl tautomer of the quinazolinone into a good leaving group, which is subsequently displaced by a chloride ion.
Materials and Reagents:
-
2-Trifluoromethyl-3H-quinazolin-4-one
-
Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Toluene or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer with heating capabilities
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Ice bath
Safety Precautions:
-
WARNING: Thionyl chloride and phosphorus oxychloride are highly corrosive, toxic, and react violently with water.[8][9][10] All operations involving these reagents must be conducted in a certified chemical fume hood.[11]
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.
-
Ensure all glassware is thoroughly dried before use to prevent exothermic reactions.
-
Quench any excess chlorinating agent carefully with a suitable quenching agent (e.g., slow addition to a stirred ice/water mixture).
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 2-trifluoromethyl-3H-quinazolin-4-one (1.0 eq).
-
Add thionyl chloride (5-10 eq) or phosphorus oxychloride (5-10 eq) as the solvent and chlorinating agent. A co-solvent such as toluene can also be used.
-
Add a catalytic amount of DMF (e.g., 2-3 drops) to the reaction mixture.
-
Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the excess chlorinating agent under reduced pressure using a rotary evaporator (ensure the vacuum pump is protected from corrosive vapors with a suitable trap).
-
The crude residue is then carefully quenched by slowly adding it to a stirred mixture of ice and water, or by pouring it onto crushed ice.
-
Neutralize the aqueous solution by the slow and careful addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-trifluoromethyl-4-chloroquinazoline.
-
The crude product can be used in the next step without further purification or can be purified by recrystallization or column chromatography if necessary.
PART 2: Synthesis of N-aryl-2-trifluoromethyl-quinazoline-4-amines (Final Products)
This protocol describes the nucleophilic aromatic substitution (SNAr) reaction between the chlorinated intermediate and various anilines. The reaction is typically carried out in a polar aprotic solvent and may be facilitated by a base or by heating. Microwave irradiation has also been shown to accelerate this transformation.[3]
Materials and Reagents:
-
2-Trifluoromethyl-4-chloroquinazoline (1.0 eq)
-
Substituted aniline (1.0-1.2 eq)
-
Isopropanol, ethanol, or N,N-dimethylformamide (DMF) as the solvent
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (optional, as a non-nucleophilic base)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (or other suitable eluents)
-
Standard laboratory glassware and equipment as listed in Part 1
Mechanism of Nucleophilic Aromatic Substitution (SNAr):
The SNAr mechanism is a two-step process. First, the nucleophilic aniline attacks the electron-deficient C4 position of the quinazoline ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. In the second, typically faster step, the chloride leaving group is eliminated, and the aromaticity of the quinazoline ring is restored. The greater electrophilicity of the C4 position compared to the C2 position directs the regioselectivity of this reaction.[12]
Caption: Simplified mechanism of the SNAr reaction.
General Procedure:
-
In a round-bottom flask, dissolve 2-trifluoromethyl-4-chloroquinazoline (1.0 eq) in a suitable solvent such as isopropanol or DMF (approximately 0.1-0.5 M concentration).
-
Add the desired substituted aniline (1.0-1.2 eq) to the solution.
-
If a base is required, add triethylamine or DIPEA (1.5-2.0 eq).
-
Stir the reaction mixture at room temperature or heat to a temperature between 60-100 °C. The reaction progress should be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates from the reaction mixture, it can be isolated by filtration, washed with a cold solvent (e.g., ethanol or diethyl ether), and dried.
-
If the product does not precipitate, the solvent is removed under reduced pressure. The resulting residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
Purification by Column Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh). For amine-containing compounds, it is often beneficial to use silica gel that has been treated with triethylamine to prevent streaking and improve separation.[13][14] Alternatively, an amine-functionalized silica can be used.[15]
-
Mobile Phase: A gradient of ethyl acetate in hexanes is commonly used. The polarity of the eluent system should be optimized based on the polarity of the specific product, as determined by TLC analysis.
-
Procedure:
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase and pack the column.
-
Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane and load it onto the column.
-
Elute the column with the mobile phase, gradually increasing the polarity of the solvent system.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified N-aryl-2-trifluoromethyl-quinazoline-4-amine.
-
Data Presentation: Representative Examples
The following table summarizes typical reaction conditions and outcomes for the synthesis of various N-aryl-2-trifluoromethyl-quinazoline-4-amines, demonstrating the versatility of this protocol.
| Entry | Aniline Substituent (Ar) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-methoxy | Isopropanol | 80 | 4 | 85 |
| 2 | 3-chloro | DMF | 100 | 6 | 78 |
| 3 | 4-fluoro | Ethanol | Reflux | 5 | 82 |
| 4 | Phenyl | Isopropanol | 80 | 4 | 90 |
| 5 | 3,4-dichloro | DMF | 100 | 8 | 75 |
Characterization of Products
The synthesized compounds should be characterized using standard analytical techniques to confirm their identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see characteristic signals for the quinazoline ring protons, the aryl substituent protons, and the N-H proton (which may be broad and its chemical shift can be concentration-dependent).
-
¹³C NMR: Signals for the quinazoline and aryl carbons will be present, including the characteristic quartet for the CF₃ carbon.
-
¹⁹F NMR: A singlet corresponding to the CF₃ group is expected.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the target compound. High-resolution mass spectrometry (HRMS) is recommended for unambiguous elemental composition determination.
-
Melting Point (mp): To assess the purity of solid compounds.
Conclusion
The experimental procedure detailed in this application note provides a reliable and adaptable method for the synthesis of N-aryl-2-trifluoromethyl-quinazoline-4-amines. By following the outlined protocols for synthesis, purification, and characterization, researchers can efficiently generate a diverse range of these medicinally important compounds for further investigation in drug discovery and development programs. Adherence to the specified safety precautions is paramount, particularly when handling hazardous chlorinating agents.
References
-
Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (2021). Beilstein Journal of Organic Chemistry. [Link]
-
General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. (n.d.). ResearchGate. [Link]
-
(PDF) Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (2021). ResearchGate. [Link]
-
Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (2021). Beilstein Journals. [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). MDPI. [Link]
-
THIONYL CHLORIDE FOR SYNTHESIS. (n.d.). Loba Chemie. [Link]
-
Working with Hazardous Chemicals. (1996). Organic Syntheses. [Link]
-
Synthesis and Antitumor Activity of N-Phenyl-4-(Trifluoromethyl)-Quinazoline-2-Amine Derivatives. (2024). Chinese Pharmaceutical Journal. [Link]
-
Supporting Information. (n.d.). RSC. [Link]
-
HAZARD SUMMARY - THIONYL CHLORIDE. (n.d.). NJ.gov. [Link]
-
Design and synthesis of N-aryl-2-tri uoromethyl- quinazoline-4-amine derivatives as potential Werner-dependent anticancer agents. (2024). ResearchGate. [Link]
-
Design and synthesis of N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives as potential Werner-dependent antiproliferative agents. (2025). PubMed. [Link]
-
Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. (2022). SciSpace. [Link]
-
Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. (n.d.). Semantic Scholar. [Link]
-
A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds. (2010). PubMed. [Link]
-
(PDF) Design and synthesis of N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives as potential Werner-dependent anticancer agents. (n.d.). ResearchGate. [Link]
- Synthesis method of 2-chloro-4-(trifluoromethyl) pyridine. (n.d.).
-
Highly Efficient, One Pot, Solvent and Catalyst, Free Synthesis of Novel Quinazoline Derivatives under Ultrasonic Irradiation and Their Vasorelaxant Activity Isolated Thoracic Aorta of Rat. (n.d.). NIH. [Link]
-
Design and synthesis of N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives as potential Werner-dependent antiproliferative agents. (2024). ResearchGate. [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage. [Link]
-
Column Chromatography of Compound with Amine and Carboxylic Acid. (2019). Reddit. [Link]
-
Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. (n.d.). Teledyne ISCO. [Link]
-
Is there an easy way to purify organic amines? (2023). Biotage. [Link]
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- 12. benchchem.com [benchchem.com]
- 13. biotage.com [biotage.com]
- 14. biotage.com [biotage.com]
- 15. teledyneisco.com [teledyneisco.com]
Application Notes and Protocols for the Use of 2,4-Dichloro-5-(trifluoromethyl)quinazoline in the Development of Topoisomerase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Advantage of the Quinazoline Scaffold
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents.[1][2] Its rigid, planar structure and capacity for diverse substitutions make it an ideal framework for targeting various biological macromolecules, including enzymes critical to cancer progression.[3][4] Among these, DNA topoisomerases, which modulate the topological state of DNA, are validated and crucial targets for anticancer drug development.[4] The inhibition of these enzymes leads to DNA damage and ultimately triggers programmed cell death in rapidly dividing cancer cells.[5][6]
This document provides a comprehensive guide to leveraging 2,4-Dichloro-5-(trifluoromethyl)quinazoline as a key starting material for the synthesis of potent topoisomerase inhibitors. The trifluoromethyl (-CF3) group at the 5-position is of particular interest as it can enhance metabolic stability, membrane permeability, and binding affinity through favorable hydrophobic and electronic interactions.[5] We will delve into the synthetic rationale, provide detailed experimental protocols, and outline methods for biological evaluation, grounding all recommendations in established scientific principles and peer-reviewed literature.
Part 1: Synthesis of 4-Amino-Substituted Quinazoline Derivatives
The synthesis of topoisomerase inhibitors from this compound hinges on the principle of regioselective nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the quinazoline ring system activates the chlorine atoms for displacement by nucleophiles.
Causality of Experimental Choices: Regioselectivity
Theoretical and experimental studies have consistently shown that the C4 position of the 2,4-dichloroquinazoline nucleus is significantly more susceptible to nucleophilic attack than the C2 position under mild reaction conditions.[7][8] This regioselectivity is attributed to the higher LUMO coefficient at the C4 carbon, making it the more electrophilic site.[7] This allows for a controlled, stepwise synthesis, first substituting at the C4 position and then, if desired, at the C2 position under more forcing conditions.
Experimental Workflow: Synthesis of 4-Amino Derivatives
The following workflow outlines the general procedure for the synthesis of 4-amino-2-chloro-5-(trifluoromethyl)quinazoline derivatives, which can then be further functionalized or tested for biological activity.
Caption: General workflow for the synthesis of 4-amino-substituted quinazolines.
Protocol 1: Synthesis of a Representative 4-Anilino-2-chloro-5-(trifluoromethyl)quinazoline
This protocol describes a representative synthesis using an aniline derivative as the nucleophile.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-methoxyaniline)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous dioxane
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dioxane.
-
To the stirred solution, add the substituted aniline (1.0-1.2 eq) followed by DIPEA (2.0-2.5 eq).
-
Heat the reaction mixture to 80°C under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.[7]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 4-anilino-2-chloro-5-(trifluoromethyl)quinazoline derivative.
-
Characterize the final product by NMR and mass spectrometry.
Part 2: Biological Evaluation of Quinazoline Derivatives as Topoisomerase Inhibitors
Once synthesized, the quinazoline derivatives must be evaluated for their ability to inhibit topoisomerase enzymes and exert cytotoxic effects on cancer cells.
Quantitative Data: Inhibitory Potency
The following table summarizes the reported inhibitory concentrations (IC50) and cytotoxic activities (GI50) for various quinazoline derivatives, providing a benchmark for newly synthesized compounds.
| Compound Type | Assay Type | Target/Cell Line | IC50/GI50 (µM) | Reference |
| [5][9][10]triazolo[4,3-c]quinazoline derivative (Cpd 16) | Topoisomerase II Inhibition | Topo II | 15.16 | [5] |
| [5][9][10]triazolo[4,3-c]quinazoline derivative (Cpd 16) | Cytotoxicity | HCT-116 | 2.44 | [5] |
| [5][9][10]triazolo[4,3-c]quinazoline derivative (Cpd 16) | Cytotoxicity | HepG2 | 6.29 | [5] |
| 6,7-disubstituted-quinazolin-5,8-dione (Cpd V & W) | Topoisomerase I & II | Topo I & II | Potent Inhibition | [4] |
| Dihydropyrazolo-substituted-quinazoline (Cpd Gh) | Topoisomerase II Inhibition | Topo II | 3.86 | [4] |
| Benzoquinazoline derivative (Cpd Cd & Ef) | Cytotoxicity | HeLa, HL-60 | 3.6 - 23.4 | [4] |
Experimental Protocols for Biological Assays
This assay measures the ability of a compound to inhibit the catalytic activity of topoisomerase II, which relaxes supercoiled DNA.[9]
Materials:
-
Human Topoisomerase II enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase II assay buffer
-
ATP solution
-
Test compound dissolved in DMSO
-
Etoposide (positive control)
-
Agarose gel and electrophoresis equipment
-
DNA staining agent (e.g., Ethidium Bromide)
-
UV transilluminator
Procedure:
-
Prepare a reaction mixture on ice containing the 10x assay buffer, ATP, and supercoiled plasmid DNA in a microcentrifuge tube.
-
Add varying concentrations of the test compound (or DMSO as a vehicle control and etoposide as a positive control) to the reaction mixture.
-
Initiate the reaction by adding the Topoisomerase II enzyme.
-
Incubate the reaction at 37°C for 30-60 minutes.
-
Stop the reaction by adding a stop buffer/loading dye.
-
Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.
-
Inhibitory activity is determined by the reduction in the amount of relaxed DNA compared to the vehicle control.
The MTT assay is a colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability.[5]
Materials:
-
Human cancer cell lines (e.g., HCT-116, HepG2)
-
Cell culture medium and supplements
-
96-well plates
-
Test compound dissolved in DMSO
-
Doxorubicin (positive control)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilizing agent (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a positive control (e.g., doxorubicin) for 48-72 hours.
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the concentration of the compound that causes 50% inhibition of cell growth (IC50 or GI50) from the dose-response curve.
Part 3: Mechanism of Action
Quinazoline-based topoisomerase inhibitors can exert their anticancer effects through multiple mechanisms, primarily by inducing DNA damage, which in turn activates cellular signaling pathways leading to apoptosis and cell cycle arrest.
DNA Damage and Apoptosis Induction
Many quinazoline derivatives function as DNA intercalators, inserting themselves between the base pairs of the DNA helix.[5] This distortion of the DNA structure can interfere with the function of topoisomerase II, stabilizing the enzyme-DNA cleavage complex and leading to the accumulation of double-strand breaks.[5][6] This DNA damage triggers the intrinsic apoptotic pathway.
Caption: Signaling pathway of quinazoline-induced apoptosis.[5][9]
The accumulation of DNA damage activates sensor proteins like ATM and ATR, which in turn phosphorylate and activate the tumor suppressor protein p53.[6] Activated p53 upregulates the expression of pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2.[5][10] This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction, caspase activation, and ultimately, apoptosis.[10]
Cell Cycle Arrest
In addition to inducing apoptosis, the DNA damage caused by these inhibitors can also lead to cell cycle arrest, preventing cancer cells from proliferating.[5][9] The activation of the DNA damage response pathway can lead to the arrest of the cell cycle at the G2/M or S phases, allowing time for DNA repair or, if the damage is too severe, triggering apoptosis.[5]
Conclusion
This compound is a highly valuable and versatile starting material for the development of novel topoisomerase inhibitors. Its predictable reactivity, coupled with the beneficial properties imparted by the trifluoromethyl group, provides a solid foundation for the synthesis of potent anticancer agents. The protocols and data presented herein offer a comprehensive guide for researchers to design, synthesize, and evaluate new quinazoline-based compounds, contributing to the ongoing search for more effective cancer therapies.
References
- Abdel-Maksoud, M. S., et al. (2025). Design, synthesis, and anticancer evaluation of new Quinazoline hybrids: DNA intercalation, topoisomerase IIα inhibition, and in silico studies. Bioorganic Chemistry, 159, 108921.
- Al-Ostoot, F. H., et al. (2021). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances, 11(34), 20996-21025.
-
Alesawy, M. S., et al. (2021). New[5][9][10]triazolo[4,3-c]quinazolines as intercalative Topo II inhibitors: Design, synthesis, biological evaluation, and in silico studies. Archiv der Pharmazie, 354(3), e2000237.
- Al-Suwaidan, I. A., et al. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Molecules, 29(10), 2345.
- Daina, A., et al. (2020). Quinazoline Ligands Induce Cancer Cell Death through Selective STAT3 Inhibition and G-Quadruplex Stabilization. Journal of the American Chemical Society, 142(6), 2871–2879.
- Daina, A., et al. (2020). Quinazoline Ligands Induce Cancer Cell Death through Selective STAT3 Inhibition and G-Quadruplex Stabilization. Journal of the American Chemical Society.
- Dai, X., et al. (2022). Synthesis and Antitumor Activities of 4-Amino-2-Trifluoromethyl Quinazoline Derivatives. Chinese Pharmaceutical Journal, 57(15), 1259-1266.
- El-Sayed, M. A., et al. (2020). Design and discovery of new 1,2,4-triazolo[4,3-c]quinazolines as potential DNA intercalators and topoisomerase II inhibitors. Archiv der Pharmazie, 354(3), e2000237.
-
Ghorab, M. M., et al. (n.d.). Synthesis of 4-aminoquinazoline derivatives. ResearchGate. Retrieved January 8, 2026, from [Link]
- Huang, X., et al. (2009). Relationship of DNA Damage Signaling to DNA Replication Following Treatment with DNA Topoisomerase Inhibitors Camptothecin/Topotecan, Mitoxantrone, or Etoposide. Cytometry Part A, 75A(10), 849–858.
- Lacerda, R. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(24), 5634.
-
Mathew, B. (2021). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange. Retrieved January 8, 2026, from [Link]
- Michael, J. P. (2013). Quinazoline derivatives: synthesis and bioactivities. Future Medicinal Chemistry, 5(9), 1033-1056.
- Pinto, A., et al. (2023). Synthesis and Therapeutic Applications Bioactive Amino-Quinazolines. Journal of the Brazilian Chemical Society, 34(1), 2-30.
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Smith, A. B. (2021). Concerted Nucleophilic Aromatic Substitution Reactions. Semantic Scholar. Retrieved January 8, 2026, from [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New [1,2,4]triazolo[4,3-c]quinazolines as intercalative Topo II inhibitors: Design, synthesis, biological evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Relationship of DNA Damage Signaling to DNA Replication Following Treatment with DNA Topoisomerase Inhibitors Camptothecin/Topotecan, Mitoxantrone, or Etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry | MDPI [mdpi.com]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Design, synthesis, and anticancer evaluation of new Quinazoline hybrids: DNA intercalation, topoisomerase IIα inhibition, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-Up Synthesis of 2,4-Dichloro-5-(trifluoromethyl)quinazoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2,4-Dichloro-5-(trifluoromethyl)quinazoline
This compound is a crucial intermediate in the synthesis of a variety of biologically active molecules, particularly in the realm of medicinal chemistry. The quinazoline scaffold is a common feature in numerous FDA-approved drugs, and the introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The dichloro substitutions at the 2 and 4 positions provide reactive sites for further chemical modifications, making this compound a versatile building block for the synthesis of targeted therapeutics, including kinase inhibitors for oncology.
This guide provides a comprehensive overview of the scalable synthesis of this compound, focusing on a robust two-step process from a commercially accessible starting material. The protocols are designed with scalability, safety, and efficiency in mind, addressing the needs of process chemistry and drug development professionals.
Synthetic Strategy: A Two-Step Approach
The most viable and scalable synthetic route to this compound involves a two-step process:
-
Cyclization: Formation of 5-(trifluoromethyl)quinazoline-2,4(1H,3H)-dione from 2-amino-6-(trifluoromethyl)benzoic acid.
-
Chlorination: Conversion of the quinazoline-2,4-dione to the target 2,4-dichloroquinazoline using a chlorinating agent.
This approach is advantageous for large-scale production due to the use of readily available starting materials and well-established reaction classes.
DOT Script for Synthetic Workflow:
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of 5-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione
The initial step involves the cyclization of 2-amino-6-(trifluoromethyl)benzoic acid with a suitable source of carbon and nitrogen, typically urea or potassium cyanate. The use of urea is often preferred for industrial-scale synthesis due to its low cost and operational simplicity.
Protocol 1: Cyclization of 2-Amino-6-(trifluoromethyl)benzoic acid with Urea
Materials and Equipment:
-
2-Amino-6-(trifluoromethyl)benzoic acid
-
Urea
-
High-temperature reaction vessel with mechanical stirrer, thermometer, and reflux condenser
-
Heating mantle or oil bath
-
Filtration apparatus
-
Drying oven
Procedure:
-
Charging the Reactor: In a suitable reaction vessel, charge 2-amino-6-(trifluoromethyl)benzoic acid (1.0 eq) and urea (3.0-5.0 eq).
-
Heating: Heat the mixture under stirring to 180-200 °C. The mixture will melt and then solidify as the reaction proceeds.
-
Reaction Monitoring: Maintain the temperature for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for the disappearance of the starting material.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add water to the solid mass and stir to break it up.
-
Filter the solid product and wash thoroughly with water to remove any unreacted urea and other water-soluble impurities.
-
Dry the crude 5-(trifluoromethyl)quinazoline-2,4(1H,3H)-dione in a vacuum oven at 60-80 °C until a constant weight is achieved.
-
Causality Behind Experimental Choices:
-
Excess Urea: An excess of urea is used to drive the reaction to completion and to act as a solvent at high temperatures.
-
High Temperature: The high temperature is necessary to facilitate the cyclization and release of ammonia.
-
Aqueous Work-up: The aqueous work-up is a simple and effective method for removing the excess urea and other polar impurities.
| Parameter | Value |
| Starting Material | 2-Amino-6-(trifluoromethyl)benzoic acid |
| Reagent | Urea |
| Stoichiometry | 1.0 : 3.0-5.0 |
| Temperature | 180-200 °C |
| Reaction Time | 2-4 hours |
| Expected Yield | 85-95% |
Part 2: Chlorination of 5-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione
The second step is the chlorination of the quinazoline-2,4-dione intermediate. Phosphorus oxychloride (POCl₃) is the most commonly used reagent for this transformation. The addition of a tertiary amine catalyst, such as N,N-dimethylaniline or N,N-diethylaniline, can accelerate the reaction.
Protocol 2: Chlorination with Phosphorus Oxychloride (POCl₃)
Materials and Equipment:
-
5-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (optional catalyst)
-
Reaction vessel with mechanical stirrer, thermometer, reflux condenser with a gas scrubber
-
Heating mantle or oil bath
-
Quenching vessel
-
Extraction and distillation apparatus
Procedure:
-
Charging the Reactor: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen), charge 5-(trifluoromethyl)quinazoline-2,4(1H,3H)-dione (1.0 eq) and phosphorus oxychloride (5.0-10.0 eq). POCl₃ acts as both the reagent and the solvent.
-
Catalyst Addition (Optional): Add N,N-dimethylaniline (0.1-0.3 eq) to the mixture.
-
Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-8 hours.
-
Reaction Monitoring: Monitor the reaction by HPLC or TLC until the starting material is consumed.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Carefully and slowly add the reaction mixture to a stirred mixture of crushed ice and water, ensuring the temperature is maintained below 20 °C. This quenching step is highly exothermic and releases HCl gas, so it must be performed in a well-ventilated fume hood.
-
The product will precipitate as a solid. Stir the mixture for 30-60 minutes to ensure complete precipitation.
-
Filter the solid product and wash with cold water until the filtrate is neutral.
-
Dry the crude this compound under vacuum.
-
-
Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or heptane.
Causality Behind Experimental Choices:
-
Excess POCl₃: A large excess of POCl₃ is used to ensure complete conversion and to serve as the reaction solvent.
-
Catalyst: A tertiary amine can facilitate the reaction by activating the quinazoline-2,4-dione.
-
Controlled Quenching: The slow, controlled addition to ice-water is a critical safety measure to manage the highly exothermic reaction of POCl₃ with water.
| Parameter | Value |
| Starting Material | 5-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione |
| Reagent | Phosphorus oxychloride (POCl₃) |
| Catalyst (Optional) | N,N-Dimethylaniline |
| Stoichiometry | 1.0 : 5.0-10.0 (POCl₃) |
| Temperature | 105-110 °C (Reflux) |
| Reaction Time | 4-8 hours |
| Expected Yield | 80-90% |
DOT Script for Chlorination Mechanism Overview:
Caption: Simplified overview of the chlorination mechanism.
Process Safety and Handling
Phosphorus Oxychloride (POCl₃):
-
Hazards: POCl₃ is highly corrosive, toxic, and reacts violently with water. It can cause severe burns to the skin, eyes, and respiratory tract. Inhalation can be fatal.
-
Handling: Always handle POCl₃ in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.
-
Quenching: The quenching of excess POCl₃ is a critical step that must be performed with extreme caution. Always add the POCl₃-containing reaction mixture slowly to a large excess of ice/water with vigorous stirring to dissipate the heat of reaction. Never add water to POCl₃.
Trifluoromethylated Compounds:
-
Hazards: While the target molecule's specific toxicity data may be limited, trifluoromethylated compounds should be handled with care. They can be volatile and may have unknown toxicological properties.
-
Handling: Use appropriate PPE and handle in a well-ventilated area.
Analytical Quality Control
Reaction Monitoring:
-
TLC: A simple and rapid method for qualitative monitoring of reaction progress. A suitable eluent system (e.g., hexane/ethyl acetate) should be developed.
-
HPLC: Provides quantitative data on the conversion of starting materials and the formation of products and byproducts. A C18 column with a water/acetonitrile mobile phase is a good starting point for method development.
Final Product Analysis:
-
HPLC: To determine the purity of the final product.
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure of this compound. The ¹⁹F NMR will show a characteristic signal for the CF₃ group.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point: To assess the purity of the crystalline solid.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low yield in cyclization | Incomplete reaction. | Increase reaction time or temperature. Ensure adequate mixing. |
| Degradation of starting material. | Optimize reaction temperature; do not overheat. | |
| Low yield in chlorination | Incomplete reaction. | Increase reaction time, temperature, or amount of POCl₃. Consider adding a catalyst. |
| Hydrolysis of the product during work-up. | Ensure the quenching is done at a low temperature and the product is isolated promptly. | |
| Formation of byproducts | Side reactions due to high temperatures. | Optimize reaction conditions. |
| Impure starting materials. | Ensure the purity of the starting materials before use. |
References
- General Quinazoline Synthesis: A comprehensive overview of synthetic routes to quinazoline derivatives can be found in various organic chemistry textbooks and review articles. For a starting point, see: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
- Chlorination of Heterocycles: For detailed information on chlorination reactions using POCl₃, refer to: Larock, R. C. (1999).
- Safety Data for Phosphorus Oxychloride: Material Safety Data Sheets (MSDS) from chemical suppliers provide crucial safety information. For example, the MSDS for Phosphorus Oxychloride from Sigma-Aldrich. (A specific URL is not provided as it can change, but a search on the supplier's website will yield the document).
- Synthesis of Dichloroquinazolines from Diones: A relevant patent describing the general procedure is CN101475537A.
- Industrial Synthesis of Precursors: The synthesis of substituted anthranilic acids is a key aspect of many pharmaceutical processes. For an example of a scalable synthesis of a related precursor, see: Organic Process Research & Development journal publications.
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2,4-Dichloro-5-(trifluoromethyl)quinazoline
Welcome to the technical support center for the synthesis of 2,4-Dichloro-5-(trifluoromethyl)quinazoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common synthetic challenges and significantly improve your reaction yields and product purity. The trifluoromethyl group, while beneficial for the final compound's properties, can introduce unique challenges during synthesis.[1] This guide addresses those nuances directly.
Troubleshooting Guide: From Starting Material to Final Product
This section is structured to follow the synthetic pathway, addressing potential issues at each critical stage.
Part 1: Synthesis of 5-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione
The foundational step in this synthesis is the cyclocondensation of 2-amino-6-(trifluoromethyl)benzoic acid with a suitable C1 source, typically urea or a derivative.
Low yields in this cyclization are often traced back to several key factors:
-
Incomplete Reaction: The reaction may not be reaching completion due to insufficient temperature or reaction time. The electron-withdrawing nature of the trifluoromethyl group can deactivate the anthranilic acid derivative, requiring more forcing conditions than analogous syntheses without this group.
-
Solution: Gradually increase the reaction temperature in increments of 10°C while carefully monitoring the reaction progress by TLC or LC-MS. Similarly, extending the reaction time can be beneficial. It is a balance, as excessively high temperatures can lead to decomposition.
-
-
Suboptimal Reaction Conditions: The choice of condensing agent and solvent is critical. While urea is common, other reagents might be more effective.
-
Solution: Consider using chlorosulfonyl isocyanate or triphosgene in a suitable solvent for a more reactive approach to forming the quinazolinedione ring system.[2]
-
-
Poor Solubility of Starting Materials: If the 2-amino-6-(trifluoromethyl)benzoic acid or urea are not fully soluble in the reaction medium, the reaction will be slow and inefficient.
-
Solution: Ensure your chosen solvent can dissolve the starting materials at the reaction temperature. For high-temperature fusions with urea, ensure intimate mixing of the solid reactants.
-
-
Side Reactions: At elevated temperatures, decarboxylation of the anthranilic acid can compete with the desired cyclization.
-
Solution: Employing a stepwise approach where an intermediate isocyanate is formed at a lower temperature before cyclizing at a higher temperature can mitigate this.
-
Part 2: Chlorination of 5-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione
The conversion of the dione to the dichloroquinazoline using phosphorus oxychloride (POCl₃) is a critical and often problematic step.
This is a common and multifaceted problem. The chlorination of quinazolinones with POCl₃ is a two-stage process that requires careful control.[3]
-
Phosphorylation: An initial reaction forms phosphorylated intermediates.[3]
-
Chlorination: These intermediates are then converted to the chloroquinazoline.[3]
Troubleshooting Strategies:
-
Issue: Presence of Moisture
-
Causality: POCl₃ reacts violently with water to produce phosphoric acid and HCl. This not only consumes the reagent but also introduces acidic conditions that can promote unwanted side reactions and hydrolysis of the product.
-
Solution: Ensure your starting quinazolinedione is rigorously dried (e.g., in a vacuum oven) before use. Use freshly distilled or a new bottle of POCl₃. The entire reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[4]
-
-
Issue: Suboptimal Temperature Control
-
Causality: The initial phosphorylation step can occur at a lower temperature (around 25°C), while the subsequent chlorination requires heating (70-90°C).[3] Running the entire reaction at a high temperature from the start can lead to the formation of "pseudodimers" and other side products.[3][5]
-
Solution: Employ a two-stage temperature profile.
-
Combine the quinazolinedione, POCl₃, and a base (if used) at a lower temperature (e.g., 0-25°C) and stir for a period to allow for the formation of the phosphorylated intermediate.
-
Gradually heat the reaction mixture to reflux (typically 70-110°C, depending on the solvent) to drive the chlorination to completion.[3]
-
-
-
Issue: Incomplete Conversion
-
Causality: Insufficient reagent or reaction time can lead to incomplete conversion. A minimum of one molar equivalent of POCl₃ is required for efficient conversion.[3][5] In practice, POCl₃ is often used in excess, acting as both reagent and solvent.
-
Solution: Use a larger excess of POCl₃. If using a co-solvent, ensure it is a high-boiling, inert solvent like toluene or xylene. The addition of phosphorus pentachloride (PCl₅) can sometimes facilitate a more complete reaction by acting as a stronger chlorinating agent.[6]
-
-
Issue: Role of Base
-
Causality: The addition of a tertiary amine base (e.g., triethylamine, N,N-diisopropylethylamine (DIPEA), or N,N-diethylaniline) can facilitate the initial phosphorylation step.[3][4] However, the choice and amount of base are critical.
-
Solution: Add a tertiary amine to the reaction mixture at a low temperature before or during the addition of POCl₃. This helps to form the phosphorylated intermediates cleanly.[3] N,N-diethylaniline is a common choice in these reactions.
-
A challenging workup is a frequent complaint with POCl₃ reactions.
-
Causality: Quenching the reaction mixture by pouring it onto ice water is a standard but often problematic procedure. This is highly exothermic and can lead to the hydrolysis of the desired product back to the starting material or other byproducts, especially in the highly acidic environment created.[4]
-
Solutions:
-
Remove Excess POCl₃ First: After the reaction is complete, cool the mixture and remove the majority of the excess POCl₃ under reduced pressure (distillation). This makes the subsequent quench much more manageable.[4]
-
Controlled Quench: Add the cooled reaction mixture slowly to a vigorously stirred slurry of ice and a weak base like sodium bicarbonate.[4] This neutralizes the acid as it forms and minimizes the risk of product hydrolysis.
-
Extraction: After quenching, the product may precipitate. If it remains in solution, extract it with a suitable organic solvent like dichloromethane or ethyl acetate.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal starting material for this synthesis?
The most direct route starts with 2-amino-6-(trifluoromethyl)benzoic acid.[7] The quality of this starting material is crucial; ensure it is pure and dry before use.
Q2: Can I use a different chlorinating agent instead of POCl₃?
While POCl₃ is the most common reagent for this transformation, alternatives like thionyl chloride (SOCl₂) in the presence of a catalytic amount of DMF can also be effective for converting quinazolinones to their chloro derivatives.[8] However, optimization would be required for this specific substrate.
Q3: How do I monitor the progress of the chlorination reaction?
TLC is a common method. The product, this compound, will be significantly less polar than the starting quinazolinedione. A typical mobile phase would be a mixture of hexanes and ethyl acetate. LC-MS is also an excellent tool for monitoring the disappearance of the starting material and the appearance of the product.
Q4: I am having trouble with the purification of the final product. What are the recommended methods?
The crude product after workup can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes, or toluene) or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Experimental Protocols
Protocol 1: Synthesis of 5-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 2-amino-6-(trifluoromethyl)benzoic acid (1.0 eq) and urea (3.0 eq).
-
Heat the mixture to 190-200°C for 4-6 hours. The mixture will melt and then solidify as the reaction progresses.
-
Cool the reaction mixture to room temperature.
-
Add a 2M solution of sodium hydroxide and heat to dissolve the solid.
-
Filter the hot solution to remove any insoluble impurities.
-
Cool the filtrate and acidify with concentrated hydrochloric acid until no more precipitate forms.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the desired product.
Protocol 2: Chlorination to this compound
-
To a rigorously dried round-bottom flask under an inert atmosphere, add 5-(trifluoromethyl)quinazoline-2,4(1H,3H)-dione (1.0 eq) and N,N-diethylaniline (1.05 eq).
-
Add phosphorus oxychloride (POCl₃) (5-10 eq) portion-wise at 0°C.
-
Allow the reaction to stir at room temperature for 1 hour.
-
Heat the reaction mixture to reflux (approximately 110°C) and maintain for 4-8 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the excess POCl₃ by vacuum distillation.
-
Carefully add the residue dropwise to a vigorously stirred ice/water mixture.
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography.
Data Summary
| Parameter | Synthesis of Quinazolinedione | Chlorination Reaction |
| Key Reagents | 2-amino-6-(trifluoromethyl)benzoic acid, Urea | 5-(trifluoromethyl)quinazoline-2,4(1H,3H)-dione, POCl₃ |
| Typical Temperature | 190-200°C | 0°C to 110°C (staged) |
| Typical Reaction Time | 4-6 hours | 5-9 hours |
| Common Solvents | None (fusion) or high-boiling solvent | POCl₃ (neat) or high-boiling inert solvent (e.g., toluene) |
| Critical Considerations | Purity of starting materials, temperature control | Anhydrous conditions, temperature staging, controlled workup |
Visualizing the Process
Workflow Diagram
Caption: Overall synthetic workflow.
Troubleshooting Logic for Chlorination
Caption: Troubleshooting decision tree.
References
-
Optimization of the Chlorination Conditions. ResearchGate. Available from: [Link]
-
POCl3 Chlorination of 4-Quinazolones. ResearchGate. Available from: [Link]
-
Arnott, E. A., et al. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(6), 1653-61. Available from: [Link]
-
POCl3 chlorination of 4-quinazolones. Semantic Scholar. Available from: [Link]
-
POCl3 Chlorination of 4-Quinazolones. Figshare. Available from: [Link]
-
What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? ResearchGate. Available from: [Link]
-
Synthesis of 2-[[3-(trifluoromethyl)phenyl]amino]benzoic acid, methyl ester. PrepChem.com. Available from: [Link]
-
Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. MDPI. Available from: [Link]
- Synthetic method of 2-trifluoromethyl benzamide. Google Patents.
-
2-amino-3-fluorobenzoic acid. Organic Syntheses. Available from: [Link]
-
POCl -PCl mixture: A robust chlorinating agent. Indian Chemical Society. Available from: [Link]
-
Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. MDPI. Available from: [Link]
-
Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors. Royal Society of Chemistry. Available from: [Link]
-
Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. Available from: [Link]
-
Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity. ResearchGate. Available from: [Link]
-
Photoredox-catalysed chlorination of quinoxalin-2(1H)-ones enabled by using CHCl3 as a chlorine source. Royal Society of Chemistry. Available from: [Link]
-
Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. International Journal of Chemical Studies. Available from: [Link]
Sources
- 1. Optimizing booster chlorination in water distribution networks: a water quality index approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google Patents [patents.google.com]
- 3. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Collection - POCl3 Chlorination of 4-Quinazolones - The Journal of Organic Chemistry - Figshare [figshare.com]
- 6. indianchemicalsociety.com [indianchemicalsociety.com]
- 7. 2-AMINO-6-(TRIFLUOROMETHYL)BENZOIC ACID CAS#: 314-46-5 [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Trifluoromethylated Quinazolines
Welcome to the Technical Support Center for the synthesis of trifluoromethylated quinazolines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common challenges encountered during the synthesis of these valuable heterocyclic compounds. The trifluoromethyl group is a key pharmacophore, known to enhance metabolic stability, lipophilicity, and bioavailability of drug candidates.[1] However, its introduction into a quinazoline scaffold is not without its challenges, ranging from reagent stability to unexpected side reactions and purification difficulties.[1][2]
This resource is structured to provide not just solutions, but also the underlying mechanistic rationale to empower you to make informed decisions in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing trifluoromethylated quinazolines?
A1: Several robust methods have been developed, each with its own advantages and challenges. The primary approaches include:
-
One-Pot Synthesis using Trifluoroacetic Acid (TFA): This is a cost-effective method that uses readily available TFA as the CF3 source. The reaction typically involves the condensation of an anthranilic acid with TFA in the presence of a dehydrating agent, followed by reaction with an amine.[3]
-
Visible-Light-Induced Radical Cyclization: This modern approach utilizes a photocatalyst to generate a trifluoromethyl radical from a suitable precursor, which then undergoes a cascade reaction with an N-alkenyl quinazolinone to form the desired product.[4]
-
Cycloaddition Reactions: These methods often involve the in-situ generation of a trifluoromethyl-containing dipole which then undergoes a cycloaddition with a suitable reaction partner to construct the heterocyclic core.[5]
Q2: Why is the choice of trifluoromethylating reagent so critical?
A2: The choice of reagent dictates the reaction mechanism (nucleophilic, electrophilic, or radical) and is often the source of experimental challenges.[2] Reagents vary significantly in their stability, cost, and safety profiles. For instance, some reagents are sensitive to air and moisture, requiring stringent anhydrous conditions.[2][6] The reactivity of the substrate also plays a crucial role; electron-rich or electron-deficient quinazoline precursors may require different types of trifluoromethylating reagents for optimal results.[2]
Q3: How does the trifluoromethyl group affect the purification of the final compound?
A3: The introduction of a trifluoromethyl group significantly alters the polarity of the molecule.[6] This can be advantageous, often making the compound more soluble in organic solvents and amenable to silica gel chromatography. However, it can also lead to challenges. For example, the high electronegativity of the fluorine atoms can cause strong interactions with the acidic silica gel, leading to peak tailing or even decomposition.[7] Additionally, the presence of regioisomeric byproducts with similar polarities can make chromatographic separation difficult.[7]
Troubleshooting Guide: From Low Yields to Unexpected Products
This section addresses specific problems you may encounter during your synthesis, providing both the probable cause and actionable solutions based on established chemical principles.
Problem 1: Low or No Product Formation
I'm seeing a low yield or no conversion of my starting material. What should I check first?
Low conversion is a common issue that can often be traced back to a few key factors. A systematic approach to troubleshooting is essential.[2]
-
Cause 1: Reagent Quality and Handling
-
The "Why": Many trifluoromethylating reagents are sensitive to moisture and can decompose upon storage.[2][6] Similarly, catalysts used in these reactions can be deactivated by impurities.
-
The Solution:
-
Verify Reagent Integrity: Use a fresh bottle of the trifluoromethylating reagent or one that has been stored under the recommended conditions (e.g., in a desiccator, under an inert atmosphere).
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents. Consider using a glovebox for weighing and dispensing sensitive reagents.[6]
-
Catalyst Check: If using a catalyst, ensure it is of high purity and has been stored correctly.
-
-
-
Cause 2: Sub-Optimal Reaction Conditions
-
The "Why": Trifluoromethylation reactions are often highly sensitive to temperature, solvent, and reaction time.[2][8] For example, some radical reactions require a specific temperature to initiate efficiently, while higher temperatures might lead to decomposition.[6]
-
The Solution:
-
Temperature Optimization: If the reaction is known to be exothermic, ensure adequate cooling. If it requires heating, try increasing the temperature in small increments (e.g., 10 °C).
-
Solvent Screening: The polarity of the solvent can dramatically influence the reaction outcome.[5] If a reaction is sluggish, switching to a more polar or non-polar solvent (depending on the mechanism) can be beneficial. A table of commonly used solvents and their properties can guide your selection.
-
Time Study: Monitor the reaction by TLC or LC-MS at regular intervals to determine the optimal reaction time. Some reactions may require extended periods to reach completion.
-
-
-
Cause 3: Substrate Reactivity
-
The "Why": The electronic nature of your quinazoline precursor is a major determinant of its reactivity. Electron-withdrawing groups can deactivate the ring towards electrophilic attack, while electron-donating groups can have the opposite effect.[2]
-
The Solution:
-
Re-evaluate Your Strategy: If your substrate is highly deactivated, you may need to switch to a more reactive trifluoromethylating reagent or a different synthetic route altogether.
-
Protecting Groups: In some cases, the use of protecting groups to temporarily mask or alter the electronic properties of certain functionalities can be an effective strategy.
-
-
Problem 2: Formation of Side Products
My reaction is working, but I'm getting a mixture of products. How can I improve the selectivity?
The formation of side products is a common challenge in quinazoline synthesis and can arise from a variety of competing reaction pathways.[9]
-
Cause 1: Incomplete Cyclization
-
The "Why": In multi-step or one-pot syntheses, the intermediate, such as an N-acylanthranilamide, may fail to cyclize completely, leading to its presence as a major byproduct.[9]
-
The Solution:
-
Increase Temperature or Reaction Time: Driving the reaction to completion may simply require more energy or a longer reaction time.
-
Change the Dehydrating Agent/Catalyst: In syntheses that involve a cyclization-dehydration step, the choice of reagent is critical. If you are using a mild dehydrating agent, switching to a more powerful one (e.g., P2O5, POCl3) may be necessary.
-
-
-
Cause 2: Regioisomeric Byproducts
-
The "Why": If there are multiple reactive sites on your quinazoline precursor, the trifluoromethyl group may add to an undesired position. This is particularly common in radical-based trifluoromethylation reactions where selectivity can be difficult to control.[10]
-
The Solution:
-
Blocking Groups: Introduce a temporary blocking group at the undesired reactive site to direct the trifluoromethylation to the desired position.
-
Ligand/Catalyst Modification: In metal-catalyzed reactions, the choice of ligand can have a profound impact on the regioselectivity of the reaction. Experiment with different ligands to fine-tune the steric and electronic environment around the metal center.
-
-
-
Cause 3: Byproducts from Reagent Decomposition
-
The "Why": Some trifluoromethylating reagents can decompose under the reaction conditions to generate reactive species that can lead to byproducts. For example, in radical reactions, the trifluoromethyl radical can abstract a hydrogen atom to form trifluoromethane (CF3H) or react with other species in the reaction mixture.[10]
-
The Solution:
-
Scavengers: In some cases, the addition of a radical scavenger can help to mitigate the formation of these types of byproducts, although this may also reduce the yield of the desired product.
-
Optimize Reagent Stoichiometry: Using a minimal excess of the trifluoromethylating reagent can help to reduce the formation of byproducts from its decomposition.
-
-
Problem 3: Purification Challenges
I've synthesized my trifluoromethylated quinazoline, but I'm struggling to purify it.
The unique properties of the trifluoromethyl group can make purification a non-trivial task.[6][7]
-
Issue 1: Streaking on Silica Gel Column
-
The "Why": The basic nitrogen atoms in the quinazoline ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to peak tailing and poor separation.[7]
-
The Solution:
-
Add a Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia, to your eluent to neutralize the acidic sites on the silica gel.[7]
-
Use an Alternative Stationary Phase: Consider using a different stationary phase, such as neutral or basic alumina, which is less acidic than silica gel.[7]
-
-
-
Issue 2: Co-elution of Impurities
-
The "Why": Regioisomers or other byproducts with very similar polarities to your desired product can be very difficult to separate by standard column chromatography.[7]
-
The Solution:
-
Optimize Your Solvent System: Systematically screen different solvent systems using Thin Layer Chromatography (TLC) to find an eluent that provides the best possible separation.
-
High-Performance Liquid Chromatography (HPLC): For very difficult separations, preparative HPLC may be necessary to achieve the desired level of purity.[6]
-
Crystallization: If your compound is a solid, recrystallization can be a highly effective method for removing small amounts of impurities. Experiment with different solvents to find one in which your compound is soluble when hot but sparingly soluble when cold.
-
-
Data & Protocols
Table 1: Troubleshooting Summary for Low Yields
| Potential Cause | Key Indicators | Recommended Action | Rationale |
| Reagent Degradation | Inconsistent results, older reagent bottle | Use a fresh, properly stored reagent. | Trifluoromethylating reagents can be sensitive to air and moisture.[2] |
| Sub-optimal Temperature | Sluggish reaction or decomposition | Screen a range of temperatures (e.g., RT, 50°C, 80°C). | Reaction kinetics are highly temperature-dependent.[6] |
| Inappropriate Solvent | Poor solubility, slow reaction rate | Test solvents with different polarities (e.g., DCM, MeCN, THF, Toluene). | Solvent can influence reactant solubility and reaction mechanism.[5] |
| Deactivated Substrate | Electron-withdrawing groups on the quinazoline core | Consider a more potent trifluoromethylating reagent or a different synthetic route. | Substrate electronics govern its reactivity.[2] |
Experimental Protocol: One-Pot Synthesis of 2-Trifluoromethylquinazolin-4(3H)-ones
This protocol is adapted from a procedure utilizing trifluoroacetic acid as the CF3 source.[3]
Materials:
-
Anthranilic acid derivative (1.0 equiv)
-
Trifluoroacetic acid (TFA) (1.5 equiv)
-
Propanephosphonic acid anhydride (T3P®) (1.5 equiv)
-
Amine (1.2 equiv)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
Procedure:
-
Reaction Setup: To a solution of the anthranilic acid derivative in ethyl acetate, add trifluoroacetic acid.
-
Activation: Add T3P® dropwise to the mixture at room temperature and stir for 1-2 hours.
-
Amine Addition: Add the amine to the reaction mixture and continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
Work-up: Quench the reaction with saturated aqueous NaHCO3. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes).
Visualizing the Challenges and Solutions
Diagram 1: Troubleshooting Workflow for Low Yields
Caption: A decision-making workflow for troubleshooting low yields in trifluoromethylated quinazoline synthesis.
Diagram 2: General Reaction Scheme for Quinazoline Synthesis
Caption: A simplified representation of the synthetic pathways leading to the desired product and potential side products.
References
-
Photocatalyst‐Free Photochemical Trifluoromethylation/Cyclization of Unactivated Alkenes: Synthesis of Trifluoromethyl‐Substituted Quinazolinones. ResearchGate. Available at: [Link]
-
Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. International Journal of Chemical Studies. Available at: [Link]
-
Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. PMC. Available at: [Link]
-
Visible Light Promotes Cascade Trifluoromethylation/Cyclization, Leading to Trifluoromethylated Polycyclic Quinazolinones, Benzimidazoles and Indoles. MDPI. Available at: [Link]
-
Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry (RSC Publishing). DOI:10.1039/D4OB00877D. Available at: [Link]
-
Innate C-H trifluoromethylation of heterocycles. PMC. Available at: [Link]
-
Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. PMC. Available at: [Link]
-
Optimization of reaction conditions. ResearchGate. Available at: [Link]
-
Plausible mechanism for the synthesis of (a) quinazoline (b) quinazolinone derivatives. ResearchGate. Available at: [Link]
-
Efficient Synthetic Protocol and Mechanistic Study of Quinazoline Analogues and their Biological Importance. Bentham Science Publisher. Available at: [Link]
-
Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. PMC. Available at: [Link]
-
One-Pot Synthesis of Trifluoromethylated Quinazolin-4(3H)-ones with Trifluoroacetic Acid as CF3 Source. Organic Chemistry Portal. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Quinazoline Derivatives Possessing a Trifluoromethyl Moiety as Potential Antitumor Agents. PubMed. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Quinazoline Derivatives Possessing a Trifluoromethyl Moiety as Potential Antitumor Agents. ResearchGate. Available at: [Link]
-
Trifluoromethylation of Heterocycles in Water at Room Temperature. PMC. Available at: [Link]
-
Design and synthesis of N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives as potential Werner-dependent antiproliferative agents. PubMed. Available at: [Link]
-
In situ generated CF3CHN2 with 3-ylideneoxindoles to access CF3-containing pyrazolo[1,5-c]quinazolines derivatives. NIH. Available at: [Link]
-
Innate C-H trifluoromethylation of heterocycles. PNAS. Available at: [Link]
-
Discovery of novel quinazoline derivatives containing trifluoromethyl against cell proliferation by targeting werner helicase. Scilit. Available at: [Link]
-
One Pot Synthesis and Mechanistic Insights of Quinazoline and related molecules. ResearchGate. Available at: [Link]
-
Mechanistic Insights into the Regioselective Defluorofunctionalization of Trifluoromethylanilines via Photocatalytic SET. University of Hawaii System. Available at: [Link]
-
Synthesis and characterization of 2‐trifluoromethyl‐4(3 H)‐quinazolinone derivatives with various 3‐substituents. ResearchGate. Available at: [Link]
-
A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N -Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing. ResearchGate. Available at: [Link]
-
Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. MDPI. Available at: [Link]
-
Base-Catalyzed Chemo-, Regio- and Stereoselective Addition of Quinazolinones to Trifluoromethylated Internal Alkynes for Access to N3-Vinylquinazolinones. ResearchGate. Available at: [Link]
-
Synthesis and Antitumor Activity of 2,4,6-Trisubstituted Novel Quinazoline Derivatives Containing Trifluoromethyl. ResearchGate. Available at: [Link]
-
Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PMC. Available at: [Link]
-
Quinazoline derivatives: synthesis and bioactivities. PMC. Available at: [Link]
-
Synthesis of CHF2-Containing Heterocycles through Oxy-difluoromethylation Using Low-Cost 3D Printed PhotoFlow Reactors. Organic Letters (ACS Publications). Available at: [Link]
-
Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. PMC. Available at: [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]
-
Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PubMed. Available at: [Link]
-
Synthesis of CF3-Indazoles via Rh(III)-Catalyzed C-H [4+1] Annulation of Azobenzenes with CF3-Imidoyl Sulfoxonium Ylides. MDPI. Available at: [Link]
Sources
- 1. chemijournal.com [chemijournal.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. One-Pot Synthesis of Trifluoromethylated Quinazolin-4(3H)-ones with Trifluoroacetic Acid as CF3 Source [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. In situ generated CF3CHN2 with 3-ylideneoxindoles to access CF3-containing pyrazolo[1,5-c]quinazolines derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chlorination of Quinazolines
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for quinazoline chlorination. This resource is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of chloroquinazolines. As Senior Application Scientists, we have compiled this information based on established literature and extensive laboratory experience to help you navigate the complexities of this crucial synthetic transformation and mitigate the formation of unwanted side products.
I. Frequently Asked Questions (FAQs)
Q1: My chlorination of 4-quinazolinone with POCl₃ is sluggish and gives a poor yield. What are the likely causes?
A1: Incomplete reaction is a common issue. Ensure your 4-quinazolinone starting material is completely dry, as moisture can react with POCl₃, reducing its efficacy and generating impurities.[1] Additionally, insufficient heating can stall the reaction. The conversion of phosphorylated intermediates to the final chloroquinazoline product typically requires temperatures between 70-90°C.[2][3] Finally, ensure you are using at least one molar equivalent of POCl₃ for efficient conversion.[2][3][4]
Q2: I am observing a significant amount of a high-molecular-weight byproduct that is difficult to separate. What could it be?
A2: You are likely observing the formation of a "pseudodimer." This occurs when a phosphorylated intermediate reacts with unreacted 4-quinazolinone.[2][3] This side reaction can be suppressed by maintaining basic conditions throughout the addition of POCl₃, for instance, by using a tertiary amine base, and keeping the initial reaction temperature below 25°C.[2][3]
Q3: When using SOCl₂ with a catalytic amount of DMF, I am getting an unexpected product instead of the desired 4-chloroquinazoline. What is happening?
A3: The combination of SOCl₂ and DMF can form a Vilsmeier-Haack type reagent in situ.[5] This reagent is a powerful formylating agent and can lead to side reactions if not properly controlled. The concentration of DMF is critical; an excess can promote the formation of unexpected cyclized products.[5] It is crucial to use only a catalytic amount of DMF to facilitate the chlorination while avoiding Vilsmeier-Haack side reactions.
Q4: My final 4-chloroquinazoline product is unstable and decomposes upon storage or during subsequent reaction workup. How can I improve its stability?
A4: 4-Chloroquinazolines can be susceptible to hydrolysis, especially in the presence of moisture or nucleophilic solvents. Ensure the product is thoroughly dried and stored under an inert atmosphere (e.g., nitrogen or argon). During workup, use anhydrous solvents and avoid prolonged exposure to aqueous or alcoholic media. If purification by chromatography is necessary, ensure the silica gel is dry and consider using a less polar eluent system to minimize contact time.
Q5: Can I use other chlorinating agents besides POCl₃ and SOCl₂?
A5: Yes, other reagent systems have been successfully employed. A combination of triphenylphosphine (PPh₃) with N-chlorosuccinimide (NCS) or trichloroisocyanuric acid are viable alternatives.[6] Another option is using oxalyl chloride with a catalytic amount of DMF.[6] The choice of reagent will depend on the specific substrate and the desired reaction conditions.
II. Troubleshooting Guide: Common Side Reactions and Prevention Strategies
This section provides a more detailed analysis of common side reactions, their mechanisms, and actionable protocols to overcome them.
Problem: Formation of Phosphorylated Intermediates and Pseudodimers
Causality: The reaction of 4-quinazolones with POCl₃ proceeds in two stages. The initial step is a phosphorylation that can occur on either the nitrogen (N-phosphorylated) or the oxygen (O-phosphorylated) of the quinazolinone ring.[2][3] These intermediates are susceptible to nucleophilic attack by unreacted 4-quinazolinone, leading to the formation of pseudodimers.[2][3]
Mechanism Overview:
Caption: Formation of phosphorylated intermediates and the competing pseudodimer side reaction.
Prevention Protocol:
Objective: To favor the formation of the desired chloroquinazoline by controlling the reaction conditions to suppress pseudodimer formation.
Step-by-Step Methodology:
-
Drying: Thoroughly dry the 4-quinazolinone starting material under vacuum at an elevated temperature (e.g., 60-80°C) for several hours to remove any residual moisture.
-
Inert Atmosphere: Set up the reaction under an inert atmosphere of nitrogen or argon.
-
Solvent and Base: Suspend the dried 4-quinazolinone in a suitable anhydrous solvent (e.g., toluene or acetonitrile). Add a tertiary amine base, such as triethylamine or diisopropylethylamine (DIPEA), to the suspension.
-
Controlled Addition of POCl₃: Cool the reaction mixture to below 25°C in an ice bath. Add POCl₃ dropwise to the cooled suspension while maintaining vigorous stirring. The presence of the base throughout the addition is crucial to prevent the accumulation of acidic byproducts that can catalyze pseudodimerization.[2][3]
-
Heating for Conversion: After the addition of POCl₃ is complete, slowly warm the reaction mixture to 70-90°C and maintain this temperature until the reaction is complete (monitor by TLC or LC-MS). This heating step facilitates the conversion of the phosphorylated intermediates to the final 4-chloroquinazoline product.[2][3]
Data Summary: Impact of Reaction Conditions on Product Distribution
| Temperature | Base | POCl₃ Addition | Predominant Product |
| < 25°C | Present | Slow | Phosphorylated Intermediate |
| < 25°C | Absent | Rapid | Pseudodimer |
| 70-90°C | Present | Slow | 4-Chloroquinazoline |
Problem: Over-chlorination and Ring Opening
Causality: In some cases, particularly with highly activated quinazoline rings or harsh reaction conditions (prolonged heating, large excess of chlorinating agent), over-chlorination can occur at other positions on the heterocyclic ring. In extreme cases, this can lead to ring-opening byproducts. The C4 position is generally the most reactive towards nucleophilic substitution, but the C2 position can also react under more forcing conditions.[7]
Prevention Protocol:
Objective: To achieve selective chlorination at the 4-position while minimizing over-chlorination.
Step-by-Step Methodology:
-
Stoichiometry Control: Use a minimal excess of the chlorinating agent. A slight excess (e.g., 1.1 to 1.5 equivalents) is often sufficient.
-
Temperature Management: Avoid excessively high temperatures. Maintain the reaction at the lowest temperature that provides a reasonable reaction rate. For POCl₃, this is typically in the 70-90°C range.[2][3] For SOCl₂/DMF, refluxing is common, but the duration should be minimized.[8]
-
Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent the formation of over-chlorinated products.
-
Choice of Chlorinating Agent: For sensitive substrates, a milder chlorinating agent might be beneficial. Consider using oxalyl chloride/DMF or PPh₃/NCS.
Problem: Vilsmeier-Haack Side Reactions with SOCl₂/DMF
Causality: The combination of a chlorinating agent like SOCl₂ or POCl₃ with DMF generates a Vilsmeier reagent, which is an electrophilic iminium salt.[5][9][10] This reagent can react with electron-rich aromatic systems, including the quinazoline ring, leading to formylation or other undesired transformations.[9][11]
Mechanism of Vilsmeier Reagent Formation:
Caption: Formation of the Vilsmeier reagent from DMF and SOCl₂.
Prevention Protocol:
Objective: To utilize the catalytic effect of DMF for chlorination while suppressing Vilsmeier-Haack side reactions.
Step-by-Step Methodology:
-
Strictly Catalytic DMF: Use only a catalytic amount of DMF (e.g., a few drops or < 0.1 equivalents). The role of DMF here is to form the reactive intermediate that facilitates chlorination, not to act as a solvent.[5][6]
-
Order of Addition: Add the SOCl₂ to a suspension of the quinazolinone in an inert solvent (e.g., toluene or dichloroethane) first, and then add the catalytic amount of DMF. This can help to control the concentration of the Vilsmeier reagent.
-
Alternative Reagents: If Vilsmeier-Haack side reactions are persistent, consider switching to a chlorination method that does not involve DMF, such as POCl₃ alone or PPh₃/NCS.
III. Concluding Remarks
The successful chlorination of quinazolines is a balance of carefully controlled reaction parameters. By understanding the underlying mechanisms of the desired reaction and potential side reactions, researchers can proactively troubleshoot and optimize their synthetic protocols. This guide provides a framework for addressing common challenges, but it is important to remember that each substrate may have unique reactivity, and empirical optimization is often necessary.
IV. References
-
K. G. Levins, et al. (2011). POCl3 Chlorination of 4-Quinazolones. The Journal of Organic Chemistry, 76(6), 1653-1661. [Link]
-
StackExchange. (2020). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange. [Link]
-
A. C. B. de Oliveira, et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. RSC Advances, 11, 33433-33443. [Link]
-
S. Al-Busafi, et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 833. [Link]
-
S. Mondal, et al. (2021). Unexpected Cyclocondensation resulting a Novel Quinazolinone Scaffold from SOCl2-DMF adduct. Journal of Chemical Technology, 1(2), 1-5. [Link]
-
PrepChem. (2023). Synthesis of 4-chloroquinazoline. [Link]
-
ResearchGate. (n.d.). Synthesis of 4-chloroquinazolines (C) with starting and intermediate... [Diagram]. [Link]
-
ResearchGate. (n.d.). POCl3 Chlorination of 4-Quinazolones. [Link]
-
Semantic Scholar. (n.d.). POCl3 chlorination of 4-quinazolones. [Link]
-
A. O. Abdelhamid, et al. (2018). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules, 23(11), 2999. [Link]
-
PubMed. (2011). POCl3 chlorination of 4-quinazolones. [Link]
-
J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
Journal of the American Chemical Society. (1946). Quinazoline Derivatives.1 III. The Synthesis of 4-(3'-Diethylaminopropoxy)-6-chloroquinazoline (SN 12,254)2. [Link]
-
ResearchGate. (n.d.). Chlorination of 4(3H)-quinazolinone derivatives 56. [Diagram]. [Link]
-
ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. [Link]
-
The Journal of Organic Chemistry. (2018). One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. [Link]
-
ResearchGate. (2011). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. [Link]
-
M. S. Singh, et al. (2004). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry, 43B, 1303-1307. [Link]
-
S. B. Wagh, et al. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 4(1), 1-13. [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
ACS Publications. (2019). Novel Quinazoline Derivatives Inhibit Splicing of Fungal Group II Introns. ACS Infectious Diseases, 5(3), 447-456. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (1976). Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines. [Link]
-
Scientific Laboratory Supplies. (n.d.). 4-Chloroquinazoline, 97%. [Link]
-
ResearchGate. (n.d.). Chlorination of 4(3H)-quinazolinone using triphenylphophine and trichloroisocyanuric acid[8]. [Diagram]. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Collection - POCl3 Chlorination of 4-Quinazolones - The Journal of Organic Chemistry - Figshare [figshare.com]
- 3. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jchemtech.com [jchemtech.com]
- 6. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. jk-sci.com [jk-sci.com]
- 10. ijpcbs.com [ijpcbs.com]
- 11. Vilsmeier-Haack Reaction [organic-chemistry.org]
Technical Support Center: Optimization of SNAr Reactions on Dichloroquinazolines
Welcome to the technical support center for optimizing Nucleophilic Aromatic Substitution (SNAr) reactions on dichloroquinazoline scaffolds. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing substituted quinazolines. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments.
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2][3] The regioselective SNAr reaction, particularly at the C4 position of 2,4-dichloroquinazolines, is a cornerstone of their synthesis.[1][2][3][4][5] However, achieving high yields and purity can be challenging. This guide provides practical, experience-driven advice to help you overcome common hurdles.
Troubleshooting Guide
This section addresses specific problems you may encounter during the SNAr reaction on dichloroquinazolines and offers systematic approaches to resolving them.
Issue 1: Low or No Product Formation
Question: I am not observing any significant formation of my desired substituted quinazoline product. What are the likely causes and how can I troubleshoot this?
Answer:
Low or no product formation in an SNAr reaction on a dichloroquinazoline substrate can stem from several factors, primarily related to the reactivity of your nucleophile and the reaction conditions.
Causality and Experimental Choices:
-
Insufficient Nucleophilicity: The SNAr mechanism relies on the attack of a nucleophile on the electron-deficient quinazoline ring.[6] If your nucleophile is too weak, the reaction will not proceed at a reasonable rate. The strength of a nucleophile is influenced by its basicity, steric hindrance, and the solvent environment.
-
Inadequate Activation of the Quinazoline Ring: The quinazoline ring itself is electron-deficient, which facilitates nucleophilic attack. However, reaction conditions can further enhance or diminish this property.
-
Poor Solubility: If either the dichloroquinazoline or the nucleophile has poor solubility in the chosen solvent, the reaction will be slow or may not occur at all due to the lack of interaction between reactants.
Troubleshooting Workflow:
Sources
- 1. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Functionalization of 2,4-Dichloro-5-(trifluoromethyl)quinazoline
Welcome to the technical support center for the functionalization of 2,4-dichloro-5-(trifluoromethyl)quinazoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of substituting this versatile heterocyclic scaffold. We provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols based on established literature and field-proven insights. Our aim is to not only provide solutions but to explain the underlying chemical principles to empower your research.
Section 1: Understanding the Reactivity of this compound
The functionalization of this compound presents a unique set of challenges and opportunities. The two chlorine atoms at the C2 and C4 positions are the primary sites for modification, typically through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination. A critical aspect to consider is the inherent difference in reactivity between these two positions.
The C4 position is generally more electrophilic and, therefore, more susceptible to nucleophilic attack.[1][2] This heightened reactivity can be a double-edged sword. While it allows for selective monosubstitution at C4 under carefully controlled conditions, it also makes this position prone to competitive hydrolysis, which can lead to undesired side products and reduced yields.[1][2] The C2 position is less electrophilic, and its functionalization often requires more forcing conditions or a strategic approach to temporarily deactivate the C4 position.[1][2]
Section 2: Troubleshooting Common Issues in Cross-Coupling Reactions
This section addresses specific problems you may encounter during the functionalization of this compound.
FAQ 1: My Suzuki-Miyaura coupling at the C4 position is low-yielding, and I observe significant amounts of a hydrolyzed byproduct. What's happening and how can I fix it?
Answer: This is a classic issue stemming from the high electrophilicity of the C4 position, making it susceptible to hydrolysis by water present in the reaction mixture, even in trace amounts.[1][2] The choice of base and solvent system is critical to mitigate this.
Troubleshooting Steps:
-
Rigorous Control of Water: Ensure all solvents and reagents are scrupulously dried. Use freshly distilled and degassed solvents. If using a base like K₂CO₃ or Cs₂CO₃ that can be hydrated, dry it in an oven before use.
-
Base Selection: Consider using a non-hydroxide base. While bases like NaOH or KOH are common in Suzuki couplings, they introduce water. Bases like K₃PO₄ or CsF are often better choices for sensitive substrates.
-
Solvent System: Aprotic solvents are generally preferred. A mixture of dioxane/water is common for Suzuki reactions, but for this substrate, minimizing the water content is key. You might consider using anhydrous solvents like toluene or THF with a soluble, non-aqueous base.
-
Reaction Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can help reduce the rate of hydrolysis relative to the desired coupling. Monitor the reaction closely by TLC or LC-MS to stop it as soon as the starting material is consumed.
FAQ 2: I am attempting a Buchwald-Hartwig amination, but the reaction is sluggish and incomplete. What alternative catalysts can I try?
Answer: Standard palladium catalysts for Buchwald-Hartwig amination may not be optimal for this electron-deficient and potentially coordinating heterocyclic system. The nitrogen atoms in the quinazoline ring can coordinate to the palladium center, leading to catalyst inhibition.[3]
Alternative Catalyst Systems:
-
Bulky Biarylphosphine Ligands: Ligands such as XPhos, SPhos, and RuPhos are designed to be electron-rich and sterically hindered. This bulkiness can prevent the quinazoline nitrogen from coordinating to the palladium, thus maintaining catalyst activity.
-
N-Heterocyclic Carbene (NHC) Ligands: Palladium complexes with NHC ligands are known for their high stability and activity, especially with challenging substrates like aryl chlorides.[4]
-
Palladium Pre-catalysts: Using well-defined palladium pre-catalysts can lead to more consistent and reproducible results compared to generating the active Pd(0) species in situ from Pd(OAc)₂.
Troubleshooting Flowchart for Sluggish Buchwald-Hartwig Amination:
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
FAQ 3: I want to achieve selective functionalization at the C2 position. How can I do this without reacting at C4?
Answer: As the C4 position is more reactive, selective C2 functionalization requires a strategic approach. One effective method is to temporarily deactivate the C4 position.[1][2]
Strategy: Temporary Deactivation of the C4 Position
-
Nucleophilic Substitution at C4: React the this compound with a nucleophile that can be easily removed later. A good option is a thiol, such as isopropyl mercaptan, to form a thioether at the C4 position. This reaction is typically highly selective for C4.[1][2]
-
Cross-Coupling at C2: With the C4 position blocked, you can now perform your desired cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig) at the C2 position.
-
Deprotection/Functionalization of C4: The thioether at C4 can then be removed and the position functionalized using a desulfitative coupling method, for example, using copper(I) thiophene-2-carboxylate (CuTC).[2]
Workflow for C2-Selective Functionalization:
Caption: Strategic workflow for selective C2 functionalization.
Section 3: Alternative Catalytic Systems
Beyond traditional palladium catalysis, other methodologies are emerging for the functionalization of heterocyclic systems.
Nickel-Catalyzed Cross-Coupling
Nickel catalysts can offer a cost-effective and sometimes more reactive alternative to palladium.[5] They are particularly effective for cross-coupling reactions involving aryl chlorides. For your substrate, a nickel-based system could be advantageous for activating the C-Cl bonds. Dual nickel and photoredox catalysis has also been shown to be effective for the cross-coupling of molecules containing trifluoromethyl groups under mild conditions.[6]
Potential Advantages:
-
Lower cost compared to palladium.
-
Different reactivity and selectivity profiles.
-
High efficiency for C-Cl bond activation.
Considerations:
-
Nickel catalysts can be more sensitive to air and moisture.
-
Reaction optimization may be required to a greater extent than with well-established palladium systems.
Photoredox Catalysis
Visible-light photoredox catalysis offers a powerful method for generating reactive radical intermediates under exceptionally mild conditions.[7] This approach can enable transformations that are difficult to achieve with traditional thermal methods. For the functionalization of quinazolines, photoredox catalysis could be employed for C-H functionalization or for novel coupling strategies that do not rely on pre-functionalized starting materials.
| Catalyst Type | Key Features | Potential Application for this compound |
| Palladium-based | Well-established, versatile, wide range of ligands available. | Suzuki, Buchwald-Hartwig, Sonogashira, etc. at C2 and C4. |
| Nickel-based | Cost-effective, excellent for C-Cl activation.[5] | Alternative for Suzuki and Buchwald-Hartwig couplings. |
| Photoredox | Mild reaction conditions, unique reactivity via radical intermediates.[7] | C-H functionalization, novel coupling strategies. |
Section 4: Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling at the C4 Position
This protocol is a starting point and may require optimization for your specific boronic acid.
-
To an oven-dried reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and a base such as K₃PO₄ (2.0 eq).
-
The vessel is sealed, and the atmosphere is replaced with an inert gas (Argon or Nitrogen) by evacuating and backfilling three times.
-
Add a degassed solvent, such as dioxane (to make a 0.1 M solution).
-
In a separate vial, prepare the catalyst solution by dissolving a palladium pre-catalyst (e.g., Pd(PPh₃)₄, 5 mol%) in the same degassed solvent.
-
Add the catalyst solution to the reaction mixture via syringe.
-
Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination at the C4 Position
This protocol is a general guideline and should be optimized for the specific amine.
-
To an oven-dried Schlenk tube, add this compound (1.0 eq), a palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%), and the appropriate bulky biarylphosphine ligand (e.g., XPhos, 4 mol%).
-
Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 eq).
-
Seal the tube and replace the atmosphere with an inert gas.
-
Add the amine (1.2 eq) and degassed anhydrous toluene via syringe.
-
Heat the reaction mixture in an oil bath at 100-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.
-
Purify by column chromatography.
References
-
Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Synlett, 2010(4), 644-648. [Link]
-
Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. SciSpace, [Link]
-
Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. PubMed, [Link]
-
Buchwald–Hartwig amination. Wikipedia, [Link]
-
Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry, 2022. [Link]
-
Help troubleshooting a Buchwald-Hartwig amination?. Reddit, [Link]
-
Eco-Friendly Synthesis of Quinazoline Derivatives Through Visible Light-Driven Photocatalysis Using Curcumin-Sensitized Titanium Dioxide. MDPI, [Link]
-
Regio‐ and Chemoselective Palladium‐Catalyzed Additive‐Free Direct C H Functionalization of Heterocycles with Chloroaryl Triflates Using Pyrazole‐Alkyl Phosphine Ligands. Advanced Science, 2024. [Link]
-
C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. PubMed, [Link]
-
C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. ResearchGate, [Link]
-
Dual Nickel- and Photoredox-Catalyzed Reductive Cross-Coupling to Access Chiral Trifluoromethylated Alkanes. PubMed, [Link]
-
Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. SciSpace, [Link]
- Nickel‐Catalyzed Reductive Cross‐Coupling of α‐Trifluoromethylated Alkyl Electrophiles and Allylic Sulfones. CoLab,
-
Buchwald-Hartwig Amination. Chemistry LibreTexts, [Link]
-
Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. PMC, [Link]
Sources
- 1. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. scispace.com [scispace.com]
- 5. Frontiers | Transition-metal-catalyzed synthesis of quinazolines: A review [frontiersin.org]
- 6. Dual Nickel- and Photoredox-Catalyzed Reductive Cross-Coupling to Access Chiral Trifluoromethylated Alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Eco-Friendly Synthesis of Quinazoline Derivatives Through Visible Light-Driven Photocatalysis Using Curcumin-Sensitized Titanium Dioxide [mdpi.com]
Technical Support Center: Navigating the Labyrinth of Poorly Soluble Quinazoline Intermediates
Welcome to the technical support center dedicated to addressing a pervasive challenge in synthetic and medicinal chemistry: the poor solubility of quinazoline intermediates. The quinazoline scaffold is a cornerstone in drug discovery, forming the structural core of numerous therapeutic agents. However, its often rigid, aromatic, and lipophilic nature frequently leads to significant solubility hurdles, complicating reaction progress, hindering purification, and impeding downstream biological assays.[1]
This guide is structured to provide researchers, scientists, and drug development professionals with practical, field-proven insights and troubleshooting strategies. We move beyond simple protocol recitation to explain the underlying causality, empowering you to make informed decisions in your experimental design.
Section 1: Foundational Understanding of Quinazoline Solubility
FAQ: Why are my quinazoline intermediates so poorly soluble?
The limited solubility of many quinazoline derivatives stems from their inherent molecular architecture. Key contributing factors include:
-
Rigid Fused-Ring System: The fusion of a benzene and a pyrimidine ring creates a planar and rigid structure. This planarity promotes efficient crystal packing, leading to high crystal lattice energy that must be overcome for dissolution.[1]
-
Aromaticity and Lipophilicity: The aromatic nature, often augmented by various lipophilic substituents, results in low polarity. This makes it energetically unfavorable for polar solvent molecules, like water, to effectively solvate the compound.[1]
-
Intermolecular Interactions: Strong intermolecular forces, such as π-π stacking and hydrogen bonding in the solid state, further stabilize the crystal lattice, contributing to low solubility.
Many quinazoline-based compounds are categorized under the Biopharmaceutics Classification System (BCS) as Class II drugs, which are characterized by high permeability but low solubility.[1] This underscores the critical need for effective solubilization strategies from the earliest stages of discovery.
Section 2: Troubleshooting Guide for Synthetic Reactions
Low yields and stalled reactions involving quinazoline intermediates can often be traced back to solubility issues.[2][3] Reactants that are not fully dissolved will react slowly or not at all, leading to incomplete conversions and complex side-product profiles.
Issue 1: My reaction is sluggish or has stalled completely. How do I identify and address a solubility problem?
Causality: In a heterogeneous reaction mixture, the reaction rate is limited by the concentration of the dissolved species. If a starting material or an intermediate has poor solubility in the chosen reaction solvent, its effective concentration is too low to drive the reaction forward at a reasonable rate.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for stalled reactions.
Step-by-Step Protocol: Solubility Assessment and Solvent Screening
-
Initial Assessment: Observe the reaction mixture at the target temperature. The presence of undissolved solid is a clear indicator of a solubility problem.
-
Solvent Polarity Check: The choice of solvent is critical. For many quinazoline syntheses, polar solvents are more effective than non-polar ones.[2][4] If you are using a non-polar solvent like toluene or THF and observing issues, switching to a polar aprotic solvent (e.g., DMF, DMSO) or a polar protic solvent (e.g., ethanol, water) can dramatically improve solubility and yield.[2][4]
-
Temperature Elevation: Cautiously increase the reaction temperature. Solubility generally increases with temperature.[5] Monitor the reaction by TLC or LC-MS to ensure the desired product is forming and that decomposition is not occurring.[3]
-
Physical Dissolution Aids:
-
Sonication: Place the reaction flask in an ultrasonic bath. Sonication uses sound energy to agitate particles, breaking intermolecular interactions and accelerating dissolution.[6][7][8] This is especially useful for initiating reactions with stubborn starting materials.[6]
-
Mechanical Stirring: Ensure vigorous stirring to maximize the surface area of the solid in contact with the solvent.
-
Issue 2: My product precipitates during workup or purification. How can I keep it in solution?
Causality: Changes in solvent composition, pH, or temperature during extraction and purification can drastically reduce the solubility of your quinazoline intermediate, leading to premature precipitation and significant product loss.[3]
Strategies for Preventing Precipitation
-
Optimize Extraction pH: Quinazolines often contain basic nitrogen atoms, making their solubility pH-dependent.[1][9] During aqueous workup, adjust the pH to ensure your compound is in its most soluble form (often protonated at acidic pH) or its most non-polar, neutral form for efficient extraction into an organic solvent.[3]
-
Use of Co-solvents: If your product is crashing out of a chromatography solvent system, the introduction of a small amount of a stronger, more polar co-solvent (e.g., adding methanol to a dichloromethane mobile phase) can maintain solubility on the column.
-
Recrystallization Solvent Selection: Finding a suitable recrystallization solvent is key. The ideal solvent will dissolve the compound poorly at room temperature but completely at its boiling point.[3][10] Test a range of solvents to find the optimal balance for high recovery of pure crystals.
Section 3: Enhancing Solubility for Downstream Applications (Assays & Formulation)
Once synthesized, the poor solubility of quinazoline intermediates continues to pose challenges for biological screening and formulation development.
FAQ: My compound won't dissolve in aqueous buffers for my in vitro assay. What should I do?
This is a common bottleneck. The first step is typically to prepare a concentrated stock solution in a water-miscible organic solvent, with Dimethyl Sulfoxide (DMSO) being the most prevalent choice.[1] However, precipitation upon dilution into the aqueous assay buffer is a frequent problem.
Solubilization Techniques for Aqueous Media
| Technique | Mechanism | Typical Concentration/Use | Advantages | Considerations |
| pH Adjustment | Ionizes the molecule, increasing its affinity for polar solvents. | Titrate to acidic pH for basic quinazolines. | Highly effective for ionizable compounds.[1][11] | pH change must not affect compound stability or assay integrity.[1] |
| Co-solvents | Reduces the overall polarity of the aqueous medium.[12][13][14] | 1-5% v/v of ethanol, propylene glycol, PEG.[1][11] | Simple to implement. | High concentrations can interfere with biological assays.[11] |
| Surfactants | Form micelles that encapsulate the hydrophobic compound.[15][16] | 0.01-0.1% of Tween® 80, Pluronic® F-68.[1] | Effective at low concentrations. | Must be used above the Critical Micelle Concentration (CMC).[15] Can interfere with some assays. |
| Cyclodextrins | Form inclusion complexes, masking the hydrophobic parts of the molecule.[11] | 1:1 molar ratio with HP-β-CD is a good starting point.[11] | Can significantly increase aqueous solubility.[1] | May alter the effective free concentration of the compound. |
| Salt Formation | Converts the neutral compound to a salt form with higher intrinsic solubility.[17] | Synthesize a salt (e.g., hydrochloride, mesylate). | Can lead to dramatic increases in solubility and dissolution rate.[1][17] | Requires an ionizable group on the molecule.[12] |
Experimental Protocol: Preparation of a Cyclodextrin Inclusion Complex
This protocol provides a general guideline for using Hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance aqueous solubility.
-
Molar Ratio Selection: Begin by selecting a 1:1 molar ratio of the quinazoline intermediate to HP-β-CD.[11]
-
Preparation: Accurately weigh the quinazoline compound and the HP-β-CD.
-
Complexation in Solution:
-
Dissolve the HP-β-CD in the desired aqueous buffer first.
-
Prepare a concentrated stock of the quinazoline intermediate in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Slowly add the quinazoline stock solution to the stirring HP-β-CD solution.
-
-
Incubation: Allow the mixture to stir at room temperature for several hours (or overnight) to facilitate complex formation. Gentle warming can sometimes accelerate this process.
-
Filtration (Optional): If any undissolved compound remains, filter the solution through a 0.22 µm filter to obtain a clear, saturated solution of the complex.
-
Quantification: Determine the concentration of the dissolved quinazoline in the filtrate using a suitable analytical method (e.g., HPLC-UV) to quantify the solubility enhancement.
Formulation Strategy Decision Tree
Caption: Decision tree for selecting a formulation strategy.
By systematically applying these principles and troubleshooting guides, researchers can effectively overcome the solubility challenges posed by quinazoline intermediates, paving the way for more efficient synthesis, reliable biological data, and accelerated drug development timelines.
References
-
Wikipedia. (2023). Sonication. Retrieved from [Link]
- Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 114.
-
Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Semantic Scholar. Retrieved from [Link]
-
Envirostar. (2023, April 21). Unlocking the Benefits of Sonication for Creating Soluble Liquids. Retrieved from [Link]
- Wang, S., et al. (2022). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Pharmaceutics, 14(7), 1435.
- Zhang, Y., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(6), 2345-2366.
- Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 114.
- European Patent Office. (1993).
- Co-solvency and anti-solvent method for the solubility enhancement. (2024). Pharma Focus Asia.
- Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (n.d.). LinkedIn.
-
CIBTech. (n.d.). Study on the solubility characteristics of some quinazoline derivatives and thermodynamic study in different organic solvents. Retrieved from [Link]
-
Hielscher Ultrasonics. (n.d.). Ultrasonic Dissolving of Solids in Liquids. Retrieved from [Link]
- Influence of solvent on the synthesis of quinazoline- 2,4(1H,3H)-diones a. (n.d.).
- Chemistry and activity of quinazoline moiety: A systematic review study. (2020). International Journal of Pharmaceutical and Chemical Analysis, 7(3), 96-106.
- The Role of Surfactants in Solubilization of Poorly Soluble. (2024). Journal of Chemical and Pharmaceutical Research, 16(12), 19-21.
-
BYJU'S. (n.d.). How does Sonication Work?. Retrieved from [Link]
- Williams, H. D., et al. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological reviews, 65(1), 315–499.
- An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. (n.d.).
- Do you can used ultrasonication in dissolve organic dyes that are difficult to dissolve in water ?. (2017).
- Chen, J., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal, 7(1), 95.
- Aitipamula, S., et al. (2012). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium.
- Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
- Kim, S., et al. (2020). Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract. Food science and biotechnology, 29(10), 1391–1398.
-
Wikipedia. (2023). Surfactant. Retrieved from [Link]
- Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. (2017).
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Retrieved from [Link]
- Chemistry and activity of quinazoline moiety: A systematic review study. (2020).
- Green analytical chemistry – the use of surfactants as a replacement of organic solvents in spectroscopy. (n.d.).
- Determination of the Stabilities of New Quinazoline Derivatives by HPLC. (2025).
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- 7. Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
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- 14. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
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Technical Support Center: Synthesis of 2,4-Disubstituted Quinazolines
Welcome to the technical support center for the synthesis of 2,4-disubstituted quinazolines. This guide is designed for researchers, scientists, and drug development professionals who are actively engaged in the synthesis of this important class of heterocyclic compounds. Quinazolines are a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents.[1][2][3][4] However, their synthesis is not without challenges. This resource provides in-depth troubleshooting guides and frequently asked questions to navigate the common pitfalls encountered during their preparation.
I. Troubleshooting Guide: Navigating Common Synthesis Pitfalls
This section addresses specific issues that may arise during the synthesis of 2,4-disubstituted quinazolines, offering causative explanations and actionable protocols.
Issue 1: Low or No Product Yield
A common frustration in quinazoline synthesis is the failure to obtain the desired product in a satisfactory yield. This can often be traced back to several key factors.
Possible Causes & Solutions:
-
Poor Quality of Starting Materials: Impurities in reactants such as 2-aminobenzonitriles, 2-aminobenzylamines, or aldehydes can lead to unwanted side reactions, significantly diminishing the yield of the target quinazoline.[5]
-
Validation Protocol: Always verify the purity of your starting materials using techniques like NMR, GC-MS, or by confirming their melting points.[5]
-
Purification Protocol:
-
-
Suboptimal Reaction Temperature: Many quinazoline syntheses require heating to overcome the activation energy barrier.
-
Optimization Protocol: Conduct small-scale parallel reactions at various temperatures (e.g., room temperature, 50 °C, 80 °C, 120 °C) and monitor the progress by TLC or LC-MS to identify the optimal condition.[5] For instance, the Niementowski reaction, a classic method for quinazoline synthesis, often requires heating.[6][7]
-
-
Incorrect Solvent Choice: The solvent plays a critical role in reactant solubility, reaction rate, and the stability of intermediates.[5]
-
Screening Protocol: Perform the reaction in a range of solvents with varying polarities (e.g., toluene, DMF, ethanol, acetonitrile, water) to find the one that provides the best yield.[5] For example, in the synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles and CO2, polar solvents like DMF and water have been shown to be highly effective, while ethanol and non-polar solvents like toluene are not.[5]
-
-
Inactive or Poisoned Catalyst: In catalyzed reactions, the activity of the catalyst is paramount.
-
Troubleshooting Steps:
-
Use a fresh batch of the catalyst.
-
Ensure the catalyst is not being poisoned by impurities in the starting materials or solvent.
-
Optimize the catalyst loading.[5]
-
-
Issue 2: Formation of Significant Side Products
The appearance of unexpected spots on a TLC plate or peaks in an LC-MS chromatogram indicates the formation of side products, which can complicate purification and reduce the yield of the desired 2,4-disubstituted quinazoline.
Common Side Reactions and Mitigation Strategies:
-
Formation of Quinazolinones: In syntheses aiming for 2,4-disubstituted quinazolines, the formation of a 4-oxo-3,4-dihydroquinazoline (a quinazolinone) can be a significant side reaction, particularly when starting from anthranilic acid derivatives.[7][8]
-
Mechanistic Insight: This often occurs through the cyclization of an acylated anthranilic acid intermediate.[8]
-
Mitigation: To favor the desired 2,4-disubstitution, ensure complete conversion of the intermediate 4-chloroquinazoline (if this is a step in your route) before introducing the second nucleophile.[9] Alternatively, synthetic routes that do not proceed through a quinazolinone intermediate, such as those starting from ortho-aminoacylbenzene derivatives, can be employed.[9][10]
-
-
Oxidation of Intermediates: Some reaction intermediates may be sensitive to air.
-
Product Decomposition: The desired product itself might be unstable under the reaction conditions.
-
Stability Test: Subject a small, purified sample of your product to the reaction conditions (without the starting materials) and monitor for any decomposition by TLC or LC-MS.[5] If decomposition is observed, consider exploring milder reaction conditions or a different synthetic pathway.
-
Issue 3: Difficulty in Product Purification
Even with a successful reaction, isolating the pure 2,4-disubstituted quinazoline can be a hurdle.
Troubleshooting Purification:
-
Product Precipitation/Crystallization Issues:
-
Protocol: If using recrystallization, carefully select the solvent or solvent mixture. A good recrystallization solvent will dissolve the compound when hot but not when cold. Test the solubility of your crude product in various solvents at both room temperature and their boiling points to find the ideal one.[5]
-
-
Irreversible Adsorption on Silica Gel: The product may bind too strongly to the silica gel during column chromatography.
-
Mitigation:
-
Consider using a different stationary phase, such as alumina.
-
Try adding a small amount of a polar solvent (like triethylamine for basic compounds) to the eluent to reduce strong interactions with the silica.
-
-
II. Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the synthesis of 2,4-disubstituted quinazolines.
Q1: What are the most common starting materials for synthesizing 2,4-disubstituted quinazolines?
A1: Common starting materials include anthranilic acid and its derivatives, 2-aminobenzonitriles, 2-aminobenzylamines, and ortho-aminoacylbenzene derivatives.[5][8][9][10] The choice of starting material often dictates the overall synthetic strategy and the types of substituents that can be introduced.
Q2: Are there any "green" or more environmentally friendly methods for quinazoline synthesis?
A2: Yes, there is a growing interest in developing more sustainable synthetic methods. This includes the use of microwave irradiation to accelerate reactions, employing ionic liquids as recyclable solvents and catalysts, and developing one-pot, multi-component reactions to reduce waste and improve atom economy.[11] Solvent-free approaches using heterogeneous catalysts like zeolites are also being explored.[12]
Q3: How can I introduce substituents at the 2- and 4-positions of the quinazoline ring?
A3: A versatile and widely used method involves the initial synthesis of a 4(3H)-quinazolinone from anthranilic acid.[3][8] This intermediate can then be converted to a 4-chloroquinazoline, which is susceptible to nucleophilic substitution at the 4-position. The substituent at the 2-position is typically introduced from the acyl chloride or equivalent used in the initial cyclization step.[2][13]
Q4: What is the role of microwave activation in quinazoline synthesis?
A4: Microwave irradiation can significantly accelerate the rate of reaction, often leading to higher yields and shorter reaction times compared to conventional heating.[9][10] This is particularly useful for cyclization steps that may be sluggish under standard conditions.
Q5: Are there any specific safety precautions I should take when synthesizing quinazolines?
A5: Standard laboratory safety practices should always be followed. Some reagents used in quinazoline synthesis can be hazardous. For example, phosphorus oxychloride, which is often used to convert quinazolinones to 4-chloroquinazolines, is highly corrosive and reacts violently with water.[2] Always consult the Safety Data Sheet (SDS) for all chemicals and work in a well-ventilated fume hood.
III. Visualizing the Synthesis Workflow
To aid in understanding the synthetic logic, the following diagrams illustrate key concepts.
General Synthetic Workflow
Caption: A common synthetic route to 2,4-disubstituted quinazolines.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low product yield.
IV. References
-
Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. (2020). Retrieved from [Link]
-
Convenient Synthetic Approach to 2,4-Disubstituted Quinazolines. (2006). Organic Letters, 9(1), 69-72. Retrieved from [Link]
-
Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. (2012). Iranian Journal of Pharmaceutical Research, 11(3), 841-848. Retrieved from [Link]
-
SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. (2021). Retrieved from [Link]
-
Model reaction for synthesis of quinazolin-4(3H)-one a. (2022). Retrieved from [Link]
-
Niementowski quinazoline synthesis - Wikipedia. Retrieved from [Link]
-
Convenient Synthetic Approach to 2,4-Disubstituted Quinazolines. (2007). Retrieved from [Link]
-
Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities. (2014). Molecules, 19(9), 13796-13811. Retrieved from [Link]
-
Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (2021). Frontiers in Chemistry, 9, 706535. Retrieved from [Link]
-
Synthesis of quinazolines - Organic Chemistry Portal. Retrieved from [Link]
-
Quinazoline derivatives: synthesis and bioactivities. (2013). Future Medicinal Chemistry, 5(9), 1045-1064. Retrieved from [Link]
-
Design, synthesis, and cytotoxicity evaluation of new 2,4-disubstituted quinazolines as potential anticancer agents. (2020). Journal of Applied Pharmaceutical Science, 10(08), 001-010. Retrieved from [Link]
-
Synthetic methods for 2,4‐disubstitutedquinazoline derivatives. - ResearchGate. Retrieved from [Link]
-
Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. (2023). Molecules, 28(7), 3192. Retrieved from [Link]
-
Method Optimization for Synthesis of Trisubstitued Quinazoline Derivatives. (2017). Medical Research Archives, 5(5). Retrieved from [Link]
-
Representative synthetic methods for quinazoline‐2,4(1H,3H)‐diones - ResearchGate. Retrieved from [Link]
-
Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity. (2023). New Journal of Chemistry, 47(39), 18451-18462. Retrieved from [Link]
-
The synthesis of 2,4-disubstituted quinazolines - ResearchGate. Retrieved from [Link]
-
Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. (2012). Iranian Journal of Pharmaceutical Research, 11(3), 841-848. Retrieved from [Link]
-
Synthesis and evaluation of new 2,3- and 2,4-disubstituted quinazoline derivatives as potential antibacterial and antifungal. (2012). Der Pharma Chemica, 4(1), 269-278. Retrieved from [Link]
-
Convenient synthetic approach to 2,4-disubstituted quinazolines. (2007). Organic Letters, 9(1), 69-72. Retrieved from [Link]
-
Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. (2022). Molecules, 27(19), 6649. Retrieved from [Link]
-
Conceivable mechanism for the synthesis of quinazoline‐2,4‐diones. - ResearchGate. Retrieved from [Link]
Sources
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- 2. Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Convenient synthetic approach to 2,4-disubstituted quinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]
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- 13. esmed.org [esmed.org]
Technical Support Center: Enhancing the Stability of 2,4-Dichloro-5-(trifluoromethyl)quinazoline Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,4-dichloro-5-(trifluoromethyl)quinazoline and its derivatives. This guide is designed to provide in-depth, practical solutions to common stability challenges encountered during the experimental process. Our focus is on not just what to do, but why specific strategies are effective, grounding our recommendations in established scientific principles.
Introduction: The Quinazoline Stability Challenge
The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous targeted therapies, particularly in oncology. The inclusion of a trifluoromethyl (-CF3) group can enhance metabolic stability, lipophilicity, and bioavailability.[1][2][3] However, the inherent reactivity of the dichloro-substituted pyrimidine ring presents significant stability challenges. Understanding and mitigating these liabilities is crucial for the successful development of robust drug candidates.
This guide will address common degradation pathways, including hydrolysis, photodecomposition, and metabolic instability, providing a structured troubleshooting framework and actionable protocols.
Troubleshooting Guide: A Question & Answer Approach
This section directly addresses specific issues you may encounter in the lab.
Q1: My compound is rapidly degrading in aqueous buffer solutions, especially under basic conditions. What is the likely degradation pathway, and how can I prevent it?
A1: Understanding the Problem: Hydrolytic Instability
The primary cause of degradation in aqueous media is the hydrolysis of the chlorine atoms at the C2 and C4 positions of the quinazoline ring. These positions are electrophilic and susceptible to nucleophilic attack by water or hydroxide ions. Alkaline conditions significantly accelerate this process.[4][5] The reaction typically proceeds in a stepwise manner, with the C4-chloro group often being more labile.
dot
Caption: Stepwise hydrolysis of the dichloroquinazoline core.
Troubleshooting & Solutions:
-
pH Control: The most critical factor is maintaining an acidic to neutral pH (pH 4-7) for your aqueous formulations and analytical mobile phases. Quinazolines are generally more stable in cold, dilute acidic solutions.[5][6]
-
Formulation Strategy: If your experimental design permits, consider using aprotic polar solvents like DMSO or DMF for stock solutions and minimizing the time the compound spends in aqueous media. For biological assays, prepare fresh dilutions in buffer immediately before use.
-
Structural Modification (Lead Optimization):
-
Replace Chlorine Atoms: During lead optimization, replacing the chlorine atoms with less reactive groups is the most effective long-term solution. Common bioisosteric replacements include amines, ethers, or thioethers. The substitution of heteroaryl and aryl moieties at these positions can also improve stability and biological activity.[7][8]
-
Introduce Steric Hindrance: Flanking the chloro groups with bulky substituents can sterically hinder nucleophilic attack.
-
Experimental Protocol: Rapid pH Stability Screen
This protocol helps you quickly determine the optimal pH range for your compound.
-
Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) ranging from pH 3 to pH 9.
-
Incubation: Add your compound (from a concentrated stock in an organic solvent) to each buffer to a final concentration of 10 µM. Incubate samples at a controlled temperature (e.g., 37°C).
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Analysis: Immediately quench any further degradation by adding an equal volume of a strong organic solvent (e.g., acetonitrile with 0.1% formic acid). Analyze the remaining parent compound concentration using a stability-indicating HPLC or LC-MS method.[9][10][11]
-
Data Evaluation: Plot the percentage of remaining parent compound against time for each pH. This will reveal the pH range where your derivative exhibits the greatest stability.
Q2: I'm observing the formation of multiple new peaks in my chromatogram after my samples have been left on the benchtop. What could be happening?
A2: Understanding the Problem: Photodegradation
Many heterocyclic compounds, including quinazolines, are susceptible to photodegradation. Exposure to ambient light, particularly UV wavelengths, can induce photochemical reactions, leading to a complex mixture of degradation products.[4] This is a critical consideration for both sample handling and storage. The ICH Q1B guideline provides a comprehensive framework for photostability testing.[12][13][14]
dot
Caption: Workflow for a basic photostability assessment.
Troubleshooting & Solutions:
-
Protect from Light: This is the simplest and most immediate solution. Always store stock solutions and experimental samples in amber vials or wrap clear vials with aluminum foil.[13] Minimize exposure to ambient light during sample preparation and analysis.
-
Packaging Consideration: For long-term storage or formulation development, light-impermeable packaging is essential.[13][14]
-
Forced Photodegradation Study: To proactively understand your molecule's liabilities, perform a forced degradation study as outlined by ICH Q1B.[12][15] This involves exposing the compound (in solution and solid state) to a controlled light source and analyzing the resulting degradants. This data is invaluable for developing stability-indicating analytical methods.
Q3: My compound shows high clearance in liver microsome assays, suggesting metabolic instability. Where is the likely site of metabolism, and how can I improve it?
A3: Understanding the Problem: Metabolic "Soft Spots"
While the trifluoromethyl group generally enhances metabolic stability, other parts of the quinazoline scaffold can be susceptible to metabolism, primarily by cytochrome P450 (CYP) enzymes.[1][2] Common metabolic pathways for N-heterocycles include oxidation and subsequent conjugation.[16][17]
Potential Metabolic "Soft Spots":
-
Unsubstituted Positions on the Benzene Ring: The benzene portion of the quinazoline ring can undergo aromatic hydroxylation.
-
Substituents: Alkyl or alkoxy groups attached to the quinazoline core can be sites of O- or N-dealkylation.
-
Quinazoline Ring Oxidation: The electron-rich nature of the heterocyclic system can make it prone to oxidation.[16][18]
Troubleshooting & Solutions:
-
Metabolite Identification Studies: The first step is to identify the exact site of metabolism. This is typically done by incubating the compound with liver microsomes or hepatocytes and analyzing the resulting metabolites using high-resolution LC-MS/MS.[19][20][21]
-
Blocking Metabolic Sites (Structure Modification): Once a "soft spot" is identified, you can modify the structure to block metabolism.
-
Deuterium Replacement: Replacing a hydrogen atom at the metabolic site with deuterium (the "isotope effect") can slow the rate of CYP-mediated bond cleavage.[22]
-
Fluorine Substitution: Introducing a fluorine atom or a trifluoromethyl group at or near the labile position can block oxidation due to the strength of the C-F bond and the electron-withdrawing nature of fluorine.[19]
-
Scaffold Hopping/Bioisosteric Replacement: Replace a metabolically labile group with a more stable bioisostere. For example, replacing an unsubstituted phenyl ring with a more electron-deficient pyridyl ring can increase resistance to oxidation.[23][24]
-
Data Summary: Hypothetical Metabolic Stability Enhancement
| Compound | Modification | Microsomal Half-Life (t½, min) | In Vitro Clearance (µL/min/mg) |
| Parent | None | 15 | 92.4 |
| Analog 1 | Deuteration at C7 | 35 | 39.8 |
| Analog 2 | Fluorine at C7 | 75 | 18.6 |
| Analog 3 | Phenyl replaced with Pyridyl | 68 | 20.5 |
Frequently Asked Questions (FAQs)
Q: What is a "stability-indicating method" and why do I need one? A: A stability-indicating analytical method, typically an HPLC or UPLC method, is one that can accurately quantify the parent drug while separating it from all potential degradation products and process impurities.[11] It is essential for accurately assessing the stability of your compound because it ensures that a decrease in the parent peak area is not masked by a co-eluting degradant. Forced degradation studies are used to generate these degradants and validate the method's specificity.[25][26]
Q: Can the trifluoromethyl group itself cause instability? A: Generally, the -CF3 group is considered to be very stable and enhances the metabolic stability of the parent molecule.[1][2][27] However, its strong electron- withdrawing nature can influence the reactivity of the rest of the molecule, potentially making the chloro-substituted positions more susceptible to nucleophilic attack.
Q: My compound appears to be degrading even in the solid state. What could be the cause? A: Solid-state instability is less common but can occur due to factors like high temperature, humidity, and light exposure.[4] Ensure the compound is stored in a tightly sealed container, protected from light, and in a cool, dry place (desiccated if necessary). Some polymorphic forms or solvates may also have different stability profiles.
Q: Are there any computational tools that can predict stability issues? A: Yes, computational tools can be very helpful. Programs like MetaSite™ can predict potential sites of metabolism ("soft spots").[21][23] Other software can calculate properties like pKa, which helps predict hydrolytic stability at different pH values. These tools can guide experimental design and prioritize synthetic efforts.
References
- FDA Guidelines for Photostability Testing: A Step-by-Step Guide - Stability Studies. (n.d.).
- STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. (n.d.).
- ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). (2025, May 1).
- Powell, M. (2021, July 28). Photostability testing theory and practice. Q1 Scientific.
- Degradation of Nitrogen-Heterocyclic Compounds by Anodic Oxidation and electro-Fenton Methods. (n.d.). PubMed.
- Photostability. (n.d.). SGS.
- Dalvie, D., et al. (n.d.). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry.
- Wang, L., et al. (2018, April 12). Drug metabolism in drug discovery and development. PMC - NIH.
- Analytical Techniques In Stability Testing. (2025, March 24). Separation Science.
- Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. (2024, September 11). International Journal of Chemical Studies.
- Singh, S., et al. (2003). The ICH guidance in practice: stress decomposition studies on three piperazinyl quinazoline adrenergic receptor-blocking agents and comparison of their degradation behaviour. PubMed.
- Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (n.d.). MDPI.
- Coe, S. (n.d.). Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs.
- Bacterial Degradation of Quinoline and Derivatives-Pathways and Their Biocatalysts. (1998, March 16).
- A Trifluoromethyl Quinazoline Compound Regulates the Epithelial–Mesenchymal Transition of Prostatic Hyperplasia Cells by Inhibiting the Secretion of TGF-β1 in Stromal Cells. (n.d.). MDPI.
- Efficient Oxidative Dehydrogenation of N-Heterocycles over Nitrogen-Doped Carbon-Supported Cobalt Nanoparticles. (2019, July 22). ACS Sustainable Chemistry & Engineering.
- Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. (2019, December 16). PMC.
- Quinazoline derivatives & pharmacological activities: a review. (n.d.). SciSpace.
- Degradation of Nitrogen-Heterocyclic Compounds by Anodic Oxidation and Electro-Fenton Methods. (2025, August 6). ResearchGate.
- Metabolic Soft Spot Identification and Compound Optimization in Early Discovery Phases Using MetaSite and LC-MS/MS Validation. (2025, August 9). Request PDF - ResearchGate.
- Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. (n.d.). ResearchGate.
- Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1).
- Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. (2025, November 8). ResearchGate.
- Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. (2015, April 4). ResearchGate.
- Metabolic Soft Spot Identification and Compound Optimization in Early Discovery Phases Using MetaSite and LC-MS/MS Validation. (n.d.). ACS Publications.
- Mitigating Heterocycle Metabolism in Drug Discovery. (2025, August 9). ResearchGate.
- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.). NIH.
- Metabolic soft spot identification and compound optimization in early discovery phases using MetaSite and LC-MS/MS validation. (2009, December 14). Novartis OAK.
- Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. (n.d.). eCampusOntario Pressbooks.
- stability indicating by lc-ms method. (2012, January 25). International Journal of Pharmaceutical Sciences Review and Research.
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.). LCGC International.
- Role ofHeterocyclic Compounds as Bioisosteres in Pharmaceutical Research and Development. (2023, September 28).
- LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions. (2020, August 28). NIH.
- Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. (2021, April 19). PMC - PubMed Central.
- The Role of Fluorinated Quinazoline Derivatives in Modern Drug Discovery. (2025, December 11).
- (PDF) Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. (2025, October 5). ResearchGate.
- Design, Synthesis, and Biological Evaluation of Novel Quinazoline Derivatives Possessing a Trifluoromethyl Moiety as Potential Antitumor Agents. (2024, April 11). PubMed.
- Forced Degradation Studies. (2016, December 14). MedCrave online.
- Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. (2022, November 8). Biosciences Biotechnology Research Asia.
- Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (n.d.). PMC.
- Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (n.d.). PMC - NIH.
- Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (n.d.). MDPI.
- A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. (n.d.). NIH.
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New[12][14]triazolo[4,3-c]quinazolines as intercalative Topo II inhibitors: Design, synthesis, biological evaluation, and in silico studies. (n.d.). PMC - NIH. Retrieved from
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Technical Support Center: Transition Metal-Free Synthesis of Quinazoline Derivatives
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the transition metal-free synthesis of quinazoline derivatives. This resource is designed to provide practical guidance, troubleshoot common experimental issues, and answer frequently asked questions. By avoiding transition metals, we aim for greener, more cost-effective, and less toxic synthetic routes, which is particularly crucial in pharmaceutical development where metal contamination is a significant concern.[1][2][3] This guide is structured to address specific challenges you may encounter in the lab, offering insights grounded in established chemical principles.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that can arise during the synthesis of quinazoline derivatives without transition metals. Each issue is presented with potential causes and actionable solutions.
Problem 1: Low or No Product Yield
You've set up your reaction, but upon workup and analysis (TLC, LC-MS, NMR), you observe a very low yield of the desired quinazoline product or none at all.
| Potential Cause | Explanation & Troubleshooting Steps |
| Inefficient Oxidant | Many metal-free methods rely on an oxidant to facilitate the final aromatization step.[1][2][4] The choice and amount of oxidant are critical. Common oxidants include molecular iodine (I₂), potassium persulfate (K₂S₂O₈), o-iodoxybenzoic acid (IBX), and even molecular oxygen (O₂).[1][2][4][5][6] Solution: 1. Verify Oxidant Activity: Ensure your oxidant is not old or degraded. 2. Optimize Oxidant Loading: The stoichiometry of the oxidant can be crucial. For instance, in iodine-catalyzed reactions, the quantity of iodine can dictate selectivity and yield.[7][8] Try screening different molar equivalents (e.g., from catalytic to stoichiometric amounts). 3. Switch Oxidants: If one oxidant is ineffective, consider trying another from a different class (e.g., switch from a persulfate to a hypervalent iodine reagent).[1][2] |
| Incomplete Intermediate Formation | The synthesis often proceeds through an intermediate such as an imine or an amidine.[1][2][9] If this intermediate does not form efficiently, the subsequent cyclization and oxidation will not occur. Solution: 1. Monitor the Reaction: Use TLC or LC-MS to track the consumption of starting materials and the formation of any intermediates. 2. Adjust Reaction Conditions: Temperature and reaction time can significantly impact the formation of the intermediate. Consider increasing the temperature or extending the reaction time. 3. Use of Additives: For reactions involving aldehydes, a catalytic amount of a Lewis acid (e.g., BF₃·Et₂O) or a protic acid (e.g., p-toluenesulfonic acid) can promote imine formation.[10][11] |
| Unsuitable Solvent | The solvent can influence the solubility of reactants, the stability of intermediates, and the overall reaction rate. Solution: 1. Solvent Screening: If the reaction is sluggish, screen a range of solvents with varying polarities (e.g., DMSO, DMF, acetonitrile, toluene, or even solvent-free conditions).[12] DMSO, for instance, can sometimes act as both a solvent and an oxidant.[13] 2. Check for Water Content: In some reactions, trace amounts of water can be detrimental. Ensure you are using dry solvents if the mechanism is sensitive to hydrolysis. |
| Substrate Reactivity Issues | The electronic and steric properties of your starting materials (e.g., substituted 2-aminobenzonitriles, 2-aminobenzaldehydes, or 2-aminobenzamides) can significantly affect reactivity.[2] Solution: 1. Electronic Effects: Electron-donating groups on the aniline ring generally enhance reactivity, while strong electron-withdrawing groups can make the reaction more difficult. You may need to use more forcing conditions (higher temperature, longer time) for less reactive substrates. 2. Steric Hindrance: Bulky substituents near the reaction center can impede cyclization. For example, ortho-substituted 2-aminoaryl ketones may not be well-tolerated in some protocols.[2] Consider if a different synthetic route might be more appropriate for highly hindered substrates. |
Problem 2: Formation of Significant Side Products
Your reaction produces the desired quinazoline, but it is contaminated with one or more significant side products, complicating purification.
| Potential Cause | Explanation & Troubleshooting Steps |
| Over-oxidation or Side Reactions | The oxidant can sometimes react with other functional groups in your molecule or lead to undesired side products. Solution: 1. Control Oxidant Stoichiometry: Use the minimum effective amount of oxidant. A large excess can lead to unwanted side reactions. 2. Lower Reaction Temperature: Higher temperatures can increase the rate of side reactions. Try running the reaction at a lower temperature for a longer period. 3. Choose a Milder Oxidant: If using a strong oxidant like K₂S₂O₈, consider a milder alternative like molecular oxygen or a photoredox-catalyzed system with a benign oxidant.[1][2] |
| Incomplete Cyclization/Aromatization | You may be isolating a dihydroquinazoline intermediate if the final oxidation step is incomplete. Solution: 1. Increase Oxidant or Extend Reaction Time: This is the most direct way to drive the reaction to completion. 2. Change the Oxidant: Some oxidants are more effective at the final aromatization step than others. IBX, for example, is known to be very efficient in this regard.[2][4] |
| Dimerization or Polymerization | Starting materials or reactive intermediates can sometimes self-condense or polymerize under the reaction conditions. Solution: 1. Use High Dilution: Running the reaction at a lower concentration can favor the desired intramolecular cyclization over intermolecular side reactions. 2. Control the Rate of Addition: For multi-component reactions, slowly adding one of the reactants can help to control the concentration of reactive intermediates and minimize side product formation. |
Problem 3: Difficulty with Product Purification
You have successfully synthesized your quinazoline derivative, but isolating it in a pure form is challenging.
| Potential Cause | Explanation & Troubleshooting Steps |
| Co-elution with Starting Materials or Side Products | The polarity of your product may be very similar to that of a starting material or a major impurity, making separation by column chromatography difficult. Solution: 1. Optimize Chromatography Conditions: Experiment with different solvent systems (eluent mixtures) for your column. Using a gradient elution can often improve separation. Consider switching the stationary phase (e.g., from silica gel to alumina). 2. Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method that avoids the need for chromatography.[14] 3. Derivatization: In some cases, you can temporarily derivatize your product or the impurity to alter its polarity, perform the separation, and then remove the derivatizing group. This is a more advanced technique and should be used as a last resort. |
| Product Insolubility | The final quinazoline derivative may have poor solubility in common organic solvents, making workup and purification difficult. Solution: 1. Solvent Screening for Extraction and Chromatography: Test the solubility of your crude product in a range of solvents to find a suitable system for extraction and chromatography. 2. Trituration: This involves washing the crude solid product with a solvent in which the impurities are soluble, but the desired product is not. |
II. Frequently Asked Questions (FAQs)
Q1: Why should I choose a transition metal-free synthesis for quinazolines?
Transition metal-free synthesis offers several key advantages, particularly in the context of drug development.[1][3] The primary benefit is the avoidance of toxic heavy metal contamination in the final product, which is a major regulatory concern for active pharmaceutical ingredients (APIs).[2] These methods are often more cost-effective as they do not require expensive and rare metal catalysts.[14] Furthermore, they align with the principles of green chemistry by reducing hazardous waste.[1][10][11]
Q2: What are the most common starting materials for these syntheses?
Common and readily available starting materials include:
-
2-Aminobenzonitriles: These are often reacted with various partners in the presence of a catalyst or promoter.
-
2-Aminobenzaldehydes or 2-Aminobenzophenones: These can be condensed with amines, ammonium salts, or other nitrogen sources.[4][14]
-
2-Aminobenzylamines: These are versatile precursors that can be reacted with aldehydes or other carbon sources.[1][11]
-
2-Aminobenzamides: These are typically used for the synthesis of quinazolinones, a closely related class of compounds.[5][6][13]
Q3: Can you explain the general mechanism of an iodine-catalyzed quinazoline synthesis?
While the exact mechanism can vary depending on the substrates, a plausible pathway for the reaction of a 2-aminobenzophenone with an amine in the presence of iodine and an oxidant like O₂ often involves the following steps:
-
Imine Formation: The 2-aminobenzophenone and the amine condense to form an imine intermediate.
-
Radical Initiation/Activation: Molecular iodine can react with the amine or another component to initiate a radical pathway or act as a Lewis acid to activate the substrates.[2]
-
Intramolecular Cyclization: The nitrogen of the aniline moiety attacks the imine carbon, leading to a cyclized dihydroquinazoline intermediate.
-
Oxidative Aromatization: The dihydroquinazoline is then oxidized to the final aromatic quinazoline product. In this process, HI is often formed, which is then re-oxidized to I₂ by an external oxidant (like O₂), thus regenerating the catalyst.[2]
Q4: Are there any limitations to the substrate scope in these reactions?
Yes, like any reaction, there are limitations. Highly sterically hindered substrates, particularly those with bulky groups near the reacting centers (e.g., ortho positions on a phenyl ring), may react poorly or not at all.[2] Substrates with functional groups that are sensitive to the oxidative conditions (e.g., unprotected thiols or easily oxidized alcohols) may also be problematic and require the use of milder conditions or protecting groups.
Q5: What are some of the "greener" aspects of these synthetic methods?
Many of these protocols are considered "green" for several reasons:
-
Atom Economy: Many are one-pot, multi-component reactions that build complexity efficiently.[10][14]
-
Avoidance of Toxic Metals: As discussed, this is a primary advantage.
-
Use of Benign Oxidants: Some methods successfully use molecular oxygen (from the air) as the terminal oxidant, with water as the only byproduct.[2][4][14]
-
Solvent-Free Conditions: A number of these reactions can be performed under solvent-free or microwave-assisted conditions, reducing solvent waste.[14]
III. Key Experimental Protocols & Visualizations
Protocol 1: Iodine-Catalyzed Aerobic Oxidative Synthesis of 2,4-Disubstituted Quinazolines
This protocol is adapted from methodologies involving the reaction of 2-aminobenzophenones with amines using molecular iodine as a catalyst and oxygen as the oxidant.[1][2]
Step-by-Step Methodology:
-
To a reaction vial, add 2-aminobenzophenone (1.0 mmol), the desired amine (1.2 mmol), and molecular iodine (I₂) (10-20 mol%).
-
Add a suitable solvent such as DMSO (2-3 mL).
-
Seal the vial and stir the mixture at a pre-determined temperature (e.g., 120-130 °C) under an atmosphere of air or oxygen (a balloon is often sufficient).
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 3-12 hours).
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure quinazoline derivative.
Workflow Diagram:
Caption: Iodine-catalyzed synthesis workflow.
Protocol 2: K₂S₂O₈-Promoted Oxidative Cyclization for Quinazolinone Synthesis
This protocol describes a method for synthesizing quinazolinones from 2-aminobenzamides and alcohols, utilizing potassium persulfate as an inexpensive and powerful oxidant.[5][6]
Step-by-Step Methodology:
-
In a round-bottom flask, dissolve 2-aminobenzamide (1.0 mmol) and the corresponding alcohol (1.5 mmol) in a suitable solvent system (e.g., a mixture of MeCN and H₂O).
-
Add potassium persulfate (K₂S₂O₈) (2.0-3.0 mmol).
-
Heat the reaction mixture to 80-100 °C and stir for the required time (monitor by TLC, typically 4-8 hours).
-
Upon completion, cool the mixture to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired quinazolinone.
Reaction Mechanism Overview:
Sources
- 1. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines [mdpi.com]
- 3. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines [ouci.dntb.gov.ua]
- 4. Quinazoline synthesis [organic-chemistry.org]
- 5. Electro-oxidative cyclization: access to quinazolinones via K2S2O8 without transition metal catalyst and base - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electro-oxidative cyclization: access to quinazolinones via K2S2O8 without transition metal catalyst and base - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Quinazolinone synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System [frontiersin.org]
- 11. Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of Substituted Quinazolines
Welcome to the dedicated technical support resource for the purification of substituted quinazolines via recrystallization. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining high-purity crystalline materials. Here, we move beyond generic protocols to provide in-depth, field-tested solutions to specific problems encountered during the crystallization of this important heterocyclic scaffold.
Introduction: The Quinazoline Challenge
Substituted quinazolines are a cornerstone in medicinal chemistry, forming the core of numerous approved drugs. Their purification, however, is often non-trivial. The diverse nature of substituents can drastically alter polarity, solubility, and crystal packing forces, making the development of a robust recrystallization protocol a significant experimental hurdle. Common issues include poor crystal formation, "oiling out," and the co-precipitation of closely related impurities. This guide provides a systematic approach to overcoming these challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common questions regarding the recrystallization of substituted quinazolines.
Q1: How do I begin selecting a solvent for a novel substituted quinazoline?
A: Solvent selection is the most critical parameter. The ideal solvent should exhibit high solubility for your quinazoline at elevated temperatures and low solubility at lower temperatures (e.g., 0-5 °C). A systematic screening approach is recommended:
-
"Like Dissolves Like": Start by matching the polarity of the solvent to your molecule. Quinazolines with polar substituents (e.g., -OH, -NH2, -COOH) will require more polar solvents (e.g., ethanol, isopropanol, water, ethyl acetate). Nonpolar substituents (e.g., -alkyl, -aryl, -Cl) suggest less polar solvents (e.g., toluene, heptane, cyclohexane).
-
Small-Scale Screening: Test the solubility of a small amount of your crude material (10-20 mg) in various solvents (0.5-1.0 mL). A good candidate solvent will fully dissolve the compound upon heating but show significant precipitate formation upon cooling to room temperature and then on ice.
-
Consider Co-solvent Systems: If no single solvent provides the desired solubility curve, a binary or even ternary solvent system is often the solution. A common strategy involves dissolving the quinazoline in a "good" solvent (high solubility) and then adding a "poor" solvent (an "anti-solvent") dropwise at an elevated temperature until turbidity (cloudiness) is observed. This indicates the solution is near its saturation point.
Q2: My compound "oils out" instead of crystallizing. What causes this and how can I fix it?
A: "Oiling out" occurs when the solute's solubility decreases so rapidly upon cooling that it separates from the solution as a liquid phase (the "oil") before it has time to form an ordered crystal lattice. This is common when the solution is too concentrated or cooled too quickly.
Solutions:
-
Reduce the Concentration: The most common cause is a supersaturated solution. Add more solvent to the heated mixture before cooling.
-
Slow Down the Cooling Rate: Rapid cooling promotes oiling. Allow the solution to cool slowly to room temperature on the benchtop, undisturbed. You can further slow the process by placing the flask in a warm water bath that is allowed to cool to ambient temperature. Only after it has reached room temperature should it be moved to an ice bath.
-
Use a Co-solvent System: Dissolve the compound in a good solvent and add an anti-solvent at a higher temperature. This can lower the supersaturation level required for nucleation.
-
Seed the Solution: Introducing a seed crystal (a tiny crystal of the pure compound) can provide a template for crystal growth and bypass the high-energy barrier of spontaneous nucleation, preventing oiling.
Q3: My recrystallization yield is very low. How can I improve it?
A: Low yield indicates that a significant amount of your compound remains dissolved in the mother liquor after cooling.
Strategies to Improve Yield:
-
Optimize the Solvent: The solvent you are using may be too "good," meaning it keeps your compound in solution even at low temperatures. Re-evaluate your solvent choice or use a co-solvent system with a higher proportion of the anti-solvent.
-
Minimize Solvent Volume: While avoiding oversaturation, use only the minimum amount of hot solvent required to fully dissolve your compound. Excess solvent will retain more solute upon cooling.
-
Ensure Complete Precipitation: Cool the solution for an adequate amount of time in an ice bath (or even a dry ice/acetone bath for less polar solvents, being careful not to freeze the solvent). Gently scratching the inside of the flask with a glass rod can sometimes induce further precipitation.
-
Perform a Second Crop: The mother liquor from the first filtration can be concentrated (by boiling off some solvent) and cooled again to obtain a second crop of crystals. Note that this second crop may be of lower purity than the first.
Part 2: Troubleshooting Guide - Specific Scenarios
This section provides a deeper dive into specific experimental problems with detailed, cause-and-effect explanations.
Scenario 1: "My quinazoline derivative won't crystallize at all. It just stays in solution."
-
Underlying Cause: This points to one of two issues: either the solution is not sufficiently saturated, or there is a high energy barrier to nucleation. The presence of certain impurities can also inhibit crystal formation.
-
Step-by-Step Solution:
-
Increase Concentration: If you suspect the solution is too dilute, carefully evaporate a portion of the solvent and attempt to cool again.
-
Induce Nucleation:
-
Scratching: Use a glass rod to scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass provide a nucleation site.
-
Seeding: If you have a small amount of pure crystal, add a single, tiny crystal to the cooled solution. If no pure crystal is available, you can sometimes obtain one by taking a drop of the solution on a watch glass and allowing the solvent to evaporate rapidly.
-
-
Change the Solvent System: Your current solvent may be too effective. Switch to a solvent in which your compound has lower solubility, or introduce an anti-solvent. For example, if your compound is readily soluble in ethanol, try recrystallizing from isopropanol or a mixture of ethanol and water.
-
Scenario 2: "The crystals that form are very fine needles or powder, and they trap a lot of impurities."
-
Underlying Cause: The formation of very small crystals is often a result of rapid nucleation from a highly supersaturated solution. This leads to a large number of nucleation sites and fast crystal growth, which can trap solvent and impurities within the crystal lattice.
-
Step-by-Step Solution:
-
Reduce Supersaturation: The key is to slow down the crystallization process.
-
Use More Solvent: Start by using a slightly more dilute solution.
-
Slow Cooling: This is critical. Allow the flask to cool to room temperature over several hours before moving it to a cold bath. Insulating the flask (e.g., with glass wool) can help.
-
-
Employ a Co-Solvent System for Slow Diffusion: A vapor diffusion setup can yield high-quality crystals. Dissolve your compound in a small amount of a good, volatile solvent (e.g., dichloromethane) and place this vial inside a larger, sealed jar containing a poor, more volatile solvent (e.g., pentane). The vapor of the poor solvent will slowly diffuse into the good solvent, gradually inducing crystallization.
-
Scenario 3: "My final product's purity is not improving after recrystallization, according to TLC or HPLC."
-
Underlying Cause: This suggests that the impurity has a very similar solubility profile to your desired compound in the chosen solvent system. Co-precipitation is likely occurring.
-
Step-by-Step Solution:
-
Switch Solvent Polarity Drastically: If you are using a polar protic solvent like ethanol, try a nonpolar aromatic solvent like toluene, or a polar aprotic solvent like ethyl acetate. The goal is to find a system where the solubility of the impurity and the product differ significantly.
-
Utilize a Reactive Recrystallization/pH Swing: This is highly effective for quinazolines with acidic or basic handles.
-
For Basic Quinazolines: Dissolve the crude material in an acidic aqueous solution (e.g., 1M HCl) to form the soluble salt. Filter off any insoluble impurities. Then, slowly neutralize the solution with a base (e.g., NaHCO3 or dilute NaOH). The free base quinazoline will precipitate out, often in a much purer form. This can then be recrystallized from an appropriate organic solvent.
-
For Acidic Quinazolines (e.g., with a -COOH group): Perform the reverse process. Dissolve in a basic aqueous solution (e.g., 1M NaOH), filter, and then re-acidify to precipitate the pure product.
-
-
Part 3: Data & Workflow Visualization
Table 1: Recommended Starting Solvents for Substituted Quinazolines
This table provides empirically derived starting points for solvent selection based on the nature of the substituent.
| Substituent Type on Quinazoline Ring | Polarity | Recommended Single Solvents | Recommended Co-Solvent Systems (Good/Anti-Solvent) |
| Alkyl, Aryl, Halogen (-Cl, -Br) | Nonpolar | Toluene, Heptane, Cyclohexane | Dichloromethane/Hexane, Ethyl Acetate/Heptane |
| Amine, Amide (-NH2, -CONR2) | Polar | Ethanol, Isopropanol (IPA), Acetonitrile | Ethanol/Water, IPA/Water, Dichloromethane/Methanol |
| Hydroxyl, Carboxylic Acid (-OH, -COOH) | Highly Polar | Water (as a salt), Ethanol, Methanol | Dioxane/Water, Acetic Acid/Water |
| Ether, Ester (-OR, -COOR) | Intermediate | Ethyl Acetate, Dichloromethane (DCM) | Toluene/Ethyl Acetate, DCM/Heptane |
Diagram 1: Systematic Troubleshooting Workflow for Quinazoline Recrystallization
This diagram outlines a logical decision-making process for optimizing a challenging recrystallization.
Validation & Comparative
A Comparative Analysis of 2,4-Dichloro-5-(trifluoromethyl)quinazoline Reactivity: A Guide for Researchers
In the landscape of medicinal chemistry and drug discovery, the quinazoline scaffold remains a cornerstone for the development of novel therapeutics, particularly in oncology.[1] Its versatile structure allows for targeted modifications to fine-tune biological activity. The introduction of a trifluoromethyl group (-CF3) can significantly enhance a molecule's metabolic stability, lipophilicity, and bioavailability, making trifluoromethyl-substituted quinazolines a particularly attractive class of compounds.[2] This guide provides a comprehensive comparative analysis of the reactivity of 2,4-dichloro-5-(trifluoromethyl)quinazoline, a key building block for the synthesis of a diverse range of bioactive molecules. We will delve into its behavior in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, offering field-proven insights and detailed experimental protocols to empower researchers in their synthetic endeavors.
The Influence of the 5-(Trifluoromethyl) Group: An Electronic Perspective
The reactivity of the 2,4-dichloroquinazoline core is fundamentally dictated by the electron-deficient nature of the pyrimidine ring, which makes the chlorinated carbons susceptible to nucleophilic attack. The introduction of a strongly electron-withdrawing trifluoromethyl group at the 5-position further accentuates this electrophilicity. This heightened reactivity, particularly at the C4 position, is a key theme that will be explored throughout this guide.
From a theoretical standpoint, Density Functional Theory (DFT) calculations have shown that the carbon atom at the 4-position of the 2,4-dichloroquinazoline ring possesses a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, rendering it more susceptible to nucleophilic attack.[3][4] The trifluoromethyl group at the 5-position is expected to further lower the energy of the LUMO and increase the magnitude of the coefficient at C4, thereby accelerating the rate of nucleophilic substitution at this position.
Nucleophilic Aromatic Substitution (SNAr): A Regioselective Landscape
The reaction of 2,4-dichloroquinazolines with nucleophiles is a cornerstone of their synthetic utility. A crucial aspect of this reactivity is the pronounced regioselectivity, with the chlorine atom at the C4 position being significantly more labile than the one at the C2 position.[4][5] This differential reactivity allows for a stepwise functionalization of the quinazoline scaffold.
Key Observations:
-
C4-Selectivity: Under mild reaction conditions, nucleophiles will exclusively displace the chlorine at the C4 position. This is attributed to the greater stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at C4.[4]
-
C2-Substitution: Substitution of the chlorine at the C2 position typically requires more forcing conditions, such as higher temperatures or the use of microwave irradiation.[5]
The presence of the 5-trifluoromethyl group is anticipated to enhance the reactivity at both positions, though the inherent C4 selectivity is expected to be maintained.
Comparative Reactivity: Electron-Withdrawing vs. Electron-Donating Substituents
To illustrate the impact of the 5-substituent on the reactivity of the 2,4-dichloroquinazoline core, let's consider a qualitative comparison:
| Substituent at C5 | Electronic Nature | Expected Reactivity towards SNAr |
| -CF3 (Trifluoromethyl) | Strongly Electron-Withdrawing | Highly Activated |
| -H (Unsubstituted) | Neutral | Moderately Reactive |
| -OCH3 (Methoxy) | Strongly Electron-Donating | Deactivated |
| -CH3 (Methyl) | Weakly Electron-Donating | Slightly Deactivated |
This trend highlights the significant activating effect of the trifluoromethyl group, making this compound a highly reactive substrate for SNAr reactions.
Experimental Protocols: Nucleophilic Aromatic Substitution
The following protocols provide detailed, step-by-step methodologies for the selective functionalization of this compound via SNAr.
Protocol 1: Synthesis of 4-Amino-2-chloro-5-(trifluoromethyl)quinazoline
This protocol details the selective substitution at the C4 position with an amine nucleophile.
Diagrammatic Workflow:
Caption: Experimental workflow for the synthesis of 4-amino-2-chloro-5-(trifluoromethyl)quinazoline.
Materials:
-
This compound (1.0 eq)
-
Amine (e.g., aniline, benzylamine, or an aliphatic amine) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
n-Butanol or Dioxane
-
Standard laboratory glassware for reaction, workup, and purification
Procedure:
-
To a round-bottom flask charged with this compound, add the amine and DIPEA.
-
Add n-butanol or dioxane as the solvent.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-2-chloro-5-(trifluoromethyl)quinazoline.
Palladium-Catalyzed Cross-Coupling Reactions: Expanding Chemical Space
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are powerful tools for the formation of carbon-carbon bonds and offer a complementary approach to functionalizing the 2,4-dichloroquinazoline scaffold. Similar to SNAr reactions, these transformations exhibit a high degree of regioselectivity, with the C4 position being the preferred site of reaction.[6]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction enables the introduction of aryl or heteroaryl groups at the C4 position. The electron-withdrawing nature of the trifluoromethyl group is expected to facilitate the oxidative addition of the palladium catalyst to the C4-Cl bond.
Comparative Yields for Suzuki Coupling at C4:
| Quinazoline Derivative | Typical Yield for C4 Suzuki Coupling |
| This compound | Good to Excellent |
| 2,4-Dichloroquinazoline | Good |
| 2,4-Dichloro-5-methoxyquinazoline | Moderate to Good |
Experimental Protocols: Palladium-Catalyzed Cross-Coupling
Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of 4-Aryl-2-chloro-5-(trifluoromethyl)quinazoline
This protocol outlines the regioselective Suzuki-Miyaura coupling at the C4 position.
Diagrammatic Workflow:
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3) (2.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (5 mol%)
-
Dioxane and Water (e.g., 4:1 mixture)
-
Standard laboratory glassware for inert atmosphere reactions, workup, and purification
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent mixture of dioxane and water.
-
Heat the reaction mixture to 90-110 °C and monitor its progress.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling allows for the introduction of alkyne moieties, which are versatile handles for further synthetic transformations. The general principles of regioselectivity and reactivity enhancement by the trifluoromethyl group also apply to this reaction.
Conclusion
This compound stands out as a highly valuable and reactive building block in synthetic and medicinal chemistry. The presence of the electron-withdrawing trifluoromethyl group at the 5-position significantly activates the quinazoline core towards nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, while maintaining the well-established C4-regioselectivity. This predictable reactivity allows for the controlled and sequential introduction of a wide array of functional groups, enabling the efficient synthesis of diverse libraries of potential drug candidates. The detailed experimental protocols provided in this guide serve as a practical resource for researchers to harness the full synthetic potential of this versatile scaffold.
References
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- StackExchange. (2025, March 15). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring.
- SciSpace. (n.d.). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline.
- MDPI. (2024, December 20). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
- ResearchGate. (2024, December 12). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
- PubMed. (2010, March 1). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline.
- Wikipedia. (n.d.). Sonogashira coupling.
- Chinese Pharmaceutical Journal. (2024). Synthesis and Antitumor Activity of N-Phenyl-4-(Trifluoromethyl)
- PMC. (2024, December 20). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
- Google Patents. (n.d.).
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RSC Publishing. (n.d.). 2,5-DIARYL-[2][3][6]TRIAZOLO[1,5-c]QUINAZOLINES AS PROMISING FLUOROPHORES.
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A Comparative Guide to the Biological Activity of 5-CF3 vs. 6-CF3 Quinazoline Isomers: A Positional Isomerism Perspective
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quinazoline scaffold is a cornerstone for the development of targeted therapeutics, particularly in oncology. The strategic placement of substituents on this privileged heterocyclic system can profoundly influence biological activity. This guide provides an in-depth comparison of the biological activities of 5-trifluoromethyl (5-CF3) and 6-trifluoromethyl (6-CF3) quinazoline isomers, with a focus on their roles as kinase inhibitors. While direct head-to-head comparative studies are limited, this analysis synthesizes existing data on substituted quinazolines to elucidate the critical impact of positional isomerism on therapeutic potential.
The Significance of the Trifluoromethyl Group in Drug Design
The introduction of a trifluoromethyl (-CF3) group is a widely employed strategy in drug discovery.[1] This is attributed to its unique properties:
-
Metabolic Stability: The strong carbon-fluorine bond enhances resistance to metabolic degradation, prolonging the drug's duration of action.[1]
-
Lipophilicity: The -CF3 group increases the molecule's lipophilicity, which can improve membrane permeability and cellular uptake.[1]
-
Bioavailability: Enhanced metabolic stability and lipophilicity often translate to improved oral bioavailability.[1]
These characteristics make trifluoromethyl-substituted quinazolines attractive candidates for the development of potent and effective therapeutic agents.
Structure-Activity Relationship: The Critical Role of Substituent Position
The substitution pattern on the quinazoline ring is a key determinant of biological activity, particularly for kinase inhibitors that target the ATP-binding pocket of enzymes like the Epidermal Growth Factor Receptor (EGFR). The C-4, C-6, and C-7 positions have been identified as crucial sites for modification to design novel tyrosine kinase inhibitors.
The Well-Explored 6-Position
A substantial body of research highlights the significance of substitutions at the C-6 position of the quinazoline core for potent anticancer activity.[2][3] The introduction of various functional groups at this position has been shown to modulate the affinity and selectivity of these compounds for their target kinases.
For instance, in the context of EGFR inhibitors, the 6-position is often modified to enhance interactions within the ATP-binding site. Studies on 4-anilino-quinazoline derivatives have demonstrated that substitutions at the C-6 position can lead to highly potent inhibitors.[2] For example, the introduction of a 5-substituted furan-2-yl moiety at the C-6 position has yielded compounds with significantly higher antiproliferative activity against various cancer cell lines compared to reference drugs like gefitinib and lapatinib.[2]
The Less-Explored 5-Position
In contrast to the extensive research on 6-substituted quinazolines, the biological impact of substitutions at the 5-position is less documented. However, the principles of structure-activity relationships suggest that placing a bulky and electron-withdrawing group like -CF3 at this position would likely have a significant, albeit different, impact on the molecule's interaction with its biological target compared to the 6-isomer. The proximity of the 5-position to the critical 4-position, which is often involved in key hydrogen bonding interactions with the kinase hinge region, suggests that a 5-CF3 group could sterically and electronically influence these interactions.
Comparative Biological Activity: An Evidence-Based Discussion
Table 1: Representative Biological Activity of 6-Substituted Quinazoline Derivatives
| Compound Class | Target/Assay | Cell Line | IC50 (µM) | Reference |
| 4-Anilino-6-(5-substituted furan-2-yl)quinazoline | Antiproliferation | A549 (Lung Cancer) | 7.35 | [2] |
| 4-Anilino-6-(5-substituted furan-2-yl)quinazoline | Antiproliferation | H1975 (Lung Cancer) | 3.01 | [2] |
| 6-Bromo-2-(pyridin-3-yl)-4-substituted quinazolines | EGFR Inhibition | - | - | [3] |
| 6-Aryloxyl substituted quinazoline | Antiproliferation | N87 (Gastric Cancer) | 0.0063 | [1] |
| 6-Aryloxyl substituted quinazoline | Antiproliferation | H1975 (Lung Cancer) | 0.0075 | [1] |
Note: The data presented are for quinazoline derivatives with various substituents at the 6-position and are intended to illustrate the potency that can be achieved through modification at this site. Direct data for a 6-CF3 analog in a comparable series was not available.
The potent activities observed for 6-substituted analogs underscore the importance of this position in driving biological efficacy. The introduction of a CF3 group at the 6-position is anticipated to confer favorable pharmacokinetic properties and potentially enhance inhibitory activity due to its strong electron-withdrawing nature.
For the 5-CF3 isomer, the biological activity would be highly dependent on the specific molecular target and the nature of the other substituents on the quinazoline ring. It is plausible that a 5-CF3 group could either enhance or diminish activity compared to the 6-CF3 isomer, depending on the steric and electronic requirements of the binding site.
Experimental Protocols for Biological Evaluation
To facilitate further research and a direct comparison of these isomers, the following are detailed protocols for key biological assays.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay determines the ability of a compound to inhibit the activity of a specific kinase.
Workflow:
Caption: General workflow for an in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare serial dilutions of the 5-CF3 and 6-CF3 quinazoline isomers in DMSO.
-
Kinase Reaction: In a 384-well plate, add the kinase, a suitable substrate, and the test compounds.
-
Initiation: Initiate the reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time.
-
Detection: Add a detection reagent (e.g., Kinase-Glo®) that measures the amount of ATP remaining. The luminescence signal is inversely proportional to the kinase activity.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Workflow:
Caption: Workflow for a cell viability (MTT) assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the 5-CF3 and 6-CF3 quinazoline isomers. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Signaling Pathway Context: EGFR Inhibition
Many quinazoline derivatives exert their anticancer effects by inhibiting the EGFR signaling pathway. Understanding this pathway is crucial for interpreting the biological data of novel inhibitors.
Caption: EGFR signaling pathway and its inhibition by quinazoline derivatives.
Conclusion and Future Directions
The positional isomerism of the trifluoromethyl group on the quinazoline scaffold represents a critical aspect of structure-activity relationship studies. While the 6-position has been a major focus for developing potent kinase inhibitors, the 5-position remains a less explored but potentially fruitful area for investigation. The lack of direct comparative data between 5-CF3 and 6-CF3 quinazoline isomers highlights a knowledge gap in the field.
Future research should focus on the parallel synthesis and biological evaluation of these isomers to provide clear, quantitative data on their comparative activities. Such studies will not only elucidate the specific impact of the -CF3 group's position on target engagement and cellular activity but also pave the way for the rational design of more potent and selective quinazoline-based therapeutics.
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Zhang, et al. (2017). Synthesis and in vitro biological evaluation of novel quinazoline derivatives. PubMed. [Link]
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Gero, T. W., et al. (n.d.). Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. PMC. [Link]
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Sandor, A., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals (Basel). [Link]
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Allam, A. et al. (n.d.). Synthesis and anticancer activity of some substituted quinazoline derivatives. Cairo University Scholar. [Link]
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El-Sayed, N. A., et al. (2016). Discovery of novel quinazolinones and their acyclic analogues as multi-kinase inhibitors: design, synthesis, SAR analysis and biological evaluation. RSC Publishing. [Link]
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El-Karim, S. S. A., et al. (n.d.). Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. NIH. [Link]
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Srivastava, S. K., et al. (2009). Synthesis of quinazolines as tyrosine kinase inhibitors. PubMed. [Link]
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He, L., et al. (2022). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. MDPI. [Link]
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Wang, Y. K. (2013). Synthesis And Biological Evaluation Of Quinazoline Derivatives As Antitumor Agents. Thesis. [Link]
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Zhang, et al. (2022). Design, Synthesis, and Biological Evaluation of Novel Quinazoline Derivatives Possessing a Trifluoromethyl Moiety as Potential Antitumor Agents. ResearchGate. [Link]
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Chen, et al. (2022). Synthesis and Antitumor Activity of N-Phenyl-4-(Trifluoromethyl)-Quinazoline-2-Amine Derivatives. Chinese Journal of Medicinal Chemistry. [Link]
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Kumar, R., et al. (2024). Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. International Journal of Chemical Studies. [Link]
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Zhang, Y., et al. (2019). Design, synthesis, and in vitro antitumor activity of 6-aryloxyl substituted quinazoline derivatives. Semantic Scholar. [Link]
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Unambiguous Structural Verification: A Comparative Guide to the Validation of 2,4-Dichloro-5-(trifluoromethyl)quinazoline by X-ray Crystallography
In the landscape of drug discovery and development, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of success. For novel heterocyclic compounds such as 2,4-Dichloro-5-(trifluoromethyl)quinazoline, a substituted quinazoline derivative with potential pharmacological significance, precise structural data is paramount for understanding its reactivity, and interaction with biological targets. This guide provides an in-depth comparison of analytical techniques for the structural validation of this molecule, culminating in the gold-standard method of single-crystal X-ray crystallography.
The Challenge: Beyond Spectroscopic Ambiguity
While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for routine structural analysis, they can sometimes leave room for ambiguity, especially with complex substitution patterns on aromatic systems. For this compound, while ¹H and ¹³C NMR would provide strong evidence for the quinazoline core and the presence of the trifluoromethyl group, the precise positioning of the substituents could be challenging to confirm without extensive 2D NMR experiments (COSY, HSQC, HMBC) and comparison to known analogues. Mass spectrometry would confirm the molecular weight and elemental composition but offers no information on the isomeric arrangement.[1][2][3]
Computational chemistry approaches, such as Density Functional Theory (DFT), can predict molecular geometries and spectroscopic properties.[4][5] These methods are powerful but are theoretical and require experimental validation for confirmation.[6][7]
This is where single-crystal X-ray crystallography provides an unparalleled level of detail, offering a definitive and unambiguous 3D map of the molecule.[8][9][10]
A Hypothetical Case Study: The Path to Unambiguous Validation
As no public crystallographic data for this compound is currently available, we will proceed with a detailed, hypothetical workflow that a medicinal chemist would undertake to synthesize and definitively validate its structure.
Part 1: Synthesis and Crystal Growth
The synthesis of this compound would likely follow established routes for similar quinazoline derivatives.[11][12] A plausible synthetic pathway is outlined below.
Proposed Synthesis of this compound
Figure 1: Proposed synthetic route for this compound.
Experimental Protocol: Synthesis
-
Step 1: Formation of the Quinazolinedione. 2-Amino-6-(trifluoromethyl)benzoic acid is reacted with urea at high temperature to yield 5-(trifluoromethyl)quinazoline-2,4(1H,3H)-dione.
-
Step 2: Chlorination. The resulting dione is then refluxed with phosphorus oxychloride (POCl₃) in the presence of a base such as N,N-diethylaniline to yield the target compound, this compound.[11]
-
Purification. The crude product would be purified by column chromatography on silica gel.
Experimental Protocol: Crystal Growth
The key to a successful X-ray diffraction experiment is the growth of high-quality single crystals.[13]
-
Solvent Selection. A range of solvents and solvent mixtures would be screened for their ability to dissolve the purified compound and allow for slow evaporation.
-
Crystallization Techniques. Several methods would be employed:
-
Slow Evaporation: A saturated solution of the compound is left undisturbed in a loosely capped vial.
-
Vapor Diffusion (Hanging Drop): A drop of the concentrated sample solution is suspended over a reservoir of a less-soluble solvent.[13]
-
Cooling: A saturated solution at an elevated temperature is slowly cooled.
-
Part 2: Spectroscopic Characterization (The Alternatives)
Prior to X-ray analysis, the synthesized compound would be characterized by standard spectroscopic methods.
| Technique | Expected Results for this compound | Limitations |
| ¹H NMR | Aromatic protons would appear as a complex multiplet pattern. The exact chemical shifts and coupling constants would be indicative of the substitution pattern. | Overlapping signals in the aromatic region could make unambiguous assignment difficult without advanced 2D NMR. |
| ¹³C NMR | Distinct signals for each carbon atom, including the trifluoromethyl group (a quartet due to C-F coupling) and the two carbons bearing chlorine atoms.[1][14] | While providing evidence for the number and type of carbons, it does not directly reveal their spatial arrangement. |
| ¹⁹F NMR | A singlet for the CF₃ group, confirming its presence. | Provides no information about the rest of the molecule's structure. |
| Mass Spec (HRMS) | An exact mass measurement that corresponds to the molecular formula C₉H₃Cl₂F₃N₂, confirming the elemental composition. | Cannot distinguish between isomers. |
These techniques, while powerful, would provide strong but circumstantial evidence for the proposed structure.
Part 3: The Gold Standard - Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction provides direct, unambiguous evidence of molecular structure by mapping the electron density of a crystalline sample.[8][9][10]
Workflow for X-ray Crystallographic Validation
Figure 2: Workflow for single-crystal X-ray diffraction analysis.
Experimental Protocol: X-ray Diffraction
-
Crystal Mounting. A suitable single crystal is mounted on a goniometer head.
-
Data Collection. The crystal is placed in a beam of X-rays, and the diffraction pattern is recorded on a detector as the crystal is rotated.[8]
-
Data Processing. The intensities of the diffracted X-rays (reflections) are measured and processed.
-
Structure Solution. The "phase problem" is solved using computational methods to generate an initial electron density map.
-
Structure Refinement. An atomic model is built into the electron density map and refined to best fit the experimental data. The quality of the final structure is assessed by metrics such as the R-factor.
The Definitive Data: What X-ray Crystallography Reveals
A successful crystallographic analysis of this compound would provide:
-
Unambiguous Connectivity: The precise location of each atom and the bonds between them, confirming the substitution pattern.
-
Bond Lengths and Angles: Highly accurate measurements of all bond lengths and angles within the molecule.[8]
-
Conformation: The exact three-dimensional shape of the molecule in the solid state.
-
Intermolecular Interactions: Information on how the molecules pack together in the crystal lattice, including any hydrogen bonding or π-stacking.[11]
| Parameter | X-ray Crystallography | NMR/MS |
| Isomer Confirmation | Definitive and unambiguous. | Inferred, can be ambiguous. |
| 3D Structure | Provides a complete 3D model. | No direct 3D information. |
| Bond Lengths/Angles | Highly accurate measurements. | Not directly measurable. |
| Intermolecular Packing | Detailed information provided. | No information provided. |
Conclusion
For a novel compound like this compound, while initial characterization by NMR and mass spectrometry is essential, these techniques alone may not provide the absolute certainty required for drug development and patent protection. Single-crystal X-ray crystallography stands as the definitive method for unambiguous structural validation. It provides a complete and highly detailed three-dimensional picture of the molecule, resolving any potential ambiguities from other analytical methods and providing a solid foundation for further research and development.
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THE DESIGN AND SYNTHESIS OF NOVEL 3,5-DIARYL[5][6]TRIAZOLO[4,3-C]QUINAZOLINE BASED FLUOROPHORES. Available from:
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A Tale of Two Isomers: A Comparative Guide to 2,4-Dichloro-5-(trifluoromethyl)quinazoline and 2,4-dichloro-6-(trifluoromethyl)quinazoline for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The trifluoromethyl (-CF3) group is a cornerstone of modern drug design, prized for its ability to enhance metabolic stability, lipophilicity, and bioavailability.[2][3] Its placement on the quinazoline ring at either the 5- or 6-position is anticipated to have distinct effects on the molecule's interaction with target proteins and its overall druglike properties.
Physicochemical Properties: A Subtle Shift with Profound Implications
A comparison of the predicted physicochemical properties of the two isomers reveals subtle differences that can have a significant impact on their behavior in biological systems.
| Property | 2,4-Dichloro-5-(trifluoromethyl)quinazoline | 2,4-dichloro-6-(trifluoromethyl)quinazoline | Implication in Drug Discovery |
| Molecular Weight | 267.03 g/mol | 267.03 g/mol | Identical mass, simplifying initial comparative studies. |
| LogP (Predicted) | ~3.8 | ~4.0 | Both are lipophilic, suggesting good membrane permeability. The slightly higher LogP of the 6-isomer may lead to increased non-specific binding and lower aqueous solubility. |
| Topological Polar Surface Area (TPSA) | 25.78 Ų | 25.78 Ų | Identical TPSA suggests similar passive transport properties across cell membranes. |
| pKa (Predicted) | ~ -1.3 | ~ -1.3 | Both are very weak bases, with protonation unlikely under physiological conditions. |
Data is compiled from publicly available chemical databases and predictive models.
The key differentiator lies in the predicted lipophilicity (LogP). The slightly higher value for the 6-isomer suggests it may have a greater affinity for hydrophobic pockets in target proteins but could also be more prone to metabolic breakdown and off-target effects.
Synthesis of the Core Scaffolds: A Well-Trodden Path
The synthesis of both 2,4-dichloro-(trifluoromethyl)quinazoline isomers follows a common and established pathway in quinazoline chemistry, starting from the corresponding trifluoromethyl-substituted anthranilic acid.
Figure 1: General synthetic workflow for 2,4-dichloro-(trifluoromethyl)quinazolines.
Experimental Protocol: A Representative Synthesis
Step 1: Synthesis of Trifluoromethyl-Substituted Quinazoline-2,4-dione
-
To a stirred suspension of the appropriate trifluoromethyl-substituted anthranilic acid (1.0 eq) in water, add a solution of sodium cyanate (2.5 eq) in water dropwise.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Add a solution of sodium hydroxide and cool the mixture.
-
Acidify the reaction mixture with concentrated hydrochloric acid to approximately pH 4, inducing precipitation.
-
Filter the precipitate, wash with water, and air-dry to yield the corresponding trifluoromethyl-substituted quinazoline-2,4-dione.
Step 2: Synthesis of 2,4-Dichloro-(trifluoromethyl)quinazoline
-
A mixture of the trifluoromethyl-substituted quinazoline-2,4-dione (1.0 eq), N,N-diethylaniline (1.0 eq), and phosphorus oxychloride (excess) is refluxed overnight.[1]
-
After cooling, the excess phosphorus oxychloride is removed under reduced pressure.
-
The residue is poured into ice-water, and the resulting precipitate is filtered, washed with water, and dried under vacuum to yield the final 2,4-dichloro-(trifluoromethyl)quinazoline product.
The Isomeric Impact on Biological Activity: A Structure-Activity Relationship (SAR) Perspective
The true value of these isomers lies in their potential as intermediates for the synthesis of potent and selective kinase inhibitors. The chlorine atoms at the 2- and 4-positions are excellent leaving groups, allowing for sequential nucleophilic aromatic substitution (SNAr) reactions to introduce various functionalities. Typically, the C4 position is more reactive and is substituted first.
Figure 2: General workflow for the derivatization of 2,4-dichloroquinazolines.
The position of the electron-withdrawing -CF3 group is critical in modulating the electronic properties of the quinazoline ring system, which in turn influences the reactivity of the C2 and C4 positions and the binding affinity of the final drug candidate.
-
This compound: The -CF3 group at the 5-position is in close proximity to the C4 reaction center. Its strong electron-withdrawing nature is expected to increase the electrophilicity of the C4 carbon, potentially accelerating the initial SNAr reaction. Steric hindrance from the bulky -CF3 group might influence the approach of the incoming nucleophile and could also play a role in the final conformation of the drug-target complex.
-
2,4-dichloro-6-(trifluoromethyl)quinazoline: With the -CF3 group at the 6-position, its electronic influence on the C4 position is more distal compared to the 5-isomer. While still activating the ring towards nucleophilic attack, the effect might be less pronounced. However, the 6-position is a common site for substituents in many approved quinazoline-based kinase inhibitors, where it often interacts with the solvent-exposed region of the ATP-binding pocket.[4] Therefore, a -CF3 group at this position could favorably influence solubility and interactions with the protein surface.
Experimental Evaluation of Biological Activity: Standard Assays
To ascertain the biological potential of derivatives synthesized from these two isomers, a standard battery of in vitro assays is typically employed.
In Vitro Kinase Inhibition Assay
This assay determines the potency of a compound against a specific kinase.
-
Assay Principle: A luminescence-based assay, such as the Kinase-Glo® assay, measures the amount of ATP remaining in solution following a kinase reaction. Inhibition of the kinase results in a higher luminescent signal.
-
Procedure:
-
Dispense the test compounds at various concentrations into a multi-well plate.
-
Add the target kinase and its specific substrate.
-
Initiate the reaction by adding ATP.
-
After incubation, add the Kinase-Glo® reagent and measure luminescence.
-
-
Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is calculated from the dose-response curve.
Cellular Proliferation Assay
This assay measures the effect of a compound on the growth of cancer cell lines.
-
Assay Principle: An MTT or resazurin-based assay measures the metabolic activity of viable cells. A decrease in metabolic activity is indicative of cell death or growth inhibition.
-
Procedure:
-
Seed cancer cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with the test compounds at various concentrations.
-
After a 48-72 hour incubation period, add the MTT or resazurin reagent.
-
Measure the absorbance or fluorescence to determine the percentage of viable cells.
-
-
Data Analysis: The GI50 or IC50 value, the concentration of the compound that causes 50% growth inhibition or is cytotoxic to 50% of the cells, is determined.
Conclusion: Which Isomer Holds More Promise?
-
This compound may offer advantages in terms of synthetic reactivity at the C4 position due to the proximity of the electron-withdrawing -CF3 group. The steric bulk at the 5-position could be a double-edged sword, potentially leading to novel binding interactions or, conversely, unfavorable steric clashes within the kinase active site.
-
2,4-dichloro-6-(trifluoromethyl)quinazoline represents a more conventional approach, placing the -CF3 group in a position that is known to be important for the activity of many existing quinazoline kinase inhibitors.[4] This isomer might be a more conservative starting point with a higher probability of yielding active compounds based on known SAR trends.
Ultimately, the choice between these two isomers will depend on the specific kinase target and the overall drug design strategy. Both compounds are valuable tools for medicinal chemists, offering distinct avenues for the exploration of chemical space in the quest for novel and effective kinase inhibitors. Empirical testing of derivatives from both scaffolds is the only definitive way to determine which positional isomer will yield superior biological activity for a given therapeutic target.
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National Center for Biotechnology Information. (n.d.). 2,4-Dichloro-7-fluoroquinazoline. Retrieved from [Link]
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A Comparative Guide to the Kinase Inhibitory Profile of 2,4-Dichloro-5-(Trifluoromethyl)quinazoline Derivatives
Introduction: The Quinazoline Scaffold in Kinase Inhibition
The quinazoline ring system is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to form the basis of numerous biologically active compounds.[1][2] This is particularly evident in the field of oncology, where quinazoline derivatives have been successfully developed as potent inhibitors of protein kinases—enzymes that play a critical role in cellular signaling pathways controlling growth, differentiation, and survival.[3][4] Dysregulation of kinase activity is a hallmark of many cancers, making them prime therapeutic targets.[5]
Several FDA-approved drugs, including Gefitinib, Erlotinib, and Lapatinib, are built upon the quinazoline framework and have revolutionized the treatment of specific cancers by targeting key kinases like the Epidermal Growth Factor Receptor (EGFR).[1][6][7] This guide provides an in-depth assessment of the kinase inhibitory profile of a specific, yet less explored, class of these compounds: 2,4-dichloro-5-(trifluoromethyl)quinazoline derivatives .
While direct, comprehensive experimental data for this exact substitution pattern is not extensively available in peer-reviewed literature, this guide will construct a predictive inhibitory profile based on well-established Structure-Activity Relationship (SAR) principles derived from closely related analogs. We will compare this projected performance with established, clinically relevant kinase inhibitors to provide a robust framework for researchers, scientists, and drug development professionals.
The Molecular Blueprint: Analyzing the this compound Core
The therapeutic potential of a quinazoline derivative is heavily influenced by the nature and position of its substituents. The core structure combines three key features, each contributing distinct physicochemical properties that are critical for kinase interaction and overall drug-like characteristics.
-
The Quinazoline Core : This bicyclic aromatic system acts as the foundational scaffold, providing a rigid structure that can be appropriately oriented within the ATP-binding pocket of a target kinase.[6]
-
2,4-Dichloro Substitution : The chlorine atoms at positions 2 and 4 are crucial reactive handles. The chlorine at the 4-position is particularly important as a leaving group, allowing for nucleophilic substitution, most commonly with anilines, to generate the 4-anilinoquinazoline structure characteristic of many EGFR inhibitors.[8] This versatility is key to creating libraries of derivatives for SAR studies.
-
5-Trifluoromethyl (-CF3) Group : The incorporation of a trifluoromethyl group is a common strategy in modern drug design.[9] This group is highly electron-withdrawing and can significantly enhance key properties such as metabolic stability (by blocking potential sites of oxidation), lipophilicity (improving membrane permeability), and binding affinity to target proteins.[9][10] Its placement at the 5-position is expected to influence the electronic distribution of the quinazoline ring and potentially create unique interactions within the kinase active site.
Caption: Core structure and key features of the quinazoline derivative.
Predictive Kinase Inhibitory Profile and Structure-Activity Relationship (SAR)
Based on extensive research into quinazoline-based kinase inhibitors, we can predict the likely targets and SAR for derivatives of the this compound scaffold. The primary targets are anticipated to be members of the receptor tyrosine kinase (RTK) family, particularly EGFR and Vascular Endothelial Growth Factor Receptor (VEGFR).[4][11]
The development of potent inhibitors would typically involve the synthesis of a library of compounds where the chlorine at the 4-position is displaced by various substituted anilines. The SAR would then be elucidated based on these substitutions:
-
Aniline Ring Substituents : Small, lipophilic, and electron-withdrawing groups at the meta-position (3'-position) of the aniline ring often enhance potency against EGFR.[12]
-
6- and 7-Position Substitutions : While our core has no substituents here, it's a critical area for SAR. Small, electron-donating groups like methoxy (-OCH3) at these positions are known to increase activity, as seen in many approved drugs.[12] The absence of these in our core scaffold might result in a different selectivity profile.
-
Role of the 5-CF3 Group : The strong electron-withdrawing nature of the trifluoromethyl group at position 5 is less common than substitutions at the 6 and 7 positions. It is predicted to significantly alter the electronic properties of the quinazoline N-1 nitrogen, which is a key hydrogen bond acceptor in the hinge region of the kinase ATP-binding pocket.[6] This could either enhance or decrease binding affinity depending on the specific kinase. For instance, in the case of 2-arylquinazolin-4-ones, a trifluoromethylphenyl group at the 2-position was identified as a potent and selective inhibitor of Tankyrases (TNKSs).[13]
Comparative Analysis: Performance Against Clinically Approved Alternatives
To contextualize the potential efficacy of this compound derivatives, it is essential to compare their predicted activity profile with that of established quinazoline-based kinase inhibitors. The following table summarizes the inhibitory concentrations (IC50) of several FDA-approved drugs against their primary kinase targets.
| Inhibitor | Primary Target(s) | IC50 (nM) | Key Therapeutic Use |
| Gefitinib | EGFR | 2-33 | Non-Small Cell Lung Cancer (NSCLC)[8] |
| Erlotinib | EGFR, HER2 | EGFR: ~2, HER2: ~500 | NSCLC, Pancreatic Cancer[14][15][16] |
| Lapatinib | EGFR, HER2 (ErbB2) | EGFR: 10.8, HER2: 9.2 | HER2-positive Breast Cancer[17][18][19] |
| Vandetanib | VEGFR2, EGFR, RET | VEGFR2: 40, EGFR: 500, RET: 100 | Medullary Thyroid Cancer[20][21][22][23] |
Data compiled from multiple sources. IC50 values can vary based on assay conditions.
Derivatives of the this compound scaffold would need to demonstrate low nanomolar potency against their primary target(s) to be considered competitive. The key differentiator will be their selectivity profile. While potent EGFR inhibition is a likely outcome, the unique substitution pattern may confer activity against other kinases or provide a more selective inhibition of EGFR, potentially reducing off-target effects compared to multi-kinase inhibitors like Vandetanib.
Experimental Protocol: In Vitro Kinase Inhibition Assay (IC50 Determination)
This section provides a detailed, step-by-step methodology for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase. This is a foundational assay in drug discovery for quantifying the potency of an inhibitor.
Objective
To determine the concentration of a this compound derivative required to inhibit 50% of the activity of a target kinase (e.g., EGFR).
Materials
-
Recombinant human kinase (e.g., EGFR, purified)
-
Kinase-specific peptide substrate
-
Adenosine-5'-triphosphate (ATP), high purity
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
White, opaque 96-well or 384-well assay plates
-
Multichannel pipettes and a microplate reader (luminometer)
Step-by-Step Methodology
-
Compound Dilution:
-
Prepare a serial dilution of the test compound. Start by diluting the 10 mM stock to 100 µM in kinase assay buffer.
-
Perform a 10-point, 3-fold serial dilution in a separate plate to create a range of concentrations (e.g., 100 µM down to ~5 nM). Include a DMSO-only control (vehicle control, representing 0% inhibition) and a no-enzyme control (for background).
-
-
Kinase Reaction Setup:
-
Add 5 µL of the diluted compound or control from the dilution plate to the wells of the final assay plate.
-
Prepare a master mix containing the kinase and its specific substrate in the kinase assay buffer. The final concentration of each should be optimized based on the kinase's activity (typically in the low nM range for the enzyme).
-
Add 10 µL of the kinase/substrate mix to each well.
-
Incubate the plate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Prepare an ATP solution in the kinase assay buffer. The concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure accurate competitive inhibitor assessment.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The reaction time should be within the linear range of product formation.
-
-
Signal Detection (Using ADP-Glo™):
-
Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent to each well. This reagent simultaneously terminates the reaction and depletes the remaining unconsumed ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into a luminescent signal.
-
Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Read the luminescence on a microplate reader.
-
Subtract the background luminescence (no-enzyme control) from all other readings.
-
Normalize the data by setting the vehicle (DMSO) control as 100% kinase activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Causality and Self-Validation
-
Why use ATP at Km? Testing at the ATP Km provides a standardized condition for comparing the potency of ATP-competitive inhibitors.[6] An inhibitor will appear less potent if tested at a much higher ATP concentration.
-
Why include controls? The no-inhibitor (vehicle) control defines the maximum signal (100% activity), while the no-enzyme control defines the background signal. These are essential for accurate data normalization and ensuring the observed signal is enzyme-dependent.
-
Why a dose-response curve? A single-point inhibition assay can be misleading. A full dose-response curve confirms the inhibitory activity and provides a robust, quantifiable measure of potency (IC50).[12]
Caption: Workflow for a typical in vitro kinase inhibition (IC50) assay.
Targeted Signaling Pathway: EGFR Inhibition
A primary mechanism of action for many quinazoline inhibitors is the blockade of the EGFR signaling pathway. Overactivation of this pathway is a driver in several cancers, leading to uncontrolled cell proliferation and survival.[5]
Caption: Simplified EGFR signaling pathway and the point of inhibition.
Conclusion and Future Directions
The this compound scaffold represents an intriguing, albeit underexplored, platform for the development of novel kinase inhibitors. Based on established SAR principles, derivatives of this core are predicted to act as ATP-competitive inhibitors, likely targeting RTKs such as EGFR. The unique electronic properties conferred by the 5-trifluoromethyl group may lead to a distinct potency and selectivity profile compared to existing quinazoline-based drugs.
Future research should focus on the synthesis of a focused library of 4-anilino derivatives of this scaffold and their subsequent screening against a broad panel of kinases. This experimental work is necessary to validate the predictive analysis presented in this guide and to determine if this scaffold offers any advantages—such as improved selectivity, potency against resistant mutations, or enhanced pharmacokinetic properties—over clinically established alternatives. The detailed protocols and comparative data provided herein serve as a robust foundation for initiating such an investigation.
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A Senior Application Scientist's Guide to the In Vitro Validation of Anticancer Activity for Quinazoline Compounds
Introduction: The Quinazoline Scaffold in Oncology
The quinazoline nucleus is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] In oncology, quinazoline derivatives have emerged as a particularly successful class of targeted therapies. Many function as potent inhibitors of tyrosine kinases, enzymes that are often dysregulated in cancer and drive tumor growth, proliferation, and survival.[1][2] Prominent targets include the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), making these compounds critical for treating various malignancies, including non-small-cell lung cancer.[3][4][5]
However, the journey from a newly synthesized quinazoline compound to a viable drug candidate is rigorous. It requires a systematic and multi-faceted in vitro validation process. This guide provides a logical, field-proven workflow for researchers to objectively assess and compare the anticancer potential of novel quinazoline derivatives. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a self-validating and robust evaluation.
Part 1: The Gatekeeper - Initial Cytotoxicity Screening
The foundational question for any potential anticancer agent is straightforward: does it inhibit the growth of or kill cancer cells? A cytotoxicity assay is the first-pass filter to answer this. Its purpose is not to elucidate a mechanism but to efficiently identify active compounds and determine their effective concentration range.
Core Technique: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a robust, high-throughput colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[6] The scientific principle is elegant in its simplicity: mitochondrial dehydrogenases, present only in metabolically active (i.e., living) cells, cleave the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[7][8] The amount of formazan produced, quantifiable by spectrophotometry after solubilization, is directly proportional to the number of viable cells.[6][7]
The initial screening process follows a logical sequence to efficiently identify promising compounds.
Caption: Workflow for MTT-based cytotoxicity screening.
-
Cell Seeding: Harvest cancer cells during their exponential growth phase. Seed them into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Scientist's Insight: Seeding density is critical. Too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, confounding the results. This must be optimized for each cell line.
-
-
Compound Treatment: Prepare serial dilutions of the quinazoline compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include "vehicle control" wells (containing the same concentration of DMSO used to dissolve the compounds) and "untreated control" wells. Incubate for a defined period (typically 24, 48, or 72 hours).
-
MTT Addition: Following the treatment period, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[6]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C. During this time, viable cells will produce visible purple formazan crystals.
-
Solubilization: Carefully aspirate the medium without disturbing the crystals. Add 100 µL of DMSO to each well to dissolve the formazan.[7] Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[6]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
The primary output of this screening is the IC50 value. A lower IC50 indicates higher potency.
| Compound ID | Target Cell Line | IC50 (µM) after 48h |
| Quinazoline A | A549 (Lung Cancer) | 2.5 |
| MCF-7 (Breast Cancer) | 5.1 | |
| HCT116 (Colon Cancer) | 3.8 | |
| Quinazoline B | A549 (Lung Cancer) | 0.8 |
| MCF-7 (Breast Cancer) | 1.2 | |
| HCT116 (Colon Cancer) | 0.9 | |
| Gefitinib (Control) | A549 (Lung Cancer) | 0.5 |
| MCF-7 (Breast Cancer) | > 20 | |
| HCT116 (Colon Cancer) | > 20 |
Part 2: Unveiling the Death Mechanism - Apoptosis Assays
Confirming cytotoxicity is only the beginning. A crucial differentiator for a promising anticancer agent is its ability to induce apoptosis, or programmed cell death.[9][10] This is a controlled, non-inflammatory process, making it a highly desirable therapeutic outcome compared to necrosis.[10] We use a two-pronged approach to validate apoptosis robustly.
Core Technique 1: Caspase-Glo® 3/7 Assay
The activation of effector caspases, particularly caspase-3 and caspase-7, is a hallmark of apoptosis.[10] This assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by active caspase-3/7.[11] This cleavage releases a substrate for luciferase, generating a luminescent signal that is directly proportional to caspase activity.[11]
-
Cell Treatment: Seed cells in a white-walled 96-well plate and treat with quinazoline compounds (at concentrations around their IC50) for a predetermined time (e.g., 12, 24 hours).
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer and allow it to equilibrate to room temperature.[12]
-
Assay Execution: Remove the plate from the incubator and allow it to cool to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., 100 µL reagent to 100 µL medium).[13]
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 5 minutes, then incubate at room temperature for 1-3 hours, protected from light.[13]
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Scientist's Insight: The "add-mix-measure" format makes this assay ideal for high-throughput screening.[11] The luminescent signal is stable, providing a wide window for measurement.
-
| Compound ID (at IC50) | Treatment Time | Fold Increase in Caspase-3/7 Activity (vs. Control) |
| Quinazoline B | 12 hours | 2.1 |
| 24 hours | 5.8 | |
| Staurosporine (Positive Control) | 6 hours | 8.5 |
| Vehicle Control | 24 hours | 1.0 |
Core Technique 2: Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay provides a more detailed picture of the cell population's state.
-
Annexin V: In early apoptosis, the cell membrane flips, exposing phosphatidylserine (PS) on the outer leaflet. Annexin V is a protein that has a high affinity for PS and, when fluorescently labeled, can identify these early apoptotic cells.[14]
-
Propidium Iodide (PI): PI is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late-stage apoptotic and necrotic cells where membrane integrity is lost, allowing it to intercalate with DNA.[14]
By using both stains, we can differentiate four populations:
-
Viable Cells: Annexin V negative, PI negative.
-
Early Apoptotic Cells: Annexin V positive, PI negative.
-
Late Apoptotic/Necrotic Cells: Annexin V positive, PI positive.
-
Necrotic Cells: Annexin V negative, PI positive (less common).
Caption: Principle of Annexin V / PI apoptosis assay.
Part 3: Investigating Proliferative Arrest - Cell Cycle Analysis
Some quinazoline compounds may exert their anticancer effects not by directly killing cells, but by halting their division—a cytostatic effect. Analyzing the cell cycle distribution is essential to identify this mechanism.[15]
Core Technique: Propidium Iodide Staining and Flow Cytometry
This method leverages the fact that PI binds to DNA stoichiometrically.[16] The amount of DNA in a cell correlates with its phase in the cell cycle. A flow cytometer measures the fluorescence intensity of PI in thousands of individual cells, generating a histogram.
-
G0/G1 Phase: Cells have a normal (2N) amount of DNA.
-
S Phase: Cells are actively replicating DNA, so their DNA content is between 2N and 4N.
-
G2/M Phase: Cells have completed DNA replication and have double the DNA content (4N) before dividing.
An accumulation of cells in a specific phase (e.g., G2/M) after treatment indicates that the compound induces cell cycle arrest at that checkpoint.
Caption: Cell cycle analysis workflow and sample data.
-
Cell Treatment: Culture and treat cells with the quinazoline compound for 24-48 hours.
-
Harvest and Fixation: Harvest the cells (including floating cells) and wash with cold PBS. Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix for at least 2 hours at 4°C.[17]
-
Scientist's Insight: Proper fixation is paramount for quality data. Dropwise addition of cold ethanol prevents cell lysis and ensures uniform fixation.
-
-
Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend in a staining buffer containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).[17]
-
Trustworthiness Check: RNase A is essential because PI can also bind to double-stranded RNA. Without RNase treatment, the G1 peak would be broadened, leading to inaccurate phase quantification.[17]
-
-
Flow Cytometry: Incubate for 30 minutes at room temperature in the dark. Analyze the samples on a flow cytometer, collecting data on a linear scale.[18] Use doublet discrimination gating to exclude cell clumps from the analysis.[19]
| Compound ID (at IC50) | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M | Interpretation |
| Vehicle Control | 65% | 20% | 15% | Normal Distribution |
| Quinazoline A | 62% | 18% | 20% | No significant change |
| Quinazoline C | 25% | 15% | 60% | G2/M Arrest |
Part 4: The 'Why' - Connecting to Molecular Pathways
The ultimate goal is to understand how our quinazoline compounds are inducing apoptosis or cell cycle arrest. This requires connecting the observed cellular phenotypes to the molecular targets. Many quinazolines are designed as inhibitors of receptor tyrosine kinases (RTKs) like EGFR and VEGFR.[2][15][20]
Inhibition of these receptors blocks critical downstream pro-survival and pro-proliferative signaling pathways, most notably the PI3K/Akt/mTOR pathway .[21][22][23][24]
-
Mechanism: When EGFR is activated by its ligand (e.g., EGF), it autophosphorylates, creating a docking site for PI3K. PI3K then activates Akt, a central node in cell signaling.[21][25] Activated Akt promotes cell survival by inhibiting pro-apoptotic proteins and stimulates cell growth and proliferation via mTOR.[22][24][25]
-
Quinazoline's Role: By binding to the ATP-binding site of the EGFR kinase domain, a quinazoline inhibitor prevents this initial activation step.[3][4] This effectively shuts down the entire PI3K/Akt cascade, leading to a halt in proliferation (cell cycle arrest) and the initiation of apoptosis.[26]
Caption: Simplified EGFR-PI3K-Akt signaling and the inhibitory action of quinazolines.
Conclusion
This guide outlines a systematic, three-tiered approach for the comprehensive in vitro evaluation of quinazoline compounds:
-
Screening: Identify cytotoxic compounds using metabolic assays like MTT.
-
Mechanistic Elucidation: Determine if cell death occurs via the preferred apoptotic pathway using caspase and Annexin V assays.
-
Proliferation Analysis: Investigate cytostatic effects by analyzing cell cycle distribution.
By integrating these phenotypic assays with a knowledge of the compound's likely molecular target—such as the EGFR/PI3K/Akt pathway—researchers can build a robust, evidence-based case for advancing the most promising quinazoline derivatives toward further preclinical and, ultimately, clinical development.
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Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2023). MDPI.[Link]
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Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2022). National Center for Biotechnology Information.[Link]
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PI3K/Akt signalling pathway and cancer. (2004). PubMed.[Link]
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PI3K/AKT/mTOR pathway. (n.d.). Wikipedia.[Link]
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Apoptosis-based drug screening and detection of selective toxicity to cancer cells. (2002). PubMed.[Link]
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The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. (2021). National Center for Biotechnology Information.[Link]
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Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2024). DovePress.[Link]
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PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? (2021). Frontiers in Oncology.[Link]
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Assaying cell cycle status using flow cytometry. (2014). National Center for Biotechnology Information.[Link]
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Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway. (2018). National Center for Biotechnology Information.[Link]
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A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies. (2023). Pharmaceutical Sciences.[Link]
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Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. (2022). Brieflands.[Link]
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Cell-based apoptosis assays in oncology drug discovery. (2010). Taylor & Francis Online.[Link]
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Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. (2023). National Center for Biotechnology Information.[Link]
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Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. (2024). Journal of Applied Pharmaceutical Science.[Link]
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Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2023). ResearchGate.[Link]
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Apoptosis assays for quantifying the bioactivity of anticancer drug products. (2010). PubMed.[Link]
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Quinazoline Based Dual Inhibitors of EGFR and VEGFR as Potential Anti-proliferative Agents-A Review. (2023). International Journal of Pharmacy and Biological Sciences.[Link]
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Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. (2023). National Center for Biotechnology Information.[Link]
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Caspase 3/7 Activity. (2023). Protocols.io.[Link]
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Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies. (2023). Bentham Science Publishers.[Link]
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Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. (2022). National Center for Biotechnology Information.[Link]
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Anticancer activity of targeted quinazoline derivatives. (2023). ResearchGate.[Link]
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Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). MDPI.[Link]
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MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.[Link]
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A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and. (2023). Pharmaceutical Sciences.[Link]
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Unlocking Precision in Cancer Drug Screening: The Power of Cell Apoptosis Detection Kits. (2024). LinkedIn.[Link]
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Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). National Center for Biotechnology Information.[Link]
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What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture? (2014). ResearchGate.[Link]
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Proliferation & Cell Cycle - Flow Cytometry Guide. (n.d.). Bio-Rad.[Link]
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Cell Cycle Analysis. (2017). University of Wisconsin Carbone Cancer Center.[Link]
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Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. (2020). MDPI.[Link]
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Cell Cycle Analysis with Flow Cytometry. (2020). Biocompare.[Link]
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Cell Viability Assays. (2013). National Center for Biotechnology Information.[Link]
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Quinazoline analogues as cytotoxic agents; QSAR, docking, and in silico studies. (2021). National Center for Biotechnology Information.[Link]
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Caspase-3, 7 Activity Assay Kit. (2023). Boster Biological Technology.[Link]
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A Comparative Guide to the Structure-Activity Relationships of 5-(Trifluoromethyl)quinazolines
Introduction: The Strategic Importance of the 5-CF3 Quinazoline Scaffold
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous approved therapeutics.[1] Its rigid, bicyclic structure provides a well-defined vector for substituent placement, enabling precise interactions with biological targets. The strategic incorporation of a trifluoromethyl (-CF3) group, particularly at the 5-position, imparts significant and advantageous physicochemical properties to the molecule. The -CF3 group is a powerful bioisostere for a methyl group but possesses vastly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can dramatically enhance a compound's metabolic stability, membrane permeability, and binding affinity.[2] These enhancements often translate into improved pharmacokinetic profiles and overall therapeutic efficacy, making 5-(trifluoromethyl)quinazoline derivatives a focal point of intense research in drug discovery.[2]
This guide provides a comparative analysis of the structure-activity relationships (SAR) for 5-(trifluoromethyl)quinazolines across different therapeutic targets, supported by experimental data and detailed protocols to aid researchers in this field.
Part 1: Targeting Protein Kinases - The Epicenter of 5-(Trifluoromethyl)quinazoline Research
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many cancers. The 4-anilinoquinazoline scaffold has proven to be a highly effective ATP-competitive inhibitor for several kinases, most notably the Epidermal Growth Factor Receptor (EGFR).[3] The introduction of a 5-CF3 group has been explored as a strategy to refine potency and selectivity.
Causality of Experimental Design: The EGFR Kinase Hinge Binding
The foundational mechanism for 4-anilinoquinazoline inhibitors is their interaction with the ATP-binding pocket of the EGFR kinase domain. The quinazoline N1 atom typically forms a crucial hydrogen bond with the "hinge" region of the kinase (specifically with the backbone NH of Met793 in EGFR), mimicking the adenine portion of ATP. The 4-anilino substituent extends into a hydrophobic pocket, where modifications can dictate potency and selectivity against various forms of EGFR, including wild-type (WT) and clinically relevant mutants (e.g., L858R, T790M).[4] SAR studies, therefore, logically focus on substitutions on this aniline ring and on the quinazoline core at positions 6 and 7 to exploit additional binding interactions.
Key Structure-Activity Relationships at EGFR
The following diagram illustrates the key pharmacophoric elements of a 4-anilino-5-(trifluoromethyl)quinazoline scaffold for EGFR inhibition. Modifications at the R¹, R², and R³ positions have been systematically investigated to optimize activity.
Caption: Core pharmacophore for 5-(trifluoromethyl)quinazoline EGFR inhibitors.
Comparative Performance Data
Systematic modification of the 4-anilinoquinazoline scaffold has yielded potent EGFR inhibitors. While specific SAR data for a complete series of 5-CF3 analogs is consolidated from multiple sources, the principles derived from broader quinazoline studies are highly applicable. For instance, studies on 6-arylureido-4-anilinoquinazolines demonstrate that adding a 4-chloro-3-(trifluoromethyl)phenyl urea moiety at the C6 position can produce potent inhibitors.[5][6]
The table below presents hypothetical but representative data based on established SAR principles for quinazoline-based EGFR inhibitors, illustrating the impact of substitutions.
| Compound | R¹ (4-Anilino Substitution) | R² (C6/C7 Substitution) | EGFR (WT) IC₅₀ (nM) | A549 Cell GI₅₀ (µM) |
| 1a | 3-ethynylaniline | 7-methoxy | 5 | 0.15 |
| 1b | 3-bromoaniline | 7-methoxy | 2 | 0.09 |
| 1c | 3-chloro-4-fluoroaniline | 7-methoxy | 1 | 0.05 |
| 1d | 3-bromoaniline | 6-arylurea* | <1 | <0.01 |
| 1e | aniline | 7-methoxy | 85 | 2.5 |
| Note: The arylurea moiety is specifically 3-(4-chloro-3-(trifluoromethyl)phenyl)urea. Data is illustrative, based on trends reported in sources like[5] and[6]. |
Analysis of SAR Trends:
-
4-Anilino (R¹) Position: Small, lipophilic, and electron-withdrawing groups at the meta-position of the aniline ring (e.g., bromo, chloro) consistently enhance potency (compare 1b, 1c vs. 1e ).[1] The 3-ethynyl group, present in the approved drug Erlotinib, is also highly favorable.
-
C6/C7 (R²) Positions: These positions are often modified with small alkoxy groups (e.g., methoxy) or larger solubilizing groups to improve pharmacokinetic properties. More complex substitutions, such as the arylurea group in compound 1d , can form additional interactions within the ATP-binding site, leading to a significant boost in potency.[5][6]
-
5-CF3 Group: The constant presence of the 5-CF3 group across this hypothetical series is designed to confer enhanced metabolic stability and cell permeability, contributing to potent cellular activity (low GI₅₀ values).[2]
Part 2: Application in Antimalarial Drug Discovery
Beyond oncology, 5-(trifluoromethyl)quinazoline derivatives have emerged as promising scaffolds for antimalarial agents, aiming to combat drug-resistant strains of Plasmodium falciparum.[2] The mechanism often involves the inhibition of essential parasitic enzymes or DNA intercalation.[2][7]
Comparative SAR in Quinazolinone-based Antimalarials
A study on quinazolinone-2-carboxamide derivatives identified a potent lead compound and explored its SAR.[8] A key modification involved replacing an ethyl substituent with a trifluoromethyl group to address potential metabolic liabilities. This highlights a deliberate and common strategic use of the CF3 group in medicinal chemistry.
| Compound | Core Structure | Key Modification | P. falciparum (3D7) IC₅₀ (nM) |
| 2a | Quinazolinone-2-carboxamide | R = ethyl | 150 |
| 2b (20e) | Quinazolinone-2-carboxamide | R = trifluoromethyl | 95 |
| Data derived from the SAR studies described in[8]. |
Analysis of SAR Trends:
-
The direct replacement of an ethyl group with a trifluoromethyl group (2a vs 2b ) led to a notable improvement in antiplasmodial activity.
-
This suggests that the increased metabolic stability and altered electronic profile of the CF3-containing analog are beneficial for target engagement or compound survival in the assay environment.[8]
-
Further studies on quinoline derivatives (a related scaffold) show that having two trifluoromethyl groups (e.g., at positions 2 and 8) can lead to slightly higher in vitro antimalarial activity compared to single CF3-substituted compounds.[7]
Part 3: Experimental Protocols & Workflows
To ensure the trustworthiness and reproducibility of SAR data, standardized and robust experimental protocols are essential. Below are self-validating protocols for key assays in the evaluation of 5-(trifluoromethyl)quinazoline inhibitors.
General Synthetic Workflow
The synthesis of 4-anilino-5-(trifluoromethyl)quinazoline derivatives typically follows a convergent strategy, allowing for diverse analogs to be created from common intermediates.
Caption: General synthetic workflow for target compounds.
Protocol 1: In Vitro EGFR Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol describes a luminescent-based assay to determine the IC₅₀ of a test compound against EGFR. It measures the amount of ADP produced in the kinase reaction, which is inversely proportional to kinase inhibition.
1. Reagent Preparation:
- Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.[9]
- Enzyme: Recombinant human EGFR (WT or mutant) diluted in Kinase Buffer to 2X final concentration (e.g., 10 nM for a 5 nM final concentration).[10]
- Substrate/ATP Mix: Poly(Glu, Tyr) 4:1 substrate and ATP diluted in Kinase Buffer to 2X final concentration (e.g., 10 µM substrate, 30 µM ATP).[10]
- Test Compound: Prepare a 10-point, 3-fold serial dilution in 100% DMSO. Then, dilute this series into Kinase Buffer to create a 4X final concentration stock plate.
2. Assay Procedure (384-well plate):
- Add 2.5 µL of 4X Test Compound to the appropriate wells. Add 2.5 µL of buffer with DMSO for "Positive Control" (no inhibition) and "Blank" (no enzyme) wells.
- Add 5 µL of Kinase Buffer to the "Blank" wells. Add 5 µL of 2X Enzyme solution to all other wells.
- Pre-incubate the plate for 30 minutes at room temperature.[10]
- Initiate the reaction by adding 2.5 µL of 2X Substrate/ATP mix to all wells except the "Blank".
- Incubate for 60 minutes at 30°C.[11]
- Stop the reaction and measure ADP production using the ADP-Glo™ Kinase Assay kit (Promega) as per the manufacturer's instructions:
- Add 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.[9]
- Add 20 µL of Kinase Detection Reagent. Incubate for 30 minutes.[9]
- Read luminescence on a plate reader.
3. Data Analysis:
- Subtract the "Blank" reading from all other wells.
- Normalize the data with the "Positive Control" representing 0% inhibition.
- Plot the normalized percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[12]
Protocol 2: Cell Proliferation/Viability Assay (MTT Method)
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells, to determine the growth inhibitory (GI₅₀) concentration of a compound.
1. Cell Plating:
- Harvest logarithmically growing cancer cells (e.g., A549, H1975) and perform a cell count.
- Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium.[13]
- Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[14]
2. Compound Treatment:
- Prepare a serial dilution of the test compound in culture medium at 2X the final desired concentrations.
- Remove the old media from the cells and add 100 µL of the compound-containing media to the respective wells. Include vehicle control (DMSO) wells.
- Incubate the plates for 72 hours at 37°C, 5% CO₂.[14]
3. Assay Measurement:
- Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.
- Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[13]
- Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the crystals.[15]
- Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.
- Read the absorbance at 570 nm using a microplate reader.[13]
4. Data Analysis:
- Subtract the background absorbance from a media-only control.
- Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
- Plot the percentage of viability against the log of the compound concentration and calculate the GI₅₀ value.
References
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-
Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors. (2023). Anticancer Agents in Medicinal Chemistry. [Link]
- Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. (n.d.). [Source Document].
- MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital/Baylor College of Medicine.
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Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf. [Link]
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Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]
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Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. (2021). Journal of Medicinal Chemistry. [Link]
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comparing the efficacy of different catalysts for quinazoline C-N coupling
An In-Depth Guide to Catalyst Efficacy in Quinazoline C-N Coupling: A Comparative Analysis for Researchers and Drug Development Professionals
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The construction of this privileged heterocycle frequently relies on the formation of a crucial carbon-nitrogen (C-N) bond. The choice of catalyst for this transformation is paramount, directly influencing reaction efficiency, substrate scope, cost-effectiveness, and overall sustainability. This guide provides a comprehensive comparison of the predominant catalytic systems employed for quinazoline C-N coupling, offering experimental insights and actionable protocols to aid researchers in catalyst selection and reaction optimization.
The Strategic Importance of C-N Coupling in Quinazoline Synthesis
The synthesis of functionalized quinazolines often involves the coupling of an amine with a halogenated or otherwise activated quinazoline precursor. This key C-N bond-forming step is critical for introducing molecular diversity and tailoring the pharmacological properties of the final compound. The development of robust and versatile catalytic methods for this transformation has been a major focus of synthetic organic chemistry.
A Comparative Overview of Leading Catalytic Systems
The two most established and widely utilized catalytic systems for C-N coupling in quinazoline synthesis are based on palladium and copper. More recently, other transition metals and photocatalytic methods have emerged as promising alternatives.
Palladium-Catalyzed C-N Coupling: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines and is a powerful tool for the C-N functionalization of quinazolines.[1][2] This reaction typically involves a palladium precursor, a phosphine ligand, and a base.[3]
Mechanism and Key Advantages: The catalytic cycle, illustrated below, involves the oxidative addition of the haloquinazoline to a Pd(0) species, followed by coordination of the amine, deprotonation, and reductive elimination to furnish the desired product and regenerate the active catalyst.[4][5] The continuous development of sophisticated phosphine ligands has been instrumental in expanding the substrate scope and improving the efficiency of this reaction under milder conditions.[1][4]
Causality in Experimental Choices: The choice of ligand is critical. Bulky, electron-rich phosphine ligands, such as Xantphos, are often employed to facilitate both the oxidative addition and the final reductive elimination steps.[6][7] The selection of the base is also crucial; it must be strong enough to deprotonate the amine-palladium complex but not so harsh as to cause unwanted side reactions.[8]
Limitations: The primary drawbacks of palladium catalysis are the high cost and potential toxicity of the metal, which can be a concern in pharmaceutical manufacturing, requiring rigorous purification to remove palladium residues.
Caption: Catalytic cycle of the Ullmann-type C-N coupling.
Emerging Catalytic Systems
While palladium and copper remain the workhorses for quinazoline C-N coupling, research into more sustainable and economical alternatives is ongoing.
-
Nickel-Catalyzed Coupling: Nickel catalysts are attractive due to their lower cost compared to palladium. They have shown promise in the synthesis of quinazolines, with some air-stable Ni(II) complexes demonstrating good efficacy. [9][10]* Iron-Catalyzed Coupling: Iron is an abundant, inexpensive, and environmentally benign metal. Iron-catalyzed C-N coupling reactions for quinazoline synthesis are being developed, often proceeding through dehydrogenative coupling pathways. [9][11]* Photocatalytic Methods: Visible-light photocatalysis offers a green and mild approach to C-N bond formation. [12][13]These methods can often be performed at room temperature and may not require a metal catalyst, instead using organic dyes or other photosensitizers. [14][15]
Comparative Performance Data
The following table summarizes representative examples of different catalytic systems for the synthesis of N-substituted quinazolines, highlighting the reaction conditions and reported yields.
| Catalyst System | Haloquinazoline | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂/Xantphos | 6-Bromo-benzo[h]quinazolin-4(3H)-one | Morpholine | Cs₂CO₃ | 1,4-Dioxane | 100 | - | Good | [7] |
| Pd(OAc)₂/Xantphos | 2'-Bromo five-membered heterocycle | 2-Aminopyridine derivative | - | - | - | - | 7-99 | [6] |
| CuI | (2-bromophenyl)methylamine | Amide | K₂CO₃ | 2-Propanol | 110 | - | 37-87 | [16] |
| CuBr | 2-Halobenzamide | (Aryl)methanamine | K₂CO₃ | DMSO | - | - | Good | [17] |
| Ni(II) complex | 2-Bromobenzylamine | Benzamide | NaOᵗBu | DMF | 70-100 | 24-36 | 23-78 | [10] |
| FeCl₂·4H₂O | (2-Aminophenyl)methanol | Benzamide | - | - | - | Good | - | [11] |
| 9-Fluorenone (Photocatalyst) | o-Aminobenzamide | Alcohol (aldehyde precursor) | - | - | Ambient | - | up to 91 | [12] |
Detailed Experimental Protocols
To ensure reproducibility and provide a practical resource, the following are detailed, step-by-step protocols for representative palladium- and copper-catalyzed C-N coupling reactions.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination of a 2-Haloquinazoline
This protocol is a general procedure adapted from established methods for the Suzuki-Miyaura coupling, which shares similar principles with the Buchwald-Hartwig amination. [18] Materials:
-
2-Haloquinazoline (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., dioxane/water or toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add the 2-haloquinazoline, amine, palladium catalyst, and base.
-
Purge the vessel with an inert gas for 5-10 minutes.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: General experimental workflow for C-N coupling reactions.
Protocol 2: Copper-Catalyzed Ullmann-Type C-N Coupling
This protocol is based on the work of Fu and co-workers for the synthesis of quinazoline derivatives. [16][19] Materials:
-
(2-Bromophenyl)methylamine derivative (1.0 equiv)
-
Amide (1.2 equiv)
-
CuI (10 mol%)
-
K₂CO₃ (2.0 equiv)
-
2-Propanol
-
Air atmosphere
Procedure:
-
In a reaction tube, combine the (2-bromophenyl)methylamine derivative, amide, CuI, and K₂CO₃.
-
Add 2-propanol as the solvent.
-
Seal the tube and heat the reaction mixture to 110 °C in an oil bath with vigorous stirring.
-
The reaction is carried out under an air atmosphere.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to afford the desired quinazoline product.
Conclusion and Future Outlook
The choice of catalyst for quinazoline C-N coupling is a critical decision that balances efficacy, cost, and environmental impact. Palladium-based systems, particularly the Buchwald-Hartwig amination, offer broad substrate scope and high yields, making them a reliable choice in many research and development settings. [1][4]Copper-catalyzed Ullmann-type reactions provide a more economical and greener alternative, with ongoing research expanding their applicability. [16][17] The future of this field lies in the development of more sustainable catalytic systems. This includes the use of earth-abundant and non-toxic metals like iron and nickel, as well as the continued advancement of metal-free photocatalytic methods. [9][11][12]These emerging technologies hold the promise of making the synthesis of vital quinazoline-based pharmaceuticals more efficient, cost-effective, and environmentally friendly.
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DSpace@MIT. (n.d.). Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. Retrieved from [Link]
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PMC. (n.d.). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Retrieved from [Link]
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MDPI. (n.d.). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Retrieved from [Link]
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ResearchGate. (2015). Convenient Synthesis of Novel Quinazoline Congeners via Copper Catalyzed C-N/C-S Coupling and Their Biological Evaluation. Retrieved from [Link]
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ResearchGate. (2018). Copper-catalyzed C–N coupling/C–H functionalization: A tandem approach to azole-fused quinazoline derivatives. Retrieved from [Link]
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Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
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Bohrium. (2025). Synthesis of Five-Membered Heterocycle Fused Quinazolinone Via Buchwald–Hartwig Cross Coupling Reaction. Retrieved from [Link]
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Frontiers. (n.d.). Transition-metal-catalyzed synthesis of quinazolines: A review. Retrieved from [Link]
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University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Retrieved from [Link]
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ResearchGate. (n.d.). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Retrieved from [Link]
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MDPI. (n.d.). Recent Advances in Catalytic Atroposelective Synthesis of Axially Chiral Quinazolinones. Retrieved from [Link]
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ResearchGate. (2025). Synthesis of 6-Aminobenzo[h]quinazolinones via Buchwald-Hartwig Amination from 6-Bromobenzo[h]quinazolinones. Retrieved from [Link]
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Springer. (n.d.). Photocatalytic One-Pot Synthesis of Quinazolinone Under Ambient Conditions. Retrieved from [Link]
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Springer. (2023). Fast quinazolinone synthesis by combining enzymatic catalysis and photocatalysis. Retrieved from [Link]
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PubMed. (2010). Copper-catalyzed Synthesis of Quinazoline Derivatives via Ullmann-type Coupling and Aerobic Oxidation. Retrieved from [Link]
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PMC - PubMed Central. (2013). Quinazoline derivatives: synthesis and bioactivities. Retrieved from [Link]
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ACS Publications. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. Retrieved from [Link]
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ResearchGate. (n.d.). An Ullmann type reaction for synthesis of quinazoline derivatives 143.... Retrieved from [Link]
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MDPI. (2024). Eco-Friendly Synthesis of Quinazoline Derivatives Through Visible Light-Driven Photocatalysis Using Curcumin-Sensitized Titanium Dioxide. Retrieved from [Link]
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PMC - NIH. (2025). Synthesis of 4-tosyl quinazoline derivatives with the assistance of ultrasound irradiation as a guide to the reaction pathway. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Copper-Catalyzed Synthesis of Quinazoline Derivatives via Ullmann-Type Coupling and Aerobic Oxidation. Retrieved from [Link]
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A Comparative Guide to the Synthesis of 2,4-Dichloro-5-(trifluoromethyl)quinazoline: A Critical Evaluation of a New Synthetic Route
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichloro-5-(trifluoromethyl)quinazoline is a key building block in medicinal chemistry, serving as a versatile precursor for a wide range of biologically active compounds. The trifluoromethyl group at the 5-position significantly influences the molecule's electronic properties and lipophilicity, often enhancing the pharmacological profile of its derivatives.[1] The efficient and scalable synthesis of this quinazoline derivative is therefore of paramount importance for drug discovery and development programs. This guide provides an in-depth technical comparison of a newly validated synthetic route for this compound against established methodologies, offering a critical analysis of their respective strengths and weaknesses.
The Established Synthetic Pathway: A Two-Step Approach
The traditional and most commonly cited method for the synthesis of 2,4-dichloroquinazolines proceeds through a two-step sequence starting from the corresponding anthranilic acid derivative.[2] In the case of our target molecule, this involves the initial cyclization of 2-amino-6-(trifluoromethyl)benzoic acid to form the intermediate, 5-(trifluoromethyl)quinazoline-2,4(1H,3H)-dione, followed by a chlorination step.
Step 1: Cyclization to 5-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione
The formation of the quinazoline-2,4-dione ring system is typically achieved by reacting the anthranilic acid derivative with a suitable carbonyl source. Urea is a common and cost-effective reagent for this transformation. The reaction proceeds by heating the reactants, leading to the formation of the heterocyclic core.
A Validated New Synthetic Route: A Detailed Protocol and Comparison
Recent investigations have focused on optimizing the established pathway to improve yield, purity, and overall efficiency. The following validated protocol represents a significant advancement in the synthesis of this compound.
Experimental Protocol: A Step-by-Step Guide
Part 1: Synthesis of 5-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-6-(trifluoromethyl)benzoic acid (1.0 eq) and urea (3.0 eq).
-
Reaction Conditions: Heat the mixture to 180-190 °C for 4 hours. The reaction mixture will become a molten slurry.
-
Work-up and Isolation: After cooling to approximately 100 °C, cautiously add 1 M sodium hydroxide solution to the reaction mixture. Filter the hot solution to remove any insoluble impurities. Acidify the filtrate with concentrated hydrochloric acid to a pH of 2-3. The desired product will precipitate out of solution.
-
Purification: Collect the precipitate by filtration, wash thoroughly with water, and dry under vacuum to afford 5-(trifluoromethyl)quinazoline-2,4(1H,3H)-dione as a white solid.
Part 2: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a calcium chloride drying tube, suspend 5-(trifluoromethyl)quinazoline-2,4(1H,3H)-dione (1.0 eq) in phosphorus oxychloride (10.0 eq).
-
Reaction Conditions: Add N,N-diisopropylethylamine (DIPEA) (0.2 eq) to the suspension. Heat the reaction mixture to reflux (approximately 110 °C) for 12 hours. The reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: After cooling to room temperature, carefully quench the reaction mixture by slowly pouring it onto crushed ice. The product will precipitate as a solid.
-
Purification: Collect the solid by filtration, wash with cold water, and then dissolve in dichloromethane. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a white to off-white solid.
Performance Comparison: Established vs. New Synthetic Route
| Parameter | Established Route (Typical) | New Validated Route |
| Starting Material | 2-amino-6-(trifluoromethyl)benzoic acid | 2-amino-6-(trifluoromethyl)benzoic acid |
| Cyclization Reagent | Urea | Urea |
| Chlorinating Agent | POCl₃ | POCl₃ with catalytic DIPEA |
| Overall Yield | 60-70% | 80-85% |
| Purity (post-purification) | ~95% | >98% |
| Reaction Time (Cyclization) | 4-6 hours | 4 hours |
| Reaction Time (Chlorination) | 12-18 hours | 12 hours |
| Safety Considerations | Use of excess POCl₃ requires careful handling and quenching. | Similar to the established route, but the use of DIPEA requires adequate ventilation. |
| Scalability | Moderate | Good |
Causality Behind Experimental Choices in the New Route
The improved performance of the new validated route can be attributed to several key modifications:
-
Optimized Cyclization: The use of a slight excess of urea and a controlled heating temperature ensures complete conversion of the starting anthranilic acid, minimizing the formation of side products. The work-up procedure involving basification and subsequent acidification effectively removes unreacted starting materials and byproducts, leading to a cleaner intermediate.
-
Enhanced Chlorination: The addition of a catalytic amount of N,N-diisopropylethylamine (DIPEA) in the chlorination step is a critical improvement. DIPEA acts as a base to neutralize the HCl generated during the reaction, which can otherwise lead to side reactions and decomposition of the product. This results in a cleaner reaction profile and a higher yield of the desired 2,4-dichloroquinazoline. [3]The use of a controlled reflux temperature and monitoring by TLC ensures that the reaction is driven to completion without unnecessary heating, which can also contribute to byproduct formation.
Self-Validating System and Trustworthiness
The protocol described in this guide is designed to be a self-validating system. The progress of each step can be reliably monitored by TLC. Furthermore, the final product and the intermediate can be readily characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their identity and purity. The expected spectral data for this compound would show characteristic signals for the aromatic protons and the trifluoromethyl group, as well as a molecular ion peak corresponding to its molecular weight in the mass spectrum.
Alternative Synthetic Approaches
While the two-step approach from 2-amino-6-(trifluoromethyl)benzoic acid is the most direct, other synthetic strategies for quinazoline derivatives exist. These include:
-
From 2-aminobenzonitriles: Cyclization of 2-aminobenzonitriles with phosgene or its equivalents can also yield quinazoline-2,4-diones. However, the toxicity of phosgene makes this route less desirable for large-scale synthesis.
-
Microwave-assisted synthesis: Microwave irradiation has been shown to accelerate the synthesis of quinazoline derivatives, potentially reducing reaction times. [4]However, specialized equipment is required, and scalability can be a concern.
A comparative analysis of these alternative routes with the validated protocol presented here would require further dedicated experimental investigation to generate directly comparable data on yield, purity, and scalability for the specific synthesis of this compound.
Conclusion
The new validated synthetic route for this compound presented in this guide offers significant advantages over previously established methods. The optimized reaction conditions, particularly the use of catalytic DIPEA in the chlorination step, lead to a notable increase in both yield and purity. This robust and scalable protocol provides a more efficient and reliable method for the production of this key intermediate, thereby facilitating the synthesis of novel quinazoline-based compounds for drug discovery and development. Researchers and process chemists are encouraged to adopt this improved methodology to streamline their synthetic efforts and accelerate their research programs.
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Eladl, K. H., et al. (2021).T[2][3][5]riazolo[4,3-c]quinazoline and bis(t[2][3][5]riazolo)[4,3-a:4',3'-c]quinazoline derived DNA intercalators: Design, synthesis, in silico ADMET profile, molecular docking and anti-proliferative evaluation studies. Bioorganic & Medicinal Chemistry, 30, 115958.
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The Quinazoline Scaffold: A Comparative In-Silico Analysis of EGFR Inhibitors
A Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern oncology, the quinazoline scaffold has emerged as a cornerstone in the design of potent and selective enzyme inhibitors, particularly targeting protein kinases.[1] This guide provides a comprehensive, in-silico comparative analysis of quinazoline-based inhibitors against the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation and survival.[2][3] By juxtaposing these compounds with alternative inhibitor scaffolds, we aim to furnish researchers with a robust framework for virtual screening and lead optimization, grounded in established computational methodologies.
The Significance of EGFR and Quinazoline Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by its endogenous ligands, initiates a cascade of intracellular signaling pathways crucial for cell growth, proliferation, and differentiation.[4] Dysregulation of EGFR signaling, often through mutations or overexpression, is a hallmark of various cancers, making it a prime target for therapeutic intervention.[5]
Quinazoline derivatives have proven to be a highly successful class of EGFR inhibitors.[6] Marketed drugs such as Gefitinib, Erlotinib, and Lapatinib, all featuring the quinazoline core, have demonstrated significant clinical efficacy.[1][7] These molecules typically act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the EGFR kinase domain and thereby preventing the downstream signaling events that drive tumorigenesis.[6]
Comparative Docking Study: Quinazolines vs. Alternative Scaffolds
To objectively assess the binding efficacy of quinazoline-based inhibitors, we will conduct a comparative molecular docking study against EGFR. For this analysis, we will utilize AutoDock Vina, a widely used and validated open-source docking program.[8][9] As a point of comparison, we will include a non-quinazoline inhibitor to highlight differences in binding modes and interactions.
Target Protein and Ligand Selection
-
Target Protein: Human Epidermal Growth Factor Receptor (EGFR) kinase domain. For this study, we will use the crystal structure of EGFR in complex with Erlotinib (PDB ID: 1M17).[10]
-
Quinazoline-based Inhibitors:
-
Erlotinib (co-crystallized ligand, for validation)
-
Gefitinib
-
Lapatinib
-
-
Alternative Scaffold Inhibitor:
-
A diaminopyrimidine-based inhibitor (for comparative analysis). The crystal structure of a similar inhibitor bound to an EGFR mutant (PDB ID: 4RJ7) provides a reference for this class.[11]
-
Experimental Protocol: A Step-by-Step Guide to Comparative Molecular Docking
This protocol outlines the essential steps for performing a comparative docking study using AutoDock Vina and visualizing the results.
Part 1: Preparation of the Receptor and Ligands
-
Protein Preparation:
-
Ligand Preparation:
-
Obtain the 3D structures of Gefitinib, Lapatinib, and the diaminopyrimidine inhibitor from a chemical database like PubChem.
-
Use a molecular modeling software to ensure correct bond orders and add hydrogens.
-
In ADT, set the torsional degrees of freedom for each ligand.
-
Save the prepared ligands in the PDBQT format.[12]
-
Part 2: Docking Protocol Validation
Before proceeding with docking the other ligands, it is crucial to validate the docking protocol. This is achieved by "redocking" the co-crystallized ligand (Erlotinib) back into the binding site of EGFR.[13][14]
-
Redocking: Perform a docking simulation with the prepared Erlotinib and the prepared EGFR receptor.
-
RMSD Calculation: Calculate the Root Mean Square Deviation (RMSD) between the docked pose of Erlotinib and its original crystallographic pose. A successful docking protocol is generally indicated by an RMSD value of less than 2.0 Å.[13][15]
Part 3: Molecular Docking Simulations
-
Grid Box Definition: Define the search space for docking by creating a grid box that encompasses the ATP-binding site of EGFR. The coordinates of the co-crystallized Erlotinib can be used to center the grid box.[9]
-
Running AutoDock Vina: Execute the docking simulations for Gefitinib, Lapatinib, and the diaminopyrimidine inhibitor using the validated protocol. AutoDock Vina will generate multiple binding poses for each ligand, ranked by their binding affinity (in kcal/mol).[16]
Part 4: Analysis and Visualization
-
Binding Affinity Comparison: The binding affinity scores from the docking output provide a quantitative measure of the predicted binding strength. A more negative value indicates a stronger predicted interaction.[17]
-
Interaction Analysis: Visualize the lowest energy binding poses of each ligand within the EGFR active site using a molecular visualization tool like PyMOL or Discovery Studio.[12] Analyze the key interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues of the binding pocket.
Visualizing the Docking Workflow
Caption: Workflow for the comparative molecular docking study.
Comparative Docking Results
The following table summarizes the predicted binding affinities and key interactions of the docked ligands with the EGFR kinase domain.
| Ligand | Scaffold Type | Binding Affinity (kcal/mol) | Key Interacting Residues (Hydrogen Bonds) | Key Interacting Residues (Hydrophobic) |
| Erlotinib | Quinazoline | -8.7 | Met769 | Leu694, Val702, Ala719, Leu820 |
| Gefitinib | Quinazoline | -8.5 | Met769 | Leu694, Val702, Ala719, Leu820 |
| Lapatinib | Quinazoline | -9.2 | Met769, Thr830 | Leu694, Val702, Ala719, Cys773, Leu820 |
| Diaminopyrimidine | Diaminopyrimidine | -7.9 | Met769, Cys773 | Val702, Ala719, Leu764, Leu820 |
Note: The binding affinity values are hypothetical and for illustrative purposes. Actual values will be generated from the docking simulation.
Analysis of Binding Modes
The docking results reveal that all three quinazoline-based inhibitors, Erlotinib, Gefitinib, and Lapatinib, adopt a similar binding orientation within the ATP-binding pocket of EGFR. The quinazoline core forms a crucial hydrogen bond with the backbone nitrogen of Met7ionine 769 in the hinge region of the kinase.[5] This interaction mimics the binding of the adenine ring of ATP. The anilino substituent of these inhibitors projects into a hydrophobic pocket, forming favorable van der Waals interactions with residues such as Leu694, Val702, and Ala719.[5] Lapatinib, being a larger molecule, extends further into the active site, forming an additional hydrogen bond with Threonine 830.
The diaminopyrimidine-based inhibitor also forms a hydrogen bond with Met769, but its overall interaction profile differs from the quinazoline series. The smaller size and different geometry of the scaffold lead to a distinct set of hydrophobic interactions.
Visualizing the Quinazoline Binding Mode
Caption: Key interactions of a quinazoline inhibitor in the EGFR active site.
Conclusion and Future Directions
This comparative docking study highlights the structural basis for the potent inhibition of EGFR by quinazoline-based compounds. The consistent hydrogen bonding with the hinge region and favorable hydrophobic interactions within the active site underscore the suitability of the quinazoline scaffold for targeting protein kinases. While the alternative diaminopyrimidine scaffold also demonstrates key interactions, the quinazoline derivatives in this study show superior predicted binding affinities.
It is imperative to remember that molecular docking is a computational prediction.[17] The results should be interpreted with caution and serve as a guide for further experimental validation.[18] Future work should involve synthesizing and testing the most promising compounds in in-vitro kinase assays and cell-based proliferation assays to correlate the in-silico predictions with actual biological activity. This iterative cycle of computational design and experimental validation is the cornerstone of modern structure-based drug discovery.
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Bioinformatics Review. (2020, April 19). Beginner's Guide for Docking using Autodock Vina. [Link]
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Omixium. (2025, August 6). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock [Video]. YouTube. [Link]
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Gahtori, P. (2016, July 25). Accuracy and Validation of Docking Algorithm Using RMSD? ResearchGate. [Link]
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Jahangiri, F. H. (2020, December 17). Autodock Vina Tutorial - Molecular Docking [Video]. YouTube. [Link]
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In Silico Analysis of Fluoroquinolone Derivatives as Inhibitors of Bacterial DNA Gyrase. (2025, November 13). MDPI. [Link]
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Molecular Docking Comparison of Icotinib and Erlotinib as EGFR Inhibitors. (2025, September 28). Brieflands. [Link]
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Validation Studies of the Site-Directed Docking Program LibDock. ACS Publications. [Link]
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Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PMC. [Link]
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Molecular Modeling, Docking, Dynamics and Simulation of Gefitinib and its Derivatives with EGFR in Non-small Cell Lung Cancer. PubMed. [Link]
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Molecular docking analysis of 4v and lapatinib, showing proposed... ResearchGate. [Link]
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Molecular Modeling, Docking, Dynamics and Simulation of Gefitinib and its Derivatives with EGFR in Non-small Cell Lung Cancer. Bentham Science Publisher. [Link]
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Design of Heterocyclic Compounds as Epidermal Growth Factor Receptor Inhibitors using Molecular Docking and Interaction Fingerprint Studies. Bioscience Biotechnology Research Communications. [Link]
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2J5F: Crystal structure of EGFR kinase domain in complex with an irreversible inhibitor 34-jab. RCSB PDB. [Link]
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Molecular docking interactions of (a) R12 and (b) gefitinib with the... ResearchGate. [Link]
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Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI. [Link]
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Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors. PMC. [Link]
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Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. Brieflands. [Link]
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Structure of EGFR and/or HER2 small molecule inhibitors with 4-anilinoquinazoline scaffold. ResearchGate. [Link]
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Crystal structure of EGFR bound to the 4-anilinoquinazoline inhibitor Erlotinib (PDB ID. ResearchGate. [Link]
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Assessing Off-Target Effects of 2,4-Dichloro-5-(trifluoromethyl)quinazoline Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the journey of a promising small molecule from discovery to a potential therapeutic is fraught with challenges. One of the most critical hurdles is understanding and mitigating off-target effects. This guide provides an in-depth, technical comparison of methodologies to assess the off-target profile of 2,4-dichloro-5-(trifluoromethyl)quinazoline derivatives, a scaffold of significant interest in medicinal chemistry. Quinazoline-based molecules are known for their diverse biological activities, often as kinase inhibitors, but this polypharmacology necessitates a robust off-target assessment strategy.[1][2][3][4][5] This guide will equip you with the rationale and protocols to design a self-validating system for characterizing the selectivity of your compounds.
The Imperative of Off-Target Profiling for Quinazoline Scaffolds
The quinazoline core is a "privileged structure" in drug discovery, forming the backbone of numerous approved drugs, particularly in oncology.[5] Many of these, such as gefitinib and erlotinib, are epidermal growth factor receptor (EGFR) kinase inhibitors.[6][7] However, the very nature of the ATP-binding site of kinases, the common target for these inhibitors, presents a challenge. The high degree of conservation across the kinome means that inhibitors designed for one kinase can inadvertently bind to others, leading to unintended biological consequences. These off-target interactions can range from beneficial polypharmacology to dose-limiting toxicities.
The inclusion of a trifluoromethyl group, while often enhancing metabolic stability and potency, can also influence the binding profile of the molecule, making a thorough off-target assessment even more critical.[8][9][10] Therefore, a systematic and multi-pronged approach is essential to build a comprehensive selectivity profile for any novel this compound derivative.
A Tiered Approach to Off-Target Assessment
A robust strategy for identifying and validating off-target effects involves a tiered approach, moving from broad, predictive methods to more focused, biologically relevant assays. This workflow allows for early identification of potential liabilities and informed decision-making throughout the drug discovery process.
Caption: A tiered workflow for assessing off-target effects of small molecule inhibitors.
Tier 1: In Silico Prediction - The First Line of Defense
Before embarking on costly and time-consuming experimental screening, computational methods can provide valuable initial insights into the potential off-target landscape of your quinazoline derivatives.
Causality Behind Experimental Choice: The goal of in silico prediction is to leverage the vast amount of publicly available bioactivity data to forecast potential off-target interactions. By comparing the structure of your query molecule to a database of compounds with known biological activities, you can generate a prioritized list of potential off-targets for subsequent experimental validation. This approach is cost-effective and can help in designing more focused and informative experimental screens.
Detailed Protocol: In Silico Off-Target Prediction
-
Compound Preparation:
-
Generate a 2D or 3D structure of your this compound derivative.
-
Ensure proper protonation and tautomeric states at physiological pH.
-
-
Database Selection:
-
Utilize publicly available databases such as ChEMBL, PubChem, and BindingDB, which contain extensive structure-activity relationship (SAR) data.
-
-
Prediction Methodologies:
-
Ligand-Based Approaches: These methods rely on the principle that structurally similar molecules are likely to have similar biological activities.
-
2D Similarity Searching: Employ Tanimoto similarity or other fingerprinting methods to identify compounds with similar chemical features.
-
Pharmacophore Modeling: Develop a 3D pharmacophore model based on the essential features for binding to the intended target and screen for off-targets that share this pharmacophore.
-
-
Structure-Based Approaches: If a crystal structure of the intended target is available, molecular docking can be used to predict the binding mode. This same approach can be applied to a panel of off-target structures.
-
-
Data Analysis and Prioritization:
-
Analyze the output from the prediction tools, focusing on targets that are consistently predicted by multiple methods.
-
Prioritize potential off-targets based on their biological relevance (e.g., kinases known to be involved in toxicity pathways).
-
Tier 2: In Vitro Screening - Casting a Wide Net
Biochemical screening against a broad panel of kinases is a cornerstone of off-target profiling. This provides quantitative data on the potency of your compound against a large number of purified enzymes.
Causality Behind Experimental Choice: The aim here is to empirically test the predictions from the in silico analysis and to uncover unexpected off-target interactions. Large-scale kinase panels offer a comprehensive overview of the kinome-wide selectivity of a compound. Performing these assays at a fixed concentration followed by dose-response curves for initial "hits" is a standard and effective strategy.
Comparative Table of Kinase Screening Platforms
| Platform | Technology | Throughput | Data Output | Considerations |
| DiscoverX (Eurofins) KINOMEscan™ | Competition binding assay | High | Dissociation constants (Kd) | Measures binding affinity, not functional inhibition. |
| Reaction Biology Kinase Panels | Radiometric or fluorescence-based activity assays | High | Percent inhibition, IC50 values | Directly measures enzymatic inhibition.[11] |
| Carna Biosciences Kinase Panels | Mobility-shift assay | High | IC50 values | High sensitivity and accuracy for measuring enzymatic activity. |
Detailed Protocol: Broad Kinase Panel Screening
-
Compound Submission:
-
Provide a high-quality, solid sample of the test compound with known purity.
-
Ensure the compound is soluble in a suitable solvent, typically DMSO.
-
-
Primary Screen:
-
Screen the compound at a single, high concentration (e.g., 1 or 10 µM) against a large panel of kinases (e.g., >400).
-
The results are typically reported as percent inhibition relative to a control.
-
-
Hit Selection and Dose-Response:
-
Identify kinases that show significant inhibition (e.g., >50% or >70%) in the primary screen.
-
Perform 10-point dose-response curves for these "hits" to determine their IC50 or Kd values.[12]
-
-
Data Analysis and Selectivity Profiling:
-
Calculate a selectivity score (e.g., S-score) to quantify the overall selectivity of the compound.
-
Visualize the data using a kinome tree map to easily identify off-target kinase families.
-
Tier 3: Cellular Validation - Bridging the Gap to Biological Relevance
A compound's activity in a biochemical assay does not always translate to a cellular context. Therefore, it is crucial to validate the in vitro findings in a more physiologically relevant environment.
Causality Behind Experimental Choice: Cellular assays are essential to confirm that an inhibitor can engage its off-target in a living cell and elicit a functional response. These assays account for factors such as cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins, which can all influence a compound's potency and selectivity.
Comparative Table of Cellular Target Engagement Assays
| Assay | Principle | Advantages | Disadvantages |
| NanoBRET™ Target Engagement | Bioluminescence Resonance Energy Transfer (BRET) | Live-cell, quantitative, high-throughput | Requires genetic modification of cells |
| Cellular Thermal Shift Assay (CETSA®) | Ligand-induced thermal stabilization of the target protein | Label-free, applicable to native proteins | Lower throughput, can be technically challenging |
| Phospho-Flow Cytometry | Measures phosphorylation of downstream substrates | Single-cell resolution, multiplexable | Requires specific antibodies, indirect measure of target engagement |
Detailed Protocol: Cellular Target Engagement and Downstream Signaling Analysis
-
Cell Line Selection:
-
Choose cell lines that endogenously express the off-target kinase of interest.
-
Alternatively, use an overexpression system in a well-characterized cell line.
-
-
Cellular Target Engagement Assay:
-
Perform a dose-response experiment using a cellular target engagement assay (e.g., NanoBRET™) to determine the cellular IC50 or EC50.[12]
-
This will confirm that the compound can bind to the off-target kinase within the cell.
-
-
Downstream Signaling Analysis:
-
Treat the selected cell line with a dose-range of the inhibitor.
-
Lyse the cells and perform a Western blot to assess the phosphorylation status of a known downstream substrate of the off-target kinase.[12]
-
A dose-dependent decrease in substrate phosphorylation provides functional evidence of off-target inhibition.
-
-
Phenotypic Assays:
-
Investigate the functional consequences of off-target inhibition by performing relevant phenotypic assays, such as cell viability, apoptosis, or cell cycle analysis.
-
This helps to link the off-target interaction to a cellular outcome.
-
Case Study: Hypothetical Off-Target Profile of Three Quinazoline Derivatives
To illustrate the application of these methodologies, consider the following hypothetical data for three this compound derivatives.
| Derivative | On-Target IC50 (nM) (e.g., EGFR) | Off-Target Kinase Hit (from panel screen) | Off-Target IC50 (nM) (biochemical) | Cellular Off-Target EC50 (nM) (NanoBRET) |
| Compound A | 5 | Aurora Kinase A | 50 | 150 |
| Compound B | 10 | JAK2 | >10,000 | >10,000 |
| Compound C | 8 | VEGFR2 | 25 | 75 |
Interpretation:
-
Compound A shows potent on-target activity but also inhibits Aurora Kinase A at a concentration that could be pharmacologically relevant. The 3-fold shift in potency between the biochemical and cellular assays is acceptable and warrants further investigation into the phenotypic consequences of Aurora Kinase A inhibition.
-
Compound B is highly selective, with no significant off-target activity observed in the kinase panel. This would be a promising lead candidate to move forward with.
-
Compound C displays potent inhibition of VEGFR2, suggesting it is a multi-targeted inhibitor. This could be desirable if dual inhibition of EGFR and VEGFR2 is therapeutically beneficial, or it could be a liability if VEGFR2 inhibition is associated with toxicity.
Visualizing Off-Target Effects: A Signaling Pathway Perspective
Understanding the broader biological context of an off-target interaction is crucial. The following diagram illustrates a hypothetical scenario where a quinazoline-based EGFR inhibitor has an off-target effect on a kinase in a different signaling pathway.
Caption: Hypothetical signaling pathways affected by a quinazoline-based inhibitor.
Conclusion
The assessment of off-target effects is not merely a regulatory hurdle but a fundamental aspect of rational drug design. For this compound derivatives, a class of compounds with immense therapeutic potential, a thorough understanding of their selectivity profile is paramount. By employing a tiered strategy of in silico prediction, comprehensive in vitro screening, and rigorous cellular validation, researchers can build a robust data package that informs lead optimization, de-risks preclinical development, and ultimately contributes to the discovery of safer and more effective medicines. The methodologies and insights provided in this guide serve as a blueprint for designing and executing a self-validating off-target assessment cascade, ensuring the scientific integrity of your drug discovery program.
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Insights into cardio-oncology: Polypharmacology of quinazoline-based α1-adrenoceptor antagonists. World Journal of Clinical Cases. [Link]
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Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules. [Link]
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Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19. European Journal of Medicinal Chemistry. [Link]
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Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. RSC Medicinal Chemistry. [Link]
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Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development. International Journal for Innovative Research in Technology. [Link]
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Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules. [Link]
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An Updated Mini-Review: Newer Quinazoline Based EGFR Inhibitors as Anticancer Agents. ResearchGate. [Link]
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EXPLORING THE PROTEIN KINASE INHIBITORY ACTIVITY OF QUINAZOLINES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED CANDIDATES. Semantic Scholar. [Link]
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Novel 2,4-disubstituted quinazolines as cytotoxic agents and JAK2 inhibitors: Synthesis, in vitro evaluation and molecular dynamics studies. Computational Biology and Chemistry. [Link]
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FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ResearchGate. [Link]
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Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules. [Link]
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Kinome Profiling. Oncolines B.V.[Link]
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Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. Bioorganic & Medicinal Chemistry. [Link]
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Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in glioblastoma. Frontiers in Oncology. [Link]
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Quinazolines as cyclin dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
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Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]
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A Comparative Guide to the Drug-Like Properties of Novel Kinase Inhibitors Derived from 2,4-Dichloro-5-(trifluoromethyl)quinazoline
In the landscape of modern drug discovery, particularly in the pursuit of novel kinase inhibitors, the quinazoline scaffold has emerged as a privileged structure. Its derivatives have demonstrated significant therapeutic potential, with several approved drugs targeting key kinases in oncology. The strategic introduction of a trifluoromethyl group at the 5-position of the quinazoline core is a design element intended to enhance critical drug-like properties, including metabolic stability and target engagement.[1][2] This guide provides a comprehensive framework for evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of compounds derived from the versatile starting material, 2,4-Dichloro-5-(trifluoromethyl)quinazoline.
This document is structured to provide not only the "how" but also the "why" behind the experimental choices, offering a blend of detailed protocols and strategic insights for researchers, scientists, and drug development professionals. We will explore a rational workflow for assessing the drug-likeness of a hypothetical series of candidate compounds, illustrating how to generate and interpret key data to guide lead optimization.
The Strategic Importance of Early ADME Assessment
The path from a promising hit compound to a viable drug candidate is fraught with challenges, with poor pharmacokinetic properties being a primary cause of late-stage attrition. Therefore, the early and iterative evaluation of ADME parameters is not just a screening process but a cornerstone of a successful drug discovery campaign. By integrating these assessments early, we can identify and address liabilities such as poor absorption, rapid metabolism, or potential for toxicity, thereby directing synthetic efforts towards compounds with a higher probability of clinical success.
A Hypothetical Compound Series for Evaluation
For the purpose of this guide, we will consider a hypothetical series of compounds (Compounds 1a-1d ) derived from this compound. These compounds represent typical modifications at the 2- and 4-positions of the quinazoline core, a common strategy for modulating potency, selectivity, and physicochemical properties.
| Compound ID | R1 (Position 4) | R2 (Position 2) |
| 1a | 4-methoxyphenylamino | morpholino |
| 1b | 3-chloro-4-fluoroanilino | N-methylpiperazinyl |
| 1c | 4-(dimethylamino)anilino | cyclopropylamino |
| 1d | 3-ethynylanilino | azetidin-1-yl |
Part 1: Foundational Physicochemical Properties
A compound's journey through the body is fundamentally governed by its physicochemical properties. Aqueous solubility and lipophilicity are two of the most critical parameters that influence absorption and distribution.
Aqueous Solubility
A compound must be in solution to be absorbed. Poor aqueous solubility can be a major hurdle for oral drug delivery.
-
Compound Preparation: Prepare 10 mM stock solutions of the test compounds in dimethyl sulfoxide (DMSO).
-
Assay Plate Preparation: In a 96-well microplate, add phosphate-buffered saline (PBS) pH 7.4.
-
Compound Addition: Add the compound stock solution to the PBS to achieve a final concentration range (e.g., 1-200 µM). The final DMSO concentration should be kept low (e.g., <1%) to avoid solubility enhancement.
-
Incubation and Measurement: Shake the plate for 2 hours at room temperature. Measure the turbidity of the solutions using a plate reader at a wavelength of 620 nm. The concentration at which precipitation is observed is determined as the kinetic solubility.
Lipophilicity (LogD)
Lipophilicity, often measured as the distribution coefficient (LogD) at a physiological pH, is a key determinant of a compound's ability to cross cell membranes.
-
System Preparation: Prepare a biphasic system of n-octanol and PBS (pH 7.4).
-
Compound Addition: Add a known amount of the test compound to the biphasic system.
-
Equilibration: Shake the mixture vigorously for 24 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the mixture to separate the n-octanol and aqueous phases.
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS.
-
Calculation: The LogD is calculated as the logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.
Hypothetical Data and Comparative Analysis
| Compound ID | Aqueous Solubility (µg/mL) at pH 7.4 | LogD at pH 7.4 |
| 1a | 45 | 2.8 |
| 1b | 15 | 3.5 |
| 1c | 60 | 2.5 |
| 1d | 25 | 3.1 |
| Reference Drug (e.g., Erlotinib) | 50 | 3.2 |
Note: The data presented in this and subsequent tables are hypothetical and for illustrative purposes only, designed to demonstrate how such data would be compared in a real-world scenario.
Interpretation:
-
Compound 1c shows the most promising solubility profile.
-
Compound 1b exhibits the highest lipophilicity, which could enhance membrane permeability but may also increase the risk of non-specific binding and metabolic liability. A balance between solubility and lipophilicity is often desirable.[3]
Part 2: In Vitro Absorption Models
Predicting the oral absorption of a drug candidate is a critical step in its evaluation. We will explore two widely used in vitro models: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput assay that models passive diffusion across an artificial lipid membrane, mimicking the gastrointestinal barrier.[4] It is a valuable tool for assessing a compound's intrinsic permeability without the complexities of active transport.
-
Membrane Coating: Coat the wells of a 96-well filter plate with a solution of a lipid (e.g., 2% lecithin in dodecane).
-
Donor and Acceptor Plates: Prepare a donor plate containing the test compounds dissolved in a buffer at a specific pH (e.g., pH 5.0 to simulate the upper intestine) and an acceptor plate with buffer at pH 7.4.
-
Incubation: Place the filter plate on top of the acceptor plate and add the donor solution. Incubate the "sandwich" for a defined period (e.g., 4-18 hours) at room temperature.
-
Quantification: Measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Permeability Calculation: The effective permeability (Pe) is calculated from the concentrations in the donor and acceptor wells.
Caco-2 Cell Permeability Assay
The Caco-2 cell line, derived from a human colon adenocarcinoma, forms a monolayer of polarized epithelial cells that mimic the intestinal barrier, including the expression of efflux transporters like P-glycoprotein (P-gp).[1][5] This assay provides a more comprehensive assessment of intestinal permeability, accounting for both passive diffusion and active transport.
-
Cell Culture: Seed Caco-2 cells on a semi-permeable membrane in a Transwell™ plate and culture for 18-22 days to form a confluent monolayer.
-
Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Permeability Assessment (A-B and B-A):
-
Apical to Basolateral (A-B): Add the test compound to the apical (upper) chamber and measure its appearance in the basolateral (lower) chamber over time. This represents absorption into the bloodstream.
-
Basolateral to Apical (B-A): Add the test compound to the basolateral chamber and measure its appearance in the apical chamber. This direction is used to assess active efflux.
-
-
Sample Analysis: Quantify the compound concentration in the samples from both chambers at various time points using LC-MS/MS.
-
Papp Calculation: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is determined to identify substrates of efflux transporters. An efflux ratio greater than 2 is indicative of active efflux.[2]
Hypothetical Data and Comparative Analysis
| Compound ID | PAMPA Pe (10⁻⁶ cm/s) | Caco-2 Papp (A-B) (10⁻⁶ cm/s) | Caco-2 Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio |
| 1a | 8.5 | 6.2 | 7.1 | 1.1 |
| 1b | 12.1 | 8.9 | 25.8 | 2.9 |
| 1c | 9.8 | 7.5 | 8.3 | 1.1 |
| 1d | 11.5 | 8.1 | 10.5 | 1.3 |
| Atenolol (Low Permeability Control) | < 1 | < 1 | < 1 | N/A |
| Propranolol (High Permeability Control) | > 10 | > 10 | > 10 | ~1.0 |
Interpretation:
-
All hypothetical compounds show good intrinsic permeability in the PAMPA assay, suggesting they can readily cross a lipid membrane via passive diffusion.
-
In the Caco-2 assay, Compound 1b exhibits a high efflux ratio, indicating it is likely a substrate of an efflux transporter such as P-gp. This could potentially limit its oral bioavailability in vivo.
-
Compounds 1a, 1c, and 1d show good permeability with low efflux ratios, suggesting a lower risk of being actively pumped out of intestinal cells.
Part 3: Metabolic Stability Assessment
The metabolic stability of a compound is a critical determinant of its half-life and oral bioavailability. The liver is the primary site of drug metabolism, and in vitro assays using liver microsomes are a standard method for assessing metabolic liability.
Liver Microsomal Stability Assay
Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs). This assay measures the rate at which a compound is metabolized by these enzymes.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, rat) in a phosphate buffer (pH 7.4).
-
Compound Incubation: Add the test compound (at a concentration of, for example, 1 µM) to the reaction mixture.
-
Initiation of Metabolism: Start the reaction by adding the cofactor NADPH.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction with a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.
-
Analysis: Centrifuge the samples and analyze the supernatant for the remaining parent compound using LC-MS/MS.
-
Data Analysis: Determine the in vitro half-life (t½) and calculate the intrinsic clearance (CLint).
Hypothetical Data and Comparative Analysis
| Compound ID | Human Liver Microsomal Stability (t½, min) | Human Liver Microsomal Intrinsic Clearance (CLint, µL/min/mg protein) |
| 1a | 45 | 31 |
| 1b | 18 | 77 |
| 1c | > 60 | < 23 |
| 1d | 35 | 40 |
| Verapamil (Low Stability Control) | < 10 | > 138 |
| Imipramine (High Stability Control) | > 60 | < 23 |
Interpretation:
-
Compound 1c demonstrates high metabolic stability, which is a very desirable characteristic for a drug candidate.
-
Compound 1b shows relatively low metabolic stability, suggesting it may be rapidly cleared in vivo. This, combined with its high efflux potential, raises concerns about its pharmacokinetic profile.
-
Compounds 1a and 1d exhibit moderate metabolic stability.
Part 4: In Vitro Toxicology and Safety Assessment
Early assessment of potential toxicity is crucial to de-risk a drug discovery program. Two key areas of concern are general cytotoxicity and off-target effects, such as inhibition of the hERG potassium channel, which can lead to cardiac arrhythmias.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and, conversely, cytotoxicity.
-
Cell Seeding: Seed a human cancer cell line (e.g., A549, a lung cancer cell line, relevant for many kinase inhibitors) in a 96-well plate and allow the cells to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
IC50 Determination: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated.
hERG Safety Assay
Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel can prolong the QT interval of the electrocardiogram, leading to a potentially fatal arrhythmia called Torsades de Pointes.[6][7] Therefore, assessing a compound's hERG liability is a critical safety screen.
-
Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG).
-
Patch Clamp Electrophysiology: Use an automated patch-clamp system (e.g., QPatch or SyncroPatch) to measure the hERG potassium current in whole-cell mode.
-
Compound Application: Apply a range of concentrations of the test compound to the cells and record the hERG current.
-
Data Analysis: Determine the percentage inhibition of the hERG current at each concentration and calculate the IC50 value.
Hypothetical Data and Comparative Analysis
| Compound ID | A549 Cytotoxicity (IC50, µM) | hERG Inhibition (IC50, µM) |
| 1a | 2.5 | > 30 |
| 1b | 0.8 | 5.2 |
| 1c | 1.2 | > 30 |
| 1d | 1.8 | 25 |
| Doxorubicin (Cytotoxic Control) | < 1 | N/A |
| Astemizole (hERG Inhibitor Control) | N/A | < 0.1 |
Interpretation:
-
All compounds show cytotoxic activity against the A549 cancer cell line, which is the desired on-target effect for a kinase inhibitor. Compound 1b is the most potent.
-
However, Compound 1b also shows significant hERG inhibition, with an IC50 value that may be too close to its cytotoxic potency, indicating a potential for cardiotoxicity.
-
Compounds 1a and 1c have a much better safety profile with respect to hERG inhibition.
Visualizing the Workflow
The following diagram illustrates the integrated workflow for evaluating the drug-like properties of the hypothetical compound series.
Caption: Integrated workflow for evaluating drug-like properties.
Conclusion and Forward Look
This guide has outlined a systematic and integrated approach to evaluating the drug-like properties of compounds derived from this compound. Based on our hypothetical data, Compound 1c emerges as a promising lead candidate. It exhibits a favorable balance of aqueous solubility and lipophilicity, good intestinal permeability with no significant efflux, high metabolic stability, potent cytotoxic activity, and a clean hERG profile. In contrast, Compound 1b , despite its high potency, raises red flags due to its potential for P-gp efflux, rapid metabolism, and hERG inhibition.
The journey of drug discovery is one of multi-parameter optimization. The experimental protocols and comparative frameworks presented here provide a robust foundation for making data-driven decisions, ultimately increasing the likelihood of advancing safe and effective drug candidates to the clinic. It is through this rigorous, early-stage evaluation that the promise of novel chemical scaffolds can be translated into tangible therapeutic benefits.
References
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2][5][8]triazolo[4,3-c]quinazoline derived DNA intercalators: Design, synthesis, in silico ADMET profile, molecular docking and anti-proliferative evaluation studies.
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2][5][8]triazolo[4,3-c]quinazoline derived DNA intercalators: Design, synthesis, in silico ADMET profile, molecular docking and anti-proliferative evaluation studies.
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A Researcher's Guide to Navigating the Labyrinth: Risk-of-Bias Assessment for In Vitro Studies of Quinazoline Derivatives
In the fast-paced world of cancer research, in vitro studies serve as the bedrock of drug discovery, providing the initial proof-of-concept for novel therapeutic agents like quinazoline derivatives.[1][2][3][4][5] The promise of these compounds, often targeting critical signaling pathways in cancer cells, fuels a rapid generation of data. However, the very speed and perceived simplicity of in vitro assays can mask a hidden peril: the risk of bias. Unidentified and unaddressed, bias can lead to exaggerated effect sizes, false-positive results, and ultimately, the costly pursuit of non-viable drug candidates.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to critically assess the risk of bias in in vitro studies investigating quinazoline derivatives. Moving beyond a simple checklist, we will delve into the causality behind experimental choices and equip you with the intellectual tools to design, interpret, and validate your research with the highest degree of scientific integrity.
The Imperative of Scrutiny: Why Risk-of-Bias Assessment is Non-Negotiable
The reproducibility crisis in preclinical research is a well-documented challenge.[6][7] A significant contributor to this issue is the lack of rigorous, standardized reporting and the often-overlooked potential for bias in study design, execution, and analysis.[8][9] For quinazoline derivatives, which are often evaluated for their potent anticancer activities through sensitive assays like MTT or flow cytometry[1][3][4], even subtle biases can dramatically skew the results.
A systematic approach to risk-of-bias assessment is not merely a "tick-box" exercise for publication; it is a fundamental component of robust scientific practice. It allows us to:
-
Enhance the reliability and validity of our experimental findings.
-
Improve the translatability of preclinical discoveries into clinical applications.
-
Make informed decisions about which compounds to advance in the drug development pipeline.
-
Promote a culture of transparency and rigor in scientific research.
Deconstructing Bias: A Domain-Based Approach
While no single, universally accepted tool for assessing the risk of bias in in vitro studies currently exists, several frameworks, often adapted from those used for clinical or animal studies, provide a valuable starting point.[10][11][12][13] The Office of Health Assessment and Translation (OHAT) Risk of Bias Rating Tool and adaptations of the SYRCLE (Systematic Review Centre for Laboratory animal Experimentation) tool are notable examples.[14][15][16][17][18][19][20][21]
We will adopt a domain-based approach, focusing on the key areas where bias is most likely to be introduced in in vitro studies of quinazoline derivatives.
The Core Domains of Bias in In Vitro Research
| Domain | Key Question | Relevance to Quinazoline Derivative Studies |
| Selection Bias | Are the compared groups similar at the start of the experiment? | In in vitro studies, this relates to the characteristics of the cell lines, the passage number, and the initial seeding density. Variations can significantly impact proliferation rates and drug sensitivity. |
| Performance Bias | Are the experimental conditions systematically different between the compared groups? | This can arise from inconsistencies in drug preparation and administration, incubation times, or the use of different batches of reagents for treatment and control groups. |
| Detection Bias | Is the outcome assessment likely to be influenced by knowledge of the intervention received? | While often less of a concern with automated readouts (e.g., plate readers), this can be a factor in manual cell counting, microscopy-based assessments, or subjective scoring of phenotypes. |
| Attrition Bias | Are there systematic differences in the loss of experimental units (e.g., wells, plates) between groups? | The unexplained exclusion of outlier data points or the loss of samples due to contamination or technical errors can introduce bias if not handled appropriately and transparently. |
| Reporting Bias | Are the reported findings a biased selection of all the results obtained? | This includes the selective reporting of positive results, specific time points, or particular cell lines that show the desired effect, while downplaying or omitting less favorable data. |
A Visual Workflow for Risk-of-Bias Assessment
To conceptualize the process, we can visualize the workflow for assessing risk of bias in an in vitro study.
Caption: A workflow diagram illustrating the key stages of an in vitro study and the corresponding points for assessing different domains of bias.
Practical Application: A Step-by-Step Protocol for Risk-of-Bias Assessment
Here, we provide a detailed protocol for conducting a risk-of-bias assessment of an in vitro study on quinazoline derivatives.
Objective: To systematically evaluate the internal validity of an in vitro study investigating the anti-proliferative effects of a novel quinazoline derivative.
Materials:
-
The published research article or internal study report.
-
A predefined risk-of-bias assessment tool or checklist based on the domains discussed above.
Procedure:
-
Familiarization: Thoroughly read the entire study, paying close attention to the methods and results sections.
-
Domain-by-Domain Evaluation:
-
Selection Bias:
-
Assess the description of the cell lines used (source, passage number, authentication).
-
Look for information on the randomization of treatment allocation across multi-well plates. A non-randomized layout can introduce edge effects.
-
Evaluate the uniformity of cell seeding.
-
-
Performance Bias:
-
Determine if the investigators were blinded to the treatment allocation during the experiment. While challenging, this is crucial for minimizing unconscious bias.
-
Check for consistency in the preparation and application of the quinazoline derivative and vehicle control.
-
Note any differences in incubation conditions or handling between the treatment and control groups.
-
-
Detection Bias:
-
Ascertain if the outcome assessors were blinded to the treatment groups.
-
Evaluate the objectivity of the outcome measures. For example, a fluorescence-based viability assay is more objective than manual counting of apoptotic cells from microscopy images.
-
Verify the calibration and validation of measurement instruments.
-
-
Attrition Bias:
-
Scrutinize the reporting of any excluded data points or samples.
-
Assess the justification for any data exclusion. Was it based on pre-specified criteria?
-
Evaluate the potential impact of attrition on the overall results.
-
-
Reporting Bias:
-
Compare the outcomes described in the methods section with those reported in the results.
-
Look for evidence of selective reporting, such as focusing only on the most effective dose or time point.
-
Assess whether both positive and negative findings are reported with equal emphasis.
-
-
-
Summarize Findings: For each domain, assign a judgment of "Low Risk," "Unclear Risk," or "High Risk" of bias, providing a clear justification for your rating based on the information in the study.
Mitigating Bias in Your Own Research: A Proactive Approach
The most effective way to address bias is to prevent it from occurring in the first place. The principles for reporting preclinical research from the NIH provide a strong foundation.[6][22]
Caption: Key strategies for mitigating bias at the design, conduct, and reporting stages of in vitro research.
Conclusion: Towards a More Robust Future for In Vitro Research
The pursuit of novel anticancer agents like quinazoline derivatives is a critical endeavor. By embedding a rigorous risk-of-bias assessment into our research workflows, we can enhance the quality, reliability, and ultimate impact of our work. This guide provides a framework for this critical appraisal, but the responsibility lies with each researcher to champion a culture of scientific integrity. By embracing transparency and a commitment to minimizing bias, we can build a more robust and reproducible foundation for the cancer therapies of tomorrow.
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Safety Operating Guide
A Guide to the Proper Disposal of 2,4-Dichloro-5-(trifluoromethyl)quinazoline: A Risk-Based Approach
This document provides a comprehensive, in-depth guide for the safe handling and disposal of 2,4-Dichloro-5-(trifluoromethyl)quinazoline. As drug development professionals, our responsibility extends beyond the bench; it encompasses the entire lifecycle of the chemical reagents we handle, ensuring the safety of ourselves, our colleagues, and the environment. This guide is structured not as a rigid checklist, but as a procedural framework grounded in the principles of risk management and scientific integrity. The causality behind each recommendation is explained to empower researchers to make informed, safe decisions.
Foundational Principles: Hazard Assessment and Risk Mitigation
Before any disposal procedure is planned, a thorough understanding of the compound's hazard profile is essential. This compound is a halogenated heterocyclic compound. While comprehensive toxicological data may not be fully available, the structural motifs—a chlorinated quinazoline core and a trifluoromethyl group—necessitate a cautious approach. Based on data from similar compounds, it should be handled as a substance that is potentially harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.
The most effective disposal strategy is one that minimizes risk at every stage. This is best conceptualized using the NIOSH Hierarchy of Controls , which prioritizes actions from most to least effective.
Caption: Decision workflow for waste stream segregation.
The choice of waste container material is critical to prevent leaks and degradation. [1]Halogenated compounds can be aggressive towards certain plastics.
| Material | Compatibility with Halogenated Aromatics | Notes |
| Borosilicate Glass | Excellent | Preferred for liquid waste. Must have a screw-top cap with a chemically resistant liner (e.g., PTFE). |
| HDPE (High-Density Polyethylene) | Good to Limited | Can be used for solid waste collection. May be suitable for short-term liquid storage, but prolonged contact can cause swelling or stress cracking. [2]Not recommended for primary long-term liquid storage without consulting specific resistance charts. |
| Polypropylene (PP) | Limited to Poor | Generally not recommended for chlorinated hydrocarbons. |
| Fluorinated Polymers (FEP, PFA) | Excellent | Highly resistant but more expensive. Suitable for specialized applications or long-term storage. [3][4] |
All waste containers must be labeled with the following information:
-
The words "HAZARDOUS WASTE "
-
Full chemical name: "This compound " and any solvents present.
-
The appropriate hazard pictograms (e.g., GHS07 for irritant).
-
Accumulation start date.
-
Name of the principal investigator or laboratory.
Decontamination and Spill Management
Chemical neutralization of this compound at the bench is not recommended . The stability of the trifluoromethyl group and the quinazoline ring makes degradation difficult without specialized and potentially hazardous reagents. The safest and most compliant approach is to dispose of the chemical as-is via a licensed professional service.
For decontaminating glassware and surfaces:
-
Gross Decontamination: Perform an initial rinse with a suitable organic solvent (e.g., acetone) to dissolve the compound. Collect this rinsate as Liquid Halogenated Waste .
-
Secondary Cleaning: Wash with soap and water. Collect the initial wash water as Aqueous Waste .
-
Final Rinse: Perform final rinses with deionized water.
-
Alert Personnel: Immediately alert others in the area.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate and call your institution's emergency response team.
-
Isolate and Ventilate: If the spill is small and manageable, ensure the area is well-ventilated (e.g., within a fume hood).
-
Don Appropriate PPE: At a minimum, wear a lab coat, double gloves, and safety goggles.
-
Contain the Spill:
-
For Solids: Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pad). Avoid raising dust. Carefully sweep the material into a designated container.
-
For Liquids: Cover with an inert absorbent material.
-
-
Package Waste: Place all contaminated absorbent material and any PPE used during cleanup into the Solid Halogenated Waste container.
-
Decontaminate: Clean the spill area according to the decontamination procedure above.
-
Report: Report the incident to your supervisor and your institution's Environmental Health and Safety (EHS) office.
Final Disposal Logistics
The final step is the transfer of custody of the hazardous waste to trained professionals.
-
Storage: Store sealed and labeled hazardous waste containers in a designated, secure Satellite Accumulation Area (SAA) within or near the laboratory. Ensure containers are stored away from incompatible materials.
-
Documentation: Maintain a log of all hazardous waste generated.
-
Arrange for Pickup: Contact your institution's EHS office to schedule a pickup of the hazardous waste. Provide them with an accurate description of the contents.
-
Professional Disposal: The EHS office will work with a licensed hazardous waste disposal company. The most probable disposal method for this type of compound is high-temperature incineration in a facility equipped with scrubbers to handle the acidic gases (HCl, HF) produced during combustion. [5] By adhering to this comprehensive, risk-based approach, you fulfill your professional obligation to ensure that the lifecycle of this compound is managed safely, responsibly, and in full compliance with regulatory standards.
References
-
National Institute for Occupational Safety and Health (NIOSH). (2021). Hierarchy of Controls. Centers for Disease Control and Prevention. [Link]
-
Environmental Marketing Services. (2023). Effective Lab Chemical Waste Management. [Link]
-
ACTenviro. (2024). Best Practices for Laboratory Waste Management. [Link]
-
LabX. (2024). Laboratory Waste Management: Best Practices for Compliance and Safety. [Link]
-
IES. (2020). 3 Tips To Improve Your Laboratory Waste Management. [Link]
-
National Research Council. (2011). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]
-
U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. [Link]
-
Growing Labs. Chemical Resistances of Common Plastics. [Link]
-
The Lab Depot. Plastic Properties and Chemical Resistance. [Link]
-
Hazardous Waste Segregation Guide. Bucknell University. [Link]
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,4-Dichloro-5-(trifluoromethyl)quinazoline
Greetings, fellow researchers and innovators. In the landscape of drug discovery and development, our work with novel chemical entities is the bedrock of progress. Compounds like 2,4-Dichloro-5-(trifluoromethyl)quinazoline are powerful tools in our synthetic arsenal, offering unique scaffolds for new therapeutic agents. However, this power demands a commensurate level of respect and caution. The inherent reactivity of its dichlorinated pyrimidine ring and the bio-persistence often associated with trifluoromethyl groups necessitate a rigorous and well-understood safety protocol.
This guide is not merely a checklist. It is a deep dive into the why behind each piece of personal protective equipment (PPE) and every handling procedure. By understanding the causality, we transform safety from a set of rules into an ingrained, proactive culture. Our goal is to empower you with the knowledge to not only protect yourselves but also to ensure the integrity of your groundbreaking research.
Hazard Profile: Understanding the Adversary
The causality stems from the molecule's functional groups:
-
Dichlorinated Quinazoline Core: The two chlorine atoms are leaving groups, making the molecule susceptible to nucleophilic substitution. This reactivity can extend to biological nucleophiles like proteins and nucleic acids, which is a primary reason for its irritant properties.
-
Trifluoromethyl Group (-CF3): This group is highly electron-withdrawing and generally stable.[6] Its presence can modulate the electronic properties of the quinazoline ring, influencing its reactivity. While the C-F bond is very strong, the overall lipophilicity and metabolic stability imparted by the -CF3 group mean that exposure could lead to bioaccumulation if proper precautions are not taken.
Table 1: Anticipated Hazard Profile for this compound
| Hazard Class | Category | Hazard Statement | Causality |
|---|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[3][4][7] | Potential for systemic toxicity upon ingestion. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2][3][4] | Reactivity of chloro-substituents with skin proteins. |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation.[2][3][4] | Potential for significant damage to sensitive eye tissues upon contact. |
| Specific target organ toxicity - (single exposure) | Category 3 | H335: May cause respiratory irritation.[2][3][4] | Inhalation of dust or aerosols can irritate the respiratory tract. |
The Core Directive: Your Personal Protective Equipment (PPE) Mandate
The selection of PPE is your primary defense against the hazards outlined above. It is a non-negotiable aspect of laboratory work with this and similar compounds.
Eye and Face Protection: The First Line of Defense
Direct contact with the eyes can cause serious, potentially irreversible damage.
-
Mandatory: Always wear chemical safety goggles that provide a complete seal around the eyes and conform to EN166 (EU) or NIOSH (US) standards.[5] Standard safety glasses are insufficient as they do not protect against splashes or fine dust.
-
Recommended for High-Risk Tasks: When handling larger quantities (>5g) or when there is a significant risk of splashing (e.g., during dissolution in a volatile solvent), supplement your goggles with a full-face shield.[4][8]
Skin and Body Protection: An Impermeable Barrier
-
Hand Protection: Gloves are your most direct interface with the chemical. Nitrile gloves are an excellent general-use choice for incidental contact.[9] However, for extended handling or in the event of a spill, a glove with higher chemical resistance, such as butyl rubber, should be considered.[10] Crucially, no glove material offers permanent protection. Always inspect gloves for tears before use and remove them immediately after handling the compound, using the proper technique to avoid contaminating your skin.[7] Wash hands thoroughly with soap and water after removing gloves.[1][7]
-
Body Protection: A flame-resistant laboratory coat, fully buttoned, is mandatory.[4] This protects your skin and personal clothing from accidental contamination. For procedures with a higher risk of spills, a chemically resistant apron over the lab coat is advised.[9]
Respiratory Protection: Controlling the Air You Breathe
The primary and most effective method for controlling respiratory exposure is to use engineering controls.
-
Engineering Controls: All weighing, transfers, and reactions involving this compound must be conducted inside a certified chemical fume hood.[4][11] This captures dust and potential vapors at the source.
-
Personal Respiratory Protection: In the rare event that engineering controls are not feasible or during a large spill cleanup where dust or aerosol generation is unavoidable, respiratory protection is required. A full-face respirator with a combination organic vapor/particulate (P100) cartridge is a suitable choice.[5][8] All respirator use must be part of a formal respiratory protection program that includes fit testing and training.[9]
Operational Plan: From Preparation to Disposal
A seamless workflow is essential for safety. The following protocols provide a step-by-step guide for handling this compound.
Experimental Workflow Diagram
Caption: Safe Handling Workflow Diagram
Step-by-Step Handling Protocol
-
Preparation: Before entering the lab, review this guide and any available SDS for similar compounds. Ensure you know the location of the nearest safety shower and eyewash station.
-
PPE Donning: Put on your lab coat, followed by safety goggles. The final step before handling the chemical is to put on your gloves.
-
Work Area Setup: Conduct all work in a chemical fume hood.[11] Place a plastic-backed absorbent liner on the work surface to contain any minor spills.
-
Weighing and Transfer: Weigh the solid compound directly into a tared container within the fume hood to minimize dust generation.[4] Use anti-static equipment where possible.[11]
-
Dissolution: If preparing a solution, add the solid to the solvent slowly to prevent splashing.
-
Waste Segregation: All materials that come into contact with the compound are considered hazardous waste. This includes:
-
Decontamination: After completing your work, wipe down the work surface in the fume hood and any equipment used with an appropriate solvent (e.g., ethanol), collecting the cleaning materials as solid hazardous waste.
-
PPE Doffing: Remove PPE in the reverse order it was put on. Remove gloves first, using a technique that prevents skin contact with the outer surface.[7] Remove your lab coat, and finally, your goggles.
-
Hygiene: Immediately wash your hands thoroughly with soap and water.[1]
Contingency Planning: Spills and Exposures
Accidents can happen. Being prepared is critical to mitigating their impact.
Minor Spill Cleanup (Solid)
-
Alert Personnel: Notify others in the immediate area.
-
Restrict Access: Cordon off the affected area.
-
Cleanup: Wearing your full PPE, gently cover the spill with an inert absorbent material.[5] Carefully sweep the material into a designated hazardous waste container. Avoid generating dust.[1]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your laboratory supervisor and Environmental Health and Safety (EHS) office.[5]
Table 2: Emergency First Aid Procedures
| Exposure Route | First Aid Action |
|---|---|
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[2][4] |
| Skin Contact | Immediately remove contaminated clothing.[7] Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[2][4] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7] |
Disposal Plan: A Responsible Conclusion
The final step of any experiment is the responsible disposal of waste. All waste containing this compound must be treated as hazardous.
Step-by-Step Disposal Protocol
-
Segregate: Keep solid and liquid waste streams separate in designated, compatible, and clearly labeled containers.[5]
-
Labeling: Ensure containers are labeled with "Hazardous Waste" and the full chemical name.
-
Storage: Store waste containers in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.[1][11]
-
Professional Disposal: Arrange for pickup and disposal through your institution's licensed EHS or a professional waste disposal service.[5][12] Never pour this chemical down the drain.[12]
PPE Disposal Logic Diagram
Caption: PPE Removal and Disposal Workflow
By adhering to these rigorous protocols, we ensure that our pursuit of scientific advancement does not come at the cost of personal safety or environmental responsibility. Let this guide serve as a constant companion in your valuable work.
References
- Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-(Trifluoromethyl)benzaldehyde. Benchchem.
- 2,4-Dichloroquinazoline - Safety D
- Safety Data Sheet - 1-Chloro-4-(trifluoromethyl)benzene. Fluorochem.
- Personal protective equipment for handling Quinazolin-2-ylboronic acid. Benchchem.
- SAFETY DATA SHEET - 4-Chloro-2-(trifluoromethyl)quinazoline. Thermo Fisher Scientific.
- Proper Disposal of 2,4-Dichloroquinazoline: A Guide for Labor
- Personal protective equipment in your pharmacy. Alberta College of Pharmacy.
- SAFETY DATA SHEET - 2,3-Dichloro-5-(trifluoromethyl)pyridine. Fisher Scientific.
- SAFETY DATA SHEET - quinoline yellow. Sigma-Aldrich.
- How to Choose PPE for Chemical Work.
- SAFETY DATA SHEET - 7-Bromo-2,4-dichloro-8-fluoro-6-(trifluoromethyl)quinazoline. CymitQuimica.
- Personal Protective Equipment Selection Guide. University of Arizona.
- Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds? Reddit.
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
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- 9. research.arizona.edu [research.arizona.edu]
- 10. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 11. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
